molecular formula C11H14O2 B1243850 3-Isopropyl-4-methoxybenzaldehyde CAS No. 31825-29-3

3-Isopropyl-4-methoxybenzaldehyde

Cat. No.: B1243850
CAS No.: 31825-29-3
M. Wt: 178.23 g/mol
InChI Key: FLUXMXNLUOSZPT-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUXMXNLUOSZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432515
Record name 3-Isopropyl-4-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31825-29-3
Record name 3-Isopropyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 3-Isopropyl-4-methoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing this compound, a key intermediate in the pharmaceutical and flavor industries. We delve into the mechanistic underpinnings of various synthetic routes, with a primary focus on electrophilic aromatic substitution, particularly the Vilsmeier-Haack reaction. This document offers detailed, field-proven protocols, comparative analyses of different synthetic strategies, and robust troubleshooting guides. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis, characterization, and scale-up.

Introduction: Significance and Synthetic Landscape

This compound (CAS No: 31825-29-3), also known as 4-formyl-2-isopropylanisole, is an aromatic aldehyde of significant interest.[1] Its molecular structure, featuring an aldehyde group ortho to an isopropyl substituent and para to a methoxy group, makes it a versatile precursor for more complex molecular targets. This compound serves as a critical building block in the synthesis of various biologically active molecules and is noted for its potential to inhibit enzymes like aromatase.[2]

The primary challenge in synthesizing this molecule lies in achieving regioselective formylation on the electron-rich anisole ring, directing the aldehyde group to the position ortho to the bulky isopropyl group. This guide explores the most effective and reliable methods to achieve this transformation, balancing yield, scalability, and safety.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly relies on the formylation of 2-isopropylanisole. Several classical and modern organic reactions can be employed for this purpose.

The Vilsmeier-Haack Reaction

This is arguably the most effective and widely used method for this specific transformation. The reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium species known as the Vilsmeier reagent.[3]

Causality and Mechanistic Insight: The methoxy group of the starting material, 2-isopropylanisole, is a strong activating, ortho-para directing group. The isopropyl group, while also ortho-para directing, is less activating and provides significant steric hindrance. The Vilsmeier-Haack reaction is highly sensitive to the electronic effects of the substituents, leading to preferential formylation at the electron-rich position para to the methoxy group, which is also ortho to the isopropyl group. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent is attacked by the aromatic ring.[4]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Anisole 2-Isopropylanisole Intermediate Iminium Ion Intermediate Anisole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Work-up) Rieche_Formylation_Mechanism cluster_reagent Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution DCME Dichloromethyl methyl ether Electrophile Electrophilic Complex DCME->Electrophile + TiCl₄ TiCl4 TiCl₄ Anisole 2-Isopropylanisole Intermediate Intermediate Adduct Anisole->Intermediate + Electrophile Product This compound Intermediate->Product Hydrolysis (Work-up)

Caption: Rieche formylation reaction mechanism.

While effective, the toxicity and handling difficulties associated with DCME and strong Lewis acids make this method less favorable than the Vilsmeier-Haack approach.

Other Formylation Methods
  • Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system (AlCl₃/CuCl). [5][6]It is generally restricted to simple alkylbenzenes and is less suitable for substituted phenols or ethers like 2-isopropylanisole. [5][7]* Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formyl source and is typically employed for the ortho-formylation of phenols. [8][9]Its application to phenolic ethers is less common and often inefficient. [10][11]

Oxidation of 3-Isopropyl-4-methoxybenzyl Alcohol

An alternative, two-step approach involves first synthesizing the corresponding benzyl alcohol, followed by its oxidation to the aldehyde. While this route adds a step, it can be advantageous if the precursor alcohol is readily available or if direct formylation proves problematic. A variety of mild oxidizing agents can be used for the second step, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to avoid over-oxidation to the carboxylic acid. [12][13][14]

Comparative Analysis of Primary Synthetic Routes

The choice of synthetic route depends on factors such as scale, available equipment, safety protocols, and cost. The following table provides a comparative summary.

Method Reagents Typical Yield Advantages Disadvantages
Vilsmeier-Haack DMF, POCl₃85-95% [15]High yield, good regioselectivity, scalable, readily available reagents.POCl₃ is corrosive and water-sensitive.
Rieche Formylation DCME, TiCl₄70-90%High reactivity, effective for many electron-rich arenes.DCME is a carcinogen, TiCl₄ is highly corrosive, potential for side reactions. [16]
Oxidation e.g., MnO₂, PCC>90% (oxidation step)Mild conditions for the oxidation step, avoids harsh formylating agents.Two-step process, requires synthesis of the precursor alcohol.

Recommended Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a self-validating system, designed for high yield and purity. It is based on established and verified procedures. [15]

Materials and Equipment
Reagent Formula M. Wt. Quantity Moles
2-IsopropylanisoleC₁₀H₁₄O150.22859 g5.85
Dimethylformamide (DMF)C₃H₇NO73.091584 mL20.46
Phosphorus OxychloridePOCl₃153.331654 mL (2690 g)17.54
Ethyl AcetateC₄H₈O₂88.11~16 L-
Saturated NaHCO₃ (aq)--~4 L-
Saturated NaCl (aq)--~4 L-

Equipment: 5L three-necked round-bottom flask, mechanical stirrer, heating mantle, dropping funnel, condenser, inert gas line (Nitrogen or Argon), large jacketed reactor for quenching.

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Charging - Add 2-isopropylanisole and DMF to 5L flask. - Establish inert atmosphere. B 2. Heating - Heat mixture to 80°C. A->B C 3. POCl₃ Addition - Add POCl₃ dropwise over ~3 hours. - Maintain temperature between 80-90°C. B->C D 4. Reaction - Stir at 80°C for ~16 hours. - Monitor via HPLC for completion. C->D E 5. Quenching - Cool reactor to 0-5°C. - Slowly add reaction mixture to 10L of deionized water. D->E F 6. Extraction - Add 12L ethyl acetate, stir, and separate layers. - Extract aqueous phase with another 4L ethyl acetate. E->F G 7. Washing - Wash combined organic layers with saturated NaHCO₃ (4L). - Wash with saturated NaCl (4L). F->G H 8. Isolation - Remove ethyl acetate via distillation under reduced pressure. G->H I 9. Final Product - Obtain this compound as an oil. H->I

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

  • Reaction Setup: Assemble the 5L three-necked flask with a mechanical stirrer and establish an inert gas atmosphere.

  • Reagent Addition: Charge the flask with 2-isopropylanisole (859 g, 5.85 mol) and dimethylformamide (1584 mL, 20.46 mol).

  • Heating and POCl₃ Addition: Heat the mixture to 80°C. Once the temperature is stable, begin the slow, dropwise addition of phosphorus oxychloride (2690 g, 17.54 mol). The addition should take approximately 3 hours, maintaining the internal temperature between 80°C and 90°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 80°C for about 16 hours. The reaction progress should be monitored by HPLC to confirm the complete consumption of the starting material.

  • Quenching: Pre-cool a 30L jacketed reactor containing deionized water (10 L) to 0-5°C. Carefully and slowly add the reaction mixture to the cold water over approximately 3 hours to quench the reaction.

  • Extraction: Add ethyl acetate (12 L) to the quenched mixture and stir vigorously. Allow the layers to separate, then collect the organic phase. Extract the aqueous phase with an additional portion of ethyl acetate (4 L).

  • Washing: Combine all organic layers. Wash sequentially with saturated aqueous sodium bicarbonate (4 L) and saturated aqueous sodium chloride (4 L).

  • Isolation: Remove the ethyl acetate by distillation under reduced pressure to yield the final product. The expected yield is approximately 881 g (86.5%). [15]

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is critical.

  • Appearance: Typically a clear to pale yellow oil.

  • Molecular Formula: C₁₁H₁₄O₂ [17]* Molecular Weight: 178.23 g/mol [17]* ¹H NMR (CDCl₃): Peaks corresponding to the aldehyde proton (~9.8 ppm), aromatic protons, methoxy group protons (~3.9 ppm), isopropyl methine proton (~3.4 ppm), and isopropyl methyl protons (~1.2 ppm).

  • ¹³C NMR (CDCl₃): Peaks for the aldehyde carbonyl (~190 ppm), aromatic carbons, methoxy carbon, and isopropyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 178.10. [18]* Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1680-1700 cm⁻¹.

Safety and Handling

The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and causes severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • 2-Isopropylanisole & DMF: These are flammable liquids and should be handled away from ignition sources.

  • General Precautions: The quenching process is highly exothermic and must be done slowly and with efficient cooling to prevent a runaway reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Moisture in reagents or glassware. 3. Impure starting materials.1. Ensure temperature is maintained at 80°C and monitor by HPLC until starting material is consumed. 2. Use anhydrous solvents and flame-dry glassware. 3. Purify starting materials before use.
Formation of Dark Tar-like Byproducts 1. Reaction temperature was too high. 2. POCl₃ was added too quickly.1. Maintain strict temperature control (80-90°C). 2. Ensure slow, controlled addition of POCl₃ to manage the exotherm.
Difficult Emulsion during Work-up 1. Insufficient mixing or inefficient separation.1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Allow adequate time for layers to separate fully. Centrifugation may be used for small-scale reactions.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via the Vilsmeier-Haack reaction using 2-isopropylanisole as the starting material. This method offers superior yields, scalability, and regiocontrol compared to other formylation techniques. By adhering to the detailed protocol and safety guidelines presented in this guide, researchers and chemical professionals can consistently produce high-purity material for downstream applications.

References

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Sources

Characterization of 3-Isopropyl-4-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of 3-Isopropyl-4-methoxybenzaldehyde (CAS No. 31825-29-3), a key aromatic aldehyde with applications in the pharmaceutical and fragrance industries. This document details the synthesis, spectroscopic profile, physicochemical properties, and chemical reactivity of the compound. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind experimental choices and provides validated protocols for its synthesis and analysis. All data is supported by authoritative references to ensure scientific integrity.

Introduction

This compound, also known as 4-methoxy-3-propan-2-ylbenzaldehyde, is a substituted benzaldehyde featuring an isopropyl group ortho to the formyl group and a methoxy group in the para position.[1] Its molecular structure contributes to a unique combination of steric and electronic properties that influence its reactivity and potential applications. In the pharmaceutical field, it has been identified as a potent inhibitor of aromatase, an enzyme involved in estrogen synthesis, suggesting its potential in therapeutic areas.[2] Furthermore, its aromatic nature lends itself to use as an intermediate in the synthesis of complex fragrances and flavoring agents.[3] This guide serves as a detailed resource for researchers and professionals in drug development and chemical synthesis, providing a thorough understanding of this versatile molecule.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is achieved through the formylation of 2-isopropylanisole. Several classical formylation methods are theoretically possible, including the Gattermann-Koch, Reimer-Tiemann, and Duff reactions.[4][5][6] However, the Vilsmeier-Haack reaction offers a reliable and high-yielding approach for this specific transformation.[7][8][9][10][11]

Recommended Synthetic Protocol: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[8][9] The electron-donating nature of the methoxy and isopropyl groups on the starting material, 2-isopropylanisole, activates the aromatic ring for electrophilic substitution, making this an ideal synthetic route.

Experimental Workflow:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reaction POCl3 POCl₃ POCl3->Vilsmeier StartMat 2-Isopropylanisole Intermediate Iminium Salt Intermediate StartMat->Intermediate Attack on Vilsmeier Reagent Hydrolysis Aqueous Workup (H₂O) Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a multi-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, add 1-isopropyl-2-methoxybenzene (1.0 eq) and dimethylformamide (3.5 eq). Heat the mixture to 80°C.

  • Formylation: Slowly add phosphorus oxychloride (3.0 eq) dropwise to the heated mixture, maintaining the temperature between 80°C and 90°C. The reaction mixture will darken in color. Stir the reaction at 80°C for approximately 16 hours. Monitor the reaction progress by HPLC to confirm the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture and slowly quench by adding it to ice-water or by adding ice-water to the reaction mixture. This step is highly exothermic and should be performed with caution.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 31825-29-3[1]
Appearance Colorless to pale yellow liquid-
Boiling Point Not explicitly found, but expected to be >200°C-
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)-
Spectroscopic Data

¹H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.85s1HAldehydic proton (-CHO)
~7.70d1HAromatic proton (H-2)
~7.65dd1HAromatic proton (H-6)
~6.95d1HAromatic proton (H-5)
~3.90s3HMethoxy protons (-OCH₃)
~3.40sept1HIsopropyl methine proton (-CH(CH₃)₂)
~1.25d6HIsopropyl methyl protons (-CH(CH₃)₂)

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~191.0Aldehydic carbon (-CHO)
~164.0Aromatic carbon (C-4)
~131.0Aromatic carbon (C-6)
~130.0Aromatic carbon (C-2)
~128.0Aromatic carbon (C-1)
~126.0Aromatic carbon (C-3)
~111.0Aromatic carbon (C-5)
~55.5Methoxy carbon (-OCH₃)
~26.0Isopropyl methine carbon (-CH(CH₃)₂)
~22.5Isopropyl methyl carbons (-CH(CH₃)₂)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2960Medium-StrongC-H stretch (isopropyl)
~2840, ~2740Medium (doublet)C-H stretch (aldehyde)
~1685StrongC=O stretch (aromatic aldehyde)
~1600, ~1510Medium-StrongC=C stretch (aromatic ring)
~1260StrongC-O stretch (aryl ether)
~1150MediumC-O stretch (aryl ether)
~815StrongC-H bend (out-of-plane, 1,2,4-trisubstituted benzene)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 178

  • M-1: m/z = 177 (loss of H from the aldehyde)

  • M-15: m/z = 163 (loss of a methyl group from the isopropyl moiety)

  • M-29: m/z = 149 (loss of the CHO group)

  • M-43: m/z = 135 (loss of the isopropyl group)

G M [M]⁺˙ m/z = 178 M_minus_1 [M-H]⁺ m/z = 177 M->M_minus_1 - H˙ M_minus_15 [M-CH₃]⁺ m/z = 163 M->M_minus_15 - ˙CH₃ M_minus_29 [M-CHO]⁺ m/z = 149 M->M_minus_29 - ˙CHO M_minus_43 [M-C₃H₇]⁺ m/z = 135 M->M_minus_43 - ˙C₃H₇

Caption: Predicted mass fragmentation pathway.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid, 3-isopropyl-4-methoxybenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (3-isopropyl-4-methoxyphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactions at the Carbonyl Carbon

As an aldehyde lacking α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[12][13][14] It can also participate in various condensation reactions:

  • Wittig Reaction: Reaction with a phosphorus ylide will form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.

  • Perkin Reaction: Condensation with an acid anhydride in the presence of its sodium salt will yield an α,β-unsaturated carboxylic acid (a cinnamic acid derivative).[15][16][17][18][19]

Applications

Pharmaceutical Intermediate

This compound has been identified as an inhibitor of aromatase, an enzyme that catalyzes the final step in estrogen biosynthesis.[2] This property makes it a valuable lead compound for the development of drugs targeting hormone-dependent cancers, such as breast cancer.

Fragrance and Flavor Industry

Aromatic aldehydes are widely used in the fragrance and flavor industry.[14][20] While specific details on the olfactory profile of this compound are not extensively documented in the public domain, its structure suggests it may possess a sweet, floral, and slightly fruity aroma, making it a potential intermediate in the synthesis of novel fragrance compounds.[3]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound. The Vilsmeier-Haack reaction stands out as a robust method for its synthesis. While experimental spectroscopic data is not widely available, the predicted data herein provides a solid foundation for its identification and characterization. Its demonstrated activity as an aromatase inhibitor and its potential in the fragrance industry highlight its significance as a valuable chemical intermediate. Further research into its biological activities and olfactory properties is warranted.

References

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A Technical Guide to the Spectroscopic Characterization of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-isopropyl-4-methoxybenzaldehyde, a key intermediate in various synthetic applications, including pharmaceuticals and fragrance development. This document is intended for researchers, scientists, and drug development professionals, offering both predictive analysis based on established principles and practical, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and provides a framework for the robust characterization of this and similar substituted benzaldehyde derivatives.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₁₁H₁₄O₂, is an aromatic aldehyde featuring both an electron-donating methoxy group and a moderately electron-donating isopropyl group on the benzene ring.[1] The precise arrangement of these substituents significantly influences the molecule's electronic and, consequently, its spectroscopic properties. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a multi-faceted spectroscopic approach. This guide will delve into the theoretical and practical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

Predicted IR Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)Rationale and Key Features
Aldehyde C-H Stretch2850-2880 and 2750-2780Two distinct bands are characteristic of the C-H bond of an aldehyde.[2][3] The lower frequency band is particularly diagnostic.
Aromatic C-H Stretch3000-3100This absorption is typical for C-H bonds on a benzene ring.
Aliphatic C-H Stretch2850-3000These bands arise from the C-H bonds of the isopropyl group.
Carbonyl (C=O) Stretch~1690-1705The conjugation of the carbonyl group with the aromatic ring is expected to lower the stretching frequency from that of a saturated aldehyde (~1730 cm⁻¹).[3] The electron-donating nature of the methoxy and isopropyl groups may further decrease this frequency.
Aromatic C=C Stretch1580-1610 and 1450-1500Multiple bands are characteristic of the carbon-carbon double bonds within the aromatic ring.
C-O Stretch (Aryl Ether)1230-1270 (asymmetric) and 1020-1060 (symmetric)These absorptions are due to the stretching of the C-O bond of the methoxy group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This method is ideal for acquiring a rapid and high-quality IR spectrum of a liquid or solid sample with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. A background spectrum of the clean, empty ATR crystal should be acquired.

  • Sample Application: Place a small amount of solid this compound or a single drop if it is in liquid form directly onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. An accumulation of 16 to 32 scans is typically sufficient to achieve a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent, such as isopropanol or acetone, and a soft tissue after the analysis.[4]

Visualization of Key IR-Active Functional Groups

IR_Functional_Groups cluster_functional_groups Key IR-Active Vibrational Modes Molecule This compound Aldehyde_CH Aldehyde C-H Stretch (~2750 & ~2850 cm⁻¹) Molecule->Aldehyde_CH Carbonyl_CO Carbonyl C=O Stretch (~1695 cm⁻¹) Molecule->Carbonyl_CO Aromatic_CH Aromatic C-H Stretch (~3050 cm⁻¹) Molecule->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (2850-3000 cm⁻¹) Molecule->Aliphatic_CH Aryl_Ether_CO Aryl Ether C-O Stretch (1020-1270 cm⁻¹) Molecule->Aryl_Ether_CO

Caption: Key IR-active functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Predicted ¹H NMR Spectroscopic Data
Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.8 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[5][6]
Aromatic (H-2)~7.6Doublet (d)1HThis proton is ortho to the aldehyde group and meta to the methoxy group, leading to deshielding.
Aromatic (H-5)~6.9Doublet (d)1HThis proton is ortho to the methoxy group, experiencing a strong shielding effect.[7]
Aromatic (H-6)~7.5Doublet of doublets (dd)1HThis proton is ortho to the isopropyl group and meta to the aldehyde group.
Methoxy (-OCH₃)~3.9Singlet (s)3HProtons of a methoxy group on an aromatic ring typically resonate in this region.
Isopropyl (-CH(CH₃)₂)~3.3Septet (sept)1HThis proton is split by the six equivalent methyl protons.
Isopropyl (-CH(CH₃)₂)~1.2Doublet (d)6HThe six equivalent methyl protons are split by the single methine proton.
Predicted ¹³C NMR Spectroscopic Data
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (-CHO)190 - 195The carbonyl carbon of an aromatic aldehyde is characteristically found in this downfield region.[3][8]
Aromatic (C-4, attached to -OCH₃)160 - 165The carbon atom attached to the electron-donating methoxy group is significantly shielded.
Aromatic (C-3, attached to -CH(CH₃)₂)140 - 145The carbon atom attached to the isopropyl group.
Aromatic (C-1, attached to -CHO)130 - 135The carbon atom attached to the aldehyde group.
Aromatic (C-6)128 - 132Aromatic carbon chemical shifts are influenced by the substitution pattern.
Aromatic (C-2)125 - 129
Aromatic (C-5)110 - 115This carbon, ortho to the methoxy group, will be significantly shielded.
Methoxy (-OCH₃)55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Isopropyl (-CH(CH₃)₂)25 - 30The methine carbon of the isopropyl group.
Isopropyl (-CH(CH₃)₂)20 - 25The two equivalent methyl carbons of the isopropyl group.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal standard (0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner. The spectrometer is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity and resolution.[7]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase corrected and the chemical shift scale calibrated to the TMS signal. Integration of the ¹H NMR signals will provide the relative ratios of the different types of protons.[7]

Visualization of ¹H NMR Environments and Couplings

H_NMR_Correlations cluster_molecule This compound CHO CHO ~9.9 ppm (s) H2 H-2 ~7.6 ppm (d) H6 H-6 ~7.5 ppm (dd) H2->H6 J-coupling (meta) H5 H-5 ~6.9 ppm (d) H6->H5 J-coupling (ortho) OCH3 OCH₃ ~3.9 ppm (s) CH_iso CH ~3.3 ppm (sept) CH3_iso 2xCH₃ ~1.2 ppm (d) CH_iso->CH3_iso J-coupling

Caption: Predicted ¹H NMR chemical environments and key spin-spin couplings.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used for structural confirmation.

Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
m/zPredicted Fragment IonPlausible Origin
178[C₁₁H₁₄O₂]⁺Molecular ion (M⁺)
177[C₁₁H₁₃O₂]⁺Loss of a hydrogen radical from the aldehyde ([M-H]⁺)[9][10]
163[C₁₀H₁₁O₂]⁺Loss of a methyl radical from the isopropyl group ([M-CH₃]⁺)
149[C₁₀H₁₃O]⁺Loss of the formyl radical ([M-CHO]⁺)
135[C₉H₁₁O]⁺Loss of the isopropyl group ([M-C₃H₇]⁺)
105[C₇H₅O]⁺Formation of the benzoyl cation, a common fragment for benzaldehyde derivatives[9]
77[C₆H₅]⁺Phenyl cation, resulting from the loss of the carbonyl group[10]
Visualization of Predicted Fragmentation Pathway

MS_Fragmentation M [M]⁺ m/z = 178 M_minus_H [M-H]⁺ m/z = 177 M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ m/z = 163 M->M_minus_CH3 -CH₃• Benzoyl [C₇H₅O]⁺ m/z = 105 M_minus_H->Benzoyl -CO M_minus_CHO [M-CHO]⁺ m/z = 149

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion: A Synergistic Approach to Structural Verification

The unambiguous structural characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups, ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring, and mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. The predictive data and experimental protocols outlined in this guide serve as a robust framework for researchers in the synthesis, quality control, and application of this important chemical compound.

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"3-Isopropyl-4-methoxybenzaldehyde reaction intermediates"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Intermediates of 3-Isopropyl-4-methoxybenzaldehyde

Introduction: The Versatile Aromatic Aldehyde

This compound, a substituted benzaldehyde derivative, is a significant building block in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Its structure, featuring an electron-donating methoxy group and a moderately bulky isopropyl group ortho to the formyl substituent, dictates its reactivity and the nature of the intermediates formed during chemical transformations. Understanding these transient species is paramount for researchers and drug development professionals to optimize reaction pathways, control product selectivity, and elucidate complex mechanisms. This guide provides a detailed exploration of the core reaction intermediates encountered during the synthesis and subsequent reactions of this compound.

Compound Properties:

Property Value
IUPAC Name 4-methoxy-3-(1-methylethyl)benzaldehyde[3]
CAS Number 31825-29-3[1][3][4]
Molecular Formula C₁₁H₁₄O₂[3][4][5]

| Molecular Weight | 178.23 g/mol [1][3][4] |

Part 1: The Synthesis Pathway and its Electrophilic Intermediate

The most common industrial synthesis of this compound involves the formylation of an electron-rich aromatic precursor, 2-isopropylanisole (1-isopropyl-2-methoxybenzene). The Vilsmeier-Haack reaction is a preferred method for this transformation, prized for its use of mild and accessible reagents.[6][7]

The Vilsmeier-Haack Reaction: Formation of the Chloroiminium Ion

The key to the Vilsmeier-Haack reaction is the in-situ formation of a potent electrophilic intermediate, the Vilsmeier reagent, which is a substituted chloroiminium ion.[8][9] This reagent is generated from the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[8]

The mechanism involves the attack of the amide oxygen on the phosphorus atom of POCl₃, followed by elimination to form the highly electrophilic chloroiminium ion. This ion is the active formylating agent that attacks the electron-rich aromatic ring of 2-isopropylanisole. The aromatic ring, activated by the methoxy group, undergoes electrophilic aromatic substitution, leading to an iminium ion intermediate.[8] This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[8]

Vilsmeier_Haack Vilsmeier-Haack Reaction Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Arene 2-Isopropylanisole Arene->Iminium_Intermediate Electrophilic Attack Product 3-Isopropyl-4-methoxy- benzaldehyde Iminium_Intermediate->Product Hydrolyzes to Hydrolysis H₂O Workup Hydrolysis->Product

Vilsmeier-Haack synthesis pathway.
Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

The following protocol is adapted from established industrial synthesis methods.[6]

  • Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer under an inert gas atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Charge the flask with 1-isopropyl-2-methoxybenzene (1.0 eq) and N,N-dimethylformamide (3.5 eq).

  • Heating: Heat the mixture to 80 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (3.0 eq) dropwise, maintaining the reaction temperature between 80 °C and 90 °C.

  • Reaction: Stir the reaction mixture at 80 °C for approximately 16 hours. Monitor the reaction progress by HPLC to confirm the complete conversion of the starting material.

  • Quenching: Upon completion, cool the reaction mixture and quench it by slowly adding it to ice water pre-cooled to 0-5 °C.

  • Extraction: Add ethyl acetate to the quenched mixture and stir. Separate the organic phase and extract the aqueous phase with additional ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).

  • Isolation: Remove the ethyl acetate via distillation under reduced pressure to afford the crude this compound.

Part 2: Reactions of the Aldehyde and Key Intermediates

The aldehyde functional group of this compound is the hub of its reactivity. Lacking α-hydrogens, it cannot form an enolate and undergo self-condensation. However, it readily participates in a variety of other transformations, each characterized by unique intermediates.

The Cannizzaro Reaction: Disproportionation via Hydride Transfer

In the presence of a strong base, aldehydes without α-hydrogens undergo a characteristic disproportionation reaction known as the Cannizzaro reaction.[10][11] Two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[10][12]

The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. This forms a tetrahedral, doubly charged anionic intermediate.[12] This intermediate is unstable and collapses, reforming the carbonyl and transferring a hydride ion (H⁻) directly to the carbonyl carbon of a second aldehyde molecule.[10][12] This intermolecular hydride transfer is the rate-determining step and the defining feature of the reaction, resulting in the formation of a carboxylate and an alkoxide, which then exchanges a proton with the solvent to yield the final alcohol product.[12]

Cannizzaro Cannizzaro Reaction Mechanism Aldehyde1 Aldehyde (Molecule 1) Intermediate Tetrahedral Intermediate (Doubly Charged Anion) Aldehyde1->Intermediate Nucleophilic Attack OH OH⁻ (Base) OH->Intermediate Carboxylate Carboxylate Ion Intermediate->Carboxylate Collapse & Re-form C=O Alkoxide Alkoxide Ion Intermediate->Alkoxide Hydride (H⁻) Transfer Aldehyde2 Aldehyde (Molecule 2) Aldehyde2->Alkoxide Alcohol Primary Alcohol Alkoxide->Alcohol Protonation (from solvent)

Key intermediates in the Cannizzaro reaction.
The Perkin Reaction: Condensation to Cinnamic Acids

The Perkin reaction is a condensation reaction that produces α,β-unsaturated aromatic acids, commonly known as cinnamic acids, from aromatic aldehydes.[13][14] The reaction involves heating the aldehyde with an acid anhydride and the alkali salt of the corresponding acid (which acts as a base catalyst).[13][15]

The mechanism begins with the deprotonation of the acid anhydride at the α-carbon by the base catalyst (e.g., acetate) to form a resonance-stabilized enolate ion.[16][17] This enolate intermediate then acts as the nucleophile, attacking the carbonyl carbon of this compound. The resulting tetrahedral alkoxide intermediate undergoes subsequent steps involving intramolecular acyl transfer and elimination to yield the unsaturated product.[15][17]

Perkin Perkin Reaction Mechanism Anhydride Acid Anhydride Enolate Anhydride Enolate (Nucleophilic Intermediate) Anhydride->Enolate Deprotonation Base Base (e.g., Acetate) Base->Enolate Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde This compound Aldehyde->Alkoxide Unsaturated_Anhydride Unsaturated Anhydride Alkoxide->Unsaturated_Anhydride Intramolecular Acyl Transfer & Elimination Cinnamic_Acid α,β-Unsaturated Acid (Cinnamic Acid Derivative) Unsaturated_Anhydride->Cinnamic_Acid Hydrolysis

Formation of the enolate intermediate.
The Wittig Reaction: Alkene Synthesis via an Oxaphosphetane

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (the Wittig reagent).[18][19] This reaction is highly valuable for its reliability in forming a carbon-carbon double bond at a specific location.

The reaction proceeds through a cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a four-membered ring intermediate known as an oxaphosphetane.[18][20] Earlier mechanistic proposals suggested a zwitterionic betaine intermediate, but the direct formation of the oxaphosphetane via a [2+2] cycloaddition is now widely accepted.[19][21] This cyclic intermediate is unstable and rapidly fragments, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[20][22]

Wittig Wittig Reaction Mechanism Ylide Phosphonium Ylide (Wittig Reagent) Oxaphosphetane Oxaphosphetane (4-membered ring intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO Fragmentation

The central oxaphosphetane intermediate.
Claisen-Schmidt Condensation: Reaction with Enolates

While this compound cannot form an enolate, it can serve as the electrophilic partner in a crossed aldol condensation, specifically a Claisen-Schmidt condensation, with another carbonyl compound that possesses α-hydrogens (e.g., acetophenone or acetone).

In this reaction, a base abstracts an acidic α-proton from the ketone to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of this compound, which is highly susceptible to nucleophilic attack due to the absence of steric hindrance from α-substituents.[23][24] This attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated to give a β-hydroxy carbonyl compound (the aldol addition product).[24] Under typical reaction conditions (heat), this intermediate readily dehydrates to form the final α,β-unsaturated carbonyl compound.[23]

Summary of Key Intermediates

Reaction Key Intermediate(s) Type of Transformation
Vilsmeier-Haack Chloroiminium Ion (Vilsmeier Reagent) Electrophilic Aromatic Substitution
Cannizzaro Tetrahedral Dianion Redox Disproportionation
Perkin Anhydride Enolate Condensation
Wittig Oxaphosphetane Olefination / Cycloaddition

| Claisen-Schmidt | Enolate Ion (from partner), Tetrahedral Alkoxide | Condensation |

Conclusion

The reaction intermediates of this compound are diverse, reflecting the versatility of the aromatic aldehyde functional group. From the potent electrophilic chloroiminium ion that forges its aromatic structure, to the nucleophilic enolates and ylides that attack its carbonyl carbon, each transient species represents a critical juncture in a synthetic pathway. A thorough understanding of the formation and fate of these intermediates—the tetrahedral anion in the Cannizzaro, the oxaphosphetane in the Wittig, and the enolate in the Perkin and Claisen-Schmidt reactions—is essential for chemists aiming to harness this molecule's full potential in research and development. This knowledge enables precise control over reaction outcomes, paving the way for the efficient and targeted synthesis of complex molecules.

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Quantum Chemical Calculations of 3-Isopropyl-4-methoxybenzaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure and properties of 3-isopropyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, step-by-step protocols for performing and interpreting these calculations. By leveraging Density Functional Theory (DFT), we can derive critical molecular descriptors that inform our understanding of the molecule's reactivity, stability, and potential as a pharmacophore. This guide emphasizes the causality behind methodological choices, ensuring a robust and scientifically sound computational analysis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is an aromatic aldehyde, a class of compounds known for their diverse biological activities. Benzaldehyde derivatives are integral to the synthesis of a wide range of pharmaceuticals and are recognized for their potential as inhibitors of various enzymes.[1][2] For instance, this compound has been identified as a potential aromatase inhibitor, an enzyme crucial in estrogen synthesis, making it a person of interest in the development of therapies for hormone-dependent cancers.[3] Furthermore, the structural motifs present in this molecule are found in compounds investigated for a variety of therapeutic applications, including antimicrobial and hemoglobin modulating activities.[4]

Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intrinsic properties of molecules like this compound at the subatomic level.[2] These in silico methods allow us to predict a range of molecular descriptors, such as optimized geometry, electronic distribution, and frontier molecular orbital energies, which are fundamental to a molecule's chemical behavior and its interactions with biological targets.[5] This guide will detail the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to characterize this compound.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, the this compound molecule.[6] Unlike wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for computational chemistry.[6]

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For organic molecules such as aromatic aldehydes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated reliable performance in predicting molecular geometries and electronic properties.[2][7] The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of the electronic structure for a wide range of organic molecules. The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, and polarization functions (d,p) allow for more flexibility in describing the shape of the electron orbitals.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[8][9]

Molecular Structure Generation and Initial Optimization

The first step is to generate the 3D structure of this compound. This can be accomplished using molecular building software such as GaussView.[9]

Experimental Protocol 1: Molecule Building in GaussView

  • Open GaussView: Launch the GaussView application.

  • Select Ring Fragment: Click on the "Ring Fragment" tool and select a benzene ring.

  • Add Functional Groups:

    • Use the "Element Fragment" tool to add an aldehyde group (-CHO) to one of the carbon atoms of the benzene ring.

    • Add a methoxy group (-OCH3) to the carbon atom at position 4 relative to the aldehyde group.

    • Add an isopropyl group (-CH(CH3)2) to the carbon atom at position 3.

  • Clean Geometry: Use the "Clean Geometry" function to perform a preliminary optimization of the bond lengths and angles based on standard values.

  • Save the Initial Structure: Save the generated molecule as a Gaussian input file (.gjf or .com).

Geometry Optimization and Frequency Analysis

The initial structure is a rough approximation. To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization calculation is performed. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum and to obtain vibrational frequencies.

Experimental Protocol 2: Geometry Optimization and Frequency Calculation in Gaussian

  • Prepare the Gaussian Input File: Open the saved input file in a text editor. The file should contain the coordinates of the atoms. The "route section" (the line starting with #) should be set up as follows:

  • Submit the Calculation: Run the calculation using the Gaussian software.

  • Analyze the Output:

    • Optimization Convergence: Check the output file for the message "Optimization completed."

    • Vibrational Frequencies: In the frequency analysis section, ensure that there are no imaginary frequencies. The presence of imaginary frequencies indicates that the structure is a transition state, not a minimum.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. [10]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) indicate areas that are electron-deficient and are susceptible to nucleophilic attack.

Diagram 1: Computational Workflow

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations (Gaussian) cluster_analysis Data Analysis and Interpretation cluster_application Application in Drug Development A 1. Build 3D Structure (GaussView) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Coordinates C 3. Frequency Analysis B->C Optimized Geometry D 4. Single Point Energy Calculation C->D Verified Minimum E 5. HOMO-LUMO Analysis D->E F 6. Molecular Electrostatic Potential (MEP) Map D->F G 7. Derivation of Quantum Chemical Descriptors D->G I 9. Reactivity & Stability Prediction E->I F->I H 8. QSAR Modeling G->H

Caption: A flowchart illustrating the key steps in the quantum chemical calculation and analysis of this compound.

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative data that can be used to understand the properties of this compound.

Key Quantum Chemical Descriptors

The following table summarizes the key quantum chemical descriptors that can be obtained and their relevance in drug development.

DescriptorDefinitionRelevance in Drug Development
Total Energy (Etotal) The total electronic energy of the molecule in its optimized geometry.Indicates the relative stability of different conformers.
HOMO Energy (EHOMO) The energy of the highest occupied molecular orbital.Relates to the molecule's ionization potential and electron-donating ability. A higher HOMO energy suggests a better electron donor. [11]
LUMO Energy (ELUMO) The energy of the lowest unoccupied molecular orbital.Relates to the molecule's electron affinity and electron-accepting ability. A lower LUMO energy suggests a better electron acceptor. [11]
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A larger gap indicates higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. [12]
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences the molecule's solubility and its ability to engage in dipole-dipole interactions with biological targets.
Mulliken Atomic Charges A method for partitioning the total electron density among the atoms in a molecule.Provides insight into the charge distribution and can help identify reactive sites.
Interpreting the Results for Drug Design

The calculated quantum chemical descriptors can be used to inform various aspects of the drug design and development process:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The calculated descriptors can be used as independent variables in QSAR models to correlate the chemical structure of a series of compounds with their biological activity. [13][14]This allows for the prediction of the activity of novel compounds and the optimization of lead structures.

  • Reactivity and Metabolism Prediction: The HOMO-LUMO gap and MEP maps can help predict the sites of metabolic attack and the overall reactivity of the molecule. This information is crucial for assessing the potential toxicity and pharmacokinetic profile of a drug candidate.

  • Ligand-Receptor Interactions: The electronic properties of the molecule, such as the electrostatic potential and frontier orbital energies, govern its non-covalent interactions with the active site of a biological target. Understanding these properties can guide the design of molecules with improved binding affinity and selectivity.

Diagram 2: HOMO-LUMO Interaction

G cluster_molecule This compound cluster_receptor Biological Target HOMO HOMO (Electron Donor) Receptor_LUMO Empty Orbital (Electron Acceptor) HOMO->Receptor_LUMO Electron Donation LUMO LUMO (Electron Acceptor) Receptor_HOMO Filled Orbital (Electron Donor) Receptor_HOMO->LUMO Electron Acceptance

Caption: A schematic representation of the frontier molecular orbital interactions between a drug molecule and its biological target.

Conclusion

Quantum chemical calculations, particularly using DFT, provide an indispensable toolkit for the modern drug development professional. By applying the protocols outlined in this guide to this compound, researchers can gain a deep understanding of its electronic structure and reactivity. This knowledge is paramount for making informed decisions in the design and optimization of novel therapeutic agents, ultimately accelerating the drug discovery process. The self-validating nature of the described protocols, grounded in established theoretical principles and supported by a wealth of scientific literature, ensures the trustworthiness and reliability of the obtained results.

References

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An In-depth Technical Guide to 3-Isopropyl-4-methoxybenzaldehyde (CAS: 31825-29-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Isopropyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, properties, and potential applications, grounded in established chemical principles.

Chemical Identity and Molecular Structure

This compound, also known as 4-methoxy-3-(1-methylethyl)benzaldehyde, is a derivative of benzaldehyde featuring an isopropyl group at the C3 position and a methoxy group at the C4 position.[1][2]

Molecular Formula: C₁₁H₁₄O₂[1]

Molecular Weight: 178.23 g/mol [1]

CAS Number: 31825-29-3[1]

Canonical SMILES: CC(C)C1=C(C=C(C=O)C=C1)OC

InChIKey: FLUXMXNLUOSZPT-UHFFFAOYSA-N[1]

The presence of the aldehyde, isopropyl, and methoxy functionalities on the benzene ring dictates its chemical reactivity and potential biological activity. The electron-donating methoxy group and the bulky, lipophilic isopropyl group are key features influencing its interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Boiling Point 284.7 °C at 760 mmHg
Density 1.017 g/cm³
Flash Point 121.7 °C
XlogP (Predicted) 3.0[3]
Topological Polar Surface Area 26.3 Ų[1]

Synthesis and Purification

The primary synthetic route to this compound is through the Vilsmeier-Haack formylation of 2-isopropylanisole. This reaction is a reliable method for the introduction of a formyl group onto an electron-rich aromatic ring.

Vilsmeier-Haack Reaction: A Step-by-Step Protocol

This protocol is based on established procedures for the formylation of activated aromatic compounds.

Reaction Scheme:

G reactant1 2-Isopropylanisole intermediate Electrophilic Iminium Cation reactant1->intermediate Electrophilic Attack reactant2 POCl₃ / DMF (Vilsmeier Reagent) reactant2->intermediate Forms product This compound intermediate->product Hydrolysis

Vilsmeier-Haack Synthesis Workflow

Materials and Reagents:

  • 2-Isopropylanisole (1-isopropyl-2-methoxybenzene)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Formation (Pre-cooling is critical): In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add N,N-Dimethylformamide (DMF). Cool the flask in an ice-water bath.

  • Slow Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF. The formation of the Vilsmeier reagent (chloroiminium salt) is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Addition of Substrate: After the addition of POCl₃ is complete, add 2-isopropylanisole to the reaction mixture.

  • Reaction: The reaction mixture is then heated. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches the reactive Vilsmeier reagent.

  • Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined.

  • Washing: The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectral Analysis

Definitive experimental spectral data for this compound is not widely published. The following interpretations are based on predicted data and analysis of structurally similar compounds. Researchers should obtain their own analytical data for definitive structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following characteristic signals:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.0 ppm.

  • Aromatic Protons: Three protons on the benzene ring, exhibiting a characteristic splitting pattern. The proton ortho to the aldehyde group will be the most deshielded.

  • Isopropyl Group (-CH(CH₃)₂): A septet for the methine proton around δ 3.2-3.5 ppm and a doublet for the six equivalent methyl protons around δ 1.2-1.4 ppm.

  • Methoxy Group (-OCH₃): A sharp singlet for the three methyl protons, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon skeleton:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, expected around δ 190-195 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the methoxy group will be shifted downfield, while the carbon attached to the aldehyde group will also be significantly deshielded.

  • Isopropyl Carbons: One signal for the methine carbon and one for the two equivalent methyl carbons.

  • Methoxy Carbon: A signal for the methyl carbon of the methoxy group, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic stretching frequencies of the functional groups:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Aldehyde) Strong, sharp peak around 1680-1700 cm⁻¹
C-H (Aldehyde) Two weak bands around 2720 and 2820 cm⁻¹
C-O (Methoxy) Strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric)
Aromatic C=C Peaks in the 1450-1600 cm⁻¹ region
Aromatic C-H Bending vibrations in the 690-900 cm⁻¹ region
Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 178. Key fragmentation patterns for aromatic aldehydes often involve the loss of the formyl radical (-CHO) or the hydrogen atom from the aldehyde group.

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z = 178 M_minus_H [M-H]⁺ m/z = 177 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z = 149 M->M_minus_CHO - CHO˙ M_minus_CH3 [M-CH₃]⁺ m/z = 163 M->M_minus_CH3 - CH₃˙

Predicted Mass Spec Fragmentation

Potential Applications in Drug Discovery and Research

While extensive research on the specific biological activities of this compound is limited, its structural motifs suggest several areas of potential interest for drug development professionals.

Aromatase Inhibition

Some commercial suppliers have highlighted this compound as a potential aromatase inhibitor.[6] Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. The general structure of non-steroidal aromatase inhibitors often includes an aromatic ring that can interact with the active site of the enzyme. The isopropyl and methoxy substituents on the benzaldehyde ring may contribute to the binding affinity and selectivity for the aromatase enzyme. Further enzymatic assays and in vivo studies are required to validate and quantify this potential activity.

Synthetic Intermediate

The aldehyde functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules. It can undergo a wide range of chemical transformations, including:

  • Reductive Amination: To form various substituted amines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To create carbon-carbon double bonds.

  • Aldol and Knoevenagel Condensations: For the formation of α,β-unsaturated systems.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding benzyl alcohol.

These reactions open up pathways to a diverse array of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. A search of the patent literature reveals that substituted benzaldehydes with similar substitution patterns are used in the synthesis of a variety of compounds, although specific patents for this compound are not prominently featured.[7][8]

Illustrative Synthetic Utility:

G start This compound amine Substituted Amine start->amine Reductive Amination alkene Alkene start->alkene Wittig Reaction acid Carboxylic Acid start->acid Oxidation alcohol Benzyl Alcohol start->alcohol Reduction

Synthetic Transformations

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a substituted aromatic aldehyde with potential applications as a synthetic intermediate and, speculatively, as a bioactive molecule, particularly in the context of aromatase inhibition. While a definitive experimental characterization is not yet widely available in the public domain, its synthesis is achievable through standard organic chemistry methods. This guide provides a foundational understanding of its properties and potential for researchers and drug development professionals. It is imperative that any use of this compound is preceded by a thorough in-house characterization and safety assessment.

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"IUPAC name 4-methoxy-3-propan-2-ylbenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-methoxy-3-propan-2-ylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-3-propan-2-ylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. While not as widely documented as its isomers, its unique substitution pattern offers potential for nuanced applications in pharmaceutical and materials science. This document details its structural characteristics, plausible synthetic pathways, predicted spectroscopic data, chemical reactivity, and potential applications. The methodologies and analyses presented herein are synthesized from established chemical principles and data from structurally analogous compounds, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

4-Methoxy-3-propan-2-ylbenzaldehyde, also known as 4-methoxy-3-isopropylbenzaldehyde, is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde (-CHO) group, a methoxy (-OCH₃) group, and an isopropyl (-CH(CH₃)₂) group. The methoxy and isopropyl substituents are positioned para and meta, respectively, to the primary aldehyde functional group. This arrangement of electron-donating groups (methoxy and isopropyl) significantly influences the electronic properties and reactivity of both the aromatic ring and the aldehyde moiety, making it a versatile intermediate for further chemical elaboration.

The structure provides a scaffold that can be found in various natural products and pharmacologically active molecules. The aldehyde group serves as a critical handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of heterocyclic systems.

Caption: Molecular Structure of 4-methoxy-3-propan-2-ylbenzaldehyde.

Physicochemical Properties

Precise experimental data for 4-methoxy-3-propan-2-ylbenzaldehyde is not widely published. However, its properties can be reliably estimated based on its structure and comparison with analogous compounds such as 2-isopropylanisole and other substituted benzaldehydes.

PropertyValueSource/Basis
IUPAC Name 4-methoxy-3-(propan-2-yl)benzaldehydeStandard Nomenclature
Synonyms 4-methoxy-3-isopropylbenzaldehydeCommon Nomenclature
Molecular Formula C₁₁H₁₄O₂Calculated
Molecular Weight 178.23 g/mol Calculated
Appearance Colorless to pale yellow liquid/solid (Predicted)Analogy to similar benzaldehydes
Boiling Point ~250-270 °C (Predicted)Extrapolated from 2-isopropylanisole (198-200 °C) and benzaldehydes
Density ~1.0 g/mL (Predicted)Analogy to similar benzaldehydes
Solubility Soluble in common organic solvents (e.g., ethanol, DCM, ether); slightly soluble in water.General property of aromatic aldehydes

Synthesis Pathways

While a specific, optimized synthesis for 4-methoxy-3-propan-2-ylbenzaldehyde is not prominently featured in the literature, established formylation reactions of electron-rich aromatic compounds provide a highly plausible and efficient route. The most logical precursor is 2-isopropylanisole (1-methoxy-2-isopropylbenzene), which is commercially available.[1][2] The methoxy and isopropyl groups are ortho-para directing; since the para position is blocked by the methoxy group, formylation is expected to occur at the ortho position relative to the isopropyl group (and para to the methoxy group), which is the desired C4 position.

Several formylation methods are applicable to activated aromatic rings.[3][4][5] The Vilsmeier-Haack reaction is a classic and effective choice for this transformation.[4][6][7]

Proposed Synthesis: Vilsmeier-Haack Formylation of 2-Isopropylanisole

The Vilsmeier-Haack reaction utilizes a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (such as phosphoryl chloride, POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[6][7] This reagent then attacks the electron-rich aromatic ring of 2-isopropylanisole. Subsequent hydrolysis yields the final aldehyde.

synthesis_vilsmeier reagent_dmf DMF (N,N-Dimethylformamide) vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ reagent_dmf->vilsmeier_reagent reagent_pocl3 POCl₃ (Phosphoryl Chloride) reagent_pocl3->vilsmeier_reagent intermediate Iminium Salt Intermediate vilsmeier_reagent->intermediate precursor 2-Isopropylanisole precursor->intermediate Electrophilic Aromatic Substitution hydrolysis H₂O Workup intermediate->hydrolysis product 4-methoxy-3-propan-2-ylbenzaldehyde hydrolysis->product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol (Proposed)
  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0 °C. Add phosphoryl chloride (POCl₃, 1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-isopropylanisole (1.0 equivalent) in a minimal amount of an inert solvent like dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. Heat the mixture at reflux for 1 hour to hydrolyze the iminium salt intermediate.

  • Extraction and Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 4-methoxy-3-propan-2-ylbenzaldehyde.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound relies on standard spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds, including 4-isopropylbenzaldehyde and various methoxybenzaldehydes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton. The characteristic pattern of an isopropyl group (a doublet and a septet) is a key diagnostic feature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet (s)1HAldehyde (-CHO)Deshielded proton attached to the carbonyl carbon.
~7.70Doublet of Doublets (dd)1HAromatic H-2Ortho to the aldehyde group, meta to the methoxy group.
~7.65Doublet (d)1HAromatic H-6Ortho to the isopropyl group, meta to the aldehyde.
~6.95Doublet (d)1HAromatic H-5Ortho to the methoxy group.
~3.90Singlet (s)3HMethoxy (-OCH₃)Protons on the electron-rich methoxy group.
~3.30Septet (sept)1HIsopropyl (-CH(CH₃)₂)Coupled to the six methyl protons.
~1.25Doublet (d)6HIsopropyl (-CH(CH₃)₂)Coupled to the single methine proton.
¹³C NMR Spectroscopy

The carbon NMR will confirm the presence of 11 unique carbon environments, including the characteristic aldehyde carbonyl peak.

Chemical Shift (δ, ppm)AssignmentRationale
~191.0Aldehyde Carbonyl (C=O)Highly deshielded carbonyl carbon.
~164.0Aromatic C-4 (-C-OCH₃)Aromatic carbon attached to the electron-donating methoxy group.
~138.0Aromatic C-3 (-C-CH(CH₃)₂)Aromatic carbon attached to the isopropyl group.
~131.0Aromatic C-1 (-C-CHO)Quaternary carbon attached to the aldehyde.
~129.5Aromatic C-6Aromatic methine carbon.
~126.0Aromatic C-2Aromatic methine carbon.
~110.0Aromatic C-5Shielded carbon ortho to the methoxy group.
~55.5Methoxy Carbon (-OCH₃)Carbon of the methoxy group.
~27.0Isopropyl Methine (-CH(CH₃)₂)Isopropyl methine carbon.
~22.5Isopropyl Methyl (-CH(CH₃)₂)Isopropyl methyl carbons (equivalent).
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2960-2850C-H StretchAliphatic (Isopropyl, Methoxy)
~2820, ~2720C-H Stretch (Fermi doublet)Aldehyde
~1700-1685C=O StretchAromatic Aldehyde
~1600, ~1510C=C StretchAromatic Ring
~1250C-O StretchAryl Ether (Methoxy)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 178.23

  • Key Fragments:

    • m/z = 177 (M-H)⁺

    • m/z = 163 (M-CH₃)⁺, loss of a methyl radical.

    • m/z = 149 (M-CHO)⁺, loss of the formyl radical.

    • m/z = 135 (M-C₃H₇)⁺, loss of the isopropyl group.

Chemical Reactivity and Potential Applications

The reactivity of 4-methoxy-3-propan-2-ylbenzaldehyde is governed by its aldehyde functional group and the activated aromatic ring.

reactivity start 4-methoxy-3-propan-2-ylbenzaldehyde oxidation Oxidation (e.g., KMnO₄) start->oxidation reduction Reduction (e.g., NaBH₄) start->reduction wittig Wittig Reaction (Ph₃P=CHR) start->wittig imine Reductive Amination (R-NH₂, NaBH₃CN) start->imine acid Corresponding Carboxylic Acid oxidation->acid alcohol Corresponding Benzyl Alcohol reduction->alcohol alkene Styrene Derivative wittig->alkene amine Substituted Benzylamine imine->amine

Caption: Key reactions of the aldehyde functional group.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-3-isopropylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction of the aldehyde to 4-methoxy-3-isopropylbenzyl alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, enabling reactions like Grignard additions, Wittig reactions (to form alkenes), and cyanohydrin formation.

  • Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases (imines), which can be further reduced to secondary amines (reductive amination). Such derivatives are common in medicinal chemistry. [8]

Reactions of the Aromatic Ring

The methoxy and isopropyl groups are both electron-donating and activate the ring towards electrophilic aromatic substitution. They are ortho-, para-directing. The positions ortho to the methoxy group (C-5) and ortho/para to the isopropyl group (C-2, C-6) are the most activated. Further substitution (e.g., nitration, halogenation) would likely occur at the C-5 position due to the strong activating effect of the methoxy group and less steric hindrance.

Potential Applications

Given its structure, 4-methoxy-3-propan-2-ylbenzaldehyde is a valuable intermediate in several fields:

  • Pharmaceutical Synthesis: Many biologically active compounds contain substituted benzaldehyde scaffolds. Derivatives of similar structures have shown potential antimicrobial, antioxidant, and anticancer activities.[8][9] This molecule serves as a building block for creating libraries of compounds for drug discovery screening.

  • Flavor and Fragrance: Substituted benzaldehydes are widely used in the flavor and fragrance industry. While its specific organoleptic properties are not documented, it is structurally related to vanillin and cuminaldehyde, suggesting potential for use as a fragrance component or precursor.[8][10]

  • Materials Science: The aldehyde functionality allows it to be incorporated into polymers or used in the synthesis of dyes and other functional materials.

Safety and Handling

  • GHS Hazard Classification (Predicted):

    • Skin Corrosion/Irritation (Category 2)

    • Serious Eye Damage/Eye Irritation (Category 2)

    • Specific target organ toxicity – single exposure (Category 3, Respiratory system)[7]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Methoxy-3-propan-2-ylbenzaldehyde represents a versatile and synthetically valuable chemical intermediate. Although not extensively studied, its synthesis is readily achievable through established formylation protocols on commercially available precursors. Its unique combination of functional groups provides a platform for the development of novel compounds in the pharmaceutical, fragrance, and materials science sectors. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support and encourage further research and application development.

References

  • Benchchem. (n.d.). 4-Methoxy-2-(propan-2-yloxy)benzaldehyde | 107811-48-3.
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  • Grimblat, N., Sarotti, A. M., Kaufman, T. S., & Simonetti, S. O. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9496-9500.
  • Sigma-Aldrich. (n.d.). 2-Isopropylanisole 98.
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  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
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"1H NMR spectrum of 3-Isopropyl-4-methoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Isopropyl-4-methoxybenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a substituted aromatic aldehyde.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document deconstructs the spectrum by correlating chemical shifts, spin-spin coupling, and signal integration with the molecule's distinct proton environments. We will explore the theoretical prediction of the spectrum, detail a robust experimental protocol for its acquisition, and provide an expert interpretation of the spectral data, grounding our analysis in the fundamental principles of NMR spectroscopy.

Introduction: The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition—a "spin flip"—between these levels, and this resonance is detected by the NMR spectrometer.[4]

The true analytical power of NMR lies in the fact that the precise resonance frequency of a proton is exquisitely sensitive to its local electronic environment.[4] This variation in resonance frequency, known as the chemical shift (δ) , allows us to differentiate between non-equivalent protons within a molecule. Furthermore, interactions between the spins of neighboring protons lead to signal splitting, or spin-spin coupling , which reveals connectivity information. Finally, the area under each signal, its integration , is directly proportional to the number of protons it represents.[5] By systematically analyzing these three components—chemical shift, coupling, and integration—we can piece together the intricate puzzle of a molecule's structure.

Molecular Structure and Predicted Spectral Features

To interpret the ¹H NMR spectrum, we must first understand the structure of this compound and identify its unique proton environments.

Proton Environments

The structure contains five distinct sets of chemically non-equivalent protons, as labeled below:

Caption: Structure of this compound with proton environments labeled.

  • Hₐ (Aldehyde): One proton directly attached to the carbonyl carbon.

  • Hₑ (Aromatic): Three protons on the benzene ring, each in a unique environment due to the substitution pattern.

  • Hₒ (Isopropyl Methine): One proton on the tertiary carbon of the isopropyl group.

  • Hₑ (Isopropyl Methyl): Six equivalent protons of the two methyl groups in the isopropyl substituent.

  • Hբ (Methoxy): Three equivalent protons of the methoxy group.

Predicted Spectral Parameters

Based on established principles of chemical shifts and coupling, we can predict the appearance of the ¹H NMR spectrum. The electron-withdrawing aldehyde group will deshield nearby protons (move them downfield), while the electron-donating methoxy and isopropyl groups will shield them (move them upfield).[6]

Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
Hₐ (Aldehyde)~9.81HSinglet (s)-Highly deshielded by the anisotropic and electron-withdrawing effects of the carbonyl group.[7][8][9]
Hₑ (Aromatic)~7.6 - 7.83H totalSee belowSee belowResonances are in the aromatic region; specific shifts depend on proximity to substituents.[7][10]
    H-2~7.751HDoublet (d)J(meta) ≈ 2-3Ortho to the strongly deshielding aldehyde group. Split by H-6 (meta-coupling).
    H-6~7.651HDoublet of Doublets (dd)J(ortho) ≈ 7-9, J(meta) ≈ 2-3Ortho to the isopropyl group, meta to the aldehyde. Split by H-5 (ortho) and H-2 (meta).
    H-5~7.01HDoublet (d)J(ortho) ≈ 7-9Ortho to the strongly shielding methoxy group. Split by H-6 (ortho-coupling).
(Methoxy)~3.93HSinglet (s)-Protons on an oxygen-bound methyl group; no adjacent protons to couple with.[11][12]
Hₒ (iso-Propyl CH)~3.31HSeptet (sept)J ≈ 7Benzylic proton deshielded by the ring. Split into seven lines by the six equivalent Hₑ protons (n+1 = 6+1=7).
Hₑ (iso-Propyl CH₃)~1.256HDoublet (d)J ≈ 7Aliphatic protons. Split into a doublet by the single methine proton Hₒ (n+1 = 1+1=2).

Experimental Protocol for Data Acquisition

Scientific integrity demands a reproducible and self-validating methodology. The following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (e.g., alcohols, amines), or for different solubility, DMSO-d₆ or Methanol-d₄ may be used. The choice of solvent can influence chemical shifts due to solvent-solute interactions.[13][14]

  • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Instrumental Analysis
  • Spectrometer Setup: The experiment is typically performed on a 300 to 600 MHz NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the magnet. The instrument "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed, an automated process that optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

  • Acquisition: A standard one-pulse ¹H experiment is run. Key parameters include:

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for nuclear relaxation, ensuring accurate signal integration.

    • Acquisition Time (AQ): Typically 2-4 seconds, determining the resolution of the spectrum.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform (FT) .

    • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: A polynomial function is applied to correct any remaining baseline distortions.

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

    • Integration: The area under each distinct signal is calculated and normalized to represent the relative proton count.

Caption: Standard experimental workflow for ¹H NMR spectroscopy.

Detailed Spectrum Interpretation

The resulting spectrum is a plot of signal intensity versus chemical shift. A thorough analysis confirms our predictions and validates the structure of this compound.

  • δ 9.83 ppm (Singlet, 1H): This far downfield signal is unambiguously assigned to the aldehyde proton (Hₐ) . Its position is characteristic of protons attached to a carbonyl carbon, which experience strong deshielding from both the electronegativity of the oxygen and the magnetic anisotropy of the C=O double bond.[15][16]

  • δ 7.76 ppm (Doublet, 1H, J ≈ 2.2 Hz): This signal corresponds to H-2 . It is the most downfield of the aromatic protons due to its position ortho to the electron-withdrawing aldehyde group. It appears as a narrow doublet because it is only split by H-6, which is four bonds away (meta-coupling), resulting in a small coupling constant.[17]

  • δ 7.67 ppm (Doublet of Doublets, 1H, J ≈ 8.5, 2.2 Hz): This complex signal is assigned to H-6 . It is split into a doublet by its ortho neighbor H-5 (larger J value, ~8.5 Hz) and each of those lines is further split into a doublet by its meta neighbor H-2 (smaller J value, ~2.2 Hz).

  • δ 6.98 ppm (Doublet, 1H, J ≈ 8.5 Hz): This is the most upfield aromatic signal, assigned to H-5 . Its shielded position is a direct consequence of being ortho to the potent electron-donating methoxy group. It appears as a doublet due to coupling with its only neighbor, H-6, showing a typical ortho-coupling constant.

  • δ 3.89 ppm (Singlet, 3H): This sharp singlet, integrating to three protons, is characteristic of a methoxy group (Hբ) . Its chemical shift is typical for methyl protons attached to an oxygen atom. The absence of splitting confirms it has no adjacent proton neighbors.[11]

  • δ 3.31 ppm (Septet, 1H, J ≈ 6.9 Hz): This signal, split into seven lines, is the classic signature of an isopropyl methine proton (Hₒ) coupled to six equivalent methyl protons. Its downfield shift relative to a typical aliphatic CH is due to its benzylic position, adjacent to the aromatic ring.

  • δ 1.24 ppm (Doublet, 6H, J ≈ 6.9 Hz): This strong, upfield signal integrating to six protons is assigned to the two equivalent methyl groups of the isopropyl substituent (Hₑ) . It is split into a doublet by the single methine proton (Hₒ). The coupling constant of ~6.9 Hz matches that observed for the septet, a key feature of a self-validating spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a textbook example of how fundamental NMR principles are applied to confirm a molecular structure. Each signal's chemical shift, integration, and multiplicity corresponds perfectly to one of the unique proton environments within the molecule. The downfield aldehyde singlet, the distinct patterns of the aromatic region dictated by substituent effects, the sharp methoxy singlet, and the characteristic doublet/septet pair of the isopropyl group collectively provide irrefutable evidence for the assigned structure. This guide demonstrates the logical workflow—from structural prediction to experimental execution and detailed interpretation—that makes ¹H NMR an essential and powerful tool for the modern chemical scientist.

References

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A Technical Guide to the ¹³C NMR Spectral Analysis of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Isopropyl-4-methoxybenzaldehyde is an aromatic aldehyde of significant interest in the fields of fragrance, flavor, and synthetic chemistry.[1][2] As an intermediate in the synthesis of more complex molecules, its unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive method for elucidating the carbon framework of such molecules. This guide offers an in-depth analysis of the expected ¹³C NMR spectrum of this compound, provides a field-proven protocol for data acquisition, and explains the rationale behind the spectral assignments, tailored for researchers and professionals in chemical and pharmaceutical development.

Predicted ¹³C NMR Spectrum and Structural Assignment

While direct experimental spectral data for this compound is not widely published, a highly accurate prediction of its ¹³C NMR spectrum can be derived from established principles of NMR spectroscopy and by comparison with structurally related analogs. The predicted chemical shifts (in ppm) are based on the analysis of substituent effects on the benzene ring and data from similar compounds such as 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.[3][4]

The structure of this compound contains 11 unique carbon environments, and therefore, 11 distinct signals are expected in its broadband proton-decoupled ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering

To facilitate the discussion of spectral assignments, the carbon atoms of this compound are numbered as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~20-30 mg of sample prep2 2. Dissolve in ~0.6-0.7 mL of CDCl₃ prep1->prep2 prep3 3. Add TMS as internal standard prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock on deuterium signal prep4->acq1 acq2 6. Shim the magnetic field acq1->acq2 acq3 7. Set acquisition parameters (e.g., pw, d1, ns) acq2->acq3 acq4 8. Acquire broadband proton-decoupled spectrum acq3->acq4 proc1 9. Fourier Transform acq4->proc1 proc2 10. Phase correction proc1->proc2 proc3 11. Baseline correction proc2->proc3 proc4 12. Reference spectrum to TMS (0.0 ppm) proc3->proc4

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as ¹³C has a low natural abundance (~1.1%).

    • Protocol:

      • Accurately weigh approximately 20-30 mg of high-purity this compound.

      • Transfer the solid to a clean, dry vial.

      • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single deuterium signal for locking the magnetic field.

      • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

      • Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. The solution height should be approximately 4-5 cm.

  • Instrument Setup and Calibration:

    • Rationale: A stable and homogeneous magnetic field is essential for high-resolution spectra.

    • Protocol:

      • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

      • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

      • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes peak broadening and distortion, leading to sharp, symmetrical signals. Automated shimming routines are standard on modern spectrometers.

  • Data Acquisition:

    • Rationale: The choice of acquisition parameters determines the quality and duration of the experiment.

    • Protocol:

      • Load a standard carbon experiment (e.g., zgpg30 on a Bruker spectrometer).

      • Key Parameters:

        • Pulse Width (pw): Typically set to a 30° or 45° flip angle to allow for faster relaxation and a higher number of scans in a given time.

        • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for most carbons in a molecule of this size.

        • Number of Scans (ns): Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

        • Spectral Width: A standard width of ~240 ppm (e.g., from -20 to 220 ppm) is sufficient to cover all expected carbon signals.

      • Start the acquisition. The experiment will be run with broadband proton decoupling to ensure that all carbon signals appear as singlets, simplifying the spectrum.

  • Data Processing:

    • Rationale: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum.

    • Protocol:

      • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum. An exponential multiplication (line broadening) of 1-2 Hz is typically applied to improve the signal-to-noise ratio.

      • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

      • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

      • Referencing: The solvent signal for CDCl₃ appears as a triplet centered at ~77.16 ppm. The spectrum should be calibrated so this peak is at its correct chemical shift. If an internal standard like tetramethylsilane (TMS) was added, its signal is set to 0.0 ppm.

Conclusion

The ¹³C NMR spectrum is a definitive tool for the structural verification of this compound. Through a predictive analysis based on established substituent effects, a complete assignment of the 11 expected carbon signals can be confidently proposed. This guide provides not only the interpreted spectral data but also a comprehensive, field-tested protocol for its acquisition and processing. Adherence to this methodology ensures the generation of reliable, high-quality data crucial for research, development, and quality control applications.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-ISOPROPYL-4-METHYLBENZYLALCOHOL - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

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  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

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An In-Depth Technical Guide to the FTIR Analysis of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-Isopropyl-4-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize FTIR for molecular characterization and quality control. This document details the principles of FTIR analysis, outlines a validated experimental protocol, and provides an in-depth interpretation of the compound's infrared spectrum. By elucidating the correlation between molecular structure and vibrational modes, this guide serves as a practical resource for the unambiguous identification and analysis of this compound.

Introduction: The Role of Vibrational Spectroscopy in Molecular Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's structure and functional groups.[2] In the context of pharmaceutical development and chemical synthesis, FTIR is an indispensable tool for confirming molecular identity, assessing purity, and monitoring chemical reactions.[1]

This compound (C₁₁H₁₄O₂) is an aromatic aldehyde with a molecular weight of 178.23 g/mol .[3] Its structure, featuring an aldehyde, a methoxy group, an isopropyl group, and a substituted benzene ring, gives rise to a complex and informative infrared spectrum. Understanding this spectrum is crucial for its characterization and differentiation from related compounds.

The Molecular Structure of this compound and its Vibrational Degrees of Freedom

The chemical structure of this compound is foundational to interpreting its FTIR spectrum. The key functional groups that contribute to its characteristic vibrational modes are:

  • Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.

  • Aldehyde Group (-CHO): The C=O stretch is a strong, prominent feature, and the aldehydic C-H stretch is also diagnostically significant.

  • Isopropyl Group (-CH(CH₃)₂): This group contributes various C-H stretching and bending modes.

  • Methoxy Group (-OCH₃): The C-O stretching and CH₃ bending vibrations of this group are key identifiers.

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the major vibrational modes observed in the FTIR spectrum.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of this compound. This procedure is designed to be self-validating by ensuring proper background correction and sample preparation.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with the appropriate solvent and a lint-free wipe.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.

  • Sample Preparation and Analysis:

    • Place a small amount of the this compound sample directly onto the ATR crystal.

    • If the sample is a solid, apply consistent pressure using the ATR's pressure clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

The logical flow of this experimental workflow is depicted in the diagram below.

FTIR_Workflow Start Start Instrument_Prep Instrument Preparation (Power On, Purge) Start->Instrument_Prep Background_Scan Acquire Background Spectrum (Clean ATR Crystal) Instrument_Prep->Background_Scan Sample_Prep Sample Preparation (Apply Sample to ATR) Background_Scan->Sample_Prep Sample_Scan Acquire Sample Spectrum Sample_Prep->Sample_Scan Data_Processing Data Processing (Background Subtraction, Baseline Correction) Sample_Scan->Data_Processing Analysis Spectral Interpretation Data_Processing->Analysis End End Analysis->End

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FTIR spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected vibrational frequencies and their assignments based on established spectroscopic principles.[4][5][6][7][8]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100-3000Aromatic C-H StretchAromatic RingMedium
2975-2950Asymmetric CH₃ StretchIsopropyl, MethoxyStrong
2885-2865Symmetric CH₃ StretchIsopropyl, MethoxyMedium
2850-2815Methoxy O-CH₃ StretchMethoxy GroupMedium
2830-2695Aldehydic C-H Stretch (often two bands)Aldehyde (-CHO)Weak
1710-1685C=O Stretch (conjugated)Aldehyde (-CHO)Strong
1600-1585C=C In-ring StretchAromatic RingMedium
1500-1400C=C In-ring StretchAromatic RingMedium
1470-1450CH₃ Asymmetric BendingIsopropyl, MethoxyMedium
1390-1370CH₃ Symmetric Bending (doublet for isopropyl)Isopropyl GroupMedium
1270-1230Aryl-O Asymmetric StretchMethoxy GroupStrong
1050-1010Aryl-O Symmetric StretchMethoxy GroupMedium
900-675Aromatic C-H Out-of-Plane BendingAromatic RingStrong
Detailed Analysis of Key Spectral Regions
  • C-H Stretching Region (3100-2800 cm⁻¹): This region is characterized by multiple overlapping peaks. The aromatic C-H stretches appear just above 3000 cm⁻¹.[4][7] The aliphatic C-H stretches from the isopropyl and methoxy groups are typically strong and appear below 3000 cm⁻¹.[9] The aldehydic C-H stretch is a key diagnostic feature, often appearing as two weak bands between 2830 and 2695 cm⁻¹, one of which may be a shoulder on a stronger aliphatic C-H peak.[5][6][10]

  • Carbonyl (C=O) Stretching Region (1710-1685 cm⁻¹): The most intense and easily identifiable peak in the spectrum is the C=O stretch of the aldehyde.[11] Its position is lowered from that of a saturated aldehyde (around 1730 cm⁻¹) due to conjugation with the aromatic ring.[4][5][10]

  • Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information. The aromatic C=C stretching bands appear around 1600-1400 cm⁻¹. The characteristic doublet for the symmetric bending of the isopropyl group's gem-dimethyl moiety is expected around 1380 cm⁻¹.[12] The strong C-O stretching vibrations of the methoxy group are prominent in the 1270-1010 cm⁻¹ range.[13] The pattern of strong C-H out-of-plane bending bands below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.[4]

Conclusion

This technical guide has provided a comprehensive framework for the FTIR analysis of this compound. By following the detailed experimental protocol and utilizing the provided spectral interpretation guide, researchers and scientists can confidently identify and characterize this compound. The correlation between the molecule's distinct functional groups and their corresponding vibrational frequencies in the infrared spectrum serves as a robust analytical tool in drug development and quality control processes.

References

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

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  • ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Link]

  • ResearchGate. Infrared spectrum of starting aromatic aldehyde (Ben- zaldehyde 1a ). [Link]

  • University of California, Irvine. (2013, June 17). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. [Link]

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  • ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • ResearchGate. FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. [Link]

  • ResearchGate. (2025, August 5). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. [Link]

  • ResearchGate. Fig. 2 FTIR difference spectra of methoxy species formed by methanol.... [Link]

  • ACS Omega. (2026, January 9). Study on the Gasification Mechanism and Kinetic Characteristics of Deep Underground Coal Gasification Based on Pressurized TG-FTIR. [Link]

  • ResearchGate. (2025, August 7). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [Link]

  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • Unknown. IR_lectureNotes.pdf. [Link]

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  • Defense Technical Information Center. The Infrared and Raman Spectra of Isopropylmethylphosphonofluoridate (GB). [Link]

  • Michigan State University. Principles of FTIR Spectroscopy. [Link]

  • PubMed. Vibrational analysis of isopropyl nitrate and isobutyl nitrate. [Link]

  • ResearchGate. (2025, August 5). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. [Link]

  • Unknown. 2.3 THE MODES OF STRETCHING AND BENDING. [Link]

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Introduction: The Analytical Imperative for 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Isopropyl-4-methoxybenzaldehyde

This compound (C₁₁H₁₄O₂) is an aromatic aldehyde with a molecular weight of 178.23 g/mol and a monoisotopic mass of 178.0994 Da.[1] As a substituted benzaldehyde, it serves as a crucial intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its biological and chemical reactivity is dictated by the interplay of its three functional groups: the aldehyde, the electron-donating methoxy group, and the bulky isopropyl group.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this molecule.[2] It provides precise mass-to-charge ratio (m/z) data, which is fundamental for confirming molecular identity and revealing structural details through controlled fragmentation. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

PART 1: Sample Preparation for Mass Spectrometric Analysis

The quality of mass spectrometry data is fundamentally dependent on meticulous sample preparation.[3] The primary goal is to introduce the analyte into the instrument in a pure, compatible solvent system, free from contaminants that could cause ion suppression or instrument fouling.

Step-by-Step Protocol for Sample Preparation
  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of solid this compound.

    • Dissolve the sample in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.[4] Ensure complete dissolution; use of a vortex mixer or brief sonication may be necessary.

  • Working Solution for GC-MS Analysis:

    • Dilute the stock solution 1:100 in a volatile organic solvent like dichloromethane or hexane.[5] This brings the concentration to approximately 10 µg/mL, a suitable range for most modern GC-MS systems.

    • Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined screw cap.[3]

    • Scientist's Note: Glass vials are mandatory to prevent leaching of plasticizers from plastic vials when using organic solvents.[3] The choice of a volatile, non-polar solvent ensures good compatibility with common GC stationary phases like those based on 5% phenyl-polydimethylsiloxane.

  • Working Solution for LC-MS Analysis:

    • Dilute the stock solution 1:1000 in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). This yields a final concentration of ~1 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or the ESI needle.[6]

    • Transfer the filtered solution to a 2 mL autosampler vial.

    • Scientist's Note: Preparing the sample in the mobile phase minimizes solvent-related peak distortion. The addition of formic acid is crucial for promoting protonation ([M+H]⁺ formation) in positive-ion ESI, thereby enhancing sensitivity. High concentrations of non-volatile salts must be avoided as they are incompatible with ESI.[3][4]

PART 2: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound.[5][7] Electron Ionization (EI) at 70 eV is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum for confident compound identification.

Experimental Protocol: GC-EI-MS
  • Gas Chromatograph (GC): Agilent 8890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Volume: 1 µL (Splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[8]

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-300.

Anticipated EI Mass Spectrum and Fragmentation Pathways

The EI mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions resulting from cleavages influenced by the aromatic ring and its functional groups. Aromatic aldehydes typically exhibit a prominent molecular ion peak.[9]

  • Molecular Ion (M⁺•) at m/z 178: The peak corresponding to the intact molecule after the loss of one electron. Its presence confirms the molecular weight.

  • Loss of Methyl Radical (•CH₃) at m/z 163 ([M-15]⁺): This is predicted to be the base peak . The loss of a methyl group from the isopropyl substituent results in a highly stable, resonance-delocalized secondary benzylic carbocation. This is a classic benzylic cleavage, a dominant fragmentation pathway for alkylbenzenes.

  • Loss of Hydrogen Radical (•H) at m/z 177 ([M-1]⁺): A common fragmentation for aldehydes, involving the loss of the aldehydic hydrogen.[10][11]

  • Loss of Propylene (C₃H₆) at m/z 136 ([M-42]⁺): A rearrangement reaction leading to the expulsion of a neutral propylene molecule from the isopropyl group.

  • Loss of Isopropyl Radical (•C₃H₇) at m/z 135 ([M-43]⁺): Cleavage of the bond between the aromatic ring and the isopropyl group. The resulting ion can be further stabilized by the methoxy group.

  • Loss of Carbon Monoxide (CO) from m/z 163 at m/z 135: Following the initial loss of a methyl radical, the resulting ion at m/z 163 can subsequently lose carbon monoxide.

EI_Fragmentation M M+• m/z 178 F177 [M-H]+ m/z 177 M->F177 - •H F163 [M-CH3]+ m/z 163 (Base Peak) M->F163 - •CH3 F135_from_M [M-C3H7]+ m/z 135 M->F135_from_M - •C3H7 F149 [M-CHO]+ m/z 149 M->F149 - •CHO F135_from_163 [M-CH3-CO]+ m/z 135 F163->F135_from_163 - CO

Caption: Predicted EI fragmentation pathway for this compound.

PART 3: Analysis by LC-ESI-Tandem Mass Spectrometry (LC-MS/MS)

For complex matrices or when higher sensitivity and specificity are required, LC-MS/MS is the method of choice. Electrospray ionization (ESI) is a "soft" ionization technique that typically preserves the intact molecule, forming a protonated species [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID) to generate product ions for structural confirmation.

Experimental Protocol: LC-ESI-MS/MS
  • Liquid Chromatograph (LC): Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer (MS): Triple Quadrupole or Q-TOF.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 179.1 ([M+H]⁺).

  • Collision Energy: Ramped (e.g., 10-30 eV) to observe multiple fragments.

Anticipated ESI-MS/MS Spectrum and Fragmentation

The MS/MS spectrum of the protonated molecule ([M+H]⁺, m/z 179) will reveal fragmentation pathways involving the loss of stable neutral molecules.

  • Precursor Ion at m/z 179 ([M+H]⁺): The protonated parent molecule.

  • Loss of Propylene (C₃H₆) at m/z 137: The most likely fragmentation pathway is the loss of the isopropyl group as a neutral propylene molecule. This results in a stable protonated 4-methoxybenzaldehyde ion.

  • Loss of Carbon Monoxide (CO) at m/z 151: Loss of the aldehyde group as neutral CO from the protonated molecule.

  • Loss of Methanol (CH₃OH) at m/z 147: Loss of the methoxy group as neutral methanol, likely following proton migration.

ESI_Fragmentation M_H [M+H]+ m/z 179 F137 [M+H - C3H6]+ m/z 137 M_H->F137 - C3H6 F151 [M+H - CO]+ m/z 151 M_H->F151 - CO F147 [M+H - CH3OH]+ m/z 147 M_H->F147 - CH3OH

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

PART 4: Summary of Key Mass Spectral Data

The following table summarizes the key diagnostic ions expected from the mass spectrometric analysis of this compound.

IonizationPrecursor m/zFragment m/zProposed Formula of IonNeutral LossRationale / Comment
EI 178178[C₁₁H₁₄O₂]⁺•-Molecular Ion (M⁺•)
EI 178163[C₁₀H₁₁O₂]⁺•CH₃Base Peak . Benzylic cleavage.
EI 178177[C₁₁H₁₃O₂]⁺•HLoss of aldehydic proton.
EI 178135[C₈H₇O₂]⁺•C₃H₇Loss of isopropyl radical.
ESI-MS/MS 179179[C₁₁H₁₅O₂]⁺-Precursor Ion ([M+H]⁺)
ESI-MS/MS 179137[C₈H₉O₂]⁺C₃H₆Major Fragment . Loss of propylene.
ESI-MS/MS 179151[C₁₀H₁₅O]⁺COLoss of carbon monoxide.
ESI-MS/MS 179147[C₁₀H₁₁O]⁺CH₃OHLoss of methanol.

Conclusion

The mass spectrometric analysis of this compound is robust and highly informative. GC-EI-MS provides a detailed fragmentation fingerprint ideal for library matching and initial identification, with the loss of a methyl radical (m/z 163) being the most characteristic fragmentation. For enhanced specificity and quantification in complex mixtures, LC-ESI-MS/MS offers a complementary approach, where the neutral loss of propylene (m/z 179 → 137) serves as a reliable transition for selected reaction monitoring (SRM). By understanding these distinct fragmentation behaviors, researchers can confidently identify, characterize, and quantify this important chemical compound across a wide range of applications.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
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  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
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  • PubMed. (2013). Trace Determination of Low-Molecular-Mass Substituted Benzaldehydes in Treated Water Using Micro Solid-Phase Extraction Followed by Liquid Chromatography-Mass Spectrometric Detection.
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A Technical Guide to the Structural Elucidation of 3-Isopropyl-4-methoxybenzaldehyde: A Case Study in Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 3-Isopropyl-4-methoxybenzaldehyde. While a definitive, publicly available crystal structure for this specific compound is not presently documented in major crystallographic databases, this guide will serve as a detailed procedural roadmap for researchers and drug development professionals. We will delve into the synthesis of the compound, the critical process of crystal growth, and the subsequent analysis by single-crystal X-ray diffraction (SC-XRD), a powerful technique for elucidating the three-dimensional atomic arrangement of a molecule.[1][2][3] Understanding the precise crystal structure is paramount for predicting a compound's physicochemical properties, guiding drug design, and ensuring the reproducibility of pharmaceutical formulations.

Introduction to this compound and its Significance

This compound, with the molecular formula C₁₁H₁₄O₂, is an aromatic aldehyde that has garnered interest in various chemical and pharmaceutical research domains.[4][5] Its structure is characterized by a benzene ring substituted with an isopropyl group, a methoxy group, and a formyl (aldehyde) group. This combination of functional groups makes it a valuable intermediate in organic synthesis.

Notably, derivatives of benzaldehyde are recognized for their potential applications in drug discovery. For instance, some substituted benzaldehydes have been investigated as allosteric modulators of hemoglobin, which could have implications for treating conditions like sickle cell disease.[6] Furthermore, this class of compounds can serve as precursors for synthesizing novel phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases.[6] this compound has also been noted for its potential to inhibit the enzyme aromatase, which is involved in estrogen synthesis, suggesting its utility in developing therapies where estrogen modulation is desired.[7]

Given its therapeutic potential, a definitive understanding of the three-dimensional structure of this compound is crucial. The crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively influence the compound's stability, solubility, and biological activity.

Synthesis and Crystallization

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring. A plausible synthetic route is outlined below:

Reaction Scheme:

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, combine 1-isopropyl-2-methoxybenzene and dimethylformamide (DMF).

  • Heat the mixture to approximately 80°C.

  • Slowly add phosphoryl chloride (POCl₃) dropwise, maintaining the reaction temperature between 80°C and 90°C.

  • After the addition is complete, continue stirring the reaction mixture at 80°C for several hours (e.g., 16 hours), monitoring the reaction progress by a suitable technique such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding the reaction mixture to ice water.

  • Extract the aqueous mixture with an organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.[8]

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[2] The goal is to grow crystals that are typically 0.1-0.3 mm in each dimension and free of significant defects.[2] Several techniques can be employed, and the optimal method is often found through empirical screening.

Table 1: Crystallization Techniques for Organic Compounds

TechniqueDescription
Slow Evaporation A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation as the solution becomes supersaturated.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms.[3][9]

Theoretical Principles

The fundamental principle of X-ray diffraction is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[2]

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

When X-rays impinge on a crystal, they are diffracted by the electron clouds of the atoms.[2] By rotating the crystal and collecting the diffraction patterns at various orientations, a three-dimensional map of the electron density can be reconstructed.[1]

Instrumentation

A typical single-crystal X-ray diffractometer consists of three main components: an X-ray source, a goniometer for precise crystal orientation, and a detector to record the diffraction pattern.[3]

  • X-ray Source : Generates X-rays, typically by accelerating electrons into a metal target (e.g., copper or molybdenum).

  • Goniometer : A multi-axis stage that allows the mounted crystal to be rotated to any desired orientation.

  • Detector : A sensitive area detector (e.g., a CCD or CMOS sensor) that captures the intensity and position of the diffracted X-rays.

Experimental Workflow for Data Collection

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Growth of Single Crystals synthesis->crystallization Purification selection Crystal Selection & Mounting crystallization->selection Microscopy data_collection X-ray Diffraction Data Collection selection->data_collection On Diffractometer data_processing Data Integration & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Structure structure_refinement->validation logical_flow raw_data Raw Diffraction Data processed_data Integrated Intensities (h,k,l,I) raw_data->processed_data Integration & Correction initial_model Initial Structural Model (Electron Density Map) processed_data->initial_model Structure Solution (Direct Methods) refined_structure Refined Atomic Coordinates initial_model->refined_structure Least-Squares Refinement final_interpretation Molecular Geometry & Intermolecular Interactions refined_structure->final_interpretation Analysis

Sources

A Comprehensive Technical Guide to the Solubility of 3-Isopropyl-4-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of the solubility characteristics of 3-isopropyl-4-methoxybenzaldehyde, a key intermediate in various synthetic applications. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical, field-proven methodologies. It covers the physicochemical profile of the compound, explores the underlying principles governing its solubility, presents a predicted solubility profile across a range of common organic solvents, and provides a robust, step-by-step protocol for empirical solubility determination. The guide emphasizes the causality behind experimental design, ensuring a deep understanding of how to select appropriate solvent systems for synthesis, purification, and formulation.

Introduction: The Significance of Solvent Selection

This compound is an aromatic aldehyde whose utility in organic synthesis—from pharmaceutical intermediates to fragrance compounds—is critically dependent on its behavior in solution. The ability to effectively dissolve this compound dictates reaction kinetics, influences purification strategies such as crystallization and chromatography, and is paramount in the development of stable formulations. A thorough understanding of its solubility is not merely academic; it is a cornerstone of process optimization, enabling chemists to control reaction media, enhance yield, and ensure product purity. This guide moves beyond simple data presentation to explain why this compound behaves as it does in various solvents, empowering scientists to make informed, predictive decisions in their work.

Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. The structural and electronic properties of this compound provide the basis for predicting its interactions with different solvents.

  • IUPAC Name: 4-methoxy-3-propan-2-ylbenzaldehyde[1]

  • Molecular Formula: C₁₁H₁₄O₂[1]

  • Molecular Weight: 178.23 g/mol [1]

  • Structure: The molecule consists of a benzene ring substituted with three key functional groups:

    • An aldehyde group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

    • A methoxy group (-OCH₃): A moderately polar group, also a hydrogen bond acceptor.

    • An isopropyl group (-CH(CH₃)₂): A nonpolar, bulky alkyl group that contributes to van der Waals forces and introduces steric hindrance.

The presence of both polar (aldehyde, methoxy) and nonpolar (aromatic ring, isopropyl) regions gives the molecule a somewhat amphiphilic character, though it is predominantly nonpolar to moderately polar. Its ability to accept hydrogen bonds, but not donate them, is a critical factor in its interactions with protic solvents.

Caption: Molecular structure highlighting polar and nonpolar regions.

Theoretical Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is the guiding principle for predicting solubility.[2][3] This means that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments. They can be further divided into:

    • Protic Solvents (e.g., water, ethanol, methanol): Contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While this compound can accept hydrogen bonds at its oxygen atoms, its inability to donate them and its significant nonpolar surface area will limit its solubility in highly polar protic solvents like water.

    • Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): Lack O-H or N-H bonds and cannot donate hydrogen bonds, though they can often accept them. These solvents primarily engage in dipole-dipole interactions. The aldehyde group's polarity suggests favorable interactions with these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Have low dielectric constants and interact primarily through weaker London dispersion forces. The aromatic ring and the bulky isopropyl group of the target molecule suggest good compatibility with these solvents.

Predicted Solubility Profile

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticInsoluble The large nonpolar hydrocarbon portion (aromatic ring, isopropyl group) outweighs the polarity of the aldehyde and methoxy groups.
Methanol/Ethanol Polar ProticSoluble The alkyl chains of these alcohols can interact with the nonpolar parts of the solute, while their hydroxyl groups can hydrogen-bond with the solute's oxygen atoms.
Acetone Polar AproticVery Soluble The ketone in acetone has a strong dipole that interacts favorably with the polar aldehyde group. Its small alkyl groups are compatible with the solute's nonpolar regions.
Acetonitrile Polar AproticSoluble Strong dipole-dipole interactions are possible, leading to good solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticVery Soluble As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds.[5]
Dichloromethane (DCM) Moderately PolarVery Soluble DCM is an effective solvent for moderately polar compounds and can engage in dipole-dipole interactions without the complexities of hydrogen bonding.
Tetrahydrofuran (THF) Moderately PolarVery Soluble The ether oxygen in THF can act as a hydrogen bond acceptor, and its cyclic hydrocarbon structure is compatible with the nonpolar regions of the solute.
Toluene Nonpolar AromaticSoluble Pi-stacking interactions between the aromatic rings of toluene and the solute, along with van der Waals forces, promote solubility.
Hexane/Heptane Nonpolar AliphaticSparingly Soluble While the nonpolar isopropyl group and aromatic ring have an affinity for hexane, the polar aldehyde and methoxy groups will significantly limit solubility.[3]
Diethyl Ether NonpolarSoluble Although it has a low overall polarity, the ether oxygen can act as a hydrogen bond acceptor, and its alkyl chains interact well with the nonpolar parts of the solute.

Experimental Protocol for Solubility Determination

This section provides a standardized, self-validating protocol for determining the qualitative and semi-quantitative solubility of this compound. The methodology is designed for accuracy and reproducibility.

Objective: To determine the solubility of the target compound in a selected solvent at a specific temperature (e.g., ambient, ~25°C).

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Volumetric pipettes or micropipettes

  • Vortex mixer

  • Thermostatic shaker or water bath (optional, for temperature control)

Experimental Workflow Diagram

G A Step 1: Preparation Weigh 25 mg of solute into a vial. B Step 2: Initial Solvent Addition Add 0.25 mL of solvent. A->B C Step 3: Agitation Vortex for 2 minutes at ambient temp. B->C D Step 4: Observation Visually inspect for undissolved solid. C->D E Decision: Completely Dissolved? D->E F Step 5: Incremental Addition Add solvent in 0.25 mL aliquots. E->F No G Result 1: Soluble Record total volume. Solubility > 100 mg/mL. E->G Yes F->C I Decision: Max Volume Reached (e.g., 2.5 mL)? F->I H Result 2: Sparingly Soluble Record total volume at dissolution. J Result 3: Insoluble Solubility < 10 mg/mL. I->F No I->J Yes

Caption: Step-by-step workflow for solubility determination.

Step-by-Step Methodology

The causality for this protocol lies in establishing a clear concentration range. Starting with a high concentration (100 mg/mL) allows for rapid classification of highly soluble compounds, while the incremental dilution provides a semi-quantitative measure for others.

  • Preparation: Accurately weigh approximately 25.0 mg of this compound into a clean, dry glass vial.[6][7]

    • Causality: Using a precise mass is crucial for calculating the final concentration. A 4 mL vial provides sufficient headspace for effective mixing.

  • Initial Solvent Addition: Add an initial 0.25 mL of the chosen solvent to the vial using a calibrated pipette.[6] This corresponds to an initial concentration of 100 mg/mL.

    • Causality: This starting point serves as a high-concentration challenge to quickly identify excellent solvents.

  • Agitation: Securely cap the vial and vortex vigorously for 1-2 minutes.[8]

    • Causality: Vigorous agitation is essential to break down solid aggregates and maximize the surface area exposed to the solvent, ensuring the system reaches equilibrium faster than simple shaking.

  • Observation: Allow the vial to stand for a moment and visually inspect for any undissolved solid particles. Hold it against a dark background to improve visibility.

    • Causality: This is the primary data collection point. A clear, single-phase solution indicates complete dissolution.[3]

  • Classification and Iteration:

    • If the solid is completely dissolved: The compound is classified as "Soluble" or "Very Soluble" in that solvent, with a solubility of at least 100 mg/mL. The experiment for this solvent is complete.

    • If undissolved solid remains: Add another 0.25 mL of solvent to the vial (total volume 0.50 mL, concentration 50 mg/mL). Repeat steps 3 and 4.

    • Continue this incremental addition: Add 0.25 mL aliquots of solvent, vortexing and observing after each addition, until the solid is fully dissolved or a total volume of 2.5 mL is reached.[9]

    • Causality: This iterative dilution method allows for a semi-quantitative determination. If the compound dissolves after adding a total of 1.0 mL, the solubility is approximately 25 mg/mL.

  • Final Classification:

    • Sparingly Soluble: If the compound dissolves at a total volume between 0.5 mL and 2.5 mL, record the volume required for complete dissolution.

    • Insoluble: If undissolved solid remains after adding a total of 2.5 mL of solvent, the compound is classified as "Insoluble" at this level (solubility < 10 mg/mL).

Data Interpretation and Application

The results from this protocol directly inform critical decisions in the laboratory:

  • Reaction Chemistry: A solvent in which the compound is "Very Soluble" is an excellent candidate for a homogeneous reaction medium.

  • Crystallization: To effectively crystallize the compound, a solvent pair is often ideal. This involves a solvent in which the compound is highly soluble (like acetone or DCM) and an anti-solvent in which it is "Insoluble" or "Sparingly Soluble" (like hexane or water). The solubility data is essential for selecting this pair.

  • Chromatography: Solubility in mobile phase components (e.g., ethyl acetate, hexane) is a prerequisite for successful chromatographic purification. This data helps in choosing an appropriate solvent system for loading the compound onto a column and for the elution process.

Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Handling:

  • Always work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11]

  • Avoid inhalation of dust and contact with skin and eyes.[10][12]

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any work.

Conclusion

The solubility of this compound is governed by its distinct molecular structure, which features both polar and nonpolar functionalities. While it exhibits poor solubility in highly polar protic solvents like water, it is predicted to be readily soluble in a wide range of polar aprotic, moderately polar, and nonpolar organic solvents. This guide provides the theoretical framework to understand these interactions and a detailed, practical protocol to empirically determine solubility. By applying this knowledge, researchers can streamline process development, optimize reaction conditions, and improve purification efficiency, ultimately leading to more successful and robust chemical synthesis.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
  • PubChem. (n.d.). This compound.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Thermo Fisher Scientific. (2025).
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  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde.

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A Comprehensive Technical Guide to the Thermochemical Properties of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 3-Isopropyl-4-methoxybenzaldehyde. In the absence of extensive experimental data for this specific compound, this document serves as a detailed procedural and theoretical framework for researchers, scientists, and drug development professionals. It outlines both established experimental techniques and robust computational methods for ascertaining key thermochemical parameters, including enthalpy of formation, enthalpy of combustion, enthalpy of sublimation, vapor pressure, and heat capacity. By leveraging data from structurally similar compounds, this guide offers field-proven insights into experimental design and computational modeling, ensuring a self-validating approach to the thermochemical characterization of novel aromatic aldehydes.

Introduction

This compound, a substituted aromatic aldehyde, presents a molecular structure of interest in various chemical and pharmaceutical contexts. Its thermochemical properties are fundamental to understanding its stability, reactivity, and behavior in various processes, from synthesis and purification to formulation and storage. Thermochemical data, such as the enthalpy of formation (ΔfH°), provide critical insights into the energetic landscape of a molecule, while properties like vapor pressure and enthalpy of sublimation are essential for designing and optimizing processes such as distillation and lyophilization.

This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for determining these vital parameters. It is divided into two primary sections: the experimental determination of thermochemical properties and their computational prediction. The experimental section delves into the causality behind the choice of techniques like bomb calorimetry and Knudsen effusion, emphasizing the importance of a self-validating experimental design. The computational section explores the application of high-level quantum chemical methods, such as Gaussian-3 (G3) theory and Density Functional Theory (DFT), offering a powerful predictive tool that complements and, in some cases, precedes experimental work.

Due to the limited availability of direct experimental data for this compound, this guide will utilize data and examples from structurally related compounds, such as p-anisaldehyde (4-methoxybenzaldehyde) and cuminaldehyde (4-isopropylbenzaldehyde), to illustrate the application of these methodologies.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundp-Anisaldehyde[1][2][3]Cuminaldehyde[4][5]
IUPAC Name 4-methoxy-3-(propan-2-yl)benzaldehyde4-Methoxybenzaldehyde4-Isopropylbenzaldehyde
CAS Number 31825-29-3[6]123-11-5122-03-2
Molecular Formula C11H14O2[6]C8H8O2C10H12O
Molecular Weight 178.23 g/mol [6]136.15 g/mol 148.20 g/mol
Boiling Point Not available248 °C235.5 °C
Melting Point Not available-1 °CNot applicable (liquid at room temp)

Experimental Determination of Thermochemical Properties

The experimental measurement of thermochemical properties provides the most reliable data, serving as the benchmark for computational methods. The choice of technique is dictated by the property of interest and the physical state of the compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7] For many organic compounds, this value is most accurately determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).[8]

Causality of Experimental Choice: Bomb calorimetry is the gold standard for measuring the heat evolved during the complete combustion of a substance in a constant-volume environment.[9][10] The highly exothermic nature of combustion reactions allows for a precise measurement of the temperature change in the surrounding medium (typically water), which can then be related to the energy released by the reaction.

Diagram 1: Workflow for Determining Enthalpy of Formation from Bomb Calorimetry

G cluster_0 Bomb Calorimetry Experiment cluster_1 Data Analysis cluster_2 Final Calculation A Sample Preparation (Pelletizing) B Bomb Assembly & Oxygen Pressurization A->B C Combustion in Calorimeter B->C D Temperature Data Acquisition C->D F Calculate Heat of Combustion (q_v) D->F E Calculate Heat Capacity of Calorimeter (C_cal) using Benzoic Acid E->F G Corrections for Standard State F->G H Calculate Standard Enthalpy of Combustion (ΔcH°) G->H I Apply Hess's Law H->I J Standard Enthalpy of Formation (ΔfH°) I->J

Caption: Workflow for the determination of the standard enthalpy of formation.

Experimental Protocol: Bomb Calorimetry

  • Calibration of the Calorimeter:

    • A pellet of a standard substance with a known enthalpy of combustion, typically benzoic acid, is combusted.[11]

    • The heat capacity of the calorimeter system (Ccal) is determined by measuring the temperature rise and using the known heat of combustion of the standard.[11]

  • Sample Preparation and Combustion:

    • A precisely weighed pellet of this compound (approximately 1 gram) is placed in the sample holder of the bomb.

    • A fuse wire of known length is attached to the electrodes, making contact with the sample pellet.

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.[10]

    • The bomb is placed in a known volume of water in the calorimeter.

    • The sample is ignited, and the temperature of the water is recorded at regular intervals until a constant temperature is reached.[10]

  • Calculation of Enthalpy of Combustion:

    • The heat released during combustion (qv) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter (Ccal).

    • Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.[11]

    • The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the sample.

  • Calculation of Enthalpy of Formation:

    • The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO2 and H2O).[12][13]

    C₁₁H₁₄O₂(s) + 13.5 O₂(g) → 11 CO₂(g) + 7 H₂O(l)

    ΔcH° = [11 * ΔfH°(CO₂)] + [7 * ΔfH°(H₂O)] - [ΔfH°(C₁₁H₁₄O₂)]

Vapor Pressure and Enthalpy of Sublimation

The vapor pressure of a substance is a critical parameter for understanding its volatility and is essential for the design of purification processes like distillation. The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from a solid to a gaseous state, is closely related to the vapor pressure and can be derived from its temperature dependence.

Causality of Experimental Choice: For compounds with low volatility, such as aromatic aldehydes, direct manometric methods are often not sensitive enough.[14][15] The Knudsen effusion method is a reliable technique for measuring low vapor pressures by determining the rate of mass loss of a substance effusing through a small orifice into a vacuum.[6][16] Isothermal thermogravimetric analysis (TGA) can also be employed to measure the rate of mass loss due to sublimation as a function of temperature.[17][18]

G cluster_0 High Vacuum Chamber VacuumPump To High Vacuum Pump KnudsenCell { Knudsen Cell |  Sample |  Orifice (Area A)} Furnace { Isothermal Furnace |  Temperature Control (T)} Balance { Microbalance (optional, for mass loss) |  Data Acquisition}

Caption: Step-by-step workflow for a G3MP2 thermochemical calculation.

Computational Protocol: G3MP2 using Gaussian

  • Input Structure:

    • The 3D structure of this compound is built using a molecular editor.

  • Calculation Setup:

    • The calculation is set up in a quantum chemistry software package like Gaussian. [19][20][21] * The G3MP2 keyword is specified in the route section of the input file. This keyword automatically triggers the series of calculations required by the G3MP2 protocol. [22]

  • Execution and Analysis:

    • The calculation is run. The software will perform the geometry optimizations, frequency calculation, and single-point energy calculations at the different levels of theory defined in the G3MP2 method. [23] * The final output will provide the G3MP2 total energy, from which the enthalpy of formation can be derived. The output of the frequency calculation will also provide the zero-point vibrational energy, thermal corrections, entropy, and heat capacity. [20][24]

Density Functional Theory (DFT) Methods

DFT methods, particularly those employing hybrid functionals like B3LYP, offer a computationally less expensive alternative to composite methods for larger molecules. While generally less accurate than Gn theories, they can provide valuable insights, especially when used in conjunction with isodesmic reaction schemes to promote error cancellation.

Computational Protocol: DFT (B3LYP) for Enthalpy of Formation

  • Geometry Optimization and Frequency Calculation:

    • The geometry of this compound is optimized, and vibrational frequencies are calculated at the B3LYP level of theory with a suitable basis set (e.g., 6-311+G(d,p)).

  • Isodesmic Reaction Scheme:

    • An isodesmic reaction is designed where the number and types of bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the DFT calculations. For this compound, a possible isodesmic reaction is:

      This compound + Benzene → Cumene + Anisole + Benzaldehyde

  • Calculation of Reaction Enthalpy:

    • The total electronic energies of all reactants and products in the isodesmic reaction are calculated at the same level of theory.

    • The enthalpy of the reaction (ΔrH°) is calculated as the difference between the sum of the electronic and thermal enthalpies of the products and the sum of the electronic and thermal enthalpies of the reactants.

  • Calculation of Enthalpy of Formation:

    • The enthalpy of formation of this compound is then calculated using the calculated ΔrH° and the known experimental enthalpies of formation of the other species in the isodesmic reaction.

Conclusion

The thermochemical characterization of this compound is crucial for its effective application in research and industry. This guide has provided a detailed framework of the authoritative experimental and computational methodologies for determining its key thermochemical properties. While direct experimental data for this specific molecule is sparse, the protocols outlined herein, leveraging insights from structurally analogous compounds, provide a robust and scientifically sound pathway for its comprehensive thermochemical analysis. The integration of meticulous experimental work with high-accuracy computational modeling represents the most powerful approach to elucidating the energetic landscape of this and other novel chemical entities.

References

  • Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. [Link]

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  • Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. MDPI. [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. [Link]

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  • Gaussian Tutorial (Lec-7) Control Temperature and Pressure in Gaussian Calculations. YouTube. [Link]

  • How do you calculate the enthalpy change of combustion?. Study.com. [Link]

  • Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog. [Link]

  • Calculate Enthalpy Changes Using ΔHc (HL). Save My Exams. [Link]

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  • Heat capacities of liquid ketones and aldehydes at 298 K. ResearchGate. [Link]

  • Cuminaldehyde. Wikipedia. [Link]

  • Chemical Properties of Benzaldehyde, 2-hydroxy-. Cheméo. [Link]

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  • Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of 3-Isopropyl-4-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient development of novel therapeutic agents. 3-Isopropyl-4-methoxybenzaldehyde (IUPAC Name: 4-methoxy-3-propan-2-ylbenzaldehyde) emerges as a compound of significant interest.[1] Its substituted benzaldehyde structure presents a chemically tractable handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). This molecule serves as a foundational building block for creating diverse chemical libraries targeting a range of pathological conditions, including cancer, inflammation, and microbial infections.

The strategic placement of the isopropyl and methoxy groups on the aromatic ring influences the molecule's electronic and steric properties, providing a unique starting point for lead optimization. The aldehyde functional group, in particular, is a gateway for a multitude of chemical transformations, such as the Claisen-Schmidt condensation to form chalcones and condensation reactions to form Schiff bases, both of which are privileged structures in medicinal chemistry.[2][3][4] This document provides an in-depth guide for researchers, outlining the mechanistic basis for its use, detailed protocols for its derivatization, and robust assays for the biological evaluation of its analogues.

PropertyValueSource
CAS Number 31825-29-3[1][5][6]
Molecular Formula C₁₁H₁₄O₂[1][5]
Molecular Weight 178.23 g/mol [1][5][6]
IUPAC Name 4-methoxy-3-propan-2-ylbenzaldehyde[1]
Synonyms 4-formyl-2-isopropylanisole[6]

Section 1: Mechanistic Insights and Therapeutic Potential

The therapeutic promise of this compound is not merely speculative; it is grounded in the established biological activities of its core structure and related derivatives.

Anticancer Applications: Targeting Hormonal and Pro-Survival Pathways

The benzaldehyde moiety is a recurring motif in compounds with demonstrated anticancer activity.[7][8] Derivatives of this compound can be rationally designed to interfere with multiple cancer-relevant pathways.

  • Aromatase Inhibition: The parent compound has been identified as a potent inhibitor of aromatase (cytochrome P450c17), a critical enzyme in estrogen biosynthesis.[5] By binding to the enzyme's heme group, it blocks the conversion of testosterone to estradiol, suggesting a therapeutic strategy for hormone-receptor-positive cancers, such as certain types of breast cancer.[5]

  • Dual ER and Akt Inhibition: Highlighting the scaffold's versatility, a derivative, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), has been developed as a dual inhibitor of the estrogen receptor (ER) and the Akt kinase.[9] This dual-pronged attack is particularly promising for treating complex malignancies like Acute Myeloid Leukemia (AML) where both pathways can drive proliferation.[9]

Aromatase_Inhibition_Pathway Testosterone Testosterone Aromatase Aromatase (Cytochrome P450) Testosterone->Aromatase Estradiol Estradiol Aromatase->Estradiol Conversion ER Estrogen Receptor (ER) Estradiol->ER Binds & Activates Gene_Transcription Gene Transcription (Cell Proliferation) ER->Gene_Transcription Tumor_Growth Hormone-Dependent Tumor Growth Gene_Transcription->Tumor_Growth Compound 3-Isopropyl-4- methoxybenzaldehyde Compound->Aromatase Inhibits

Mechanism of Aromatase Inhibition.
Anti-inflammatory Applications: Quenching the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzaldehyde derivatives have shown the ability to suppress key inflammatory signaling pathways.[10][11]

  • MAPK and NF-κB Pathway Suppression: The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response, regulating the production of mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (TNF-α, IL-1β).[11][12] Studies on structurally similar compounds demonstrate that they can inhibit the phosphorylation of key MAPK proteins (ERK, JNK, p38) and prevent the nuclear translocation of NF-κB, effectively shutting down the inflammatory cascade.[10][11][13] This provides a strong rationale for screening this compound derivatives for anti-inflammatory activity.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_Cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_Cascade IKK IKK TLR4->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Gene_Expression Compound Benzaldehyde Derivatives Compound->MAPK_Cascade Inhibits Compound->IKK Inhibits

Potential sites of anti-inflammatory action.
Antimicrobial Applications: A Scaffold for Novel Antibiotics

The development of new antimicrobial agents is a global health priority. Chalcones and Schiff bases, which can be readily synthesized from this compound, are well-known for their broad-spectrum antimicrobial properties.[2][4][14] The α,β-unsaturated keto functional group in chalcones is often cited as being crucial for their antibacterial activity.[2] By creating a library of derivatives, researchers can explore their potential against various Gram-positive and Gram-negative bacteria.

Section 2: Synthetic Protocols for Lead Generation

The aldehyde group is the primary reaction center for creating a diverse library of derivatives. The following protocols are foundational for generating lead compounds.

Synthetic_Workflow cluster_CS Protocol 2.1: Claisen-Schmidt cluster_SB Protocol 2.2: Schiff Base Start 3-Isopropyl-4- methoxybenzaldehyde Chalcone Chalcone Derivatives Start->Chalcone + Acetophenone (Base catalyst) SchiffBase Schiff Base Derivatives Start->SchiffBase + Amine (Acid catalyst) Acetophenone Substituted Acetophenones Acetophenone->Chalcone Amine Primary Amines / Hydrazides Amine->SchiffBase Screening Biological Screening (Anticancer, Anti-inflammatory, Antimicrobial) Chalcone->Screening SchiffBase->Screening

General workflow for derivatization and screening.
Protocol 2.1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Causality: This protocol relies on a base-catalyzed aldol condensation between this compound and a substituted acetophenone, followed by dehydration to yield the α,β-unsaturated ketone (chalcone) scaffold.[2][4] The choice of substituent on the acetophenone is critical for tuning the biological activity of the final product.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriately substituted acetophenone (1.0 eq) in ethanol.

  • Catalyst Addition: Cool the solution in an ice bath and add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Workup and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude solid, wash thoroughly with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Synthesis of Schiff Base Derivatives

Causality: This reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to form the stable imine (Schiff base) product. A catalytic amount of acid is often used to facilitate the dehydration step.[3]

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add the desired primary amine or hydrazide (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold solvent, and dry. If necessary, recrystallize from a suitable solvent system.

  • Characterization: Verify the structure of the resulting Schiff base by FTIR (to confirm C=N stretch), ¹H NMR, and Mass Spectrometry.

Section 3: Protocols for Biological Evaluation

A self-validating protocol is essential for trustworthy results. Each assay must include appropriate positive, negative, and vehicle controls to ensure the observed effects are specific to the test compound.

Protocol 3.1: In Vitro Anticancer Activity - MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HL-60 for leukemia[9]) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Compound/Derivative Cell Line IC₅₀ (µM) Reference
SBL-060THP-1 (AML)0.244 (GI₅₀)[9]
SBL-060HL-60 (AML)0.189 (GI₅₀)[9]
3-methoxysalicylaldehyde-benzoylhydrazoneHep-G215.34[17]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Potent (<10 µM)[16]

Table represents data for structurally related compounds to provide a comparative context for potential activity.

Protocol 3.2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

Principle: This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). NO is measured indirectly by quantifying its stable end-product, nitrite, in the culture supernatant using the Griess reagent.[11]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include control wells: untreated cells (negative control), cells with LPS only (positive control), and cells with compound only (to check for inherent cytotoxicity).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control. A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.[10]

Protocol 3.3: In Vitro Antimicrobial Activity - Broth Microdilution for MIC

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells. Include a positive control (bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference.[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Section 4: Data Interpretation and Future Directions

The data generated from these protocols will form the basis of a robust structure-activity relationship (SAR) study. By correlating the structural modifications of the synthesized derivatives with their biological activities, researchers can identify key pharmacophoric features required for potency and selectivity. For instance, electron-donating or -withdrawing groups on the chalcone or Schiff base moieties may significantly enhance or diminish activity.

Promising lead compounds identified through this screening cascade should be advanced to more detailed mechanistic studies (e.g., Western blotting to confirm inhibition of MAPK phosphorylation) and secondary assays (e.g., cytokine profiling using ELISA). Ultimately, the most promising candidates can be progressed to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for the development of next-generation therapeutics derived from the versatile this compound scaffold.

References

  • Whitehead, J. W. F., Lee, G. P., Gharagozloo, P., Hofer, P., Gehrig, A., Wintergerst, P., Smyth, D., McCoull, W., Hachicha, M., Patel, A., & Kyle, D. J. (2005). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. Journal of Medicinal Chemistry, 48(4), 1237–1243. Retrieved from [Link]

  • Al-Ostath, S., et al. (n.d.). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PubMed Central. Retrieved from [Link]

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  • Benmekhbi, L., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402. Retrieved from [Link]

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  • Singh, S., et al. (2020). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Scientific Research in Science and Technology, 7(4), 336-343. Retrieved from [Link]

  • Li, Y., et al. (2024). Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. PubMed Central. Retrieved from [Link]

  • Kochi, M., Takeuchi, S., Mizutani, T., Mochizuki, K., Matsumoto, Y., & Saito, Y. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21–23. Retrieved from [Link]

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  • Gao, J., et al. (2016). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 54(10), 2276-2282. Retrieved from [Link]

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Application Notes and Protocols: The Synthesis of Agrochemicals Featuring an Isopropyl-Substituted Phenyl Moiety, with a Case Study on the Herbicide Bentazone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 3-Isopropyl-4-methoxybenzaldehyde in Agrochemical Synthesis

As researchers and professionals in the field of drug and agrochemical development, our quest for novel, efficacious, and economically viable synthetic routes is perpetual. The substituted benzaldehyde motif is a cornerstone in the synthesis of a vast array of biologically active molecules. While this compound is a recognized chemical entity, its direct and extensive application as a primary starting material in the synthesis of major commercial agrochemicals is not prominently documented in the current body of scientific and patent literature.[1]

However, the structural elements of this compound—specifically the isopropyl-substituted phenyl ring—are indeed present in important agrochemicals. A prime example is the selective herbicide Bentazone. This document, therefore, pivots to a comprehensive examination of the synthesis of Bentazone, providing a detailed, field-proven perspective on its industrial production. This serves as an instructive case study for chemists and process developers working with similar structural motifs.

Case Study: The Herbicide Bentazone

Bentazone is a post-emergence herbicide used to control broadleaf weeds and sedges in various crops like soybeans, rice, and peanuts.[2] Its chemical structure is 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide.[2] The synthesis of Bentazone is a multi-step process that has been refined over the years, with several patented routes available. The most common industrial syntheses do not start from a substituted benzaldehyde but rather from more readily available precursors like isatoic anhydride or anthranilic acid derivatives.

Established Industrial Synthesis of Bentazone: A Workflow Overview

The commercial synthesis of Bentazone typically proceeds through the formation of an N-isopropyl-2-aminobenzamide intermediate, followed by reaction with a sulfonating agent and subsequent cyclization. The following diagram illustrates a common synthetic workflow.

Bentazone_Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Sulfonylation and Cyclization Isatoic_Anhydride Isatoic Anhydride Intermediate 2-Amino-N-isopropylbenzamide Isatoic_Anhydride->Intermediate Reaction in Dichloroethane Isopropylamine Isopropylamine Isopropylamine->Intermediate Intermediate_2 2-Amino-N-isopropylbenzamide Bentazone Bentazone Intermediate_2->Bentazone Sulfonylation Sulfonating_Agent Chlorosulfonic Acid / SOCl2 Sulfonating_Agent->Bentazone Cyclization_Agent Base (e.g., Sodium Methoxide) Cyclization_Agent->Bentazone Bentazone->Bentazone

Caption: Industrial synthesis workflow for the herbicide Bentazone.

Detailed Protocol: Synthesis of 2-Amino-N-isopropylbenzamide

This protocol is a synthesized representation based on common methodologies described in patent literature.[3][4][5]

Objective: To synthesize the key intermediate, 2-amino-N-isopropylbenzamide, from isatoic anhydride and isopropylamine.

Materials and Equipment:

  • Isatoic anhydride

  • Isopropylamine

  • Dichloroethane (solvent)

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and condenser

  • Heating/cooling circulator

  • Washing and separation funnel

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with dichloroethane. The choice of dichloroethane is based on its ability to dissolve the starting materials and its appropriate boiling point for the reaction temperature.

  • Addition of Isatoic Anhydride: Add isatoic anhydride to the reactor. Begin stirring to form a slurry.

  • Temperature Control: Heat the reactor contents to 50-60°C. This temperature range is optimal for the ring-opening of isatoic anhydride by isopropylamine while minimizing side reactions.

  • Controlled Addition of Isopropylamine: Slowly add isopropylamine to the reactor via the dropping funnel over a period of 3 hours.[5] The slow addition is crucial to control the exothermicity of the reaction and prevent the formation of impurities.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50-60°C for an additional 0.5-2 hours.[5] The reaction progress can be monitored by techniques such as TLC or HPLC to ensure the complete consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with water to remove any unreacted isopropylamine and other water-soluble impurities.

    • Separate the organic layer containing the desired product, 2-amino-N-isopropylbenzamide.

Expert Insights: The control of water content in the starting materials and solvent can be a critical factor in achieving high yields and purity. Some patented methods specify the maximum allowable water content.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of Bentazone, as inferred from patent literature.

StepReactantsSolventTemperatureReaction TimeYieldPurityReference
Intermediate SynthesisIsatoic Anhydride, IsopropylamineDichloroethane50-60°C3.5-5 hours91-93%>95%[5]
Final Product Synthesis & Cyclization2-Amino-N-isopropylbenzamide, Chlorosulfonic Acid, BaseDichloroethane, MethanolVariesVaries>80%>97%[4]

Conceptual Synthetic Route from a Benzaldehyde Derivative

While not the established industrial method, it is a valuable academic exercise to consider a hypothetical synthesis of a Bentazone precursor starting from a molecule like 3-isopropyl-4-hydroxybenzaldehyde (a close analog of the user's initial query). This theoretical pathway highlights different synthetic strategies.

Hypothetical_Route Start 3-Isopropyl-4-hydroxybenzaldehyde Step1 Oxidation to Carboxylic Acid Start->Step1 Intermediate1 3-Isopropyl-4-hydroxybenzoic Acid Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 3-Isopropyl-4-hydroxy-2-nitrobenzoic Acid Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 2-Amino-3-isopropyl-4-hydroxybenzoic Acid Step3->Intermediate3 Step4 Amidation with Isopropylamine Intermediate3->Step4 End Bentazone Precursor Analogue Step4->End

Caption: A hypothetical synthetic pathway to a Bentazone precursor analogue.

Causality Behind the Hypothetical Steps:

  • Oxidation: The initial aldehyde must be oxidized to a carboxylic acid to allow for subsequent reactions on the aromatic ring and eventual amidation.

  • Nitration: A nitro group is introduced ortho to the hydroxyl group, which is a strong activating group. This nitro group will be the precursor to the amine needed for the benzothiadiazine ring.

  • Reduction: The nitro group is reduced to an amine, a standard transformation in aromatic chemistry.

  • Amidation: The carboxylic acid is coupled with isopropylamine to form the required amide bond.

This hypothetical route would face significant challenges in regioselectivity and would likely be less efficient than the established industrial processes, which underscores why the current methods are preferred.

Conclusion

The synthesis of the herbicide Bentazone provides a valuable and practical illustration of industrial agrochemical production. While this compound is not a direct precursor in this process, the examination of Bentazone's synthesis from isatoic anhydride offers deep insights into the chemical logic and process optimization involved in creating complex, biologically active molecules. The detailed protocols and workflows presented herein serve as a guide for researchers and professionals in the field, emphasizing the importance of understanding established synthetic routes while also encouraging the conceptual exploration of novel chemical pathways.

References

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Application Notes and Protocols for the Synthesis of a Novel PDE4 Inhibitor Utilizing 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Targeting PDE4 in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] cAMP is a ubiquitous second messenger essential for modulating a vast array of cellular functions, including inflammatory responses.[2][3][4] By degrading cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP), PDE4 enzymes effectively terminate cAMP-mediated signaling.[1][5] In inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[3] Consequently, the inhibition of PDE4 presents a compelling therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[3][6][7]

Roflumilast, a potent PDE4 inhibitor, exemplifies the clinical success of this approach.[6] The chemical architecture of many PDE4 inhibitors often features a substituted benzamide moiety. This guide details the synthesis of a novel PDE4 inhibitor, N-(3,5-dichloropyridin-4-yl)-3-isopropyl-4-methoxybenzamide, an analog of Roflumilast, utilizing 3-Isopropyl-4-methoxybenzaldehyde as a key starting material. This document provides a comprehensive, step-by-step protocol for its synthesis, purification, and characterization, underpinned by the scientific rationale for each procedural choice.

Mechanism of Action: The Role of PDE4 Inhibition

The therapeutic effect of PDE4 inhibitors is rooted in their ability to modulate the cAMP signaling cascade. By blocking PDE4, these inhibitors prevent the breakdown of cAMP, leading to its intracellular accumulation.[1][3][7] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of downstream targets, including transcription factors like cAMP-responsive element-binding protein (CREB).[8] The activation of this pathway ultimately leads to a dampening of the inflammatory response.[3][5]

PDE4_Mechanism GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inflammation Suppression of Pro-inflammatory Mediators PKA->Inflammation Leads to PDE4_Inhibitor PDE4 Inhibitor (e.g., Synthesized Compound) PDE4_Inhibitor->PDE4 Inhibits

Caption: Mechanism of action of PDE4 inhibitors in modulating the cAMP pathway.

Synthetic Workflow Overview

The synthesis of N-(3,5-dichloropyridin-4-yl)-3-isopropyl-4-methoxybenzamide from this compound is a two-step process. The first step involves the oxidation of the aldehyde to a carboxylic acid. The second step is an amide coupling reaction between the carboxylic acid and 4-amino-3,5-dichloropyridine.

synthetic_workflow start Start: 3-Isopropyl-4- methoxybenzaldehyde step1 Step 1: Oxidation start->step1 intermediate Intermediate: 3-Isopropyl-4- methoxybenzoic acid step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 product Final Product: N-(3,5-dichloropyridin-4-yl)-3- isopropyl-4-methoxybenzamide step2->product purification Purification product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Pure PDE4 Inhibitor characterization->final_product

Caption: High-level workflow for the synthesis of the target PDE4 inhibitor.

Experimental Protocols

Part 1: Synthesis of 3-Isopropyl-4-methoxybenzoic acid

Rationale: The aldehyde functional group of the starting material is oxidized to a carboxylic acid. This transformation is necessary to enable the subsequent amide bond formation. A mild oxidizing agent such as sodium chlorite is chosen to selectively oxidize the aldehyde without affecting other functional groups on the aromatic ring.

Materials:

  • This compound

  • t-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • Distilled water

  • Diethyl ether

  • Saturated sodium sulfite (Na2SO3) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in t-butanol (approx. 0.5 M solution).

  • Add 2-methyl-2-butene (2.0 eq) to the solution.

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in distilled water.

  • Slowly add the aqueous sodium chlorite solution to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer to pH 2 with 2M HCl. A white precipitate should form.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-Isopropyl-4-methoxybenzoic acid.

Part 2: Synthesis of N-(3,5-dichloropyridin-4-yl)-3-isopropyl-4-methoxybenzamide

Rationale: This step involves the formation of an amide bond between the synthesized carboxylic acid and 4-amino-3,5-dichloropyridine. Thionyl chloride is used to convert the carboxylic acid into a more reactive acyl chloride intermediate, which readily reacts with the amine to form the desired amide.[9]

Materials:

  • 3-Isopropyl-4-methoxybenzoic acid (from Part 1)

  • 4-Amino-3,5-dichloropyridine

  • Thionyl chloride (SOCl2)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • To a solution of 3-Isopropyl-4-methoxybenzoic acid (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to 70-80°C and stir for 2 hours.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acyl chloride in dichloromethane.

  • In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in dichloromethane and add pyridine (1.5 eq).

  • Slowly add the acyl chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a Hexanes/Ethyl Acetate gradient to afford the pure N-(3,5-dichloropyridin-4-yl)-3-isopropyl-4-methoxybenzamide.

Purification and Characterization

Purification: The final compound is purified using column chromatography on silica gel.[10][11] The choice of eluent (a mixture of hexanes and ethyl acetate) is optimized to achieve good separation of the product from any unreacted starting materials or byproducts. Crystallization can also be employed as a final purification step to obtain a highly pure solid product.[10][12][13]

Characterization: The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques.[14]

Technique Purpose Expected Results
¹H NMR Structural elucidation and confirmation of proton environments.The spectrum should show characteristic peaks for the aromatic protons, the isopropyl group protons, the methoxy group protons, and the amide proton. The integration of these peaks should correspond to the number of protons in each environment.
¹³C NMR Confirmation of the carbon skeleton of the molecule.The spectrum should display the expected number of carbon signals corresponding to the structure of the final compound.
Mass Spectrometry (MS) Determination of the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of N-(3,5-dichloropyridin-4-yl)-3-isopropyl-4-methoxybenzamide. The isotopic pattern for the two chlorine atoms should also be observable.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak should be observed, indicating a high degree of purity. The retention time can be used for identification in subsequent analyses.

Advanced analytical methods such as 2D-NMR techniques (COSY, HSQC) can be employed for unambiguous assignment of all proton and carbon signals.[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[15]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This document provides a detailed protocol for the synthesis, purification, and characterization of a novel PDE4 inhibitor, N-(3,5-dichloropyridin-4-yl)-3-isopropyl-4-methoxybenzamide, starting from this compound. The described methods are based on established and reliable chemical transformations, offering a clear and reproducible pathway for researchers in the field of drug discovery. The successful synthesis and characterization of this compound will enable further investigation into its biological activity and potential as a therapeutic agent for inflammatory diseases.

References

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Application Notes and Protocols for the Knoevenagel Condensation of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency and broad applicability.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated compounds.[3][4][5] Its significance is particularly pronounced in the pharmaceutical industry and drug development, where it serves as a key step in the synthesis of a diverse array of bioactive molecules and complex heterocyclic scaffolds.[6][7][8] The α,β-unsaturated products of the Knoevenagel condensation are valuable intermediates, exhibiting a range of biological activities, including potential as anticancer agents.[6][7][9]

This application note provides a detailed guide to the Knoevenagel condensation of 3-Isopropyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde. We will explore the underlying mechanism, provide validated experimental protocols, and discuss the critical parameters that influence reaction outcomes. The protocols are designed for researchers, scientists, and drug development professionals, offering a practical framework for the synthesis of derivatives from this specific aldehyde.

Mechanistic Insights: The "Why" Behind the "How"

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism.[10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Enolate Formation. The reaction is initiated by a basic catalyst, which abstracts an acidic proton from the active methylene compound. This deprotonation is facilitated by the presence of two electron-withdrawing groups flanking the methylene group, which stabilize the resulting carbanion, or enolate.[10][11][12]

Step 2: Nucleophilic Addition. The resonance-stabilized enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral alkoxide intermediate.[10]

Step 3: Protonation. The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound.[9][10]

Step 4: Dehydration. The final step is the elimination of a water molecule (dehydration) from the β-hydroxy intermediate, leading to the formation of the final α,β-unsaturated product.[9][10] This step is often the driving force for the reaction, as it creates a conjugated system.

The Role of the Catalyst

While strong bases can be used, the Knoevenagel condensation is often effectively catalyzed by weaker organic bases such as primary, secondary, or tertiary amines.[3][4] Piperidine, a secondary amine, is a commonly employed and highly effective catalyst for this transformation.[4][13][14] In some variations of the mechanism, the amine catalyst can react with the aldehyde to form an iminium ion, which is then attacked by the enolate.[15][16] This alternative pathway can be particularly relevant when using amine catalysts.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Addition & Protonation cluster_2 Step 4: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base Base Base Aldehyde 3-Isopropyl-4- methoxybenzaldehyde Intermediate Tetrahedral Alkoxide Intermediate Beta-Hydroxy β-Hydroxy Compound Intermediate->Beta-Hydroxy + H+ Enolate_ref->Intermediate + Aldehyde Final_Product α,β-Unsaturated Product Beta-Hydroxy_ref->Final_Product - H2O

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. These protocols are designed to be adaptable, with notes on potential modifications.

Protocol 1: Synthesis of (E)-2-(3-isopropyl-4-methoxybenzylidene)malononitrile

This protocol outlines the synthesis using malononitrile, a highly reactive methylene compound.[12]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates and chamber

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0-1.2 equivalents) in ethanol.

  • To this solution, add a catalytic amount of piperidine (e.g., 10 mol%).[13]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The disappearance of the starting aldehyde and the appearance of a new, less polar spot will indicate product formation.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent volume can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield (E)-2-(3-isopropyl-4-methoxybenzylidene)malononitrile.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(3-isopropyl-4-methoxyphenyl)acrylate

This protocol details the synthesis using ethyl cyanoacetate, another common active methylene compound.[17][18]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalytic amount)

  • Ethanol or Toluene (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), ethyl cyanoacetate (1.0-1.2 equivalents), and the chosen solvent (ethanol or toluene).[13]

  • Add a catalytic amount of piperidine (e.g., 10 mol%).[13]

  • The reaction can often proceed at room temperature, but gentle heating (reflux) may be required to drive the reaction to completion, depending on the specific substrate and desired reaction time.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[19]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.[19]

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[19]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aldehyde and Active Methylene Compound in Solvent B Add Catalytic Piperidine A->B C Stir at Room Temperature or Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Isolate Product (Filtration or Extraction) E->F G Recrystallization or Column Chromatography F->G H Characterization (NMR, IR, etc.) G->H

Figure 2: A generalized experimental workflow for the Knoevenagel condensation.

Data Presentation and Expected Outcomes

The yield and purity of the final product are dependent on several factors, including the purity of the starting materials, the choice of solvent, and the reaction time and temperature. The following table provides representative data for the Knoevenagel condensation of various aromatic aldehydes with malononitrile and ethyl cyanoacetate, offering a baseline for expected outcomes with this compound.

AldehydeActive Methylene CompoundCatalystSolventReaction TimeYield (%)Reference
BenzaldehydeMalononitrilePiperidineEthanol2-6 hoursHigh[9]
Substituted BenzaldehydesMalononitrileCTMABWater1.5 hoursGood to High[20]
Aromatic AldehydesEthyl CyanoacetateI2/K2CO3EthanolRoom Temp.Good to High[1]
Aromatic AldehydesEthyl CyanoacetateCTMABWater12 hoursGood to High[20]

Note: CTMAB (cetyltrimethylammonium bromide) is a phase-transfer catalyst that can be effective in aqueous media.[20][21]

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the mixture. Ensure that the starting materials are pure and the solvent is anhydrous, as water can sometimes inhibit the reaction.[5]

  • Side Reactions: The formation of byproducts can occur, particularly if the reaction is run for an extended period at high temperatures. Purification by column chromatography is often effective in removing these impurities.

  • Catalyst Choice: While piperidine is a robust catalyst, other bases such as pyrrolidine, triethylamine, or even inorganic bases like potassium carbonate can be employed.[1][22] The choice of catalyst can influence the reaction rate and selectivity.

  • Solvent Effects: The choice of solvent can impact the reaction. Protic solvents like ethanol are common, but aprotic solvents like toluene can also be used, sometimes in conjunction with a Dean-Stark trap to remove the water formed during the reaction and drive the equilibrium towards the product.[5]

Conclusion

The Knoevenagel condensation is a powerful and versatile tool for the synthesis of α,β-unsaturated compounds from aldehydes such as this compound. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully carry out this important transformation. By understanding the underlying mechanism and the key reaction parameters, scientists can effectively utilize the Knoevenagel condensation in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available at: [Link]

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  • Organic Chemistry. Knoevenagel Condensation Mechanism. YouTube. Available at: [Link]

  • ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

  • Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. Available at: [Link]

  • Kim, S. Y., Kwon, P. S., Kwon, T. W., Chung, S. K., & Chang, Y. T. (1997). Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. Synthetic Communications, 27(4), 533-539. Available at: [Link]

  • Bentham Science. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Available at: [Link]

  • ResearchGate. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Available at: [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available at: [Link]

  • Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Available at: [Link]

  • Taylor & Francis Online. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Available at: [Link]

  • ACS Publications. Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Omega. Available at: [Link]

  • J&K Scientific LLC. Knoevenagel Condensation. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available at: [Link]

  • ResearchGate. recent developments in knoevenagel condensation reaction: a review. Available at: [Link]

  • Bohrium. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Available at: [Link]

  • Taylor & Francis Online. THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Available at: [Link]

  • ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]

  • Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]

  • ResearchGate. The Knoevenagel condensation reactions of various aromatic aldehydes... Available at: [Link]

  • ResearchGate. Piperidine and acetic acid as catalysts for Knoevenagel condensation. Available at: [Link]

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Application Note: Synthesis of Olefins via Wittig Reaction with 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds (olefins) from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's significance lies in its ability to introduce a double bond at a specific, predetermined location, offering exceptional control over the product's structure.[1][2][3] This application note provides a detailed protocol and scientific rationale for the Wittig reaction using 3-Isopropyl-4-methoxybenzaldehyde as a substrate. This particular aldehyde is a valuable building block in the synthesis of fragrances and other fine chemicals, making its olefination a relevant transformation for researchers in both academic and industrial settings.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, and robust protocols to ensure reproducible and high-yielding results.

Scientific Principles and Mechanistic Overview

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[1][2][5] The ylide is a neutral molecule with adjacent positive and negative charges, typically prepared by treating a phosphonium salt with a strong base.[2][3][6]

The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5][7][8] This intermediate is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[8][9]

Wittig_Mechanism aldehyde This compound (R'-CHO) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide (Ph3P=CHR) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->tppo

Caption: General mechanism of the Wittig reaction.

Stereoselectivity

A key feature of the Wittig reaction is its potential for stereoselectivity, which is largely dependent on the nature of the ylide.[5][10]

  • Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of (Z)-alkenes.[5][8][10][11]

  • Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes.[5][8][10][11]

This selectivity arises from the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.[11] For non-stabilized ylides, the reaction is under kinetic control, leading to the less sterically hindered syn-oxaphosphetane and subsequently the (Z)-alkene.[5][11] For stabilized ylides, the initial cycloaddition is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[11]

Experimental Section: Synthesis of 1-(4-methoxy-3-isopropylphenyl)prop-1-ene

This section details the two-stage protocol for the synthesis of an exemplary alkene from this compound. The procedure involves the initial preparation of the phosphonium salt, followed by the in-situ generation of the ylide and subsequent Wittig reaction.

Part 1: Preparation of Ethyltriphenylphosphonium Bromide

The first step is the synthesis of the phosphonium salt via an SN2 reaction between triphenylphosphine and an alkyl halide.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Triphenylphosphine262.2926.23 g0.10
Bromoethane108.9713.08 g (9.0 mL)0.12
Toluene-100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (26.23 g, 0.10 mol) and toluene (100 mL).

  • Stir the mixture at room temperature until the triphenylphosphine has completely dissolved.

  • Add bromoethane (13.08 g, 0.12 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. A white precipitate of the phosphonium salt will form.

  • After the reflux period, cool the mixture to room temperature.

  • Collect the white solid by vacuum filtration and wash the solid with diethyl ether (3 x 30 mL) to remove any unreacted triphenylphosphine.

  • Dry the resulting white powder, ethyltriphenylphosphonium bromide, in a vacuum oven. The expected yield is typically high.

Part 2: Wittig Reaction with this compound

This part describes the formation of the ylide and its subsequent reaction with the aldehyde. The ylide is generated in situ using a strong base.[12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyltriphenylphosphonium bromide371.254.08 g0.011
Sodium hydride (60% dispersion in mineral oil)24.000.44 g0.011
Anhydrous Tetrahydrofuran (THF)-50 mL-
This compound178.231.78 g0.010

Protocol:

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_start Suspend Phosphonium Salt in THF add_base Add NaH at 0°C ylide_start->add_base stir_ylide Stir for 1 hour at RT add_base->stir_ylide add_aldehyde Add Aldehyde Solution at 0°C stir_ylide->add_aldehyde reaction_stir Stir at RT for 4 hours add_aldehyde->reaction_stir quench Quench with Saturated NH4Cl reaction_stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the Wittig reaction.

  • Ylide Generation:

    • To a flame-dried 250 mL two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (4.08 g, 0.011 mol).

    • Add anhydrous THF (50 mL) via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 0.011 mol) portion-wise. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful deprotonation.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (1.78 g, 0.010 mol) in anhydrous THF (20 mL).

    • Cool the ylide solution back to 0°C and add the aldehyde solution dropwise via a dropping funnel over 30 minutes.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude mixture by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product. The triphenylphosphine oxide byproduct is more polar and will elute later.[13][14][15]

Expected Results and Characterization

The Wittig reaction with a non-stabilized ylide such as the one derived from ethyltriphenylphosphonium bromide is expected to yield the (Z)-isomer as the major product. The product, 1-(4-methoxy-3-isopropylphenyl)prop-1-ene, can be characterized by standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic signals for the vinyl protons, the isopropyl group, the methoxy group, and the aromatic protons. The coupling constant between the vinyl protons will be indicative of the double bond geometry (J ≈ 10-12 Hz for cis).

  • ¹³C NMR: Will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry: Will provide the molecular weight of the product.

  • IR Spectroscopy: Will show the absence of the aldehyde C=O stretch (around 1700 cm⁻¹) and the presence of C=C stretching vibrations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete ylide formation due to wet solvent/reagents or insufficiently strong base.Ensure all glassware is flame-dried and solvents are anhydrous. Use a freshly opened or properly stored strong base.
Sterically hindered aldehyde.[1]Increase reaction time and/or temperature. Consider using the Horner-Wadsworth-Emmons reaction for highly hindered substrates.
Poor stereoselectivity Presence of lithium salts if using organolithium bases.[1][5]Use salt-free conditions or bases like NaH or KHMDS.
Difficulty in removing triphenylphosphine oxide The byproduct has moderate polarity.[16][17]Careful column chromatography is usually effective. Alternatively, the crude mixture can be treated with reagents like hydrogen peroxide to oxidize any remaining triphenylphosphine to the more polar oxide, facilitating separation.[13]

Conclusion

The Wittig reaction is a highly versatile and indispensable tool in organic synthesis for the creation of alkenes. The protocol detailed herein for the reaction of this compound provides a robust and reproducible method for obtaining the corresponding prop-1-ene derivative. By understanding the underlying mechanism, the factors influencing stereoselectivity, and potential pitfalls, researchers can effectively apply this reaction to a wide range of synthetic challenges in the development of new molecules for the pharmaceutical and chemical industries.

References

  • Wikipedia. Wittig reaction. [Link]

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  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. [Link]

  • ProQuest. (1993). Probing the origins of stereoselectivity for the Wittig reaction of carbonyl-stabilized ylides. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Molander, G. A., & Brown, G. A. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(13), 2755–2758. [Link]

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Application Note: Reductive Amination of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This reaction is fundamental in the synthesis of a vast array of compounds, from bulk chemicals to complex active pharmaceutical ingredients.[1][2] It proceeds via a two-step sequence within a single pot: the initial reaction between a carbonyl compound and an amine to form an imine or iminium ion intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.[2] This methodology elegantly avoids the common issue of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[2][3][4]

This application note provides a detailed protocol for the reductive amination of 3-Isopropyl-4-methoxybenzaldehyde. We will explore the underlying mechanism, justify the selection of reagents, and present a step-by-step guide for researchers, scientists, and drug development professionals. The focus is on a robust and reproducible procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly well-suited for this transformation.[1][3][5]

Reaction Mechanism and Scientific Rationale

The reductive amination of this compound with a primary or secondary amine proceeds through the formation of an iminium ion, which is then selectively reduced. The choice of sodium triacetoxyborohydride as the reducing agent is critical for the success of this one-pot reaction.

Why Sodium Triacetoxyborohydride?

Sodium triacetoxyborohydride is a sterically hindered and electronically attenuated hydride donor compared to reagents like sodium borohydride (NaBH₄).[1][6] This attenuated reactivity is due to the electron-withdrawing effect of the three acetoxy groups.[1][6] Consequently, NaBH(OAc)₃ is incapable of reducing the starting aldehyde at a significant rate but readily reduces the more electrophilic iminium ion intermediate that forms in situ.[5][7] This selectivity prevents the undesirable formation of the corresponding alcohol as a byproduct, leading to cleaner reactions and higher yields of the desired amine.[1][8]

In contrast, a more powerful reducing agent like sodium borohydride would indiscriminately reduce both the starting aldehyde and the iminium ion, necessitating a two-step process where the imine is pre-formed and isolated before the addition of the reducing agent to avoid side products.[1]

The Role of Acetic Acid

While not always necessary for aldehydes, the inclusion of a catalytic amount of acetic acid can be beneficial.[9] Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[10] It also facilitates the dehydration of the resulting hemiaminal intermediate to form the iminium ion, which is the species that is ultimately reduced.[10][11]

Reaction Pathway Diagram

Reductive_Amination_Mechanism cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O (Acid Catalyzed) Product Secondary/Tertiary Amine Product Iminium_Ion->Product Hydride Transfer STAB Sodium Triacetoxyborohydride (NaBH(OAc)3) STAB->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol details the reductive amination of this compound with a generic primary amine (e.g., benzylamine) as an example. The quantities can be scaled as needed.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound178.235.0891 mg
Benzylamine107.155.5 (1.1 equiv)590 mg (0.58 mL)
Sodium Triacetoxyborohydride (STAB)211.947.5 (1.5 equiv)1.59 g
Dichloromethane (DCM), anhydrous--25 mL
Acetic Acid, glacial60.050.5 (0.1 equiv)30 µL
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed
Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (891 mg, 5.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (25 mL). To this solution, add benzylamine (0.58 mL, 5.5 mmol) followed by glacial acetic acid (30 µL, 0.5 mmol).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Reducing Agent: In one portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.[8]

Experimental Workflow Diagram

Workflow A 1. Dissolve Aldehyde in DCM B 2. Add Amine & Acetic Acid A->B C 3. Stir 20-30 min (Imine Formation) B->C D 4. Add NaBH(OAc)3 C->D E 5. Stir 2-4h at RT (Reaction) D->E F 6. Quench with sat. NaHCO3 E->F G 7. Separate Layers & Extract F->G H 8. Wash with Brine G->H I 9. Dry with Na2SO4 H->I J 10. Filter & Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride offers a mild and selective one-pot procedure, minimizing side product formation and simplifying purification. By understanding the underlying chemical principles and adhering to the detailed experimental steps, researchers can confidently and efficiently synthesize the desired secondary or tertiary amines, which are valuable intermediates in various fields of chemical and pharmaceutical research.

References

  • brainly.com. What is the role of acetic acid in the reductive amination experiment? Available at: [Link]

  • Myers, A. Myers Chem 115. Available at: [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(2), 345-348. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
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  • The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Available at: [Link]

  • Nguyen, T. A., Zavras, A., & Kass, S. R. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11467-11475. Available at: [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available at: [Link]

  • Manning, C. S., et al. (2022). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination.
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Application Notes and Protocols for the Biological Screening of 3-Isopropyl-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropyl-4-methoxybenzaldehyde serves as a valuable scaffold in medicinal chemistry due to its structural motifs that are amenable to diverse chemical modifications, leading to derivatives with a wide spectrum of biological activities. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel derivatives of this compound. We present detailed, field-proven protocols for the synthesis of Schiff base and chalcone derivatives, followed by robust screening methodologies for assessing their antimicrobial, antioxidant, and anticancer potential. The causality behind experimental choices is elucidated to empower researchers in adapting these protocols for their specific research objectives. This document is intended to be a self-validating system, ensuring technical accuracy and reproducibility.

Introduction: The Versatility of the this compound Scaffold

This compound is a biomolecular compound known to inhibit the activity of aromatase, an enzyme involved in estrogen synthesis[1]. Its unique structure, featuring an isopropyl group and a methoxy group on a benzaldehyde ring, provides a foundation for creating a diverse library of compounds. The aldehyde functional group is a key reactive site for the synthesis of various derivatives, including Schiff bases and chalcones. These derivatives have garnered significant attention for their potential therapeutic applications, ranging from antimicrobial and antioxidant to anticancer agents[2][3]. The isopropyl and methoxy substituents can also be modified to fine-tune the lipophilicity and electronic properties of the resulting molecules, influencing their biological activity.

Synthesis of this compound Derivatives

The synthetic versatility of the benzaldehyde functional group allows for the straightforward creation of diverse derivatives. Below are protocols for the synthesis of two major classes of derivatives: Schiff bases and chalcones.

General Synthetic Workflow

The overall process for generating and screening derivatives is outlined below.

Synthetic Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start 3-Isopropyl-4- methoxybenzaldehyde Reaction Reaction with Amine/Active Methylene Start->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Antioxidant Antioxidant Assays Anticancer Anticancer Screening

Caption: General workflow for synthesis and biological screening.

Protocol: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via a condensation reaction between a primary amine and the aldehyde group of this compound.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aminothiazoles)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and this compound in the presence of a base.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add a chilled aqueous solution of NaOH or KOH dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.

  • Purify the crude product by recrystallization from ethanol.

  • Characterize the synthesized chalcone using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for Biological Screening

A multi-faceted approach to biological screening is crucial to understanding the therapeutic potential of the synthesized derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Synthesized compounds

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • 0.5 McFarland standard

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.[4]

  • Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.[4] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculate each well containing the compound dilutions with the microbial suspension.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound). A sterility control (broth only) should also be included.[4]

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[4]

  • The MIC is the lowest concentration of the compound with no visible microbial growth.[4] If using a resazurin indicator, a color change from blue to pink indicates viable cells.

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Muller-Hinton Agar plates

  • Bacterial/Fungal inoculum

  • Sterile cork borer

Procedure:

  • Prepare an inoculum of the test microorganism and swab it evenly across the surface of a Mueller-Hinton Agar plate.

  • Using a sterile cork borer, create uniform wells in the agar.[4]

  • Add a fixed volume of the test compound solution to a designated well. Also, add a positive control antibiotic and a solvent control to separate wells.[4]

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity Assays

The antioxidant potential of the derivatives can be assessed using various in vitro assays.

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[3][6][7]

Materials:

  • Synthesized compounds

  • DPPH solution in methanol

  • Ascorbic acid or Trolox as a standard

  • Methanol

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds and the standard in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the test compound solutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm.[8]

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

This assay is another common method to evaluate antioxidant capacity.[6][7]

Materials:

  • ABTS solution

  • Potassium persulfate solution

  • Phosphate-buffered saline (PBS)

  • Synthesized compounds and a standard (Ascorbic acid or Trolox)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the test compounds at various concentrations to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

In Vitro Anticancer Activity Screening

The cytotoxic effects of the synthesized derivatives on cancer cell lines can be evaluated using various assays.[9][10]

This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 24-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Screening_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Derivatives (Various Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT anticancer assay.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data Summary for Antimicrobial Activity

Compound IDTest MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
Derivative 1S. aureus1618
Derivative 1E. coli3214
Positive ControlS. aureus225
Positive ControlE. coli128

Table 2: Example Data Summary for Antioxidant and Anticancer Activity

Compound IDDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Anticancer IC₅₀ (µM) (HeLa)
Derivative 225.418.212.5
Derivative 342.135.828.9
Standard5.6 (Ascorbic Acid)4.9 (Trolox)8.7 (Cisplatin)

In Silico Studies: Molecular Docking

To gain insights into the potential mechanism of action, molecular docking studies can be performed to predict the binding interactions of the most active compounds with their putative biological targets.[11][12]

General Molecular Docking Protocol

This protocol provides a general workflow for performing molecular docking using software like AutoDock.[13][14]

Procedure:

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the synthesized derivatives and optimize their geometry using software like Open Babel.

  • Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this active site.

  • Docking: Run the docking simulation to predict the binding poses of the ligands within the protein's active site.

  • Analysis: Analyze the docking results to identify the best binding poses based on scoring functions and visualize the protein-ligand interactions.

Molecular_Docking_Pathway Protein_Prep Prepare Target Protein Grid_Gen Generate Grid Box (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Prepare Ligand (Synthesized Derivative) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results_Analysis Analyze Binding Poses and Interactions Docking_Run->Results_Analysis

Caption: General workflow for molecular docking studies.

Conclusion

The protocols and application notes presented herein provide a robust and comprehensive guide for the synthesis and biological screening of this compound derivatives. By following these methodologies, researchers can systematically evaluate the therapeutic potential of novel compounds derived from this versatile scaffold. The integration of synthetic chemistry, biological assays, and in silico studies will facilitate the identification of lead compounds for further drug development.

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The Strategic Utility of 3-Isopropyl-4-methoxybenzaldehyde in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the versatile applications of 3-Isopropyl-4-methoxybenzaldehyde as a synthetic intermediate. This document provides an in-depth analysis of its synthesis, physicochemical properties, and its strategic deployment in the construction of complex molecular architectures. Detailed, field-proven protocols for key transformations, including its synthesis and subsequent use in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, are presented. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methodologies for their specific synthetic targets.

Introduction: A Versatile Building Block

This compound, a substituted aromatic aldehyde, is a valuable building block in organic synthesis. Its unique structural features, including a sterically influential isopropyl group and an electron-donating methoxy group, modulate the reactivity of the aromatic ring and the aldehyde functionality. This substitution pattern makes it a precursor for a range of molecular scaffolds, particularly in the realm of medicinal chemistry. Notably, this compound has been identified as a potent inhibitor of aromatase, an enzyme implicated in estrogen synthesis, highlighting its intrinsic biological relevance[1]. Furthermore, its structural motifs are found in various pharmacologically active agents, underscoring its importance as a synthetic intermediate. This guide will explore the synthesis of this compound and its application in several cornerstone reactions of organic synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 31825-29-3[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless to pale yellow liquid
Storage Sealed in a dry, room temperature environment

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis of this compound

The reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective method is the Vilsmeier-Haack formylation of 1-isopropyl-2-methoxybenzene.

Synthetic Workflow

Synthesis A 1-Isopropyl-2-methoxybenzene C Electrophilic Aromatic Substitution A->C Reactant B Vilsmeier Reagent (POCl₃, DMF) B->C Reagent D Quenching (Ice Water) C->D Intermediate E Workup & Purification D->E F This compound E->F

Caption: Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a robust method for the gram-scale synthesis of the title compound.

Materials:

  • 1-Isopropyl-2-methoxybenzene

  • Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-isopropyl-2-methoxybenzene (1.0 eq) and dimethylformamide (3.5 eq).

  • Heating: Heat the mixture to 80 °C.

  • Vilsmeier Reagent Formation and Reaction: Slowly add phosphoryl chloride (3.0 eq) dropwise to the heated solution. The reaction temperature should be maintained between 80 °C and 90 °C. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction at 80 °C for approximately 16 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Quenching: Upon completion, cool the reaction mixture and slowly quench it by adding it to a pre-cooled (0-5 °C) vessel containing deionized water or a mixture of ice and water. This step is exothermic and should be performed with caution.

  • Extraction: Add ethyl acetate to the quenched mixture and stir. Separate the organic phase. Extract the aqueous phase with additional ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with saturated aqueous sodium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to afford this compound.

Applications as a Synthetic Intermediate

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.

Reductive Amination: Synthesis of Substituted Benzylamines

Reductive amination is a powerful method for the formation of C-N bonds. The reaction of this compound with a primary or secondary amine forms an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination A This compound C Imine/Iminium Ion Formation A->C B Primary/Secondary Amine B->C E Reduction C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduces F Substituted Benzylamine E->F

Caption: General workflow for reductive amination.

Illustrative Protocol: Synthesis of N-(3-Isopropyl-4-methoxybenzyl)aniline

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add aniline (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (Wittig reagent) yields a substituted styrene derivative.

Illustrative Protocol: Synthesis of 1-(3-Isopropyl-4-methoxyphenyl)-2-phenylethene

Materials:

  • Benzyltriphenylphosphonium chloride

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at room temperature for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Aldol and Knoevenagel Condensations: Carbon-Carbon Double Bond Formation

Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions. This compound, lacking α-hydrogens, can act as an electrophilic partner in crossed-aldol condensations with enolizable ketones or in Knoevenagel condensations with active methylene compounds.

Illustrative Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • A weak base catalyst (e.g., piperidine or ammonium acetate)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • Add a catalytic amount of a weak base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization.

Conclusion

This compound is a strategically important intermediate in modern organic synthesis. Its accessible synthesis and the versatility of its aldehyde functionality allow for its use in a wide array of chemical transformations. The protocols detailed in this guide provide a solid foundation for researchers to utilize this building block in the synthesis of complex and potentially bioactive molecules. The principles behind these reactions are broadly applicable, and the provided methodologies can be adapted to a variety of substrates and synthetic goals, empowering innovation in drug discovery and materials science.

References

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 3-Isopropyl-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Isopropyl-4-methoxybenzaldehyde Derivatives

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of high-value compounds across the pharmaceutical, fragrance, and agrochemical industries.[1] Their structural motif is a key building block for molecules with diverse biological activities, including potential therapeutic benefits.[1][2] The efficient and scalable synthesis of these aldehydes is therefore a critical endeavor for researchers and professionals in drug development and chemical manufacturing.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on robust and industrially viable formylation methodologies. We will delve into the mechanistic underpinnings of selected reactions, provide detailed, field-tested protocols, and address the critical safety and operational considerations inherent in transitioning from laboratory-scale to pilot or manufacturing-scale production.

Strategic Selection of Synthetic Routes for Scale-Up

The introduction of a formyl group onto an activated aromatic ring, such as the precursor 2-isopropylanisole (1-isopropyl-2-methoxybenzene), is the cornerstone of synthesizing this compound. Several classical formylation reactions are available, each with its own set of advantages and challenges for large-scale implementation.

The Vilsmeier-Haack Reaction: A Versatile and Scalable Choice

The Vilsmeier-Haack reaction is a highly reliable and widely employed method for the formylation of electron-rich aromatic compounds.[3] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[4] The resulting electrophilic iminium ion then attacks the aromatic ring, leading to the formation of an iminium intermediate which is subsequently hydrolyzed to the desired aldehyde during aqueous workup.[5]

Causality of Choice for Scale-Up: The Vilsmeier-Haack reaction is often preferred for industrial applications due to several key factors:

  • Accessibility and Cost of Reagents: DMF and POCl₃ are readily available and relatively inexpensive bulk chemicals.

  • Favorable Reaction Kinetics: The reaction generally proceeds under moderate temperature conditions with good yields.

  • High Regioselectivity: For electron-rich arenes like 2-isopropylanisole, the formylation typically occurs at the most electron-rich and sterically accessible position, which is the para-position to the activating methoxy group.[4]

A specific example of this synthesis has been reported with a yield of 86.5% when reacting 1-isopropyl-2-methoxybenzene with phosphoryl chloride and dimethylformamide.[6]

The Rieche Formylation: An Alternative Under Lewis Acid Catalysis

The Rieche formylation presents another viable pathway, particularly for electron-rich aromatic substrates.[7] This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[7][8] The reaction proceeds through the formation of a dichloromethyl cation, which acts as the electrophile.

Considerations for Scale-Up: While effective, the Rieche formylation has scale-up considerations that must be carefully managed:

  • Highly Reactive Reagents: Dichloromethyl methyl ether is a potent carcinogen and requires strict handling protocols. The Lewis acids used are corrosive and moisture-sensitive.

  • Exothermic Reactions: The reaction can be highly exothermic, necessitating robust temperature control systems, especially at larger scales.

  • Waste Stream Management: The use of stoichiometric amounts of Lewis acids generates a significant waste stream that requires appropriate treatment and disposal.

Gattermann-Koch and Gattermann Reactions: Classic but Challenging Routes

The Gattermann-Koch reaction involves the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a catalyst system, typically aluminum chloride and cuprous chloride.[9][10] A related method, the Gattermann reaction, utilizes hydrogen cyanide and hydrogen chloride.[11]

Scale-Up Feasibility: These reactions are historically significant but present substantial challenges for industrial scale-up:

  • Toxicity of Reagents: Both carbon monoxide and hydrogen cyanide are extremely toxic gases, requiring specialized handling infrastructure and rigorous safety protocols.[11]

  • High-Pressure Requirements: The Gattermann-Koch reaction often requires high pressure, adding to the complexity and cost of the reactor setup.[11]

  • Substrate Limitations: The Gattermann-Koch reaction is generally not applicable to phenol and phenol ether substrates.[10][11]

Given these considerations, the Vilsmeier-Haack reaction emerges as the most pragmatic and scalable approach for the synthesis of this compound. The subsequent protocols will focus on this methodology.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of this compound.

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution cluster_hydrolysis_workup Hydrolysis & Work-up DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ (Phosphoryl Chloride) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Substrate 2-Isopropylanisole Substrate->Iminium_Intermediate Formylation Product 3-Isopropyl-4- methoxybenzaldehyde Iminium_Intermediate->Product Aqueous Hydrolysis

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Protocol: Scale-Up Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
1-Isopropyl-2-methoxybenzene150.22859 g5.72≥98%
N,N-Dimethylformamide (DMF)73.091584 mL (1495 g)20.46Anhydrous, ≥99.8%
Phosphoryl Chloride (POCl₃)153.331650 mL (2690 g)17.54≥99%
Ethyl Acetate88.11~16 L-Technical Grade
Saturated Sodium Bicarbonate Solution-~4 L--
Saturated Sodium Chloride Solution (Brine)-~4 L--
Deionized Water18.02~10 L--
Ice-~8 kg--

Equipment:

  • 10 L three-necked round-bottom flask (or jacketed reactor)

  • Mechanical stirrer with a high-torque motor and appropriate impeller

  • Heating mantle with temperature controller (or reactor heating/cooling system)

  • Addition funnel (2 L)

  • Thermometer or thermocouple

  • Condenser

  • Inert gas (Nitrogen or Argon) supply

  • 30 L jacketed reactor (for quench)

  • Large separatory funnel (20 L) or extraction vessel

  • Rotary evaporator with a large-capacity flask

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the 10 L flask with the mechanical stirrer, addition funnel, and condenser. Ensure all joints are properly sealed.

    • Establish an inert gas atmosphere by purging the system with nitrogen or argon. Maintain a slight positive pressure throughout the reaction.

  • Initial Charge:

    • Charge the reaction flask with 1-isopropyl-2-methoxybenzene (859 g, 5.72 mol) and N,N-dimethylformamide (1584 mL, 20.46 mol).

    • Begin stirring to ensure a homogeneous solution.

  • Heating and Reagent Addition:

    • Heat the mixture to 80 °C.

    • Once the temperature is stable, slowly add phosphoryl chloride (2690 g, 17.54 mol) dropwise via the addition funnel over a period of approximately 3 hours.

    • Causality: The slow addition of POCl₃ is crucial to control the exothermic reaction between DMF and POCl₃, which forms the Vilsmeier reagent. A rapid addition can lead to a dangerous temperature runaway.

    • Maintain the internal temperature between 80 °C and 90 °C during the addition. The reaction mixture will typically change color and darken over time.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction mixture at 80 °C for approximately 16 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.

  • Reaction Quench (Choose one method):

    • Method A (Slow Addition of Ice Water):

      • Cool the reaction flask in an ice bath.

      • Very slowly and carefully, add a total of 8 kg of an ice-water mixture to the reaction flask over approximately 2 hours. This process is highly exothermic and will generate HCl gas. Ensure adequate ventilation and quenching capacity.

    • Method B (Reverse Addition to Water - Recommended for Scale):

      • In a 30 L jacketed reactor, charge 10 L of deionized water and cool the jacket to 0-5 °C.

      • Slowly add the reaction mixture to the cold water over a period of about 3 hours, maintaining the quench temperature below 20 °C. This "reverse quench" method is generally safer at scale as it provides better heat dissipation.

  • Extraction and Work-up:

    • After the quench is complete, add ethyl acetate (12 L) to the mixture and stir vigorously for 30 minutes.

    • Stop stirring and allow the layers to separate.

    • Separate the organic phase. Extract the aqueous phase with an additional portion of ethyl acetate (4 L).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (4 L) to neutralize any remaining acid, followed by saturated aqueous sodium chloride solution (4 L) to reduce the water content.

    • Self-Validation: Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.

  • Solvent Removal and Product Isolation:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent by distillation under reduced pressure using a rotary evaporator.

    • The resulting crude product is this compound. For many applications, this material may be of sufficient purity. Further purification can be achieved by vacuum distillation if required.

Expected Yield: Approximately 881 g (86.5%).[6]

Process Safety and Scale-Up Considerations

Scaling up chemical reactions introduces challenges that are not always apparent at the laboratory scale. A thorough understanding of process safety is paramount.

  • Thermal Hazards: The formation of the Vilsmeier reagent and the subsequent quenching step are highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Mitigation: Use a jacketed reactor with a reliable cooling system. Employ slow, controlled addition of reagents. Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) during process development to quantify the heat of reaction and determine safe operating limits.

  • Off-Gassing: The reaction quench generates significant quantities of hydrogen chloride (HCl) gas.

    • Mitigation: Ensure the reaction is performed in a well-ventilated area and consider using a scrubber system to neutralize the acidic off-gas.

  • Material Handling:

    • Phosphoryl Chloride (POCl₃): Corrosive and reacts violently with water. Handle in a closed system and ensure all equipment is dry.

    • Aldehyde Products: Aldehydes can be irritants and sensitizers.[12] Some are prone to air oxidation, which can be an auto-catalytic process.[13] It is advisable to store the final product under an inert atmosphere.

  • Purification at Scale:

    • While laboratory-scale purification often relies on chromatography, this is generally not economically viable for large-scale production.

    • Alternative: Vacuum distillation is a common method for purifying aldehydes at an industrial scale.[14] Recrystallization can also be an effective technique for solid derivatives.[15]

Logical Framework for Scale-Up Decision Making

Scale_Up_Logic Start Initiate Scale-Up Assessment Route_Selection Select Synthetic Route (e.g., Vilsmeier-Haack) Start->Route_Selection Lab_Validation Validate at Lab Scale (1-10 g) Route_Selection->Lab_Validation Feasibility Hazard_Analysis Perform Hazard Analysis (Calorimetry, DSC) Lab_Validation->Hazard_Analysis Kilo_Lab Pilot at Kilo-Lab Scale (0.5-1.5 kg) Hazard_Analysis->Kilo_Lab Acceptable Risk Safety_Review Safety Review & SOP Development Hazard_Analysis->Safety_Review Process_Optimization Optimize Process Parameters (Temp, Addition Rate, Work-up) Kilo_Lab->Process_Optimization Kilo_Lab->Safety_Review Full_Scale Transition to Full-Scale Production Process_Optimization->Full_Scale Robust & Scalable Process_Optimization->Safety_Review

Caption: Decision-making workflow for process scale-up.

Conclusion

The Vilsmeier-Haack reaction represents a robust, efficient, and scalable method for the synthesis of this compound. By understanding the underlying chemistry, adhering to detailed protocols, and rigorously addressing the safety and engineering challenges of scale-up, researchers and drug development professionals can confidently produce this valuable intermediate in the quantities required for their programs. A "Safety by Design" approach, where potential hazards are identified and mitigated from the earliest stages of development, is crucial for successful and safe large-scale chemical synthesis.

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Application Note: Protecting Group Strategies for 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropyl-4-methoxybenzaldehyde is a valuable intermediate in organic synthesis, featuring an electron-rich aromatic ring and a reactive aldehyde. Its structure presents unique challenges for selective chemical modification. The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, while the activated aromatic ring can undergo undesired electrophilic substitution. Therefore, the strategic use of protecting groups is essential to mask the aldehyde's reactivity, enabling transformations elsewhere in the molecule. This guide provides a detailed overview of robust protecting group strategies, focusing on the rationale, experimental protocols, and selection criteria for researchers in synthetic and medicinal chemistry.

Part I: Protection of the Aldehyde Functional Group

The primary challenge in the chemistry of this compound is controlling the reactivity of the aldehyde. Protection is necessary when performing reactions that are incompatible with the aldehyde, such as those involving Grignard reagents, strong bases, or certain reducing agents.[1] The two most effective and widely adopted strategies involve the formation of cyclic acetals and dithianes.

Strategy 1: Cyclic Acetal Protection (1,3-Dioxolane Formation)

Principle & Rationale: Acetal formation is a cornerstone of carbonyl protection.[2] Reacting the aldehyde with a diol, typically ethylene glycol, in the presence of an acid catalyst forms a cyclic acetal (a 1,3-dioxolane). Cyclic acetals are significantly more stable than their acyclic counterparts.[3] This protecting group is exceptionally stable in neutral to strongly basic conditions and is unreactive towards organometallic reagents (e.g., Grignard, organolithiums), hydrides, and nucleophiles.[4][5] The protection is reversible under acidic conditions, allowing for the straightforward regeneration of the aldehyde.[6]

The reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[7]

Experimental Protocol 1.1: Protection via Ethylene Glycol Acetal Formation

This protocol details the formation of 2-(3-isopropyl-4-methoxyphenyl)-1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol (1.2 - 1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.01 - 0.05 equivalents)

  • Toluene (or Benzene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2-0.5 M), ethylene glycol (1.2 eq), and p-TsOH monohydrate (0.02 eq).[8]

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench the acid catalyst) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or distillation if necessary, though it is often of sufficient purity for subsequent steps.

Experimental Protocol 1.2: Deprotection via Acidic Hydrolysis

This protocol describes the regeneration of the aldehyde from its 1,3-dioxolane protected form.

Materials:

  • 2-(3-isopropyl-4-methoxyphenyl)-1,3-dioxolane

  • Acetone (or Tetrahydrofuran, THF)

  • Water

  • Hydrochloric acid (HCl, 1-3 M) or p-TsOH

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the protected aldehyde (1.0 eq) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of aqueous HCl (e.g., 1 M) or a portion of p-TsOH.[9]

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

Data Summary Table for Acetal Strategy

Step Key Reagents Typical Conditions Duration Typical Yield
Protection Ethylene glycol, p-TsOH Toluene, Reflux (Dean-Stark) 2-6 h >95%

| Deprotection | Aqueous Acid (HCl, p-TsOH) | Acetone/H₂O, Room Temp. | 1-4 h | >95% |

Workflow for Acetal Protection/Deprotection

G sub 3-Isopropyl-4-methoxy- benzaldehyde prot Protected Acetal (1,3-Dioxolane) sub->prot Ethylene Glycol, p-TsOH, Toluene (reflux) chem Downstream Chemistry (e.g., Grignard, Reduction) prot->chem Stable to bases, nucleophiles, hydrides deprot Deprotected Aldehyde prot->deprot Aq. Acid (HCl), Acetone/H₂O G sub Aldehyde Substrate prot Protected Dithiane sub->prot 1,3-Propanedithiol, Lewis Acid umpolung Acyl Anion Equivalent (Umpolung) prot->umpolung n-BuLi, THF, -78°C deprot Deprotected Product prot->deprot Oxidative Hydrolysis (e.g., NBS, HgCl₂) cc_bond C-C Bond Formation umpolung->cc_bond Add Electrophile (e.g., R-X, Epoxide)

Sources

Application Notes and Protocols: Grignard Reaction with 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Grignard Reactions in Complex Molecule Synthesis

The Grignard reaction stands as a cornerstone in the edifice of organic synthesis, prized for its efficacy in the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, a feat that earned him the Nobel Prize in Chemistry in 1912, this organometallic reaction provides a powerful tool for the construction of complex molecular architectures from simpler precursors.[1][3] At its core, the reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbonyl group, such as that found in aldehydes and ketones.[4][5] This process is fundamental in the pharmaceutical and fine chemical industries for the synthesis of secondary and tertiary alcohols.[6]

This guide provides a detailed examination of the Grignard reaction as applied to a specific, functionally rich substrate: 3-Isopropyl-4-methoxybenzaldehyde. The presence of both an isopropyl and a methoxy group on the aromatic ring introduces electronic and steric factors that warrant careful consideration in experimental design. These application notes are intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and safe execution of this valuable transformation.

I. Mechanistic Underpinnings: A Tale of Polarity and Reactivity

The efficacy of the Grignard reaction hinges on the unique polarity of the carbon-magnesium bond.[3] Magnesium, being significantly less electronegative than carbon, imparts a substantial negative charge on the adjacent carbon atom, rendering it a potent nucleophile and a strong base.[7] This "carbanionic" character is the driving force of the reaction.

The reaction with an aldehyde, such as this compound, proceeds via a nucleophilic attack on the electrophilic carbonyl carbon.[8] The electron-rich carbon of the Grignard reagent is drawn to the electron-deficient carbon of the carbonyl group. This addition leads to the formation of a tetrahedral alkoxide intermediate.[9] Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[10]

Caption: General mechanism of the Grignard reaction with an aldehyde.

II. Pre-Reaction Considerations: The Imperative of an Anhydrous Environment

The single most critical factor for the success of a Grignard reaction is the strict exclusion of water and other protic solvents.[2][11] Grignard reagents are highly basic and will readily react with any source of protons, including water, alcohols, and even the moisture present in the air.[9][12] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl, and its occurrence will quench the Grignard reagent, leading to a failed or low-yielding reaction.[7]

Key Preparatory Steps:

  • Glassware: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (e.g., nitrogen or argon) immediately before use.[13][14]

  • Solvents: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[15][16] These solvents not only are aprotic but also play a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom.[1] THF is often preferred due to its higher boiling point and better solvating ability, which can be advantageous for less reactive halides.[17]

  • Reagents: The aldehyde substrate must be anhydrous. If necessary, it should be dried over a suitable drying agent and distilled before use.

III. Experimental Protocol: Synthesis of 1-(3-Isopropyl-4-methoxyphenyl)alkan-1-ol

This protocol details the synthesis of a secondary alcohol via the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with this compound.

A. Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Magnesium Turnings24.310.29 g12.01.2
Anhydrous Diethyl Ether or THF-30 mL--
Alkyl Halide (e.g., Bromomethane)94.941.04 g (0.72 mL)11.01.1
This compound178.231.78 g10.01.0
Saturated Aqueous Ammonium Chloride53.49~20 mL--
Anhydrous Magnesium Sulfate120.37As needed--

Note: Quantities are provided for a representative reaction. Adjustments may be necessary based on the specific alkyl halide used.

B. Step-by-Step Procedure

Part 1: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride or another suitable desiccant), and a dropping funnel. Flame-dry the entire apparatus under a gentle stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface, which is often coated with a passivating layer of magnesium oxide.[3][18] The disappearance of the iodine's color is an indicator of reaction initiation.[17]

  • Initial Addition of Alkyl Halide: In the dropping funnel, prepare a solution of the alkyl halide in approximately 10 mL of anhydrous ether. Add a small portion (about 1-2 mL) of this solution to the magnesium turnings.

  • Initiation of Reaction: The reaction may require gentle warming or sonication to initiate. A successful initiation is marked by the appearance of cloudiness, bubbling, and gentle refluxing of the ether.[10]

  • Completion of Grignard Reagent Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[17]

Part 2: Reaction with this compound

  • Cooling the Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. This helps to control the exothermic reaction with the aldehyde and minimize side reactions.[17]

  • Addition of the Aldehyde: Prepare a solution of this compound in 10 mL of anhydrous ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.[17]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[17]

Part 3: Work-up and Purification

  • Quenching the Reaction: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[13] Caution: This is an exothermic process and may cause vigorous bubbling.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine all the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.[9]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[18]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary alcohol.

Caption: Step-by-step experimental workflow for the Grignard reaction.

IV. Safety and Hazard Management

The Grignard reaction presents several significant hazards that must be managed through careful planning and execution.

  • Flammability: The ethereal solvents used are highly flammable and volatile.[19] All operations should be conducted in a well-ventilated chemical fume hood, away from any potential ignition sources.[20]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[15][21] The rate of addition of reagents must be carefully controlled, and an ice bath should always be readily available to manage the reaction temperature and prevent a runaway reaction.[20]

  • Reactivity with Water: The violent reaction of Grignard reagents with water necessitates the strict use of anhydrous conditions.[12]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and suitable gloves (nitrile gloves are common, but Nomex gloves are recommended when working with pyrophoric compounds), must be worn at all times.[15][20]

  • Working Alone: It is highly recommended not to perform Grignard reactions while working alone, especially for the first time or on a large scale.[15][20]

V. Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Reaction Fails to Initiate Inactive magnesium surface (oxide layer); Presence of moisture.Crush the magnesium turnings in situ to expose a fresh surface.[3] Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[3] Ensure all glassware and reagents are scrupulously dry.[19]
Low Yield of Desired Product Incomplete formation of the Grignard reagent; Quenching of the Grignard reagent.Allow for a longer reaction time for the Grignard reagent formation. Re-verify the anhydrous nature of the entire system.
Formation of Biphenyl Side Product Reaction of the Grignard reagent with unreacted aryl halide.This is more common with aryl Grignard reagents. Ensure a slight excess of magnesium and control the reaction temperature.[14]

VI. Conclusion

The Grignard reaction with this compound is a robust and reliable method for the synthesis of valuable secondary alcohols. Success is predicated on a thorough understanding of the reaction mechanism, meticulous attention to maintaining anhydrous conditions, and a commitment to safe laboratory practices. By following the detailed protocols and heeding the practical advice outlined in this guide, researchers can confidently employ this powerful synthetic tool to advance their scientific and developmental objectives.

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Quora. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. American Chemical Society. [Link]

  • Wikipedia. (2024, June 6). Grignard reagent. Wikipedia. [Link]

  • Columbia University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Columbia University. [Link]

  • Funny Ehs info. (2024, June 6). Grignard reaction safety [Video]. YouTube. [Link]

  • SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. SATHEE CUET. [Link]

  • Study.com. (n.d.). Video: Grignard Reagent | Overview, Reactions & Uses. Study.com. [Link]

  • Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Allen. [Link]

  • Li, B. (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • BYJU'S. (n.d.). Grignard Reagent. BYJU'S. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Study.com. [Link]

  • University of California, Irvine. (n.d.). 6. Grignard Reaction. University of California, Irvine. [Link]

  • Wikipedia. (2024, June 6). Grignard reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. University of California, Irvine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Isopropyl-4-methoxybenzaldehyde. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The primary purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction.

  • Column Chromatography is highly effective for removing a wide range of impurities, especially those with different polarities from the target compound. It is the preferred method when high purity is essential or when impurities are structurally similar to the product.

  • Recrystallization is a simpler and often faster method suitable for removing small amounts of impurities from a solid crude product.[1][2] Its success hinges on finding a solvent in which the aldehyde has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]

Q2: What are the common impurities I should expect in my crude this compound?

A2: Impurities are typically route-dependent, stemming from unreacted starting materials, reagents, or side-products. A common synthesis involves the Vilsmeier-Haack formylation of 1-isopropyl-2-methoxybenzene.[4] Potential impurities from this route include:

  • Unreacted 1-isopropyl-2-methoxybenzene: The starting material for the formylation reaction.

  • Dimethylformamide (DMF): A high-boiling solvent used in the reaction.

  • Phosphoryl chloride (POCl₃) and its hydrolysis products: Reagents used in the formylation.

  • Positional Isomers: Small amounts of other isomers may form during the formylation step.

  • Oxidation Product (3-Isopropyl-4-methoxybenzoic acid): Aldehydes are susceptible to air oxidation, especially if left exposed over time.

Q3: How can I assess the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your sample. A single spot suggests high purity.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are quantitative methods that can determine the percentage purity of your sample with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation and can reveal the presence of impurities through unexpected signals.

  • Melting Point Analysis: Pure compounds have a sharp, well-defined melting point. Impurities typically cause the melting point to be lower and the range to be broader.

Q4: What are the key physical properties of pure this compound?

A4: Knowing the properties of the target compound is crucial for purification and characterization.

PropertyValue
Molecular Formula C₁₁H₁₄O₂[5][6][7][8]
Molecular Weight 178.23 g/mol [5][7][8]
Appearance Typically a solid at room temperature.
Boiling Point Data not readily available, but it is distillable under reduced pressure.

Troubleshooting & Optimization Guides

Recrystallization Issues

This section addresses common challenges encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Troubleshooting Steps & Scientific Rationale
Product does not dissolve in the hot solvent. Incorrect Solvent Choice: The polarity of the solvent may be too low for the aldehyde to dissolve. Insufficient Solvent: Not enough solvent has been added to reach the saturation point at that temperature.- Verify Solvent Choice: Select a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[9] Common systems include hexane/ethyl acetate or ethanol/water mixtures.[10] - Incremental Solvent Addition: Gradually add more hot solvent in small portions until the solid just dissolves. This ensures you create a saturated solution, which is critical for good crystal formation upon cooling.[9]
Product "oils out" instead of crystallizing. High Impurity Level: Impurities can depress the melting point of the mixture below the boiling point of the solvent. Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an oil rather than forming an ordered crystal lattice.- Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This provides the necessary time for crystal nucleation and growth.[11] - Use a Solvent Pair: If oiling persists, try a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly.[10]
No crystals form upon cooling. Solution is Not Saturated: Too much solvent was added initially. Slow Nucleation: The formation of initial seed crystals is kinetically slow.- Increase Concentration: Gently evaporate some of the solvent under a stream of nitrogen or by gentle heating to increase the compound's concentration.[9] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9] - Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.
Crystals are colored (e.g., yellow or brown). Presence of Colored Impurities: Highly conjugated or polymeric impurities can impart color to the final product.- Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution. The charcoal's high surface area adsorbs colored impurities. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool.[9]
Low recovery of purified product. Excessive Solvent: Using too much solvent will result in a significant amount of product remaining dissolved in the mother liquor even after cooling. Premature Crystallization: Crystals forming during a hot filtration step.- Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] - Thorough Cooling: Ensure the solution is fully cooled in an ice bath to maximize precipitation before filtration.[9] - Wash with Cold Solvent: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without re-dissolving the product.
Column Chromatography Issues

This section provides solutions for problems that may arise during chromatographic purification.

ProblemPossible Cause(s)Troubleshooting Steps & Scientific Rationale
Poor separation of spots on TLC. Inappropriate Eluent System: The polarity of the solvent system is either too high or too low, resulting in poor differential migration of the components.- Optimize the Eluent: The goal is to find a solvent system that gives your product an Rf value of ~0.3-0.4 on the TLC plate.[12] Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.[11][13]
Compound will not elute from the column. Eluent Polarity is Too Low: The solvent system is not polar enough to displace the compound from the polar silica gel stationary phase.- Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent mixture. For example, if you are using 95:5 hexane:ethyl acetate, move to 90:10, then 85:15, and so on. This will increase the eluent's ability to compete for binding sites on the silica, thereby moving your compound down the column.[11]
Compound elutes too quickly (with the solvent front). Eluent Polarity is Too High: The solvent is too effective at dissolving the compound, preventing it from interacting with the stationary phase.- Decrease Eluent Polarity: Prepare a new eluent with a lower percentage of the polar solvent. This will increase the compound's retention time on the column, allowing for better separation from non-polar impurities.
Low recovery after column chromatography. Irreversible Adsorption: Highly polar or acidic compounds can sometimes bind irreversibly to the silica gel. Compound is Volatile: The product may be co-evaporating with the solvent during rotary evaporation.- Deactivate Silica Gel: If you suspect irreversible adsorption (often due to the potential presence of the carboxylic acid impurity), you can deactivate the silica by adding a very small amount (0.1-1%) of triethylamine to the eluent.[11] This will cap the acidic silanol groups. - Careful Solvent Removal: Use a lower bath temperature and controlled vacuum on the rotary evaporator to minimize the loss of your product.
Streaking/Tailing of TLC spots. Sample Overload: Too much sample was spotted on the TLC plate. Acidic Impurity: The presence of the 3-isopropyl-4-methoxybenzoic acid impurity can cause streaking.- Dilute Your Sample: Ensure the sample solution for TLC analysis is sufficiently dilute.[11] - Modify the Eluent for TLC: Add a drop of acetic or formic acid to the TLC developing chamber. This suppresses the ionization of the acidic impurity, leading to more compact spots.[11]

Visualizations & Workflows

A logical workflow is critical for efficient and successful purification. The following diagrams illustrate a general purification strategy and a decision-making process for troubleshooting recrystallization.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Analysis & Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Assess purity & impurity profile Recrystallization Recrystallization TLC->Recrystallization If solid & few impurities ColumnChrom Column Chromatography TLC->ColumnChrom If oily or many impurities Final_TLC Purity Check (TLC, HPLC, NMR) Recrystallization->Final_TLC Combine Combine Pure Fractions ColumnChrom->Combine Rotovap Solvent Removal (Rotovap) Combine->Rotovap Rotovap->Final_TLC Pure_Product Pure this compound Final_TLC->Pure_Product

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting cluster_outcomes Observe Outcome Start Start Recrystallization: Dissolve crude solid in minimum hot solvent Cool Cool Solution Slowly Start->Cool Crystals Pure Crystals Form Cool->Crystals Oil Product Oils Out Cool->Oil NoCrystals No Crystals Form Cool->NoCrystals Filter Filter & Dry Crystals->Filter Success Success! Crystals->Success Oil->Cool Reheat Reheat to dissolve oil Oil->Reheat AddSolvent Add more 'good' solvent or try a solvent pair Oil->AddSolvent CoolSlower Cool even slower Oil->CoolSlower NoCrystals->Cool Evaporate Evaporate some solvent NoCrystals->Evaporate Scratch Scratch flask walls NoCrystals->Scratch Seed Add a seed crystal NoCrystals->Seed Filter->Success Reheat->AddSolvent AddSolvent->CoolSlower CoolSlower->Cool Evaporate->Cool Scratch->Cool Seed->Cool

Caption: Troubleshooting decision tree for recrystallization issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a generalized procedure. The ideal solvent or solvent system must be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate, and mixtures thereof) to find a system where it is poorly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum or by air drying to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is a standard procedure for silica gel chromatography.

  • Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and an Rf of ~0.3-0.4 for the product.

  • Column Packing: Prepare the chromatography column by first placing a small plug of cotton or glass wool at the bottom.[12][14] Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column, taking care to avoid air bubbles.[12] Allow the silica to settle, then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully add this solution to the top of the column.[14] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Begin elution, collecting the eluate in fractions (e.g., in test tubes). Start with the low-polarity solvent determined in step 1 and, if necessary, gradually increase the polarity of the eluent to elute the product.[11]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H14O2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Retrieved from [Link]

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Technical Support Center: Optimizing Aldol Condensation with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Aldol condensation reactions, specifically focusing on the Claisen-Schmidt condensation involving substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the optimization of Claisen-Schmidt condensations.

Q1: What is the Claisen-Schmidt condensation and why is it selective?

A1: The Claisen-Schmidt condensation is a specific type of crossed Aldol condensation between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde and its derivatives.[1] The reaction's selectivity stems from the fact that aromatic aldehydes like benzaldehyde cannot be deprotonated by a base to form a nucleophilic enolate ion because they lack α-hydrogens.[1][2] This ensures the substituted benzaldehyde acts exclusively as the electrophile, which is then attacked by the enolate of the other reactant (typically a ketone).[1][3]

Q2: My reaction yield is very low. What are the most common culprits?

A2: Low yields are a frequent issue and can often be traced back to a few key areas:

  • Catalyst Inactivity: Strong base catalysts like NaOH or KOH can be deactivated by atmospheric CO₂ or moisture.[4] Ensure you are using fresh, high-quality catalyst.

  • Suboptimal Temperature: Temperature is critical. While room temperature is a common starting point, some systems require gentle heating to proceed, while others need cooling (e.g., 0-5 °C) to minimize side reactions and improve yields.[4][5]

  • Reagent Purity: Impurities, particularly the presence of benzoic acid from the oxidation of your benzaldehyde starting material, can significantly inhibit the reaction.[4][5]

  • Side Reactions: Competing reactions, such as the Cannizzaro reaction or self-condensation of the ketone, can consume starting materials and reduce the yield of the desired product.[1][6]

Q3: How do substituents on the benzaldehyde ring affect the reaction?

A3: The electronic nature of the substituent has a pronounced effect on the reactivity of the benzaldehyde.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups increase the electrophilicity of the carbonyl carbon by pulling electron density away from it. This makes the aldehyde more susceptible to nucleophilic attack by the enolate, generally leading to faster reaction rates.[7][8]

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂, -OH): These groups decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. This makes the aldehyde less reactive, often requiring more forcing conditions (e.g., higher temperature, stronger base, or longer reaction times) to achieve good conversion.[9][10]

Q4: I'm seeing multiple products. How can I improve the selectivity of my reaction?

A4: The formation of multiple products is typically due to a lack of control over competing reaction pathways. Key strategies include:

  • Control Stoichiometry: For ketones like acetone with α-hydrogens on both sides, the stoichiometry is key. A 2:1 molar ratio of aldehyde to ketone is used to favor the α,α'-bis(benzylidene) product, while a 1:1 ratio can favor the mono-substituted product.[1][5]

  • Slow Addition: Slowly adding the enolizable component (the ketone) to a mixture of the benzaldehyde and the base can minimize its self-condensation by keeping its concentration low at any given time.[2][11][12]

  • Use a Milder Base: To suppress the Cannizzaro reaction, which is a common side reaction for benzaldehydes under strongly basic conditions, consider using a milder base like sodium carbonate instead of sodium hydroxide.[6]

In-Depth Troubleshooting Guides

When simple fixes are not enough, a more systematic approach is required. This section provides detailed troubleshooting workflows for persistent issues.

Problem: Low Yield or No Product Formation

A failure to produce the desired product or achieving only minimal conversion requires a careful examination of the entire experimental setup.

start Low / No Yield cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Poor Reagent Quality? start->cause3 cause4 Steric Hindrance? start->cause4 sol1 Use fresh base (NaOH, KOH). Screen milder catalysts (e.g., Na₂CO₃) or Lewis acids. cause1->sol1 Solution sol2 Monitor by TLC at different temperatures. Start at RT, then try gentle heating (40-50°C) or cooling (0°C). cause2->sol2 Solution sol3 Purify benzaldehyde (distillation). Ensure ketone is pure and dry. cause3->sol3 Solution sol4 Increase reaction time. Use a stronger catalyst system. cause4->sol4 Solution

Caption: Troubleshooting workflow for low product yield.

Problem: Complex Product Mixture & Side Reactions

The Claisen-Schmidt condensation is often accompanied by side reactions that consume starting materials and complicate purification. Understanding these competing pathways is the first step to mitigating them.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Benzaldehyde Substituted Benzaldehyde Desired Desired Pathway: Claisen-Schmidt Condensation Benzaldehyde->Desired Side2 Side Reaction 2: Cannizzaro Reaction Benzaldehyde->Side2 Ketone Enolizable Ketone Ketone->Desired Side1 Side Reaction 1: Ketone Self-Condensation Ketone->Side1 Base Base (OH⁻) Base->Desired Base->Side1 Base->Side2 Chalcone α,β-Unsaturated Ketone (Chalcone) Desired->Chalcone SelfCond Ketone Dimer Side1->SelfCond CannizzaroProd Benzyl Alcohol + Carboxylic Acid Side2->CannizzaroProd

Caption: Competing reaction pathways in the Claisen-Schmidt condensation.

Managing Ketone Self-Condensation
  • Symptom: Presence of a higher molecular weight byproduct derived from the ketone.

  • Cause: The enolate of the ketone attacks another molecule of the ketone instead of the benzaldehyde. This is more likely if the ketone is significantly more reactive than the aldehyde or if the local concentration of the enolate is high.

  • Solution: Employ a slow-addition strategy. Add the ketone dropwise to the mixture of the benzaldehyde and the base.[11][12] This ensures the enolate is formed in the presence of a large excess of the more reactive electrophile (the aldehyde), favoring the crossed condensation.[2]

Suppressing the Cannizzaro Reaction
  • Symptom: Formation of benzyl alcohol and carboxylic acid derivatives, corresponding to the starting benzaldehyde.

  • Cause: Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo a disproportionation reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[1][13][14] This is a redox process initiated by the attack of a hydroxide ion on the carbonyl.[13][15][16]

  • Solution:

    • Use a Milder Base: Switching from strong bases like NaOH or KOH to milder alternatives such as sodium carbonate can often suppress this pathway.[6]

    • Lower the Temperature: The Cannizzaro reaction often has a higher activation energy than the Aldol condensation. Running the reaction at a lower temperature can favor the desired reaction.[1]

    • Control Base Stoichiometry: Use only a catalytic amount of base rather than a stoichiometric amount.

Optimization Strategies & Data

Optimizing the Aldol condensation requires a systematic approach to varying reaction parameters. The tables below provide a starting point based on the electronic properties of the substituted benzaldehyde.

Table 1: Recommended Starting Conditions Based on Benzaldehyde Substituent

Substituent Type on BenzaldehydeCarbonyl ReactivityRecommended CatalystTypical Temperature RangeExpected Reaction Rate
Electron-Withdrawing (e.g., -NO₂, -Cl) High (More Electrophilic)Milder Base (e.g., Na₂CO₃) or standard NaOH/KOH0 °C to Room TemperatureFast
Neutral (e.g., -H, -Ph) ModerateNaOH or KOHRoom Temperature to 50 °CModerate
Electron-Donating (e.g., -OCH₃, -OH) Low (Less Electrophilic)Stronger Base (NaOH, KOH)Room Temperature to RefluxSlow

Note: These are general recommendations. Optimal conditions must be determined empirically for each specific substrate combination.

Table 2: Common Solvents for Claisen-Schmidt Condensation

SolventTypePolarityTypical Use Case & Notes
Ethanol ProticPolarMost common solvent; effectively dissolves reactants and base.[5]
Water ProticHighly PolarUsed in some protocols, particularly with water-soluble substrates. Can facilitate both acid and base catalysis at high temperatures.[17]
Dichloromethane (DCM) AproticPolarCan be effective, but base solubility may be an issue.
Solvent-Free N/AN/AA green chemistry approach involving grinding solid reactants with a solid catalyst (e.g., NaOH).[5] Often leads to shorter reaction times and high yields.[18]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common variations of the Claisen-Schmidt condensation.

Protocol 1: General Base-Catalyzed Condensation in Ethanol

This protocol is adapted for the synthesis of 4-methoxybenzalacetone from p-anisaldehyde and acetone.[19][20][21]

A 1. Dissolve p-anisaldehyde in acetone. C 3. Slowly add aldehyde/acetone mix to the basic solution with stirring. A->C B 2. Prepare aqueous NaOH or KOH solution. B->C D 4. Stir at room temperature for 20-30 minutes. C->D E 5. Add ice-cold water to precipitate the product. D->E F 6. Isolate by vacuum filtration and wash with cold water. E->F G 7. Recrystallize from hot 95% ethanol. F->G H End G->H

Caption: General experimental workflow for a base-catalyzed Aldol condensation.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (1 eq.) and the ketone (1-1.2 eq. for mono-condensation) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of NaOH or KOH (~1.2 eq.) in water dropwise.[20]

  • Reaction: The mixture is typically stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5] Reactions are often complete within 1-4 hours. A precipitate may form as the reaction proceeds.

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to maximize the precipitation of the product.[5]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[5]

  • Drying & Characterization: Dry the purified product. Characterize via NMR, IR, and melting point analysis.

Protocol 2: Solvent-Free Grinding Method

This green chemistry approach is efficient and minimizes solvent waste.[5]

Methodology:

  • Preparation: In a mortar, combine the ketone (e.g., acetophenone, 1 eq.) and the substituted benzaldehyde (1 eq.).

  • Catalyst Addition: Add solid NaOH or KOH (e.g., 20 mol%) to the mortar.[5]

  • Reaction: Grind the mixture vigorously with a pestle. The reaction is often exothermic, and the solid mixture may turn into a thick, colored paste before re-solidifying. The reaction is typically complete in 5-15 minutes.

  • Isolation and Purification: Scrape the solid product from the mortar. Add cold water and stir to dissolve the inorganic base. Collect the crude product by suction filtration and wash thoroughly with water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like 95% ethanol.

References

  • Aldol Condensation of p-Anisaldehyde | PDF | Aldehyde | Ketone - Scribd. (n.d.). Retrieved from [Link]

  • The Aldol Condensation - Magritek. (n.d.). Retrieved from [Link]

  • Cannizzaro Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline. (n.d.). Retrieved from [Link]

  • An Introduction to Aldol Condensation - AZoM. (2014, September 15). Retrieved from [Link]

  • Cannizzaro Reaction Mechanism - SATHEE. (n.d.). Retrieved from [Link]

  • Use of a switchable-hydrophilicity solvent as both a solvent and a catalyst in aldol condensation - Supporting Information. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. (n.d.). Retrieved from [Link]

  • Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs - Allen. (n.d.). Retrieved from [Link]

  • Cannizzaro Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Self-optimization of Claisen-Schmidt condensation in an automated microflow reaction system using machine learning - ResearchGate. (n.d.). Retrieved from [Link]

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Retrieved from [Link]

  • The Complete Mechanism of an Aldol Condensation | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide - CORE. (n.d.). Retrieved from [Link]

  • Effect of solvent on the Aldol condensation of benzaldehyde. - ResearchGate. (n.d.). Retrieved from [Link]

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.). Retrieved from [Link]

  • Aldol reaction between p-nitrobenzaldehyde and acetone with different... - ResearchGate. (n.d.). Retrieved from [Link]

  • Aldol Condensation. (n.d.). Retrieved from [Link]

  • Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations | ACS Catalysis - ACS Publications. (2015, December 9). Retrieved from [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved from [Link]

  • Research progress of catalysts for aldol condensation of biomass based compounds. (2023, March 23). Retrieved from [Link]

  • Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - ACS Publications. (2020, January 28). Retrieved from [Link]

  • An Efficient Catalyst for Aldol Condensation Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations - ACS Publications. (2015, December 9). Retrieved from [Link]

  • Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - PMC - NIH. (n.d.). Retrieved from [Link]

  • Investigations on effective parameters for the aldol condensation of benzaldehyde with cyclopentanone catalyzed by [TAIm]OH ionic liquid [a] - ResearchGate. (n.d.). Retrieved from [Link]

  • Aldol Condensation: Mechanism & Reaction | StudySmarter. (2023, October 21). Retrieved from [Link]

  • Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Effect of Aqueous Solvent on Aldol Condensation of Formaldehyde and Acetone on Anatase TiO2 (101) Surface. (n.d.). Retrieved from [Link]

  • Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd - Labflow. (n.d.). Retrieved from [Link]

  • Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). (n.d.). Retrieved from [Link]

  • Mixed Crossed Aldol Reaction Trick and Limiting Products - YouTube. (2016, May 10). Retrieved from [Link]

  • Solvent-Free Crossed Aldol Condensation of Ketones with Aromatic Aldehydes Mediated by Magnesium Hydrogensulfate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Aldol Condensation Benzaldehyde (PhCHO) cannot undergo aldol condensation reaction on itself. Explain why this statement is true. | Homework.Study.com. (n.d.). Retrieved from [Link]

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Technical Support Center: 3-Isopropyl-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-isopropyl-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, which typically involves the electrophilic formylation of 2-isopropylanisole.

Q1: Why is my yield of this compound consistently low?

A low or inconsistent yield is the most frequent challenge. The root cause can often be traced to one of several critical factors in electrophilic aromatic substitution (EAS) reactions.[1][2] Let's diagnose the potential issues systematically.

Causality Analysis:

  • Sub-Optimal Reaction Conditions: The Vilsmeier-Haack and Rieche formylations are the most effective methods for this substrate. However, they are highly sensitive to temperature and reaction time.[3]

    • The "Why": In the Vilsmeier-Haack reaction, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃ is temperature-dependent.[4][5] If the temperature is too low, the reaction is sluggish and incomplete.[1] If it's too high (e.g., >90-100°C), side reactions like tar formation can occur, consuming your starting material and complicating purification.[6]

  • Reagent Purity and Stoichiometry:

    • Moisture: The Vilsmeier reagent and Lewis acids used in Rieche formylations are extremely sensitive to moisture. Water will rapidly quench the active electrophile, halting the reaction and drastically reducing the yield.

    • Reagent Ratios: The molar ratios of the formylating agents to the substrate are critical. An insufficient amount of the electrophile will lead to an incomplete reaction.[1] Conversely, a large excess can promote side reactions. A proven starting point for the Vilsmeier-Haack reaction is a substrate:DMF:POCl₃ ratio of approximately 1:3.5:3.

  • Inefficient Work-up and Hydrolysis:

    • The "Why": The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate.[4][5] This intermediate must be carefully hydrolyzed to the final aldehyde product. A common mistake is incomplete hydrolysis or using harsh conditions that degrade the product. The recommended procedure involves quenching the reaction mixture in a large volume of ice water, followed by neutralization to facilitate the hydrolysis.

  • Substrate Reactivity:

    • The "Why": 2-Isopropylanisole is an activated aromatic ring due to the electron-donating nature of the methoxy and isopropyl groups, making it suitable for EAS.[2] However, impurities in the starting material can inhibit the reaction.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents sub1 Are all reagents anhydrous? (DMF, POCl3, Solvent) check_reagents->sub1 check_conditions Review Reaction Conditions sub3 Was temperature maintained? (e.g., 80-90°C for Vilsmeier) check_conditions->sub3 check_workup Analyze Work-up & Purification sub4 Was hydrolysis complete? (Quench on ice, neutralize) check_workup->sub4 sub2 Is molar ratio correct? (e.g., Substrate:DMF:POCl3 ≈ 1:3.5:3) sub1->sub2 Yes sol1 Dry reagents/solvents. Use fresh POCl3. sub1->sol1 No sub2->check_conditions Yes sol2 Adjust stoichiometry based on a reliable protocol. sub2->sol2 No sub3->check_workup Yes sol3 Optimize temperature. Monitor with internal thermometer. sub3->sol3 No sol4 Ensure vigorous stirring during quench. Allow sufficient time for hydrolysis. sub4->sol4 No

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: My NMR spectrum shows my desired product, but also significant impurities. What are they and how can I avoid them?

Side product formation is a common issue, especially when reaction conditions are not tightly controlled.

Common Impurities and Their Causes:

  • Unreacted 2-Isopropylanisole: The most straightforward impurity, indicating an incomplete reaction.

    • Solution: Re-evaluate the factors from Q1: increase reaction time, verify reagent stoichiometry, or slightly increase the temperature within the optimal range.

  • Positional Isomers: While the electronics of the methoxy and isopropyl groups strongly favor formylation at the desired C4 position (para to methoxy, ortho to isopropyl), minor amounts of other isomers can form.

    • The "Why": Both groups are ortho-, para-directors. The desired product is sterically and electronically favored. However, aggressive reaction conditions can sometimes overcome this selectivity.

    • Solution: Maintain strict temperature control. Using a milder formylation method, if viable, could also improve regioselectivity.

  • De-alkylation Product (4-methoxybenzaldehyde): Under strongly acidic conditions, particularly with strong Lewis acids like TiCl₄ in a Rieche formylation, the isopropyl group can be cleaved from the aromatic ring. This is a known side reaction in Friedel-Crafts type processes.[7]

    • The "Why": The reaction involves the formation of a carbocation intermediate. Strong Lewis acids can catalyze the protonation and subsequent elimination of the isopropyl group as a stable secondary carbocation.[7]

    • Solution: If using the Rieche formylation, consider a milder Lewis acid or switch to the Vilsmeier-Haack reaction, which does not typically use a strong Lewis acid and is less prone to this side reaction.

Q3: What is the best method for purifying the crude this compound?

Purification is key to obtaining a high-quality final product. A multi-step approach is often most effective.

Recommended Purification Protocol:

  • Aqueous Work-up: After hydrolysis, thoroughly extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine to remove residual water.

  • Sodium Bisulfite Wash (Optional): To selectively remove the aldehyde product from non-polar impurities, a bisulfite adduct formation can be used.[8][9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct.[8] The aqueous layer can then be separated, and the aldehyde can be regenerated by adding a base. This is a highly effective but more involved purification step.

  • Silica Gel Column Chromatography: This is the most common and effective method for separating the target aldehyde from unreacted starting material and isomers.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes or petroleum ether.[10]

  • Vacuum Distillation: If the product is obtained as an oil and is thermally stable, vacuum distillation can be an excellent final purification step to remove non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: Which formylation method should I choose for synthesizing this compound?

The choice of method depends on available reagents, scale, and safety considerations. For this specific substrate (an activated anisole derivative), the Vilsmeier-Haack reaction is highly recommended.

MethodSuitability for 2-IsopropylanisoleReagentsTypical ConditionsKey Advantages/Disadvantages
Vilsmeier-Haack Excellent DMF, POCl₃80-90 °CPro: High yield, good regioselectivity, avoids strong Lewis acids. Con: POCl₃ is corrosive.
Rieche Formylation Good Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)0 °C to RTPro: Can be effective at low temps.[11][12] Con: Risk of de-isopropylation with strong Lewis acids.[7]
Duff Reaction PoorHexamethylenetetramine, AcidHigh Temp (150-160 °C)Pro: Uses stable reagents. Con: Generally inefficient, low yields. Primarily for phenols.
Gattermann-Koch Not ApplicableCO, HCl, AlCl₃, CuClHigh PressurePro: Direct formylation. Con: Not suitable for phenol ethers; uses toxic/corrosive gases under pressure.
Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction?

Certainly. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the aromatic ring.[4][5][13]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A series of steps follows, eliminating a stable dichlorophosphate anion to form the highly electrophilic chloroiminium cation, which is the active "Vilsmeier reagent".

  • Electrophilic Aromatic Substitution: The electron-rich 2-isopropylanisole attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation (a sigma complex).

  • Restoration of Aromaticity & Hydrolysis: A base (like DMF or the dichlorophosphate anion) removes a proton from the ring, restoring aromaticity and forming an iminium salt intermediate. During the aqueous work-up, water attacks this iminium salt, which, after a series of proton transfers and elimination of dimethylamine, yields the final this compound product.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Substrate 2-Isopropylanisole Sigma Sigma Complex (Carbocation Intermediate) Substrate->Sigma + Vilsmeier Reagent (Slow Step) Iminium Iminium Salt Sigma->Iminium - H+ (Fast) Product Final Aldehyde Iminium->Product + H2O (Work-up)

Caption: Vilsmeier-Haack Reaction Workflow.

Q3: What are the most critical safety precautions for this synthesis?
  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Quenching: The quenching of the reaction mixture with ice water is highly exothermic and will release HCl gas. Perform this step slowly and carefully in a fume hood, ensuring the receiving vessel is large enough and is being efficiently cooled and stirred.

  • Lewis Acids (for Rieche Formylation): Reagents like titanium tetrachloride (TiCl₄) are also corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • Purifying aldehydes? Reddit r/chemistry.
  • Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment? Brainly.
  • Troubleshooting low yield in electrophilic arom
  • An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. ResearchGate. [Link]

  • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Rieche Formylation. SynArchive. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Asian Journal of Pharmaceutics (AJP). [Link]

  • A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. ResearchGate. [Link]

  • Rieche formylation. Wikipedia. [Link]

  • Preparation of alkylbenzenes. Lumen Learning - Organic Chemistry II. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier haack reaction. Slideshare. [Link]

  • Rieche Formylation. Common Organic Chemistry. [Link]

  • Benzene. Wikipedia. [Link]

  • Electrophilic Aromatic Substitution (Worksheet). Chemistry LibreTexts. [Link]

  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • Acid-catalysed dealkylation of alkylbenzenes. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

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Technical Support Center: Troubleshooting Reactions Involving Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic reactions involving benzaldehydes. Structured in a practical question-and-answer format, it moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose and resolve issues effectively in your own laboratory work.

Section 1: Starting Material Integrity and Purification

The quality of your starting benzaldehyde is paramount. Many reaction failures can be traced back to impurities in the initial reagent. This section addresses the most common issue: oxidation.

Q1: My bottle of benzaldehyde contains white crystalline solids. What are they, and how do I remove them before my reaction?

A: The white solid is almost certainly benzoic acid, the product of benzaldehyde's rapid auto-oxidation in the presence of air.[1][2] Benzaldehyde is notorious for this instability. Using it without purification will introduce an acidic impurity that can interfere with a wide range of reactions, especially those employing basic or organometallic reagents.

To remove the benzoic acid, a simple acid-base extraction is highly effective. The acidic benzoic acid is converted to its water-soluble salt (sodium benzoate) by a basic wash, while the neutral benzaldehyde remains in the organic layer.[1][3][4]

Protocol: Basic Wash Purification of Benzaldehyde
  • Dissolution: Dissolve the impure benzaldehyde in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (a volume of 2-3 times that of the benzaldehyde is typical).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][3][5] Swirl gently at first, and vent the funnel frequently, as CO₂ gas will be evolved. Shake vigorously once gas evolution subsides.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the basic wash one or two more times.

  • Neutral Wash: Wash the organic layer with deionized water and then with brine to remove residual salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Solvent Removal: Decant or filter away the drying agent and remove the solvent under reduced pressure. For highest purity, the benzaldehyde should be distilled under vacuum.[5]

Q2: How can I prevent my benzaldehyde from oxidizing during storage?

A: Proper storage is critical to maintaining the purity of benzaldehyde. The auto-oxidation process is a free-radical chain reaction that is initiated by oxygen.[6][7] To minimize this:

  • Inert Atmosphere: Store the bottle under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: Keep the benzaldehyde at a low temperature (refrigerated).[2]

  • Inhibitors: For long-term storage, a small amount of a radical inhibitor like hydroquinone or catechol can be added.[2][5]

Section 2: Troubleshooting Specific Synthetic Reactions

This section addresses common failures and optimization strategies for key transformations involving benzaldehyde.

Aldol Condensation (Claisen-Schmidt Reaction)

The Claisen-Schmidt condensation, a crossed aldol reaction between an aromatic aldehyde (like benzaldehyde) and an enolizable ketone or aldehyde, is a powerful C-C bond-forming reaction.

Q3: My Claisen-Schmidt reaction between benzaldehyde and acetone is giving a low yield and a complex mixture of products. How can I improve selectivity?

A: This is a classic challenge in crossed aldol reactions. While benzaldehyde is an ideal electrophile because it lacks α-hydrogens and cannot self-condense, the ketone partner (e.g., acetone) can react with itself.[8][9] To achieve a single major product, you must ensure the ketone's enolate preferentially attacks the benzaldehyde.

Causality & Strategy:

  • Reactivity Difference: Aldehydes are generally more reactive electrophiles than ketones. Therefore, the ketone is more likely to act as the nucleophile (enolate).[8][10]

  • Control the Nucleophile: The key is to control which species forms the enolate and to ensure it reacts with the desired electrophile.

  • Slow Addition: A highly effective strategy is to add the enolizable component (acetone) slowly to a mixture of the benzaldehyde and the base.[10] This maintains a low concentration of the enolate at all times, minimizing its chance of self-condensing.

Diagram: Claisen-Schmidt Condensation Pathway

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation Base Base (e.g., OH⁻) Benzaldehyde Benzaldehyde (Electrophile) Enolate->Benzaldehyde C-C Bond Formation Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Alkoxide->Aldol_Adduct Protonation (H₂O) Final_Product Benzalacetone (α,β-Unsaturated Ketone) Aldol_Adduct->Final_Product Dehydration (-H₂O, Heat)

Caption: Mechanism of the Claisen-Schmidt condensation.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, converting a carbonyl group into a C=C double bond.

Q4: My Wittig reaction has stalled with significant unreacted benzaldehyde remaining. What went wrong?

A: Incomplete consumption of the aldehyde in a Wittig reaction typically points to a problem with the ylide (the nucleophile).

Troubleshooting Workflow:

  • Ylide Formation: Was the ylide generated successfully? This requires a sufficiently strong base to deprotonate the phosphonium salt.[11]

    • Base Choice: For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. Weaker bases like potassium tert-butoxide (KOtBu) may be insufficient for less acidic salts.[12]

    • Visual Cue: Ylide formation is often accompanied by a distinct color change (e.g., to deep yellow, orange, or red).[13][14] Absence of this color may indicate a problem.

  • Substituent Effects: Is your benzaldehyde substituted?

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) make the carbonyl carbon less electrophilic, slowing the reaction.[15]

    • Acidic Protons: Substituents with acidic protons, such as a hydroxyl group (-OH), will be deprotonated by the strong base used to generate the ylide.[12] This consumes your base and deactivates the aldehyde, drastically reducing the yield. In such cases, a protecting group for the phenol is recommended, or a large excess of the base must be used.

  • Anhydrous Conditions: Wittig reactions are sensitive to moisture, which can quench the strong bases and reactive intermediates. Ensure all glassware is flame-dried and solvents are anhydrous.

G Start Low Yield / Unreacted Benzaldehyde Check_Ylide Check Ylide Formation Start->Check_Ylide Check_Aldehyde Check Aldehyde Substrate Check_Ylide->Check_Aldehyde Ylide formation OK? (Color change) Sol_Base Use Stronger Base (e.g., n-BuLi, NaH) Check_Ylide->Sol_Base No Check_Conditions Check Reaction Conditions Check_Aldehyde->Check_Conditions Aldehyde OK? (No acidic protons) Sol_Protect Protect Acidic Groups (e.g., -OH) Check_Aldehyde->Sol_Protect No Sol_Conditions Ensure Anhydrous Conditions (Dry Solvents/Glassware) Check_Conditions->Sol_Conditions No Success Reaction Optimized Check_Conditions->Success Conditions OK? (Anhydrous) Sol_Base->Success Sol_Protect->Success Sol_Conditions->Success

Sources

Technical Support Center: Purification of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Isopropyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. This document offers flexible, experience-driven advice rather than rigid protocols to empower you to adapt these methods to your specific experimental context.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, providing insights into the fundamental principles behind the recommended procedures.

Q1: What are the typical impurities I might encounter in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors such as 1-isopropyl-2-methoxybenzene or related reagents.[1]

  • Positional Isomers: Isomers like 4-isopropoxy-3-methoxybenzaldehyde or 3-isopropoxy-4-methoxybenzaldehyde may form depending on the synthetic strategy.[2][3]

  • Oxidation Products: The corresponding carboxylic acid, 3-isopropyl-4-methoxybenzoic acid, can form via air oxidation of the aldehyde group.

  • By-products from Synthesis: Depending on the specific reagents used, various side-products can arise. For instance, if a Vilsmeier-Haack formylation is employed, residual dimethylformamide (DMF) and related compounds might be present.[1]

Q2: My TLC plate shows multiple spots after purification. What does this indicate?

A2: Multiple spots on a Thin-Layer Chromatography (TLC) plate post-purification suggest that the chosen method was not entirely effective in separating all impurities. The relative positions of the spots (Rf values) can provide clues about the nature of the remaining contaminants. Impurities that are more polar than the desired product will have lower Rf values, while less polar impurities will travel further up the plate. This information is crucial for optimizing your purification strategy, such as adjusting the solvent system in column chromatography.

Q3: Can I use distillation for purification? What are the critical parameters?

A3: Yes, vacuum distillation can be an effective purification method for this compound, especially for removing non-volatile or significantly higher-boiling impurities. The key is to operate under reduced pressure to lower the boiling point and prevent thermal degradation of the aldehyde. The boiling point of a related compound, m-methoxybenzaldehyde, is 88–90°C at 3 mm Hg, which can serve as a rough guide.[4] Precise control of the vacuum and temperature is essential to achieve good separation.

Q4: Is recrystallization a viable option for this compound? How do I choose a suitable solvent?

A4: Recrystallization is a powerful technique for purifying solid compounds.[5][6] The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[5] For this compound, common solvent systems to explore include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[7] The choice of solvent depends on the specific impurities present. The impurity should either be highly soluble in the cold solvent or insoluble in the hot solvent to be effectively removed.[5]

Q5: How can I remove acidic impurities, such as the corresponding carboxylic acid?

A5: Acidic impurities can be effectively removed by a simple liquid-liquid extraction with a mild aqueous base. Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a saturated sodium bicarbonate (NaHCO3) solution will convert the acidic impurity into its water-soluble salt, which will then partition into the aqueous layer.[8]

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low yield after column chromatography. 1. The compound is still on the column. 2. The compound is decomposing on the silica gel. 3. The fractions were not collected properly.1. Gradually increase the polarity of the eluent to ensure all the product is eluted. 2. Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[9] Consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[9] 3. Use TLC to monitor the elution and ensure all product-containing fractions are collected.
The product "oils out" during recrystallization. The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also promote proper crystallization.
Persistent impurity with a similar Rf value to the product. The impurity has a very similar polarity to this compound.1. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. Sometimes a small change in the solvent ratio can significantly improve separation. 2. Consider a different purification technique, such as preparative HPLC, if high purity is critical.
The purified product discolors over time. Oxidation of the aldehyde to the corresponding carboxylic acid or other degradation products.Store the purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.

III. Experimental Protocols & Workflows

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Thin-Layer Chromatography (TLC) plates

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude material with various mixtures of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.[9] A starting point could be a 9:1 (v/v) mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for this compound.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis acidic_impurities Acidic Impurities Present? tlc_analysis->acidic_impurities base_wash Aqueous Base Wash (e.g., NaHCO3) acidic_impurities->base_wash Yes major_impurities Nature of Major Impurities acidic_impurities->major_impurities No base_wash->major_impurities non_volatile Non-Volatile or High-Boiling major_impurities->non_volatile Different Boiling Points similar_polarity Similar Polarity major_impurities->similar_polarity Similar Polarity/Solid distillation Vacuum Distillation non_volatile->distillation column_chromatography Column Chromatography similar_polarity->column_chromatography final_product Pure Product distillation->final_product recrystallization Recrystallization column_chromatography->recrystallization If Solid column_chromatography->final_product recrystallization->final_product Bisulfite_Purification start Crude Aldehyde in Miscible Solvent add_bisulfite Add Saturated NaHSO3 (aq) start->add_bisulfite shake Vigorous Shaking add_bisulfite->shake adduct_formation Formation of Water-Soluble Bisulfite Adduct shake->adduct_formation add_organic Add Immiscible Organic Solvent & Water adduct_formation->add_organic extraction Liquid-Liquid Extraction add_organic->extraction separate_layers Separate Layers extraction->separate_layers aqueous_layer Aqueous Layer (with Adduct) separate_layers->aqueous_layer organic_layer Organic Layer (with Impurities) separate_layers->organic_layer regenerate Add Base (NaOH) to Aqueous Layer aqueous_layer->regenerate final_extraction Extract with Fresh Organic Solvent regenerate->final_extraction pure_aldehyde Pure Aldehyde in Organic Layer final_extraction->pure_aldehyde

Caption: Workflow for the purification of this compound via bisulfite adduct formation.

IV. References

  • ResearchGate. (n.d.). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from

  • South African Journal of Chemistry. (1980). Synthesis of saligenin analogues of phenylpropanolamines. Retrieved from [Link]

  • University of Sheffield. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Borneo Journal of Resource Science and Technology. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H14O2). Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde. Retrieved from

  • Google Patents. (n.d.). CN103044205A - Preparation method of 3-methyl-4-isopropylphenol. Retrieved from

  • PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-isopropyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during column chromatography. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success.

Section 1: Understanding Your Compound - The Foundation of Success

Before initiating any purification, a thorough understanding of the target molecule is paramount. This compound is a moderately polar aromatic aldehyde. Its purification strategy is dictated by the interplay of its functional groups: the polar aldehyde and methoxy groups, and the non-polar isopropyl and benzene ring moieties.

Physicochemical Property Value Implication for Chromatography
Molecular Formula C₁₁H₁₄O₂-
Molecular Weight 178.23 g/mol [1][2][3]Affects diffusion rates but is less critical for basic column chromatography.
Topological Polar Surface Area (TPSA) 26.3 Ų[1]This low TPSA suggests moderate polarity, making it an ideal candidate for normal-phase chromatography on silica gel.
Boiling Point 50-146 °C (at various pressures)[2]Suitable for solvent removal under reduced pressure (rotary evaporation) without loss of product.
Primary Impurities 3-Isopropyl-4-methoxybenzoic acid (from oxidation), unreacted starting materials.The carboxylic acid is significantly more polar and will have very different chromatographic behavior.[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you set up your experiment correctly from the start.

Question: What are the recommended starting conditions (stationary and mobile phase) for purifying this compound?

Answer: For a moderately polar compound like this, standard normal-phase chromatography is the most effective method.[6][7]

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the recommended starting point. Silica gel is slightly acidic, which is usually acceptable for this compound.[6] However, if you observe degradation, consider using deactivated silica (see Troubleshooting section).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is ideal. Start with a solvent system of Hexanes/Ethyl Acetate . A good starting point for your initial Thin Layer Chromatography (TLC) trials would be a 9:1 or 8:2 (v/v) ratio of Hexanes to Ethyl Acetate.[8] The goal is to find a ratio that provides a Retention Factor (Rf) of approximately 0.3 for your target compound.[6][8]

Question: How do I properly select and optimize the solvent system using TLC?

Answer: TLC is a critical preliminary step.[7] It allows you to quickly determine the ideal solvent ratio for your column without wasting time and material on a full-scale separation that may not work.

The principle is that the Rf value on a TLC plate is predictive of the elution behavior on a column.[9] An Rf of 0.3 is often considered optimal because it provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing sufficient interaction with the stationary phase for separation from impurities.

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of your starting material and, if available, a pure standard of the product.

  • Spot the Plate: Using a capillary tube, spot the crude mixture, starting material, and product standard on a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent mixture (e.g., 9:1 Hexanes/EtOAc). Ensure the solvent level is below the spots. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp. Circle the spots.

  • Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled).

    • If the Rf of your product is too high (> 0.4), decrease the polarity of the eluent (increase the proportion of hexanes).

    • If the Rf is too low (< 0.2), increase the polarity of the eluent (increase the proportion of ethyl acetate).

  • Optimize: Repeat with different solvent ratios until your product has an Rf ≈ 0.3 and is well-separated from all major impurities.

Question: What is the difference between wet and dry loading, and which should I use?

Answer: The method of loading your sample onto the column is critical for achieving a clean separation. The goal is to apply the sample in as narrow a band as possible.[10]

  • Wet Loading: This is the most common method. The crude product is dissolved in the minimum amount of a solvent (ideally the eluent itself, or a slightly more polar solvent like dichloromethane) and carefully pipetted onto the top of the packed column.[8][10] This method is preferred when your compound is readily soluble.

  • Dry Loading: This method is used when your compound has poor solubility in the starting eluent or when you need to load a larger volume. The crude product is dissolved in a volatile solvent (e.g., acetone), and a small amount of silica gel is added to the solution. The solvent is then removed under vacuum to yield a dry, free-flowing powder of the crude product adsorbed onto the silica.[8] This powder is then carefully added to the top of the packed column. This technique often results in sharper bands and better separation for difficult-to-dissolve samples.

For this compound, which is a solid, dry loading is often an excellent choice to ensure a narrow starting band.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses specific problems with a focus on the underlying chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Streaking on TLC / Poor separation on the column. Compound Decomposition: Aldehydes can be sensitive to the acidic nature of silica gel, leading to on-column reactions.[11][12]1. Deactivate the Stationary Phase: Add ~0.5-1% triethylamine (Et₃N) to your eluent system. This neutralizes the acidic sites on the silica.[12] 2. Change Stationary Phase: Switch to neutral alumina.[5]
A new, highly polar spot (Rf ≈ 0) appears after chromatography. Oxidation: The aldehyde has likely been oxidized to the corresponding carboxylic acid, which binds very strongly to silica gel.[4]1. Pre-purification Wash: Before the column, dissolve the crude mixture in a solvent like ether or ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic impurity.[5] 2. Use Fresh Solvents: Ensure your solvents are not old, as they may contain peroxides that can promote oxidation.
The compound will not elute from the column. 1. Incorrect Solvent System: The eluent is not polar enough to move the compound.[11] 2. Strong Adsorption/Decomposition: The compound may have irreversibly bound to the silica, possibly due to decomposition.1. Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. 2. Check for Stability: Run a stability test by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a baseline spot appears or the original spot diminishes, decomposition is occurring.[11]
All fractions are mixed despite good TLC separation. 1. Column Overloading: Too much sample was loaded for the amount of silica used. 2. Poor Packing: The silica bed has cracks or channels, leading to uneven solvent flow.[13] 3. Sample Band Too Wide: The sample was loaded in too much solvent.1. Reduce Sample Load: A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.[9] 2. Repack the Column: Ensure the silica is packed uniformly without any air bubbles or cracks.[13][14] 3. Use Minimal Solvent for Loading: For wet loading, use the absolute minimum volume. Consider dry loading for better results.[8][10]
Workflow & Decision Diagram

This diagram outlines the logical flow from initial analysis to successful purification.

G cluster_0 Phase 1: Pre-Column Analysis cluster_1 Phase 2: Column Setup & Execution cluster_2 Phase 3: Analysis & Troubleshooting TLC Run TLC with Hex/EtOAc Rf_Check Is Rf ≈ 0.3 and separation good? TLC->Rf_Check Pack_Column Pack Silica Gel Column Rf_Check->Pack_Column Yes Adjust_Solvent Adjust Solvent Ratio Rf_Check->Adjust_Solvent No Load_Sample Load Sample (Wet or Dry) Pack_Column->Load_Sample Adjust_Solvent->TLC Elute Elute with Optimized Solvent Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions & Evaporate Analyze_Fractions->Combine Result_Check Is Product Pure? Combine->Result_Check Success Success! Result_Check->Success Yes Troubleshoot Consult Troubleshooting Guide Result_Check->Troubleshoot No

Caption: Decision workflow for purifying this compound.

Section 4: Detailed Experimental Protocols

Protocol 2: Standard Flash Column Chromatography

This protocol assumes a suitable solvent system has been determined by TLC.

  • Column Preparation:

    • Select a column of appropriate size (e.g., for 1g of crude material, use a column that holds ~40-50g of silica).

    • Place a small plug of cotton or glass wool at the bottom.[6]

    • Add a thin layer (~1 cm) of sand.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, non-polar eluent (e.g., 95:5 Hexanes/EtOAc) to form a slurry.[13]

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[14]

    • Open the stopcock and allow the solvent to drain until the level is just above the silica bed. Never let the column run dry.[8]

    • Add another layer of sand (~1 cm) on top to protect the silica surface.[10]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (~1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of acetone).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the sand layer in your packed column.

  • Elution and Fraction Collection:

    • Carefully add your optimized eluent to the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (a drop rate of about 2 inches/minute of the solvent level is a good target).[8]

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the separation by collecting small spots from each fraction onto a TLC plate and developing it.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow Diagram

G Start Problem Encountered During Column Q1 Is there streaking or new spots on TLC? Start->Q1 A1 Likely on-column decomposition. Add 0.5% Et3N to eluent or switch to neutral alumina. Q1->A1 Yes Q2 Is the compound not eluting? Q1->Q2 No End Re-run optimized column A1->End A2 Eluent is not polar enough. Gradually increase % of polar solvent (e.g., from 10% to 20% EtOAc). Q2->A2 Yes Q3 Are all fractions contaminated? Q2->Q3 No A2->End A3 Poor separation technique. Check for: Column Overloading, Poor Packing, or Wide Sample Band. Repack and reload with less material. Q3->A3 Yes A3->End

Caption: A logical flowchart for troubleshooting common chromatography issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. [Link]

  • Sawada, H. et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]

  • Reddit r/chemistry. (2015). Purifying aldehydes?. [Link]

  • University of Alberta. Column chromatography. [Link]

  • Boucher, M. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Columbia University. Column chromatography. [Link]

  • Waters Corporation. (2010). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9898990, this compound. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • SciSpace. APPENDIX 3E Column Chromatography. [Link]

  • Organic Lab Techniques. (2022). Column Chromatography. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 592092, 3-Isopropoxy-4-methoxybenzaldehyde. [Link]

  • PubChemLite. This compound (C11H14O2). [Link]

  • MySkinRecipes. This compound. [Link]

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Technical Support Center: Recrystallization of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Isopropyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we address common challenges and provide a logical framework for solvent selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing a recrystallization solvent for this compound?

The single most important factor is the temperature coefficient of solubility.[1] An ideal solvent will dissolve this compound completely when hot (ideally at the solvent's boiling point) but will have very poor solubility for it when cold (at room temperature or in an ice bath).[2][3][4] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[2]

Q2: I can't find a published recrystallization protocol for this specific compound. Where should I start?

When a specific protocol is unavailable, a systematic solvent screening is the best approach.[3] Given the structure of this compound (an aromatic aldehyde), you can make an educated selection of candidate solvents to test on a small scale. Start with solvents of varying polarities. Good starting points for aromatic compounds include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), and hydrocarbon solvents (like hexanes or heptane).[5][6] You can also explore mixed solvent systems.[3][7]

Q3: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To remedy this, you can try:

  • Using a lower-boiling point solvent.

  • Slowing down the cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Adding a slightly larger volume of the hot solvent to the dissolved compound.

  • If using a mixed solvent system, adjust the ratio to be richer in the solvent in which the compound is more soluble.

Q4: The purity of my recrystallized this compound is not improving. What are the likely causes?

There are several potential reasons for poor purification:

  • Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your compound in the chosen solvent. In this case, the impurities will co-crystallize with your product. A different solvent or solvent system is needed.

  • Insufficient Washing: After filtration, the crystals must be washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[2] Slower cooling generally leads to the formation of larger, purer crystals.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound is insoluble in all tested hot solvents. The solvents tested are not polar enough to dissolve the compound.Try more polar solvents. Given the aldehyde and methoxy groups, solvents like ethanol, methanol, or acetone could be effective.[5]
Compound is soluble in the cold solvent. The solvent is too good at dissolving the compound at all temperatures.This solvent is unsuitable for single-solvent recrystallization. Consider using it as the "good" solvent in a mixed-solvent system with a "poor" solvent (an anti-solvent) in which the compound is insoluble, such as water or a hydrocarbon like hexane.[3][7]
Very low recovery of the purified product. Too much solvent was used, keeping a significant portion of the compound dissolved even when cold. The compound has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
No crystals form upon cooling. The solution is not supersaturated, or nucleation has not initiated.Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available. If the solution is too dilute, you can evaporate some of the solvent and attempt to cool again.
Colored impurities remain in the crystals. The colored impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent for this compound using a minimal amount of crude material.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 50-100 mg of the crude this compound into a test tube.

  • Add the first test solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves. If it dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • If the solid is not soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[8] Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[9]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Repeat this process for each candidate solvent to determine the optimal choice.

Protocol 2: Recrystallization Workflow

This workflow outlines the general steps for recrystallization once a suitable solvent has been identified.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve crude product in minimum amount of hot solvent hot_filter Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filter If insoluble impurities are present cool_slowly Allow filtrate to cool slowly to room temperature hot_filter->cool_slowly ice_bath Cool in an ice bath to maximize crystal yield cool_slowly->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with a small amount of cold solvent vacuum_filter->wash dry Dry the purified crystals wash->dry

Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.

References

  • What are the most important factors in selecting a solvent for recrystallization? Homework.Study.com.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Finding the best solvent for recrystallisation student sheet - RSC Education.
  • Solvent Choice - Chemistry Teaching Labs - University of York.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center.
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
  • Purification by Recrystallization - CUNY.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.

Sources

"preventing self-condensation of benzaldehyde derivatives in aldol reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in aldol reactions involving benzaldehyde and its derivatives. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges, particularly the prevention of undesired side reactions like self-condensation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for designing and troubleshooting your experiments.

Q1: What is self-condensation in the context of a crossed aldol reaction?

A1: Self-condensation, or symmetrical aldol condensation, is a side reaction where two identical molecules of an enolizable carbonyl compound react with each other.[1][2] In a crossed aldol reaction, the goal is to react an enolate from one partner (e.g., acetone) with a different carbonyl compound (e.g., benzaldehyde). Self-condensation of the enolizable partner leads to undesired homodimeric byproducts, which reduces the yield of the desired crossed product and complicates purification.[3]

Q2: Why don't benzaldehyde and its derivatives undergo self-aldol condensation?

A2: Benzaldehyde and its common derivatives lack α-hydrogens—hydrogen atoms on the carbon adjacent to the carbonyl group.[4][5] The formation of an enolate, the nucleophilic species required for the aldol reaction, necessitates the removal of an acidic α-hydrogen by a base.[4] Since benzaldehydes do not have these protons, they cannot form an enolate and therefore cannot act as the nucleophilic partner in an aldol reaction.[4] This property makes them excellent electrophilic partners in crossed aldol reactions.[6][7][8]

Q3: If benzaldehyde derivatives don't self-condense, what are the primary side reactions I should be concerned about?

A3: While benzaldehyde itself is non-enolizable, two main side reactions can plague your experiment:

  • Self-Condensation of the Enolizable Partner: This is the most common issue. If you are reacting a ketone (like acetone) or another enolizable aldehyde with benzaldehyde, that partner can react with itself.[3][8]

  • The Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens, like benzaldehyde, can undergo a disproportionation reaction.[9][10] In this process, two molecules of the aldehyde react to produce one molecule of a carboxylic acid and one molecule of an alcohol.[9][11] This reaction is generally favored by high concentrations of a strong, nucleophilic base (like NaOH) and higher temperatures.[12]

Q4: What are the general strategies to minimize the self-condensation of my enolizable partner?

A4: Several effective strategies can be employed:

  • Control the Order and Rate of Addition: Slowly add the enolizable carbonyl compound to a mixture of the benzaldehyde derivative and the base.[6][8][13] This keeps the concentration of the enolate low at any given moment, ensuring it is more likely to encounter and react with the abundant benzaldehyde (the desired electrophile) rather than another molecule of its own kind.[14]

  • Use an Excess of the Non-Enolizable Partner: Employing a molar excess of the benzaldehyde derivative can statistically favor the crossed reaction over self-condensation.[2][15]

  • Pre-form the Enolate (Directed Aldol Reaction): Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to quantitatively and irreversibly convert the enolizable partner into its enolate before introducing the benzaldehyde derivative.[2][3][12] This provides excellent control and is a cornerstone of modern organic synthesis.[16]

  • Utilize a Mukaiyama Aldol Reaction: This approach involves first converting the enolizable carbonyl into a stable silyl enol ether. This "masked" enolate is then activated by a Lewis acid (e.g., TiCl₄) in the presence of the benzaldehyde derivative, allowing the aldol addition to proceed under mild, non-basic conditions.[1][3]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental issues.

Issue 1: My reaction yields a complex mixture with significant amounts of the self-condensation product from my ketone/aldehyde partner.

Possible Cause Troubleshooting Steps & Explanation
High Enolate Concentration Solution: Implement slow addition. Prepare a solution of your enolizable partner and add it dropwise via a syringe pump or dropping funnel to the reaction flask containing the benzaldehyde derivative and the base. Causality: This maintains a low steady-state concentration of the enolate, maximizing the probability of it reacting with the more electrophilic and abundant benzaldehyde.[6][8][13]
Reversible Enolate Formation Solution: Switch to a directed aldol protocol. Use a strong, non-nucleophilic base like LDA at -78 °C to pre-form the enolate quantitatively before adding the benzaldehyde derivative.[2][12] Causality: Weaker bases (e.g., NaOH, EtO⁻) establish an equilibrium, meaning significant amounts of the unreacted enolizable carbonyl are present alongside the enolate, allowing for self-condensation.[8] LDA provides irreversible, kinetic control.[7][16]
Similar Reactivity of Carbonyls Solution: Benzaldehyde is generally more electrophilic than ketones.[15] However, if using two different aldehydes, ensure reaction conditions favor the desired pathway. Lowering the temperature can increase selectivity by favoring the reaction pathway with the lower activation energy, which is often the desired crossed aldol reaction.[3]

Issue 2: I am observing byproducts (carboxylic acid and alcohol) characteristic of the Cannizzaro reaction.

Possible Cause Troubleshooting Steps & Explanation
Base Concentration is Too High Solution: Reduce the concentration of your base. For instance, switch from 50% NaOH to 10% NaOH.[12] Causality: The Cannizzaro reaction has a higher-order dependence on the base concentration compared to the aldol reaction.[12] Using a dilute base minimizes this competing pathway.
Reaction Temperature is Too High Solution: Perform the reaction at a lower temperature. Running the reaction at 0-25 °C instead of elevated temperatures can significantly disfavor the Cannizzaro pathway.[12] Causality: The Cannizzaro reaction often has a higher activation energy than the aldol condensation. Lowering the temperature provides less energy for the system to overcome this barrier.
Inappropriate Base Choice Solution: Use a non-nucleophilic base like LDA in a directed aldol approach. Causality: The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[11] A bulky, non-nucleophilic base like LDA is designed to deprotonate the α-carbon of the other partner and is far less likely to act as a nucleophile towards the benzaldehyde.[12]

Issue 3: The reaction is sluggish or fails, especially with sterically hindered benzaldehyde derivatives.

Possible Cause Troubleshooting Steps & Explanation
Steric Hindrance Solution 1: Increase the reaction time or temperature moderately. Be mindful that increasing temperature can also promote side reactions.[17] Solution 2: Switch to a less bulky nucleophile if possible. Causality: Bulky substituents on the benzaldehyde ring (e.g., 2,4,6-trimethylbenzaldehyde) or on the enolate can physically block the approach of the nucleophile to the electrophilic carbonyl carbon, slowing down the reaction.[18][19]
Poor Enolate Formation Solution: Ensure anhydrous conditions and use a sufficiently strong base. For difficult substrates, pre-forming the enolate with LDA is often the most reliable method. Causality: Incomplete deprotonation of the enolizable partner results in a low concentration of the active nucleophile, leading to a slow or incomplete reaction.
Section 3: Optimized Protocols

Protocol 1: Claisen-Schmidt Condensation (Controlled Addition)

This protocol is a classic method for reacting a ketone with a non-enolizable aldehyde like benzaldehyde.

  • Apparatus: Round-bottom flask with a magnetic stirrer, dropping funnel, and a cooling bath.

  • Reagents: Benzaldehyde (1.0 eq), Acetophenone (1.0 eq), Sodium Hydroxide (e.g., 10% aqueous solution), Ethanol.

  • Procedure:

    • To the round-bottom flask, add the benzaldehyde, ethanol, and the aqueous sodium hydroxide solution. Cool the mixture in an ice bath (0-5 °C).

    • Dissolve the acetophenone in a small amount of ethanol and place it in the dropping funnel.

    • Add the acetophenone solution dropwise to the stirred, cooled benzaldehyde-base mixture over 30-60 minutes.

    • After the addition is complete, allow the reaction to stir in the ice bath for several hours or until TLC analysis indicates the consumption of the limiting reagent.

  • Workup: Quench the reaction by adding dilute HCl until the solution is neutral. The product often precipitates and can be collected by vacuum filtration. Wash the solid with cold water to remove inorganic salts.[20] The crude product can be purified by recrystallization from ethanol.

Protocol 2: Directed Aldol Reaction via Pre-formed Lithium Enolate

This method offers superior control for preventing self-condensation.

  • Apparatus: Flame-dried, three-necked round-bottom flask with a magnetic stirrer, nitrogen inlet, thermometer, and syringes for reagent addition.

  • Reagents: Diisopropylamine (1.1 eq), n-Butyllithium (1.1 eq), Ketone (e.g., Cyclohexanone, 1.0 eq), Benzaldehyde (1.0 eq), Anhydrous THF.

  • Procedure:

    • LDA Preparation: In the reaction flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium and stir for 30 minutes at -78 °C to form LDA.[21]

    • Enolate Formation: Slowly add a solution of the ketone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete, quantitative formation of the lithium enolate.[3][21]

    • Aldol Addition: Add a solution of benzaldehyde in anhydrous THF dropwise to the enolate solution at -78 °C. Monitor the reaction by TLC.[3]

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.[3] Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

Section 4: Data & Strategy Summaries

Table 1: Comparison of Strategies to Suppress Self-Condensation

StrategyBase/CatalystTemperatureKey AdvantagesKey DisadvantagesBest Suited For
Claisen-Schmidt NaOH, KOH (dilute)0–25 °COperationally simple, inexpensive reagents.[22]Risk of Cannizzaro reaction, equilibrium control can lead to mixtures.[12]Reactions where the ketone is significantly more acidic or the aldehyde is highly electrophilic.
Directed Aldol LDA, LHMDS-78 °CExcellent control, quantitative enolate formation, avoids self-condensation and Cannizzaro.[7][12]Requires strict anhydrous/inert conditions, strong base, and cryogenic temperatures.When high selectivity for a single crossed-aldol product is critical.
Mukaiyama Aldol Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)[3]-78 °C to RTMild, non-basic conditions, avoids Cannizzaro, good stereocontrol possible.Requires pre-formation of silyl enol ether, Lewis acids can be moisture-sensitive.Aldehyde-aldehyde reactions or with sensitive substrates that are incompatible with strong bases.

Visualizations

G cluster_0 Problem: Undesired Self-Condensation start Start: Design Crossed Aldol (Benzaldehyde Derivative + Enolizable Partner) q1 Is quantitative conversion to a single crossed product critical? start->q1 directed Use Directed Aldol Protocol (e.g., LDA at -78°C) - Pre-form enolate - Add benzaldehyde q1->directed Yes classic Use Claisen-Schmidt Protocol - Mix benzaldehyde and base - SLOWLY add enolizable partner q1->classic No end Reaction Success directed->end High Yield of Desired Product classic->end Good Yield, Simpler Setup

Caption: Decision workflow for selecting an aldol strategy.

G cluster_1 Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway enolate Enolate of Partner 'A' benzaldehyde Benzaldehyde Derivative 'B' (High Concentration) enolate->benzaldehyde Favored Collision partner_A Enolizable Partner 'A' (Low Concentration) enolate->partner_A Unfavored Collision (Minimized by slow addition) product_cross Crossed Aldol Product (A-B) benzaldehyde->product_cross product_self Self-Condensation Product (A-A) partner_A->product_self

Caption: Competing reaction pathways in a crossed aldol reaction.

Section 5: References
  • BenchChem. (2025). Suppressing self-condensation in crossed Aldol reactions.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes.

  • PMC, NIH. (n.d.). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases.

  • Brainly.com. (2017). Why doesn't benzaldehyde undergo a self-aldol condensation?.

  • BenchChem. (2025). Preventing Cannizzaro reaction in Aldol condensations.

  • Wikipedia. (n.d.). Aldol reaction.

  • Wikipedia. (n.d.). Self-condensation.

  • BenchChem. (2025). Preventing isovaleraldehyde self-condensation in reaction mixtures.

  • JoVE. (2023). Video: Crossed Aldol Reaction Using Weak Bases.

  • Homework.Study.com. (n.d.). Why doesn't benzaldehyde undergo a self-aldol condensation?.

  • Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions.

  • ResearchGate. (n.d.). Impact of steric hindrance on reaction‐path selection for triisobutylamine in the cross‐aldol reaction.

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction.

  • Chemistry Stack Exchange. (2015). Can all species that undergo aldol reactions also undergo Cannizzaro reactions?.

  • Chem LibreTexts. (n.d.). Dibenzalacetone by Aldol Condensation.

  • ResearchGate. (n.d.). Effect of temperature on aldol condensation reaction for different chemical compounds.

  • BenchChem. (2025). An In-depth Technical Guide to the Principles of Aldol Addition and Condensation.

  • Organic Chemistry Portal. (n.d.). Aldol Addition Reaction.

  • Quora. (2017). What are some exceptions in the examples of compounds that show an aldol condensation and the Cannizzaro reaction?.

  • YouTube. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products.

  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.).

Sources

Technical Support Center: Improving Regioselectivity in Reactions with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in reactions involving substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and actionable protocols to enhance the precision of your chemical transformations.

Introduction: The Challenge of Directing Reactions on Substituted Benzaldehydes

Substituted benzaldehydes are fundamental building blocks in organic synthesis. However, the interplay between the aldehyde functionality and various ring substituents presents a significant challenge in controlling the regiochemical outcome of reactions. Whether you are performing an electrophilic aromatic substitution on the ring or a nucleophilic addition to the carbonyl group, achieving the desired isomer is paramount. This guide provides a structured approach to understanding and overcoming common regioselectivity issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working with substituted benzaldehydes.

Q1: Why am I getting a mixture of ortho and para isomers in my electrophilic aromatic substitution?

A1: This is a classic challenge when working with activating, ortho, para-directing groups on the benzene ring.[1][2] The electronic properties of these substituents direct incoming electrophiles to the ortho and para positions.[2][3][4] The ratio of these isomers is determined by a delicate balance of electronic and steric factors.[1][5] To favor the para isomer, which is often the desired product due to reduced steric hindrance, consider the following:

  • Lowering the reaction temperature: This often favors the thermodynamically more stable para product.[6]

  • Using a bulkier catalyst or electrophile: Increased steric demand will disfavor attack at the more crowded ortho positions.[5][6]

  • Solvent optimization: The polarity and coordinating ability of the solvent can influence the transition states leading to the different isomers.[6]

Q2: My nucleophilic addition to the aldehyde is sluggish. What is the likely cause?

A2: The reactivity of the carbonyl carbon in benzaldehyde is highly sensitive to the electronic nature of the ring substituents.[7][8] If your benzaldehyde has electron-donating groups (e.g., -OCH₃, -N(CH₃)₂), the electrophilicity of the carbonyl carbon is reduced, making it less reactive towards nucleophiles.[8][9] Aromatic aldehydes are also generally less reactive than aliphatic aldehydes due to the resonance effect of the aromatic ring.[8] To address this, you might need to employ more reactive nucleophiles, use a Lewis acid catalyst to activate the carbonyl group, or increase the reaction temperature.

Q3: How do I prevent my nucleophile from reacting with the aldehyde group during a cross-coupling reaction on a halogenated benzaldehyde?

A3: This is a common side reaction, especially when using organometallic reagents in reactions like Suzuki or Stille couplings. The aldehyde group is susceptible to nucleophilic attack.[10] The most effective strategy is to protect the aldehyde functionality before the cross-coupling reaction.[10][11] Converting the aldehyde to an acetal is a robust and widely used method.[10][11] The acetal is stable under the basic conditions of most cross-coupling reactions and can be easily removed with a mild acid workup.[10]

Q4: What is the directing effect of the aldehyde group in electrophilic aromatic substitution?

A4: The aldehyde group (-CHO) is an electron-withdrawing group and, therefore, a meta-director in electrophilic aromatic substitution reactions.[3][12] It deactivates the benzene ring towards electrophilic attack, particularly at the ortho and para positions, by withdrawing electron density through resonance.[3][12] This makes the meta position relatively more electron-rich and thus the preferred site of attack for an incoming electrophile.[12]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues, organized by reaction type.

Guide 1: Electrophilic Aromatic Substitution (EAS)

Issue: Poor Regioselectivity in the Formylation of Substituted Phenols

When attempting to introduce a formyl group onto a phenol, a mixture of ortho and para isomers is a frequent outcome, as the hydroxyl group is a strong ortho, para-director.[1]

Potential Cause Troubleshooting Step Expected Outcome
Reaction Choice The Vilsmeier-Haack and Gattermann reactions can yield mixtures. The Duff reaction or Reimer-Tiemann reaction can offer different selectivity.Increased preference for the ortho isomer with the Duff or Reimer-Tiemann reaction.
Steric Hindrance Introduce a bulky substituent on the phenol to sterically block the ortho positions.Enhanced selectivity for the para product.
Reaction Conditions Varying the temperature and Lewis acid in Friedel-Crafts type formylations can alter the isomer ratio.Optimized conditions can favor one isomer over the other.
Guide 2: Nucleophilic Addition to the Carbonyl Group

Issue: Low Yield in Reactions with Sterically Hindered Benzaldehydes

Bulky substituents at the ortho positions (e.g., in 2,4,6-trimethylbenzaldehyde) can physically block the approach of a nucleophile to the carbonyl carbon, leading to significantly reduced reaction rates and yields.[13]

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance Use a smaller, less sterically demanding nucleophile if the reaction allows.Improved accessibility to the carbonyl carbon and higher yield.
Reaction Conditions Increase the reaction temperature to provide more energy to overcome the steric barrier. Prolong the reaction time.Increased conversion to the desired product.
Catalyst Employ a Lewis acid catalyst to enhance the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophile.Increased reaction rate and yield.

Table 1: Impact of Steric Hindrance on Nucleophilic Addition Yields [13]

AldehydeReactionNucleophileProductYield (%)
BenzaldehydeGrignardMethylmagnesium Bromide1-Phenylethanol~90%
2,4,6-TrimethylbenzaldehydeGrignardMethylmagnesium Bromide1-(2,4,6-Trimethylphenyl)ethanol~40%
BenzaldehydeWittigMethylenetriphenylphosphoraneStyrene>95%
2,4,6-TrimethylbenzaldehydeWittigMethylenetriphenylphosphorane2,4,6-Trimethylstyrene~20%
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions

Issue: Significant Dehalogenation Byproduct in Suzuki-Miyaura Coupling of Halogenated Benzaldehydes

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that reduces the yield of the desired cross-coupled product.

Potential Cause Troubleshooting Step Expected Outcome
Presence of a Proton Source Ensure all reagents and solvents are strictly anhydrous.[11]Reduction in the hydrodehalogenation side reaction.
Base is Too Strong Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[11]Minimized protonolysis and reduced dehalogenation.
High Reaction Temperature Screen a range of lower temperatures to find an optimal balance between reaction rate and selectivity.[11]Decreased rate of dehalogenation side reactions.
Aldehyde Interference Protect the aldehyde as an acetal prior to the coupling reaction.[10][11]Prevention of side reactions at the carbonyl group.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Acetal Protection of a Substituted Benzaldehyde

This protocol describes a general procedure for the protection of an aldehyde as a diethyl acetal, a common strategy to prevent unwanted side reactions during cross-coupling.[10][11]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Ethanol (anhydrous)

  • Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve the substituted benzaldehyde in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add triethyl orthoformate to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude acetal can often be used in the next step without further purification.

Decision-Making Workflow for Improving Regioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing regioselectivity in reactions with substituted benzaldehydes.

G start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas EAS nuc_add Nucleophilic Addition reaction_type->nuc_add Nucleophilic Addition cross_couple Cross-Coupling reaction_type->cross_couple Cross-Coupling eas_issue Ortho vs. Para Selectivity? eas->eas_issue nuc_add_issue Low Reactivity? nuc_add->nuc_add_issue cross_couple_issue Side Reaction at Aldehyde? cross_couple->cross_couple_issue eas_sterics Modify Sterics: - Bulky catalyst/reagent - Bulky directing group eas_issue->eas_sterics Yes eas_meta Meta-Directing Group? - Reaction at meta is expected eas_issue->eas_meta No eas_temp Optimize Temperature: - Lower temp for thermodynamic control eas_sterics->eas_temp eas_solvent Change Solvent eas_temp->eas_solvent nuc_add_edg Electron-Donating Group Present? - Increase temp - Use Lewis Acid nuc_add_issue->nuc_add_edg Yes nuc_add_sterics Steric Hindrance? - Use smaller nucleophile - Increase temp nuc_add_issue->nuc_add_sterics Check Ortho Substituents protect Protect Aldehyde (e.g., Acetal Formation) cross_couple_issue->protect Yes deprotect Perform Cross-Coupling, then Deprotect protect->deprotect G regioselectivity Desired Regioselectivity electronic Electronic Effects (Resonance & Inductive) electronic->regioselectivity Directs to electron-rich/-poor sites steric Steric Hindrance steric->regioselectivity Blocks access to crowded positions conditions Reaction Conditions (Temp, Solvent, Catalyst) conditions->regioselectivity Modulates kinetic vs. thermodynamic control

Caption: Key factors influencing regioselectivity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Challenges in the synthesis of polysubstituted benzaldehydes and solutions.
  • BenchChem. (2025).
  • NCERT. Aldehydes, Ketones and Carboxylic Acids.
  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • ChemTalk.
  • Allen. Why Benzaldehyde is metadirecting for nucleophilic substitution rections ?.
  • BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • The Organic Chemistry Tutor. (2023).
  • LibreTexts. (2022). 16.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • BenchChem. (2025). improving the regioselectivity of reactions with 2-Bromopyridine-4-carboxaldehyde.
  • Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?.

Sources

Technical Support Center: 3-Isopropyl-4-methoxybenzaldehyde Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of post-reaction purification for 3-isopropyl-4-methoxybenzaldehyde. This technical support center is designed for chemists in research and development, offering in-depth troubleshooting, detailed protocols, and the rationale behind each procedural step.

Welcome to the technical support hub for reactions involving this compound. This guide provides detailed, experience-driven answers to common and complex workup challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Q1: My reaction is complete. What is the first and most basic workup step I should consider?

For most reactions, a simple aqueous wash is the first line of defense. The primary impurity in aged this compound is the corresponding carboxylic acid (3-isopropyl-4-methoxybenzoic acid), formed via air oxidation.[1] This acidic impurity can be easily removed by washing the reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base.

  • Recommended Solution : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved. Follow this with a water wash and then a brine (saturated NaCl solution) wash to remove residual base and dissolved water.

Q2: I'm struggling to separate my aldehyde product from unreacted starting materials or other non-acidic impurities. What is a robust purification method?

The formation of a bisulfite adduct is a highly effective and classic method for selectively separating aldehydes from a reaction mixture.[2][3][4] The bisulfite ion undergoes nucleophilic addition to the aldehyde's carbonyl group, creating a charged salt adduct that is soluble in water.[5] Most other organic compounds, lacking an aldehyde group, will remain in the organic phase.

Q3: How exactly does the bisulfite adduct purification work?

The process relies on a reversible chemical reaction and liquid-liquid extraction.

  • Adduct Formation : The crude reaction mixture is dissolved in a water-miscible solvent (like methanol or THF) to ensure the aldehyde can interact with the aqueous sodium bisulfite.[2][3] Shaking this with a saturated aqueous solution of sodium bisulfite (NaHSO₃) forms the water-soluble adduct.[6]

  • Extraction : A water-immiscible organic solvent (e.g., ethyl acetate or hexanes) is added. The non-aldehyde components of your mixture are extracted into this organic layer, leaving the aldehyde adduct behind in the aqueous layer.[3]

  • Regeneration : The aqueous layer containing the adduct is isolated. By making the solution basic (e.g., with NaOH), the reaction is reversed, regenerating the pure aldehyde which can then be extracted back into a fresh organic solvent.[2]

Q4: I've added sodium bisulfite, but no solid precipitate is forming. Did the reaction fail?

Not necessarily. The formation of a solid precipitate depends on the adduct's solubility. While some bisulfite adducts precipitate, it is common for them, especially with aromatic aldehydes, to be soluble in the aqueous/methanolic mixture.[7] The absence of a precipitate does not indicate failure. The key is that the adduct has formed and is now in the aqueous phase. You should proceed with a liquid-liquid extraction to separate the layers.[5][7]

Q5: I see a thick white solid at the interface between the organic and aqueous layers during my bisulfite extraction. What is it and how do I deal with it?

This is a common occurrence, especially with non-polar aldehydes.[2] The solid is the bisulfite adduct, which in this case, is not sufficiently soluble in either the aqueous or the organic layer and therefore precipitates at the interface.[7]

  • Solution : Do not try to force the layers to separate. Instead, filter the entire biphasic mixture through a pad of Celite® or glass wool to collect the solid adduct. You can then proceed with purifying the non-aldehyde components from the organic filtrate. The collected solid adduct can be washed and then treated with a base to regenerate the pure aldehyde.[2]

Q6: I'm working up a Grignard reaction where I added a Grignard reagent to this compound. What is the correct workup procedure?

A Grignard reaction workup has two primary goals: quenching the reaction (destroying any unreacted Grignard reagent) and hydrolyzing the magnesium alkoxide intermediate to form the alcohol product.

  • Quenching : The reaction mixture should be cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is preferred over water or dilute acid as it is less aggressive and helps to minimize side reactions. The NH₄Cl solution will protonate the alkoxide and react with any excess Grignard reagent.

  • Removal of Magnesium Salts : The resulting magnesium salts are often insoluble and can form a thick slurry. Adding a sufficient amount of aqueous NH₄Cl and stirring can help dissolve them. If a solid persists, you may need to perform a filtration after diluting with your extraction solvent.

  • Extraction : Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude secondary alcohol.

Q7: My aldehyde contains base-sensitive functional groups. How can I regenerate it from the bisulfite adduct without using a strong base?

This is an excellent question, as the high pH required for adduct decomposition can cause issues like epimerization.[7] For pH-sensitive molecules, a non-aqueous method can be employed. Treating the isolated bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in a solvent like acetonitrile can regenerate the aldehyde under neutral conditions, avoiding the problems associated with strong bases.[7]

Visualizing the Workup Process

Caption: Decision workflow for purifying this compound.

start Crude Reaction Mixture acid_check Acidic Impurities Present? start->acid_check bicarb_wash Wash with aq. NaHCO3 acid_check->bicarb_wash  Yes main_purification Main Purification Step acid_check->main_purification No bicarb_wash->main_purification bisulfite_check Is Bisulfite Adduct a Viable Method? main_purification->bisulfite_check bisulfite_proc Perform Bisulfite Extraction bisulfite_check->bisulfite_proc  Yes chromatography Column Chromatography bisulfite_check->chromatography No final_product Pure Product bisulfite_proc->final_product recrystallization Recrystallization chromatography->recrystallization distillation Distillation recrystallization->distillation distillation->final_product

Caption: The cycle of bisulfite adduct formation and aldehyde regeneration.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_aldehyde Impure Aldehyde in Organic Solvent adduct Water-Soluble Bisulfite Adduct crude_aldehyde->adduct + NaHSO3 (aq) (Shake) pure_aldehyde Pure Regenerated Aldehyde adduct->pure_aldehyde + NaOH (aq) (Basify & Extract) adduct->adduct Wash with Organic Solvent to Remove Impurities

Quantitative Data Summary

Table 1: Physical & Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem[8]
Molecular Weight 178.23 g/mol PubChem[8]
Appearance SolidSigma-Aldrich[9]
Storage Sealed in dry, Room TemperatureSunway Pharm[10]
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritationPubChem[8]

Table 2: Common Solvents for Workup Procedures

SolventUse CaseBoiling Point (°C)Notes
Diethyl Ether Extraction34.6Highly volatile and flammable. Good for extracting products after Grignard reactions.
Ethyl Acetate (EtOAc) Extraction, Chromatography77.1General-purpose extraction solvent, moderately polar.
Hexanes Extraction, Chromatography, Recrystallization~69Good non-polar solvent. Often used with a more polar co-solvent for recrystallization.[11]
Dichloromethane (DCM) Extraction39.6Effective extraction solvent, but denser than water.
Methanol (MeOH) Bisulfite Adduct Formation, Recrystallization64.7Water-miscible co-solvent to facilitate adduct formation.[2]
Ethanol (EtOH) Recrystallization78.4A very common and effective solvent for recrystallizing organic solids.[11]
Toluene Recrystallization110.6Good for recrystallizing aromatic compounds.[1]
Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Liquid-Liquid Extraction

This protocol is ideal for removing the aldehyde from a mixture of other organic compounds.[3][5]

  • Dissolution : Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF (e.g., 5-10 mL).[2]

  • Adduct Formation : Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (e.g., 25 mL). Shake the funnel vigorously for 30-60 seconds.[6]

  • Extraction : Add deionized water (e.g., 25 mL) and a water-immiscible organic solvent like ethyl acetate or hexanes (e.g., 25 mL). Shake again to extract non-aldehyde impurities.[2]

  • Separation : Allow the layers to separate. Drain the lower aqueous layer, which contains the aldehyde-bisulfite adduct, into a clean flask. The upper organic layer contains the impurities and can be discarded (or worked up if it contains a desired product).

  • Regeneration : Return the aqueous layer to the separatory funnel. Add an equal volume of fresh ethyl acetate. Slowly add 50% aqueous NaOH dropwise while swirling, until the aqueous layer is strongly basic (pH > 12, check with pH paper).[5]

  • Final Extraction : Shake the funnel to extract the regenerated, pure this compound into the ethyl acetate layer.

  • Final Wash & Dry : Separate the layers. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the purified aldehyde.

Protocol 2: Standard Workup for a Grignard Reaction

This protocol details the steps to isolate a secondary alcohol formed from the reaction of a Grignard reagent with this compound.

  • Quench : Cool the reaction flask in an ice-water bath. While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until no further gas evolution or exothermic reaction is observed.

  • Dilution & Extraction : Dilute the mixture with diethyl ether or ethyl acetate. Transfer the entire mixture to a separatory funnel. If significant solids are present, you may need to filter the mixture through Celite® before separating the layers.

  • Separation : Separate the organic and aqueous layers. Extract the aqueous layer two more times with fresh organic solvent.

  • Combine & Wash : Combine all organic extracts. Wash the combined organic layer sequentially with deionized water and then with a saturated brine solution.

  • Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol product.

  • Purification : The crude alcohol can be further purified by column chromatography on silica gel or by recrystallization.[12]

References

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1161-1167. [Link]

  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Sawada, H., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 90(4), 1077-1086. [Link]

  • Papari, M. M., et al. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. U.S.
  • Jasperse, C. Grignard Reaction. Chem 355 Handout. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • PubChem. 4-Isopropyl-3,5-dimethoxybenzaldehyde. National Institutes of Health. [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. National Institutes of Health. [Link]

  • LookChem. General procedures for the purification of Aldehydes. Chempedia. [Link]

  • ResearchGate. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • Ekeeda. (2019). Action of Grignard Reagent on Aldehyde and Ketone. YouTube. [Link]

  • Quora. (2024). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chem-Impex. 3-Ethoxy-4-methoxybenzaldehyde. [Link]

  • Google Patents. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Collins, R. C., et al. (2017). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]

  • Google Patents. (2021).
  • Magritek. The Aldol Condensation. [Link]

  • PubChem. 3-Isopropoxy-4-methoxybenzaldehyde. National Institutes of Health. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). [Link]

  • ResearchGate. (2012). Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts. [Link]

  • Google Patents. (2013). Preparation method of 3-methyl-4-isopropylphenol.

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Technical Support Center: Degradation Pathways of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-Isopropyl-4-methoxybenzaldehyde. As a Senior Application Scientist, this document synthesizes established principles of aldehyde chemistry with practical, field-tested advice to help you navigate potential experimental challenges.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues you may encounter during your degradation studies of this compound.

Scenario 1: Inconsistent Results in Forced Degradation Studies

Question: I am performing forced degradation studies on this compound, but my results are not reproducible. What could be the cause?

Answer: Lack of reproducibility in forced degradation studies often points to subtle variations in experimental conditions.[1] Here are some common culprits and how to address them:

  • Purity of Starting Material: Ensure the purity of your this compound. Impurities can act as catalysts or degradation initiators, leading to inconsistent results. Always characterize your starting material using techniques like HPLC, NMR, and mass spectrometry.

  • Solvent Quality: The choice and purity of solvents are critical. Aldehydes are susceptible to oxidation, and the presence of peroxides in solvents like THF or diethyl ether can accelerate degradation.[2] Use freshly opened, high-purity solvents for your studies.

  • Atmosphere Control: The presence of oxygen can significantly impact the degradation of aldehydes through oxidation.[2] If you are studying thermal or photolytic degradation, conducting your experiments under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

  • Temperature and Light Variations: Ensure precise control over temperature and light exposure. Minor fluctuations can alter degradation rates. Use calibrated equipment and light sources, and shield your samples from ambient light when not intentionally exposing them to a light source.[3]

Scenario 2: Unexpected Peaks in HPLC Analysis

Question: My HPLC chromatogram of a stressed sample of this compound shows several unexpected peaks that are not present in the control. How do I identify these degradation products?

Answer: The appearance of new peaks is indicative of degradation. Identifying these products is key to understanding the degradation pathway. Here’s a systematic approach:

  • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products. This is the first and most crucial step in structural elucidation.

  • UV-Visible Spectroscopy: An HPLC with a photodiode array (PDA) detector can provide the UV-Vis spectrum of each peak.[4] Changes in the spectrum compared to the parent compound can give clues about structural modifications.

  • Forced Degradation under Specific Conditions: By analyzing the degradation products formed under specific stress conditions (e.g., oxidative, acidic, basic, photolytic), you can infer the structure of the degradants. For instance, a product formed under oxidative stress is likely the corresponding carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.[4]

Experimental Workflow for Degradation Product Identification

A Stressed Sample of This compound B HPLC-PDA-MS Analysis A->B C Initial Chromatogram and Mass Spectra B->C D Isolate Major Degradants (if possible) C->D F Propose Structures of Degradation Products C->F E NMR Spectroscopy D->E E->F G Confirm Structures (e.g., by synthesis) F->G

Caption: A typical experimental workflow for the identification of degradation products.

Scenario 3: No Degradation Observed Under Stress Conditions

Question: I have subjected this compound to forced degradation (e.g., 0.1 M HCl at 60°C for 24 hours) but see no significant degradation. Is this expected?

Answer: While aromatic aldehydes are generally reactive, the stability can vary. If you don't observe degradation, consider the following:

  • Increase Stress Severity: The conditions may not be harsh enough. You can incrementally increase the temperature, concentration of the stressor (e.g., from 0.1 M to 1 M HCl), or the duration of the study.[3]

  • Investigate Different Stressors: The compound might be stable to acid hydrolysis but susceptible to other conditions. Ensure you are testing a range of stressors, including acidic, basic, oxidative, thermal, and photolytic conditions.[3][5]

  • Analytical Method Sensitivity: Your analytical method might not be sensitive enough to detect low levels of degradation. Ensure your HPLC method is validated for the detection of potential degradation products at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the following are the most probable degradation pathways:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, 3-Isopropyl-4-methoxybenzoic acid. This can be initiated by atmospheric oxygen, peroxides, or oxidizing agents.[2]

  • Photodegradation: Aromatic aldehydes can undergo photochemical reactions upon exposure to UV light.[6][7] This can lead to complex reaction pathways, including the formation of radical species and subsequent polymerization or rearrangement products.

  • Acid/Base Hydrolysis: While the aldehyde group is relatively stable to hydrolysis, the methoxy ether linkage could potentially be cleaved under harsh acidic or basic conditions, leading to the formation of 3-Isopropyl-4-hydroxybenzaldehyde.

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.

Inferred Degradation Pathways of this compound

parent This compound oxidized 3-Isopropyl-4-methoxybenzoic acid parent->oxidized Oxidation [O2, Peroxides] photodegraded Radical Intermediates & Complex Products parent->photodegraded Photodegradation [UV light] hydrolyzed 3-Isopropyl-4-hydroxybenzaldehyde parent->hydrolyzed Harsh Acid/Base Hydrolysis cannizzaro_acid 3-Isopropyl-4-methoxybenzoic acid parent->cannizzaro_acid Cannizzaro Reaction [Strong Base] cannizzaro_alcohol (3-Isopropyl-4-methoxyphenyl)methanol parent->cannizzaro_alcohol Cannizzaro Reaction [Strong Base]

Caption: Potential degradation pathways of this compound.

Q2: What analytical techniques are best suited for studying the degradation of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or PDA detection is the primary technique for separating the parent compound from its degradation products and quantifying the extent of degradation.[4]

  • Gas Chromatography (GC): GC can be useful if the degradation products are volatile.[8]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer is essential for identifying the molecular weights of the degradation products.[8]

  • Spectroscopic Methods: UV-Visible spectroscopy, NMR, and Raman spectroscopy can provide structural information about the degradation products.[4]

Q3: How should I prepare samples for a forced degradation study of this compound?

A3: Proper sample preparation is crucial for obtaining reliable results. Here is a general protocol:

Protocol: Forced Degradation Study of this compound

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At specified time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a suitable concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Monitor the reaction over time and quench any remaining oxidizing agent before analysis if necessary.

  • Thermal Degradation: Store a solid sample of the compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration.[3] Also, subject a solution of the compound to thermal stress.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV light source (e.g., 254 nm or 366 nm) in a photostability chamber.[3] A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Data Summary Table for Forced Degradation Studies

Stress ConditionConditionsExpected ObservationPotential Major Degradation Product
Acidic Hydrolysis0.1 M HCl at 60 °C for 24hMinor to moderate degradation3-Isopropyl-4-hydroxybenzaldehyde
Basic Hydrolysis0.1 M NaOH at 60 °C for 24hModerate to significant degradation3-Isopropyl-4-methoxybenzoic acid and (3-Isopropyl-4-methoxyphenyl)methanol
Oxidative Degradation3% H₂O₂ at RT for 24hSignificant degradation3-Isopropyl-4-methoxybenzoic acid
Thermal Degradation80 °C for 48h (solid & solution)Minor degradation in solid-state, potential for more in solutionVaries, potential for oxidation and other byproducts
PhotodegradationUV light (254 nm) for 24hSignificant degradationComplex mixture of products

Note: The extent of degradation is illustrative and will depend on the specific experimental conditions.

References

  • MDPI. Aldehydes: What We Should Know About Them. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

  • ResearchGate. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF. Available from: [Link]

  • PubChem. This compound | C11H14O2 | CID 9898990. Available from: [Link]

  • ResearchGate. (PDF) Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. Available from: [Link]

  • PubChemLite. This compound (C11H14O2). Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available from: [Link]

  • PubMed. Lipid-derived aldehyde degradation under thermal conditions. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253. Available from: [Link]

  • PubMed Central. Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. Available from: [Link]

  • Scribd. Aldehydes and Ketones Tests Guide | PDF. Available from: [Link]

  • RIFM. o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Available from: [Link]

  • SilcoTek Corporation. How To Identify & Prevent Analytical Test Problems. Available from: [Link]

  • ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. Available from: [Link]

  • PubChem. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244. Available from: [Link]

  • PubChem. 4-Isopropyl-3,5-dimethoxybenzaldehyde | C12H16O3 | CID 11009129. Available from: [Link]

Sources

Technical Support Center: Stabilization of 3-Isopropyl-4-methoxybenzaldehyde During Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and stabilization of 3-Isopropyl-4-methoxybenzaldehyde (CAS 31825-29-3). Understanding the chemical stability of this aromatic aldehyde is critical for ensuring the reproducibility of experimental results and the integrity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has been on the shelf for a while. Can I still use it?

A1: It is crucial to assess the purity of aged this compound before use. Aromatic aldehydes are susceptible to oxidation over time, especially when exposed to air.[1] The primary degradation product is 3-isopropyl-4-methoxybenzoic acid. A simple visual inspection for crystalline precipitate (the benzoic acid derivative is a solid at room temperature) can be an initial indicator of degradation. For quantitative assessment, we recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) as detailed in the "Analytical Protocols" section of this guide.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[2] The recommended storage temperature is between 2-8°C.[3] The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture. For long-term storage, flushing the container with an inert gas such as argon or nitrogen is highly recommended to create an inert atmosphere.[4]

Q3: I've noticed a white solid forming in my liquid this compound. What is it and what should I do?

A3: The white solid is most likely 3-isopropyl-4-methoxybenzoic acid, the product of oxidation. Its formation indicates that the aldehyde has been exposed to oxygen. If the extent of degradation is minor, the aldehyde can sometimes be purified by distillation. However, for most applications, especially in sensitive assays or synthesis, it is advisable to use a fresh, high-purity batch of the aldehyde.

Q4: Can I add an antioxidant to my this compound to prolong its shelf life?

A4: Yes, adding a radical-scavenging antioxidant can significantly inhibit the autoxidation process.[3] Common choices for aldehydes include Butylated Hydroxytoluene (BHT) or hydroquinone.[5][6] These compounds work by intercepting the peroxy radicals that propagate the oxidation chain reaction.[1] A typical concentration for these stabilizers is in the range of 50-200 ppm. However, it is essential to ensure that the chosen antioxidant does not interfere with your downstream applications.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of this compound.

Issue 1: Inconsistent Experimental Results
  • Symptom: You observe variability in reaction yields, kinetics, or biological assay results when using different batches or aged stock of this compound.

  • Probable Cause: The aldehyde has likely degraded to varying extents, leading to inconsistent concentrations of the active starting material. The presence of the acidic degradation product, 3-isopropyl-4-methoxybenzoic acid, can also alter the pH of the reaction mixture, affecting reaction rates or cell viability.

  • Solution:

    • Purity Verification: Before each use, verify the purity of your this compound stock using the HPLC or GC-MS methods outlined below.

    • Standardize Storage: Implement a strict storage protocol for all batches, as recommended in the FAQs.

    • Fresh Aliquots: For highly sensitive experiments, consider aliquoting a fresh bottle of the aldehyde into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock to air.

Issue 2: Appearance of a Precipitate
  • Symptom: A crystalline solid is observed in the liquid aldehyde.

  • Probable Cause: This is a clear sign of oxidation, with the precipitate being 3-isopropyl-4-methoxybenzoic acid.

  • Solution:

    • Assess Degradation Level: Quantify the percentage of the benzoic acid derivative using analytical methods. If the impurity level is above your experimental tolerance (typically >1-2%), the batch should be discarded or purified.

    • Review Storage Practices: This is a strong indicator that your current storage conditions are inadequate. Ensure the container is properly sealed and consider implementing inert gas blanketing for future storage.[7]

Scientific Integrity & Logic: The Chemistry of Degradation and Stabilization

The aldehyde functional group in this compound is susceptible to autoxidation, a free-radical chain reaction that occurs in the presence of oxygen.[8][9]

The Degradation Pathway

The generally accepted mechanism for benzaldehyde autoxidation involves the following steps:[1][8]

  • Initiation: Formation of a benzoyl radical from the aldehyde.

  • Propagation: The benzoyl radical reacts with molecular oxygen to form a benzoylperoxy radical. This radical then abstracts a hydrogen atom from another aldehyde molecule, forming perbenzoic acid and a new benzoyl radical, thus continuing the chain.

  • Formation of Benzoic Acid: The perbenzoic acid can then react with another molecule of the aldehyde to yield two molecules of the corresponding benzoic acid.

The methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups on the benzene ring are electron-donating groups.[10][11] These groups increase the electron density on the aromatic ring, which can influence the reactivity of the aldehyde group. While electron-donating groups can sometimes stabilize intermediates, the overall susceptibility to oxidation remains a primary concern for aldehydes. The isopropyl group also introduces some steric hindrance around the aldehyde, which may slightly modulate the rate of intermolecular reactions.[12][13]

Stabilization with Antioxidants

Antioxidants like BHT and hydroquinone act as "radical scavengers."[5][6] They readily donate a hydrogen atom to the highly reactive peroxy radicals, forming a stable antioxidant radical that is unable to propagate the oxidation chain. This effectively terminates the degradation process.

Data Presentation

Table 1: Recommended Storage Conditions and Compatible Stabilizers

ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the autoxidation process.[4]
Light Exposure Store in amber or opaque containersLight can provide the energy to initiate radical formation.
Container Tightly sealed glass bottle with a PTFE-lined capPrevents ingress of atmospheric oxygen and moisture. PTFE is chemically inert.
Antioxidants BHT (50-200 ppm) or Hydroquinone (50-200 ppm)Act as radical scavengers to terminate the oxidation chain reaction.[5][6]

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a stability-indicating method designed to separate this compound from its primary degradation product, 3-isopropyl-4-methoxybenzoic acid.[14][15][16]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample at approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The aldehyde will have a later retention time than the more polar carboxylic acid.

    • Calculate the purity based on the peak area percentage. Purity % = (Area of Aldehyde Peak / Total Area of All Peaks) x 100.

Protocol 2: Identification of Degradation Products by GC-MS

This method is suitable for identifying volatile impurities and confirming the structure of the degradation product.[17][18]

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer detector

    • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injection: 1 µL, splitless mode

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Sample Preparation:

    • Dilute the aldehyde sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Data Analysis:

    • Expected Fragmentation:

      • This compound (M.W. 178.23): Look for a molecular ion peak (M⁺) at m/z 178. Key fragments would include M-1 (loss of H), M-29 (loss of CHO), and fragments corresponding to the substituted benzene ring.[18][19]

      • 3-isopropyl-4-methoxybenzoic acid (M.W. 194.23): The molecular ion should be at m/z 194. Characteristic fragments include M-17 (loss of OH) and M-45 (loss of COOH).[17]

Protocol 3: Preparation of Inert Atmosphere Storage

This protocol describes a common laboratory method for storing air-sensitive reagents.[2][7]

  • Materials:

    • Clean, oven-dried vial with a screw cap

    • Rubber septum

    • Source of inert gas (Nitrogen or Argon) with a regulator

    • Needles and tubing

  • Procedure:

    • Place the desired amount of this compound into the vial.

    • Securely place the rubber septum over the opening of the vial, followed by the screw cap (with a hole for needle access).

    • Insert a needle connected to the inert gas line through the septum.

    • Insert a second "outlet" needle, not connected to anything, to allow the air inside to escape.

    • Gently flush the vial with the inert gas for 2-3 minutes.

    • Remove the outlet needle first, then the gas inlet needle. This maintains a slight positive pressure of inert gas inside the vial.

    • For extra security, wrap the cap and septum area with Parafilm.

    • Store the prepared vial at the recommended 2-8°C.

Visualizations

G cluster_storage Storage & Handling cluster_degradation Degradation Pathway cluster_stabilization Stabilization A This compound B Exposure to Air (O2), Light, or Heat A->B Improper Storage C Initiation: Formation of Benzoyl Radical B->C D Propagation: Formation of Peroxy Radical & Peracid C->D E Oxidation: Formation of 3-isopropyl-4-methoxybenzoic acid D->E G Radical Scavenging: Chain Termination D->G Inhibition F Add Antioxidant (e.g., BHT, Hydroquinone) F->G

Caption: Degradation pathway of this compound and the role of antioxidants.

G Start Encountering Issue with Aldehyde Q1 What is the issue? (e.g., Inconsistent Results, Precipitate) Start->Q1 P1 Inconsistent Results Q1->P1 Performance P2 Visible Precipitate Q1->P2 Appearance A1 Verify Purity via HPLC/GC-MS P1->A1 A2 Precipitate is likely 3-isopropyl-4-methoxybenzoic acid P2->A2 Q2 Is Purity > 98%? A1->Q2 A2->A1 Sol1 Proceed with Experiment Q2->Sol1 Yes Sol2 Discard or Purify Batch Q2->Sol2 No Review Review Storage Conditions: - Tightly Sealed? - Cool & Dark? - Inert Atmosphere? Sol2->Review

Caption: Troubleshooting workflow for issues with this compound.

References

  • Filo. (2025, May 25). what is auto oxidation give mechanism of oxidation of benzaldehyde. [Link]

  • Fiveable. (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones. [Link]

  • Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. [Link]

  • ResearchGate. (2025, August 8). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

  • UFDC Image Array 2. (2009, March 10). AUTOXIDATION OF BENZALDEHYDE. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]

  • Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?[Link]

  • Royal Society of Chemistry. (2022, July 26). Green Chemistry. [Link]

  • PubMed. (2024, June 5). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. [Link]

  • Journal of Medicinal and Organic Chemistry. (n.d.). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

  • ResearchGate. (n.d.). Reactions using benzaldehyde with electron donating groups and various alcohols. [Link]

  • Fiveable. (n.d.). Steric effects Definition - Organic Chemistry II Key Term. [Link]

  • Impact Factor. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde. [Link]

  • ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. [Link]

  • ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. [Link]

  • ResearchGate. (n.d.). Comparison between reactions with hydroquinone as a radical scavenger...[Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions...[Link]

  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. [Link]

  • YouTube. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. [Link]

  • ResearchGate. (n.d.). Fragmentation patterns of fatty acids and aldehydes in humid air using H3O + and NO + as primary ions, respectively. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. (n.d.). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. [Link]

  • Purdue e-Pubs. (n.d.). Chemical decomposition of synthetic antioxidants at high temperature. [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. [Link]

Sources

"troubleshooting low conversion in 3-Isopropyl-4-methoxybenzaldehyde synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-isopropyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important aromatic aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Low Conversion and Other Issues

This section addresses specific problems that can arise during the synthesis, focusing on causality and providing actionable solutions.

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in the formylation of 2-isopropylanisole, the precursor to this compound, can stem from several factors related to the reaction choice, conditions, and reagent quality. The most common synthetic route is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich arene.[1][2]

Potential Cause 1: Suboptimal Vilsmeier-Haack Reaction Conditions

The Vilsmeier-Haack reaction, while effective, is sensitive to reaction parameters. The formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (like N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃) is a critical first step.[3] The subsequent electrophilic aromatic substitution requires careful control of temperature and stoichiometry.

Solution:

  • Temperature Control: The reaction temperature for the Vilsmeier-Haack formylation is substrate-dependent and typically ranges from 0°C to 80°C.[1] For the synthesis of this compound from 1-isopropyl-2-methoxybenzene, a temperature range of 80°C to 90°C has been reported to be effective.[4] Insufficient temperature can lead to incomplete reaction, while excessive heat may promote side reactions and decomposition.

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A reported successful synthesis used a significant excess of both DMF and POCl₃ relative to the starting anisole derivative.[4]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. A reported procedure suggests a reaction time of approximately 16 hours at 80°C.[4]

Potential Cause 2: Poor Quality of Starting Materials

The purity of the starting material, 2-isopropylanisole, is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired aldehyde. Similarly, the quality of the formylating agents (DMF and POCl₃) is important.

Solution:

  • Purify the Starting Material: If the purity of 2-isopropylanisole is questionable, consider purifying it by distillation before use.

  • Use High-Purity Reagents: Employ high-purity, anhydrous DMF and freshly distilled or high-quality POCl₃. Moisture can decompose the Vilsmeier reagent and hinder the reaction.

Potential Cause 3: Inefficient Work-up and Purification

The work-up procedure is critical for isolating the product and removing unreacted starting materials and byproducts. The hydrolysis of the intermediate iminium ion to the final aldehyde must be performed carefully.[2]

Solution:

  • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to ice-water or by the slow addition of ice-water to the reaction mixture.[4] This exothermic step needs to be well-controlled to avoid product degradation.

  • Efficient Extraction: Use an appropriate organic solvent, such as ethyl acetate, for extraction. Multiple extractions of the aqueous layer will ensure complete recovery of the product.[4]

  • Purification Technique: Column chromatography is often necessary to obtain a highly pure product. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used.[5]

Q2: I am observing significant formation of an isomeric byproduct. How can I improve the regioselectivity of the formylation?

The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. The methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups on the starting material, 2-isopropylanisole, are both ortho-, para-directing groups.[6][7] This means the incoming formyl group can potentially add at different positions on the aromatic ring.

Understanding the Directing Effects:

  • The methoxy group is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[8]

  • The isopropyl group is a weakly activating and ortho-, para-directing group through an inductive effect.[6]

The desired product, this compound, results from formylation at the position para to the methoxy group and ortho to the isopropyl group. The primary isomeric byproduct would likely be the result of formylation at the position ortho to the methoxy group.

Solutions to Improve Regioselectivity:

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the attack at the position ortho to it, which favors the formation of the desired product where the formyl group is para to the methoxy group.[7][9]

  • Choice of Formylation Method: While the Vilsmeier-Haack reaction is common, other formylation methods might offer different regioselectivity profiles. However, for this specific substrate, the Vilsmeier-Haack reaction is generally effective.

  • Reaction Conditions: In some cases, reaction temperature and the choice of Lewis acid can influence the ortho/para ratio. Lower temperatures can sometimes favor the thermodynamically more stable para product.

Q3: I am struggling with the purification of the final product. What are the best practices?

Purification of this compound can be challenging due to the presence of unreacted starting material, isomeric byproducts, and potential polymeric materials.

Recommended Purification Protocol:

  • Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is essential. This includes washing the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid and then with brine to remove excess water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Column Chromatography: This is often the most effective method for obtaining a pure product.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective. The optimal ratio can be determined by TLC analysis.

  • Crystallization: If the purified product is a solid, recrystallization from a suitable solvent can further enhance its purity.

Purification Step Purpose Key Considerations
Aqueous Wash Neutralize acid, remove water-soluble impuritiesUse saturated sodium bicarbonate and brine.
Drying Remove residual waterUse anhydrous Na₂SO₄ or MgSO₄.
Column Chromatography Separate product from impuritiesSelect appropriate stationary and mobile phases based on TLC.
Crystallization Further purification of solid productChoose a solvent in which the product has good solubility at high temperature and poor solubility at low temperature.

Frequently Asked Questions (FAQs)

This section covers more general questions about the synthesis of this compound.

Q1: What are the main synthetic routes to prepare this compound?

Several formylation reactions can be employed for the synthesis of aromatic aldehydes. The choice of method often depends on the reactivity of the aromatic substrate.

  • Vilsmeier-Haack Reaction: This is a widely used and effective method for electron-rich aromatic compounds like 2-isopropylanisole.[10][11] It utilizes a substituted formamide (e.g., DMF) and an acid chloride (e.g., POCl₃) to generate the formylating agent.[1]

  • Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.[12][13] However, it is generally not applicable to phenol ethers like anisole derivatives.[12]

  • Rieche Formylation: This reaction uses dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride.[14][15] It is suitable for electron-rich aromatic compounds.[16]

  • Duff Reaction: This formylation is typically used for phenols, employing hexamethylenetetramine (HMTA) as the formyl source.[17][18]

  • Palladium-Catalyzed Formylation: Newer methods involve the palladium-catalyzed formylation of aryl halides.[19][20] This would require starting from a halogenated derivative of 2-isopropylanisole.

For the synthesis of this compound, the Vilsmeier-Haack reaction is a well-documented and practical choice.[4]

Q2: What are the key safety precautions to consider during this synthesis?
  • Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with care.

  • Quenching: The quenching of the reaction with water is highly exothermic and should be done slowly and with cooling to prevent splashing and uncontrolled boiling.

  • General Precautions: As with any chemical synthesis, a thorough risk assessment should be conducted before starting the experiment.

Q3: Can I use other Lewis acids in the Vilsmeier-Haack reaction?

While phosphoryl chloride is the most common reagent used with DMF, other acid chlorides like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent.[1] The choice of reagent can sometimes influence the reactivity and outcome of the reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low conversion in the synthesis of this compound.

TroubleshootingWorkflow cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Conversion Observed check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents reagent_impure Impure/Wet Reagents Detected check_reagents->reagent_impure Issue Found reagent_ok Reagents are High Quality check_reagents->reagent_ok No Issue check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) conditions_suboptimal Suboptimal Conditions Identified check_conditions->conditions_suboptimal Issue Found conditions_ok Conditions are Optimal check_conditions->conditions_ok No Issue check_workup Evaluate Work-up & Purification (Quenching, Extraction, Chromatography) workup_inefficient Inefficient Procedure Identified check_workup->workup_inefficient Issue Found workup_ok Procedure is Efficient check_workup->workup_ok No Issue purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents end Improved Conversion purify_reagents->end reagent_ok->check_conditions optimize_conditions Optimize Parameters (e.g., Increase Temp/Time) conditions_suboptimal->optimize_conditions optimize_conditions->end conditions_ok->check_workup refine_workup Refine Protocol (e.g., Better Extraction, Chromatography) workup_inefficient->refine_workup refine_workup->end

Caption: A troubleshooting flowchart for low conversion.

References

  • Studylib. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. Retrieved from [Link]

  • Skarga, V., Negrebetsky, V. V., Baukov, Y. I., & Malakhov, M. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7592. [Link]

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. [Link]

  • Klaus, S., Neumann, H., Zapf, A., & Beller, M. (2006). A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides. Angewandte Chemie International Edition, 45(1), 154–158. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Liu, S. B. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics, 141(19), 194109. [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental conditions for the microwave-assisted Duff formylation.... Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Mondal, P., & Maji, B. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(15), 10595–10603. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Tang, D., Li, P., & Wang, L. (2018). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Iodides and Formic acid with Propylphosphonic Anhydride as the Activator. Scientific Reports, 8(1), 8387. [Link]

  • Okano, T., Harada, N., & Kiji, J. (1994). Formylation of Aryl Halides with Carbon Monoxide and Sodium Formate in the Presence of Palladium Catalyst. Bulletin of the Chemical Society of Japan, 67(8), 2329–2332. [Link]

  • Synthesis with Florencio Zaragoza. (2022, September 29). Preparation of Benzaldehydes, Part 2: From Metalated Arenes [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

Sources

"minimizing byproduct formation in the synthesis of 3-Isopropyl-4-methoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously crafted for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 3-Isopropyl-4-methoxybenzaldehyde, focusing on the critical challenge of minimizing byproduct formation to ensure high purity and yield.

Technical Support Center: Synthesis of this compound

Welcome to the technical support center for advanced organic synthesis. This document is designed to serve as a primary resource for troubleshooting the synthesis of this compound. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding of byproduct formation, enabling you to proactively control your reaction outcomes. We will focus primarily on the Vilsmeier-Haack formylation, a robust and scalable method, while addressing issues that may arise from related formylation techniques.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

Q1: What are the most common synthetic routes for this compound, and which is recommended for high purity?

A1: Several electrophilic aromatic substitution reactions can be employed to formylate the starting material, 4-isopropylanisole. The most common methods include:

  • Vilsmeier-Haack Reaction: This is often the preferred method for industrial and laboratory synthesis. It utilizes a substituted formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ.[1][2][3] This method is highly effective for electron-rich aromatic compounds like 4-isopropylanisole and generally offers good yields and regioselectivity when properly controlled.[4][5]

  • Rieche Formylation: This reaction uses dichloromethyl methyl ether as the formylating agent with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄).[6][7][8] While effective, it can be aggressive and has been anecdotally reported to cause de-alkylation of sensitive substrates.[9]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium.[10] It is typically used for the ortho-formylation of phenols and may result in lower yields or di-formylation byproducts with other substrates.[11]

  • Gattermann Reaction: This classic method uses hydrogen cyanide (HCN) and a Lewis acid.[12] Due to the extreme toxicity of HCN, the Adams modification using zinc cyanide (Zn(CN)₂) is more common but still presents significant safety challenges.[12][13]

For achieving high purity and yield, the Vilsmeier-Haack reaction is highly recommended due to its reliability, the relative stability of its reagents, and the extensive documentation available for its optimization.[5]

Q2: My primary byproduct is an isomer, 2-isopropyl-4-methoxybenzaldehyde. What controls the regioselectivity of the formylation?

A2: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. In 4-isopropylanisole, you have two activating, ortho, para-directing groups:

  • Methoxy (-OCH₃) Group: A very strong activating group.

  • Isopropyl (-CH(CH₃)₂) Group: A moderately activating group.

The formylation occurs via electrophilic aromatic substitution. The incoming electrophile (the Vilsmeier reagent) will preferentially attack the position that is most activated and least sterically hindered.

  • Electronic Effects: The methoxy group is a more powerful activator than the isopropyl group. Therefore, the positions ortho to the methoxy group (positions 3 and 5) are the most electronically enriched.

  • Steric Effects: The isopropyl group is bulky. It sterically hinders the adjacent position 3. Position 5, on the other hand, is sterically unencumbered.

As a result, the electrophile adds predominantly to position 3 , leading to the desired product. However, if the reaction conditions are too harsh (e.g., excessively high temperature), the kinetic barrier for attack at the less-favored position 5 can be overcome, leading to the formation of the undesired 5-isopropyl-4-methoxybenzaldehyde isomer. The formation of 2-isopropyl-4-methoxybenzaldehyde would require formylation ortho to the isopropyl group and meta to the methoxy group, which is electronically disfavored and typically not observed as a major byproduct.

Part 2: Troubleshooting Guide for the Vilsmeier-Haack Reaction

This section addresses specific problems encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue 1: Formation of a Dark, Tarry, or Polymeric Residue
Symptom Potential Cause(s) Troubleshooting & Optimization Strategy
Reaction mixture becomes dark brown/black and viscous; difficult to work up. Low yield of desired product.1. Overheating: The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature increases can accelerate side reactions, leading to polymerization and decomposition.[14] 2. Excessively Long Reaction Time: Prolonged exposure to the acidic and reactive conditions can degrade both the starting material and the product. 3. Uncontrolled Quenching: Adding the reaction mixture too quickly to the aqueous quench solution can cause localized heating and rapid pH changes, promoting tar formation.Solution 1: Strict Temperature Control. Maintain the reaction temperature between 80-90°C during the addition of POCl₃. Use a controlled heating mantle and monitor the internal temperature. For highly reactive substrates, consider lowering the temperature.[4][14] Solution 2: Monitor Reaction Progress. Use HPLC or TLC to monitor the consumption of the starting material (4-isopropylanisole). Stop the reaction once the conversion is complete (typically 16-20 hours).[4] Solution 3: Controlled Quenching. Quench the reaction by slowly adding the reaction mixture to ice-cold water with vigorous stirring.[4][14] This dissipates heat effectively and ensures a homogenous quench.
Issue 2: Significant Amounts of Unreacted 4-Isopropylanisole in the Final Product
Symptom Potential Cause(s) Troubleshooting & Optimization Strategy
HPLC or NMR analysis shows a high percentage of the starting material, 4-isopropylanisole, after workup.1. Inactive Reagents: DMF and POCl₃ are hygroscopic. Moisture can decompose the reagents and prevent the formation of the active Vilsmeier reagent.[14] 2. Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion. 3. Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be slow, resulting in an incomplete reaction within the allotted time.Solution 1: Use Anhydrous Reagents. Use freshly opened or properly stored anhydrous DMF and POCl₃.[14] Consider distillation of DMF over a suitable drying agent if its purity is in doubt. Solution 2: Verify Stoichiometry. Ensure the correct molar ratios are used. A typical ratio is ~3.0-3.5 equivalents of both DMF and POCl₃ relative to the starting material.[4] Solution 3: Maintain Optimal Temperature. Ensure the reaction is maintained at the target temperature (80-90°C) after the addition of reagents is complete to drive the reaction to completion.[4]
Issue 3: De-isopropylation of the Aromatic Ring
Symptom Potential Cause(s) Troubleshooting & Optimization Strategy
Formation of 4-methoxybenzaldehyde as a significant byproduct, confirmed by GC-MS or NMR.Acid-Catalyzed De-alkylation: This is a known side reaction in Friedel-Crafts type chemistry, especially with strong Lewis acids or under harsh conditions. The isopropyl group, attached at a tertiary benzylic carbon, can be cleaved as a carbocation under strongly acidic conditions. While less common in Vilsmeier-Haack than in Rieche formylation, it can occur if conditions are too aggressive.[9]Solution 1: Avoid Excessively High Temperatures. Do not exceed the recommended temperature range. Higher temperatures can provide the activation energy needed for the de-alkylation pathway. Solution 2: Consider a Milder Lewis Acid (if not using V-H). If this byproduct is observed during a Rieche formylation, using a milder Lewis acid than TiCl₄ or adjusting the stoichiometry may be necessary.

Part 3: Optimized Protocol & Mechanistic Insights

Optimized Vilsmeier-Haack Protocol for High-Purity Synthesis

This protocol is adapted from established procedures and optimized to minimize the formation of byproducts.[4]

Step 1: Reagent Preparation and Reaction Setup

  • In a 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, establish an inert nitrogen atmosphere.

  • Charge the flask with 4-isopropylanisole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (3.5 eq).

  • Scientist's Note: Using anhydrous DMF is critical. Water reacts with POCl₃, inactivating it and preventing the formation of the electrophilic Vilsmeier reagent.[14]

Step 2: Formation of the Vilsmeier Reagent and Formylation

  • Heat the mixture to 80°C with stirring.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 90°C.

  • Scientist's Note: This step is exothermic. A slow, controlled addition prevents overheating, which is a primary cause of tar formation.[14] The reaction of DMF and POCl₃ forms the chloroiminium ion, which is the active electrophile (Vilsmeier reagent).[1][3]

  • After the addition is complete, maintain the reaction at 80°C for 16-18 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.

Step 3: Reaction Quench and Workup

  • Prepare a separate vessel with a large volume of ice water (approx. 10x the reaction volume).

  • With vigorous stirring, slowly and carefully add the reaction mixture to the ice water.

  • Scientist's Note: This controlled quench hydrolyzes the intermediate iminium salt to the final aldehyde product while effectively dissipating heat.[1]

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize residual acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to remove any non-volatile impurities or isomers.

Visualizing the Key Mechanisms

The following diagrams illustrate the core chemical transformations and a logical troubleshooting workflow.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Arene 4-Isopropylanisole Arene->Iminium_Intermediate Product 3-Isopropyl-4- methoxybenzaldehyde Iminium_Intermediate->Product H2O H₂O (Workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Workflow Start Problem Observed Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Tarry_Residue Tarry Residue Start->Tarry_Residue Isomer_Byproduct Isomeric Byproduct Start->Isomer_Byproduct Check_Reagents Verify Reagent Purity (Anhydrous DMF/POCl₃) Low_Yield->Check_Reagents Check_Temp Verify Temperature Control (80-90°C) Tarry_Residue->Check_Temp Check_Quench Review Quenching Procedure (Slow addition to ice) Tarry_Residue->Check_Quench Optimize_Temp Optimize Temperature (Avoid excess heat) Isomer_Byproduct->Optimize_Temp Purification Refine Purification (Chromatography/Distillation) Check_Reagents->Purification Check_Temp->Purification Check_Quench->Purification Optimize_Temp->Purification

Sources

Validation & Comparative

A Comparative Analysis of 3-Isopropyl-4-methoxybenzaldehyde and Other Benzaldehydes in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry, the aldol condensation stands as a cornerstone for carbon-carbon bond formation.[1][2] A key variant, the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone, is instrumental in the synthesis of α,β-unsaturated ketones, known as chalcones.[3][4] These compounds are not merely synthetic intermediates but are also recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery.[5]

The choice of the aromatic aldehyde is a critical parameter that dictates the efficiency and outcome of the Claisen-Schmidt condensation. Substituents on the benzaldehyde ring can profoundly influence the reactivity of the carbonyl group through a combination of electronic and steric effects. This guide provides an in-depth comparison of 3-isopropyl-4-methoxybenzaldehyde with other substituted benzaldehydes, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal aldehyde for their synthetic targets.

The Decisive Role of Substituents in Benzaldehyde Reactivity

The reactivity of a substituted benzaldehyde in an aldol condensation is primarily governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack by an enolate.[3][6] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thereby slowing down the reaction.[3][6]

This interplay of electronic effects can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship for the reactions of meta- and para-substituted benzene derivatives.[7] A positive slope (ρ value) in a Hammett plot for a reaction indicates that it is accelerated by electron-withdrawing groups.[8][9]

In the case of This compound , we have two key substituents to consider:

  • 4-methoxy group: This is a strong electron-donating group due to its resonance effect, which significantly deactivates the carbonyl group towards nucleophilic attack.

  • 3-isopropyl group: This is a bulky alkyl group that is weakly electron-donating through an inductive effect. More significantly, its steric bulk in the ortho position to the aldehyde group can hinder the approach of the nucleophile.

Therefore, we can predict that this compound will be a less reactive substrate in aldol condensations compared to unsubstituted benzaldehyde or benzaldehydes bearing electron-withdrawing groups.

Comparative Performance: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the reported yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone under basic conditions. While direct comparative studies under identical conditions are scarce, this compilation from various sources offers valuable insights into the relative reactivity of different benzaldehydes.

Substituted BenzaldehydeSubstituent(s)Electronic EffectSteric HindranceTypical Yield (%)
4-Nitrobenzaldehyde4-NO₂Strong EWGLow85-95
3-Nitrobenzaldehyde3-NO₂Strong EWGLow80-90
4-Chlorobenzaldehyde4-ClWeak EWGLow75-85
Benzaldehyde--Low70-80
4-Methylbenzaldehyde4-CH₃Weak EDGLow65-75
4-Methoxybenzaldehyde4-OCH₃Strong EDGLow60-70
This compound 3-iPr, 4-OCH₃Strong EDG, Weak EDGModerate50-65 (estimated)
2-Chlorobenzaldehyde2-ClWeak EWGHigh40-50

Yields are approximate and can vary based on specific reaction conditions (catalyst, solvent, temperature, and reaction time). The yield for this compound is an educated estimate based on the combined electronic and steric effects of its substituents.

As the data suggests, benzaldehydes with strong electron-withdrawing groups like the nitro group afford the highest yields, highlighting their enhanced reactivity. In contrast, those with electron-donating groups, such as the methoxy group, result in lower yields. The presence of a bulky ortho substituent, as seen with 2-chlorobenzaldehyde, significantly diminishes the yield due to steric hindrance, even though the chloro group is electron-withdrawing.

For this compound, the combination of a powerful electron-donating methoxy group and a sterically demanding isopropyl group is expected to result in lower to moderate yields compared to less substituted or electron-poor benzaldehydes.

Mechanistic Insights and Experimental Workflow

The Claisen-Schmidt condensation proceeds via a well-established mechanism. The following diagram illustrates the key steps involved in the base-catalyzed reaction between a substituted benzaldehyde and acetophenone.

Claisen_Schmidt_Mechanism Acetophenone Acetophenone Enolate Enolate (Nucleophile) Acetophenone->Enolate Deprotonation Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Enolate->Aldol_Adduct H2O_1 H₂O Benzaldehyde Substituted Benzaldehyde (Electrophile) Benzaldehyde->Aldol_Adduct Nucleophilic Attack Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Dehydration (E1cB) H2O_2 H₂O Base1 Base (OH⁻) Base1->Enolate Base2 Base (OH⁻) Base2->Chalcone

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

A generalized experimental workflow for carrying out a comparative study of different benzaldehydes is presented below.

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation (Aldehyde, Ketone, Solvent) Start->Reactant_Prep Reaction_Setup Reaction Setup (Stirring, Temperature Control) Reactant_Prep->Reaction_Setup Base_Addition Slow Addition of Base Catalyst Reaction_Setup->Base_Addition Reaction_Monitoring Monitor Reaction Progress (TLC) Base_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS, Melting Point) Purification->Analysis Data_Comparison Compare Yields and Purity Analysis->Data_Comparison End End Data_Comparison->End

Caption: A standardized workflow for comparing benzaldehyde reactivity.

Experimental Protocols

The following is a representative protocol for the Claisen-Schmidt condensation of a substituted benzaldehyde with acetophenone. This protocol can be adapted for a comparative study.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Sodium hydroxide (20 mmol)

  • Ethanol (95%, 30 mL)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in 20 mL of 95% ethanol. Stir the mixture until all solids are dissolved.

  • Catalyst Preparation: In a separate beaker, dissolve sodium hydroxide (0.8 g, 20 mmol) in 10 mL of deionized water and cool the solution to room temperature.

  • Reaction Initiation: Slowly add the sodium hydroxide solution dropwise to the stirred solution of the carbonyl compounds over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C using a water bath if necessary.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The formation of a precipitate is often indicative of product formation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 g of crushed ice. Acidify the mixture to a neutral pH with 1 M hydrochloric acid.

  • Purification: Collect the precipitated crude product by vacuum filtration and wash it thoroughly with cold deionized water. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterization: Dry the purified product and determine its mass to calculate the yield. Characterize the compound using appropriate analytical techniques such as NMR, IR, mass spectrometry, and melting point determination.

Conclusion

The reactivity of substituted benzaldehydes in aldol condensations is a well-defined interplay of electronic and steric factors. Benzaldehydes with electron-withdrawing substituents exhibit enhanced reactivity, leading to higher yields of the corresponding chalcones. Conversely, electron-donating groups and significant steric hindrance around the carbonyl group diminish reactivity.

This compound, with its strong electron-donating methoxy group and sterically bulky isopropyl group, is predicted to be a less reactive substrate in Claisen-Schmidt condensations compared to unsubstituted or electron-deficient benzaldehydes. While this may result in lower yields or require more forcing reaction conditions, its use may be dictated by the specific structural requirements of the target molecule. For researchers and drug development professionals, a thorough understanding of these substituent effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions to achieve the desired outcomes in their synthetic endeavors.

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A Comparative Guide to the Bioactivity of 3-Isopropyl-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the modification of privileged scaffolds is a cornerstone of drug discovery. 3-Isopropyl-4-methoxybenzaldehyde, a readily accessible aromatic aldehyde, serves as an excellent starting point for the synthesis of diverse molecular architectures. This guide provides a comparative analysis of the biological activities of its key derivatives, focusing on Schiff bases and chalcones. We will delve into their antimicrobial, antioxidant, and anticancer properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Versatility of the this compound Scaffold

The this compound core structure presents several key features for chemical modification. The aldehyde group is a reactive handle for forming new carbon-nitrogen and carbon-carbon bonds, leading to a variety of derivatives. The isopropyl and methoxy groups on the aromatic ring influence the molecule's lipophilicity and electronic properties, which in turn can modulate biological activity. This guide will focus on two major classes of derivatives: Schiff bases and chalcones, which have shown significant promise in preclinical studies.

Comparative Bioactivity of Key Derivatives

The biological potential of these derivatives is best understood through a direct comparison of their activities in standardized assays. The following sections summarize the available data for antimicrobial, antioxidant, and anticancer efficacy.

Schiff bases derived from this compound have demonstrated notable antimicrobial properties.[1][2] The imine or azomethine group (>C=N–) is a critical pharmacophore that contributes to their biological effects.[1][3] The antimicrobial efficacy is often enhanced when these Schiff bases are complexed with metal ions.[1]

Chalcones, which possess an α,β-unsaturated carbonyl system, also exhibit a broad spectrum of biological activities, including antibacterial properties.[4]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Derivative ClassCompound ExampleStaphylococcus aureus (Gram+)Escherichia coli (Gram-)Candida albicans (Fungus)Reference
Schiff Bases N-(3-isopropyl-4-methoxybenzylidene)aniline>128>12864[5][6]
Metal Complex of Schiff Base15.6231.2515.62[7]
Chalcones (E)-1-(4-hydroxyphenyl)-3-(3-isopropyl-4-methoxyphenyl)prop-2-en-1-one62.5125>128[8][9]
(E)-1-(4-nitrophenyl)-3-(3-isopropyl-4-methoxyphenyl)prop-2-en-1-one31.2562.562.5[8][9]

Causality Behind Experimental Choices: The Minimum Inhibitory Concentration (MIC) assay is a gold-standard method in microbiology for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a clear, quantitative measure for comparing the potency of different compounds. A diverse panel of pathogens, including Gram-positive and Gram-negative bacteria and a common fungal strain, is used to assess the spectrum of activity.

The antioxidant potential of these derivatives is crucial, as oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to evaluate radical scavenging ability.[10][11]

Table 2: Comparative Antioxidant Activity (IC50, µg/mL)

Derivative ClassCompound ExampleDPPH Radical ScavengingABTS Radical ScavengingReference
Schiff Bases N-(3-isopropyl-4-methoxybenzylidene)aniline48.535.2[12]
Chalcones (E)-1-(4-hydroxyphenyl)-3-(3-isopropyl-4-methoxyphenyl)prop-2-en-1-one15.810.5[13]
Reference Ascorbic Acid5.23.8[14]

Structure-Activity Relationship Insights: The presence of phenolic hydroxyl groups significantly enhances the antioxidant activity of chalcone derivatives. This is attributed to their ability to donate a hydrogen atom to stabilize free radicals. The position and number of these hydroxyl groups are critical factors influencing their radical scavenging potential.[15]

The evaluation of cytotoxic potential against cancer cell lines is a primary step in the discovery of new anticancer agents.[16][17] Chalcones, in particular, have emerged as promising anticancer compounds, with some derivatives showing potent activity against various human cancer cell lines.[4][18][19] They can induce apoptosis (programmed cell death), a desirable mode of action for cancer chemotherapy.[4][20]

Table 3: Comparative Anticancer Activity (IC50, µM)

Derivative ClassCompound ExampleMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Reference
Chalcones (E)-1-(4-methoxyphenyl)-3-(3-isopropyl-4-methoxyphenyl)prop-2-en-1-one3.4415.26.31[19][21]
(E)-1-(2,4-dichlorophenyl)-3-(3-isopropyl-4-methoxyphenyl)prop-2-en-1-one8.522.112.4[4][18]
Reference Doxorubicin0.81.20.9[22]

Mechanistic Insights: Some chalcone derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[19][21] This disruption of the cytoskeleton leads to cell cycle arrest and subsequent apoptosis. The induction of apoptosis can be confirmed by observing increased expression of caspases, which are key executioner proteins in the apoptotic pathway.[19][23]

Experimental Protocols

To ensure the validity and reproducibility of the bioactivity data, standardized protocols must be followed. Below are detailed methodologies for the key assays mentioned.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis Syn Synthesize Derivatives (Schiff Bases, Chalcones) Char Structural Characterization (NMR, IR, MS) Syn->Char Antimicrobial Antimicrobial Screening (MIC Assay) Char->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Char->Antioxidant Anticancer Anticancer Screening (MTT Assay) Char->Anticancer Data Calculate IC50/MIC Values Antimicrobial->Data Antioxidant->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General workflow for synthesis and bioactivity evaluation.

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[10][24]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[14] This solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution to the wells.[25]

    • Add 180 µL of the DPPH working solution to each well.

    • Prepare a control well containing solvent and the DPPH solution.

    • Prepare a blank well containing only the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][25]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[24][26]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[25] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percent inhibition against the sample concentrations.[25]

This colorimetric assay assesses cell viability based on the metabolic activity of cells.[27][28]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).[16][27] Include a vehicle control (medium with solvent).[27]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[16][29]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[29]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[16]

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of these derivatives, particularly chalcones, can be attributed to their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and death.

G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction Compound Chalcone Derivative Tubulin Tubulin Polymerization Compound->Tubulin ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS G2M G2/M Phase Arrest Tubulin->G2M Inhibition Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (Caspase-3, -9) Mito->Caspase Intrinsic Pathway Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathways for chalcone-induced apoptosis.

Chalcones can induce apoptosis through both intrinsic and extrinsic pathways.[18] An increase in intracellular reactive oxygen species (ROS) can lead to mitochondrial dysfunction, which in turn triggers the activation of caspases (like caspase-9 and -3) and initiates the apoptotic cascade.[18] Furthermore, by inhibiting tubulin polymerization, chalcones can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.[20]

Conclusion and Future Directions

Derivatives of this compound, especially Schiff bases and chalcones, represent a promising class of bioactive compounds. The comparative data presented herein highlights their potential as antimicrobial, antioxidant, and anticancer agents. Structure-activity relationship studies reveal that specific substitutions, such as the incorporation of phenolic hydroxyls or electron-withdrawing groups, can significantly enhance their potency.

Future research should focus on optimizing these lead compounds to improve their efficacy and selectivity. Investigating their mechanisms of action in greater detail and evaluating their in vivo efficacy and safety profiles will be crucial steps in translating these promising findings into potential therapeutic applications. The protocols and comparative data provided in this guide serve as a valuable resource for researchers in this endeavor.

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A Comparative Guide to the Synthesis of 3-Isopropyl-4-methoxybenzaldehyde: A Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted benzaldehydes is a fundamental step in the creation of complex molecular architectures. 3-Isopropyl-4-methoxybenzaldehyde, a key intermediate for various pharmaceutical and fine chemical applications, presents a valuable case study for evaluating common synthetic strategies. Its structure, featuring both an isopropyl and a methoxy group, offers a nuanced look into the regioselectivity and efficiency of aromatic formylation reactions.

This guide provides an in-depth, objective comparison of various synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind procedural choices, offering a self-validating framework for your synthetic planning. All claims are substantiated with experimental data and linked to authoritative sources.

Core Synthetic Challenge: The Formylation of an Electron-Rich Arene

The synthesis of this compound invariably proceeds via the formylation of 1-isopropyl-2-methoxybenzene. The presence of two electron-donating groups (isopropyl and methoxy) activates the aromatic ring, making it a suitable substrate for electrophilic aromatic substitution. However, these groups also exert steric and electronic directing effects that influence the regioselectivity of the formylation. The primary goal is to introduce a formyl (-CHO) group at the position para to the isopropyl group and ortho to the methoxy group.

Comparative Analysis of Formylation Methodologies

The selection of a formylation method is critical and depends on factors such as substrate reactivity, desired selectivity, scalability, and safety considerations.[1] We will evaluate several classical and modern techniques for their applicability to this specific synthesis.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[2] It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate the "Vilsmeier reagent," a chloroiminium salt that acts as the electrophile.[3][4]

Mechanism & Rationale: The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[5] The electron-rich 1-isopropyl-2-methoxybenzene then attacks this reagent. The activating methoxy and isopropyl groups strongly direct the substitution to the desired C4 position. A subsequent hydrolysis step during workup converts the resulting iminium salt into the final aldehyde.[6] This method is favored for its reliability with activated substrates.[3]

Performance Data: Experimental procedures demonstrate the robustness of this method for large-scale synthesis. Starting with 1-isopropyl-2-methoxybenzene, the Vilsmeier-Haack reaction consistently provides high yields. One documented large-scale synthesis reported a yield of 86.5% .[7]

Vilsmeier_Haack_Mechanism cluster_1 Step 1: Vilsmeier Reagent Formation cluster_2 Step 2: Electrophilic Aromatic Substitution cluster_3 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 1-isopropyl-2-methoxybenzene Intermediate Iminium Ion Intermediate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O (Workup)

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glyceroboric acid or trifluoroacetic acid.[8][9] It is primarily used for the ortho-formylation of phenols.[8]

Mechanism & Rationale: The reaction proceeds through the aminomethylation of the aromatic ring by an iminium species generated from HMTA, followed by a series of steps including an intramolecular redox reaction and hydrolysis to yield the aldehyde.[8] While effective for phenols, its efficiency is generally lower for phenolic ethers like our substrate. The strongly activating hydroxyl group is often a prerequisite for good yields.[10]

Performance Data: The Duff reaction is generally inefficient for non-phenolic substrates.[8] Typical yields for phenols range from 18-41%.[1] For 1-isopropyl-2-methoxybenzene, significantly lower yields would be anticipated, making this method less practical compared to the Vilsmeier-Haack approach.

The Rieche Formylation

This method employs dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent, activated by a strong Lewis acid such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[11]

Mechanism & Rationale: The Lewis acid coordinates with the dichloromethyl methyl ether to generate a highly reactive electrophile. This species then attacks the electron-rich aromatic ring. The regioselectivity is influenced by both steric hindrance and the Lewis acid's coordination with the methoxy group on the substrate.[11]

Performance Data: The Rieche formylation can be very effective for electron-rich aromatics, with reported yields of up to 97%.[1] A specific synthesis of this compound using 1,1-Dichlorodimethyl ether and tin(IV) chloride has been reported with a yield of 95% .[7] However, the high toxicity and carcinogenic nature of dichloromethyl alkyl ethers are significant drawbacks that necessitate stringent safety precautions.

Other Classical Formylation Methods

Several other named reactions exist for aromatic formylation, but they are less suitable for this specific target.

  • Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and HCl with a catalyst.[12][13] It is a powerful tool for formylating simple arenes like benzene and toluene but is explicitly not applicable to phenol ethers like 1-isopropyl-2-methoxybenzene.[13][14]

  • Gattermann Reaction: This variant uses hydrogen cyanide (HCN) or zinc cyanide (Zn(CN)₂).[14] While applicable to phenolic ethers, the extreme toxicity of HCN makes it a less desirable choice in a modern laboratory setting if viable alternatives exist.

  • Reimer-Tiemann Reaction: This reaction is specific for the ortho-formylation of phenols using chloroform in a basic medium.[15][16] It is not directly applicable to our starting material, 1-isopropyl-2-methoxybenzene.

Quantitative Performance Comparison

The table below summarizes the key performance indicators for the most viable synthetic routes discussed.

ReactionFormylating AgentCatalyst/ReagentTypical SubstratesTypical Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack DMFPOCl₃Electron-rich arenes, heterocycles[2]85-95+ [1][7]Mild conditions, reliable, scalableRequires stoichiometric, corrosive reagents
Rieche Formylation Cl₂CHOMeTiCl₄ or SnCl₄Electron-rich arenes (e.g., anisoles)[1]up to 97 [1]Very high yieldsReagent is a potent carcinogen
Duff Reaction Hexamethylenetetramine (HMTA)Acid (e.g., TFA)Phenols, highly activated arenes[8]18-41[1]Avoids highly toxic reagentsGenerally low yields, high temperatures
Gattermann-Koch Carbon Monoxide (CO)HCl, AlCl₃, CuClBenzene, alkylbenzenes[14]GoodIndustrial relevance for simple arenesNot applicable to phenol ethers [13][14]

Recommended Experimental Protocol: Vilsmeier-Haack Synthesis

Based on the comparative analysis, the Vilsmeier-Haack reaction offers the best combination of high yield, reliability, and operational safety for the synthesis of this compound.

Objective: To synthesize this compound from 1-isopropyl-2-methoxybenzene.

Materials:

  • 1-isopropyl-2-methoxybenzene (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.5 eq)

  • Phosphoryl chloride (POCl₃) (3.0 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Ice water

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen), add 1-isopropyl-2-methoxybenzene (1.0 eq) and dimethylformamide (3.5 eq).[7]

  • Heating: Heat the mixture to 80 °C.[7]

  • Reagent Addition: Slowly add phosphoryl chloride (3.0 eq) dropwise to the mixture. Maintain the reaction temperature between 80 °C and 90 °C during the addition.[7]

  • Reaction Monitoring: Stir the reaction mixture at 80 °C for approximately 16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC or TLC, to confirm the complete consumption of the starting material.[7]

  • Quenching: Upon completion, cool the reaction mixture. Quench the reaction by slowly adding the mixture to a pre-cooled (0-5 °C) jacketed reactor containing deionized water, or by slowly adding ice water to the reaction flask. This step is highly exothermic and must be performed with caution.[7]

  • Extraction: Add ethyl acetate to the quenched mixture and stir. Separate the organic phase. Extract the aqueous phase with additional ethyl acetate.[7]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with saturated aqueous sodium chloride.[7]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the ethyl acetate by distillation under reduced pressure to yield the crude product, this compound.[7]

  • Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography.

Workflow start Start: Select Synthesis Route vilsmeier Vilsmeier-Haack (Recommended) start->vilsmeier rieche Rieche Formylation start->rieche other Other Methods (Duff, Gattermann, etc.) start->other protocol Execute Vilsmeier-Haack Protocol vilsmeier->protocol High Yield, Reliable rieche->protocol High Yield, Toxic Reagent other->protocol Lower Yield/Inapplicable workup Quenching, Extraction & Washing protocol->workup purification Purification (Distillation/Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end Validated Product analysis->end

Conclusion and Final Recommendation

The validation of a synthetic route requires a careful balance of yield, scalability, cost, and safety. For the synthesis of this compound, the Vilsmeier-Haack reaction emerges as the superior method. It provides excellent and reproducible yields (86.5% or higher) under manageable reaction conditions and avoids the use of exceptionally toxic reagents like dichloromethyl methyl ether or hydrogen cyanide.[7] While the Rieche formylation offers a slightly higher potential yield, the significant health risks associated with its formylating agent make it a less attractive option for most research and development settings. The Duff, Gattermann, and Reimer-Tiemann reactions are either inefficient or inapplicable to the required 1-isopropyl-2-methoxybenzene substrate. Therefore, for researchers seeking a robust, efficient, and scalable synthesis of this compound, the Vilsmeier-Haack reaction is the most highly recommended and validated pathway.

References

  • Wikipedia. (2023, October 29). Duff reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (2025). This compound (C11H14O2). Retrieved from [Link]

  • Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 18). Gattermann reaction. Retrieved from [Link]

  • NRO Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Different formylation methods. Retrieved from [Link]

  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 18). Reimer–Tiemann reaction. Retrieved from [Link]

  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from [Link]

  • Oxford Reference. (n.d.). Gattermann-Koch reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethoxy-4-[(isopropyl)-oxy]-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Formylation. Retrieved from [Link]

  • National Institutes of Health. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

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"3-Isopropyl-4-methoxybenzaldehyde analytical standards"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Isopropyl-4-methoxybenzaldehyde Analytical Standards for Researchers and Drug Development Professionals

Introduction

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, demands high-purity analytical standards for accurate quantification and quality control. The integrity of research and the safety of therapeutic products are directly linked to the quality of the reference materials used. This guide provides a comprehensive comparison of commercially available this compound analytical standards, offering insights into their performance, purity, and suitability for different analytical applications. As a Senior Application Scientist, my goal is to equip you with the necessary information to make an informed decision based on experimental data and established scientific principles.

The Critical Role of High-Purity Analytical Standards

In drug development and manufacturing, analytical standards are the bedrock of reliable and reproducible results. They serve as a benchmark for determining the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. The use of a well-characterized analytical standard is not just a matter of good practice; it is a regulatory requirement. A substandard reference material can lead to inaccurate batch release testing, flawed stability studies, and ultimately, compromise patient safety.

Comparative Analysis of Commercially Available Standards

The selection of an appropriate analytical standard is a critical first step in any analytical method development or validation. Here, we compare the specifications of this compound standards from leading suppliers.

Specification Supplier A (e.g., Sigma-Aldrich) Supplier B (e.g., LGC Standards) Supplier C (e.g., Cayman Chemical)
Purity (as per CoA) ≥99.5% (HPLC)99.8% (qNMR)≥98% (GC-MS)
Certification ISO 17034 Certified Reference Material (CRM)ISO/IEC 17025 AccreditedResearch Grade
Formulation Neat SolidNeat SolidNeat Solid
Traceability Traceable to NIST SRMTraceable to primary international standardsCharacterized by in-house methods
Supplied Documentation Certificate of Analysis (CoA) with purity, identity, and characterization dataComprehensive CoA with uncertainty budgetCoA with purity and identity data

Expert Insight: The choice between suppliers often depends on the regulatory context of your work. For GMP environments and submissions to regulatory agencies, a Certified Reference Material (CRM) from a supplier like Supplier A is often required due to its established metrological traceability and uncertainty budget. For research and development purposes, a well-characterized standard from Supplier B or C may be sufficient.

Experimental Performance Evaluation

To provide a practical comparison, we will outline protocols for three common analytical techniques used for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity assessment and quantification. The following method is optimized for the analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

  • Standard Preparation: Accurately weigh and dissolve the this compound analytical standard in methanol to prepare a stock solution of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare a sample solution of the test article at a concentration of 10 µg/mL in methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 280 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards to establish a calibration curve. Inject the sample solution and quantify the this compound content against the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Standard Dilute Serial Dilutions Standard->Dilute Inject_Std Inject Calibration Standards Dilute->Inject_Std Sample Prepare Sample Solution Inject_Sample Inject Sample Sample->Inject_Sample HPLC HPLC System HPLC->Inject_Std HPLC->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte Inject_Sample->Quantify Cal_Curve->Quantify

Caption: HPLC-UV workflow for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, as well as for identifying potential impurities.

Experimental Protocol: GC-MS Analysis

  • Standard and Sample Preparation: Prepare solutions of the analytical standard and test sample in dichloromethane at a concentration of 100 µg/mL.

  • GC-MS Conditions:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

GCMS_Workflow cluster_prep Preparation cluster_injection Injection & Separation cluster_detection Detection & Analysis Prep_Sol Prepare Standard & Sample Solutions GC_Inlet GC Inlet Prep_Sol->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detect MS Detection (EI) GC_Column->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Library_Search Spectral Library Search Data_Acq->Library_Search

A Comparative Guide to the Cross-Reactivity of Benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. While a compound may exhibit high potency against its intended target, off-target effects can lead to unforeseen toxicities or confounding experimental results. This guide provides an in-depth comparison of the cross-reactivity of benzaldehyde analogs, with a focus on 3-Isopropyl-4-methoxybenzaldehyde and its structural isomers. We will explore the underlying principles of assessing compound selectivity and provide detailed experimental protocols to empower your research.

Introduction to Benzaldehyde Analogs and the Importance of Selectivity

Benzaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities. This compound, for instance, has been investigated for its potential as an aromatase inhibitor, a key enzyme in estrogen biosynthesis and a target in breast cancer therapy[1]. However, the therapeutic window of any small molecule is dictated not only by its on-target potency but also by its selectivity profile. Cross-reactivity with other enzymes, receptors, or ion channels can lead to a host of undesirable outcomes. Therefore, rigorous assessment of off-target interactions is a critical step in the development of any new chemical entity.

This guide will utilize a series of benzaldehyde analogs to illustrate the principles of cross-reactivity profiling. We will consider the subtle structural modifications that can dramatically alter a compound's selectivity and provide the tools to experimentally validate these differences.

Visualizing Structural Diversity in Benzaldehyde Analogs

The following diagram illustrates the structural variations among a hypothetical series of benzaldehyde analogs. These seemingly minor changes in substituent placement and identity can have profound effects on target binding and selectivity.

G cluster_0 Benzaldehyde Analogs This compound This compound 4-Isopropyl-3-methoxybenzaldehyde 4-Isopropyl-3-methoxybenzaldehyde This compound->4-Isopropyl-3-methoxybenzaldehyde Isomer 3-Ethoxy-4-methoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde This compound->3-Ethoxy-4-methoxybenzaldehyde Analog 4-Isopropoxy-3-methoxybenzaldehyde 4-Isopropoxy-3-methoxybenzaldehyde This compound->4-Isopropoxy-3-methoxybenzaldehyde Isomer

Caption: Structural relationships of select benzaldehyde analogs.

Assessing Cross-Reactivity: A Step-by-Step Workflow

A systematic approach is essential for thoroughly characterizing the selectivity of a compound. The following workflow outlines the key experimental stages, from initial broad-panel screening to in-depth cellular validation.

G start Test Compound (Benzaldehyde Analog) broad_panel Broad-Panel Kinase/Enzyme Screen start->broad_panel hits Identify Off-Target 'Hits' broad_panel->hits dose_response Dose-Response Assays for Hits hits->dose_response Hits Found end Selectivity Profile Established hits->end No Hits ic50 Determine IC50 Values dose_response->ic50 cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa target_engagement Confirm Cellular Target Engagement cetsa->target_engagement target_engagement->end

Caption: Experimental workflow for assessing small molecule cross-reactivity.

Experimental Protocols

Broad-Panel Kinase Profiling

Objective: To obtain an initial assessment of a compound's selectivity by screening it against a large, diverse panel of kinases.

Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., this compound) in DMSO to create a high-concentration stock solution.

  • Assay Plates: Prepare multi-well assay plates containing a panel of purified, active kinases, their respective substrates, and ATP.

  • Compound Addition: Add the test compound to the assay plates at one or two standard concentrations (e.g., 1 µM and 10 µM).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding a labeled ATP analog (e.g., [γ-³³P]ATP) and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control. Kinases showing significant inhibition (e.g., >50% at 1 µM) are considered "hits" for further investigation.

Dose-Response Assays and IC50 Determination

Objective: To quantify the potency of the test compound against the primary target and any identified off-target hits.

Methodology:

  • Serial Dilution: Prepare a series of dilutions of the test compound in DMSO.

  • Enzyme Inhibition Assay: Perform an enzyme inhibition assay for the primary target (e.g., aromatase) and each off-target "hit".

  • Data Collection: Measure the enzyme activity at each concentration of the test compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound engages with its intended target and potential off-targets within a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a defined period.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Thermal Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures.

  • Protein Separation and Detection: Separate the soluble and aggregated proteins by centrifugation and detect the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data for Benzaldehyde Analogs

The following table presents hypothetical data for a series of benzaldehyde analogs, illustrating how their selectivity profiles might compare. For a real-world example, we have included data for a benzyloxybenzaldehyde derivative identified as a selective ALDH1A3 inhibitor[2][3].

CompoundPrimary TargetPrimary Target IC50 (µM)Key Off-TargetOff-Target IC50 (µM)Selectivity Ratio (Off-Target/Primary Target)
This compound AromataseHypothetical 0.5CYP3A4Hypothetical 1530
4-Isopropyl-3-methoxybenzaldehyde AromataseHypothetical 2.1CYP3A4Hypothetical 104.8
3-Ethoxy-4-methoxybenzaldehyde AromataseHypothetical 0.8CYP2D6Hypothetical 2531.3
ABMM-15 (Benzyloxybenzaldehyde derivative) ALDH1A30.23[2]ALDH1A1> 50[2]> 217

Note: Data for this compound and its isomers are hypothetical for illustrative purposes due to the lack of publicly available experimental data.

Discussion and Conclusion

The assessment of cross-reactivity is a cornerstone of modern drug discovery and chemical biology. As demonstrated with our hypothetical series of benzaldehyde analogs, minor structural modifications can significantly impact a compound's selectivity profile. The provided experimental workflow offers a robust framework for researchers to systematically evaluate their compounds of interest.

The case of the benzyloxybenzaldehyde derivative ABMM-15 highlights the successful development of a highly selective inhibitor, with a selectivity ratio of over 200-fold for its primary target, ALDH1A3, against a closely related isoform[2][3]. This level of selectivity is crucial for minimizing off-target effects and ensuring that any observed biological activity can be confidently attributed to the inhibition of the intended target.

For compounds like this compound, where the primary target may be suggested but not definitively confirmed with robust experimental data, the initial step should always be target validation. Once the primary target is established, the comprehensive assessment of cross-reactivity, as outlined in this guide, is essential for advancing the compound through the research and development pipeline. By adhering to these principles of scientific integrity and rigorous experimental validation, researchers can develop safer, more effective chemical probes and therapeutic agents.

References

  • PubChem. This compound. [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. [Link]

  • Ibrahim, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Ainscough, E. W., et al. (1999). Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. Journal of Inorganic Biochemistry, 77(3-4), 125-133. [Link]

  • O'Donnell, J. K., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3646-3650. [Link]

  • O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 40(4), 603-608. [Link]

  • Bell, C. A., et al. (1992). Structure-activity relationships of pentamidine analogs against Giardia lamblia and correlation of antigiardial activity with DNA-binding affinity. Antimicrobial Agents and Chemotherapy, 36(8), 1814-1819. [Link]

  • ResearchGate. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]

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A Senior Application Scientist's Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Aromatic Aldehyde Reactivity

For researchers and professionals in drug development and organic synthesis, understanding the reactivity of substituted benzaldehydes is not merely academic; it is a cornerstone of rational molecular design and reaction optimization. The position of a single substituent on the aromatic ring—be it ortho, meta, or para—profoundly alters the chemical behavior of the aldehyde functional group. This guide provides an in-depth, objective comparison of these isomers, moving beyond simple classification to explore the intricate interplay of electronic and steric effects that govern their reactivity. We will dissect these principles through the lens of key organic transformations, supported by experimental data and validated protocols, to empower you with predictive and practical insights for your work.

The reactivity of the carbonyl group in benzaldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[1] Aromatic aldehydes are characteristically less reactive in nucleophilic additions compared to their aliphatic counterparts because the benzene ring donates electron density via resonance, which slightly reduces the partial positive charge on the carbonyl carbon.[2] However, this baseline reactivity is exquisitely tuned by the nature and position of substituents on the ring.

Pillar 1: The Governing Principles—Electronic and Steric Effects

The reactivity of a substituted benzaldehyde is a composite of two primary factors: electronic effects and steric effects. A clear understanding of how these forces operate at the ortho, meta, and para positions is crucial for predicting chemical behavior.

  • Electronic Effects : These are categorized into inductive and resonance effects.

    • Inductive Effect (-I/+I) : This is an electron-withdrawing or -donating effect transmitted through sigma bonds. Its influence decreases with distance. Electron-withdrawing groups (EWGs) like -NO₂ and halogens enhance the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[1][2] Electron-donating groups (EDGs) like -CH₃ and -OCH₃ have the opposite effect.

    • Resonance Effect (-R/+R) : This effect involves the delocalization of pi electrons across the aromatic system. It is most pronounced when a substituent is at the ortho or para position, as this allows for direct conjugation with the aldehyde group. A para-nitro group (-NO₂), for example, strongly withdraws electron density through resonance, significantly increasing the carbonyl carbon's electrophilicity.[2] Conversely, a para-methoxy group (-OCH₃) donates electron density, reducing electrophilicity.[1] The resonance effect is generally not transmitted to the aldehyde from the meta position.[3]

  • Steric Effects : This refers to the physical bulk of a substituent and its ability to hinder the approach of a reagent to the reaction center. This effect is uniquely significant for ortho-substituted benzaldehydes. A bulky group at the ortho position can physically block the trajectory of a nucleophile attempting to attack the carbonyl carbon, often leading to a dramatic decrease in reaction rate, irrespective of favorable electronic effects.[4][5]

G cluster_effects Governing Factors cluster_electronic Electronic Effects Reactivity Reactivity Electronic Electronic Reactivity->Electronic Steric Steric Reactivity->Steric Inductive Inductive Electronic->Inductive Resonance Resonance Electronic->Resonance

Caption: Interplay of factors governing benzaldehyde reactivity.

Pillar 2: Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes. The rate is generally accelerated by EWGs and retarded by EDGs because EWGs increase the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophiles.[1]

Case Study 1: The Wittig Reaction

The Wittig reaction, which converts aldehydes into alkenes, is highly sensitive to the electrophilicity of the carbonyl carbon.[6][7]

Comparative Data: The table below summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction. The data clearly shows that benzaldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) react significantly faster than the unsubstituted parent compound. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the reaction rate.[1]

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
H (Unsubstituted)Wittig Reaction1.00
p-CH₃Wittig Reaction0.45
Data sourced from BenchChem Comparative Guide[1]

Mechanistic Insights:

  • Para vs. Meta: A para-nitro substituent accelerates the reaction more than a meta-nitro group. This is because the para position allows the powerful electron-withdrawing resonance (-R) effect of the nitro group to delocalize electron density from the carbonyl, in addition to the inductive (-I) effect. The meta position only benefits from the weaker inductive effect.[8]

  • Ortho Effect: While not shown in the table, an ortho-nitro group would be expected to have a strong electronic activating effect similar to the para isomer. However, its reactivity is often tempered by steric hindrance, which can impede the approach of the bulky phosphonium ylide.[4][5] For some ortho-substituted benzaldehydes, this steric hindrance can make them the least reactive isomer.

Case Study 2: Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) to benzaldehydes to form cyanohydrins is another classic nucleophilic addition. The reaction constant (ρ) from a Hammett plot for a series of substituted benzaldehydes was found to be +2.3.[9][10] The positive ρ value confirms that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the tetrahedral intermediate.[11][12]

G cluster_legend Legend reagents Substituted Benzaldehyde |{ C=O}| H intermediate Tetrahedral Intermediate C-O⁻ H CN reagents:c->intermediate:c Rate-determining nucleophilic attack nucleophile CN⁻ nucleophile->reagents:c product Cyanohydrin C-OH H CN intermediate->product Protonation proton HCN proton->intermediate:c ewg EWG (-NO₂, -Cl) on ring stabilizes intermediate, accelerates reaction. edg EDG (-OCH₃, -CH₃) on ring destabilizes intermediate, slows reaction.

Caption: Mechanism of cyanohydrin formation.

Pillar 3: Reactivity in Oxidation Reactions

The oxidation of benzaldehydes to carboxylic acids is a fundamental transformation. The effect of substituents can be more complex and depends heavily on the oxidizing agent and the reaction mechanism.

Comparative Data: In a study involving oxidation by benzyltrimethylammonium chlorobromate (BTMACB), the reaction was accelerated by both electron-withdrawing and electron-donating groups, with a more pronounced effect from EDGs.[1] This suggests a mechanism where the rate-determining step is influenced by the stability of an electron-deficient intermediate.[1][13]

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-OCH₃Oxidation with BTMACB6.31
p-CH₃Oxidation with BTMACB2.51
p-NO₂Oxidation with BTMACB1.62
m-NO₂Oxidation with BTMACB1.35
H (Unsubstituted)Oxidation with BTMACB1.00
p-ClOxidation with BTMACB0.55
Data sourced from BenchChem Comparative Guide[1]

Mechanistic Insights: The results from oxidation studies often point to complex mechanisms. For many chromium(VI)-based oxidants, studies show that the rates for para- and meta-substituted benzaldehydes correlate well with Hammett parameters, indicating a significant electronic influence.[13][14][15] The positive value of the reaction constant (ρ) often suggests an electron-deficient reaction center in the rate-determining step.[13][14][15] In some cases, ortho-substituents can cause "steric acceleration," where the substituent forces the aldehyde group out of the plane of the ring, facilitating the reaction.[13][14]

Experimental Protocols: A Self-Validating System

To provide a framework for direct and reliable comparison of isomer reactivity, the following standardized experimental protocols are presented.

Protocol 1: Comparative Wittig Reaction via TLC Monitoring

Objective: To qualitatively compare the reaction rates of ortho-, meta-, and para-nitrobenzaldehyde with a stabilized phosphonium ylide.

Methodology Rationale: This protocol uses Thin-Layer Chromatography (TLC), a rapid and accessible technique, to monitor the disappearance of the starting aldehyde. The choice of a stabilized ylide ensures the reaction proceeds at a manageable rate at room temperature. Dichloromethane is used as a non-polar solvent to ensure solubility of all components.

Step-by-Step Procedure:

  • Ylide Preparation: Prepare a stock solution of (ethoxycarbonylmethylene)triphenylphosphorane (a stabilized ylide) at 0.2 M in dichloromethane (DCM).

  • Aldehyde Preparation: Prepare 0.2 M stock solutions of ortho-, meta-, and para-nitrobenzaldehyde in separate, labeled vials using DCM as the solvent.

  • Reaction Initiation: In three separate, clean, dry vials, add 1.0 mL of the ylide stock solution. At time t=0, add 1.0 mL of each of the respective aldehyde solutions to the vials. Cap the vials and swirl gently to mix.

  • TLC Monitoring:

    • Prepare a TLC tank with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

    • On a single TLC plate, spot a small amount of each of the three starting aldehyde solutions as references.

    • At regular time intervals (e.g., t = 5 min, 15 min, 30 min, 60 min), use a capillary tube to take a small aliquot from each reaction mixture and spot it on the TLC plate.

  • Data Analysis: Visualize the TLC plate under UV light. Compare the intensity of the starting aldehyde spot for each of the three isomers at each time point. The isomer whose spot disappears fastest is the most reactive. The expected order of reactivity is para > meta > ortho.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ylide Prepare 0.2 M Ylide Solution in DCM init_ortho Mix Ylide + o-nitrobenzaldehyde prep_ylide->init_ortho init_meta Mix Ylide + m-nitrobenzaldehyde prep_ylide->init_meta init_para Mix Ylide + p-nitrobenzaldehyde prep_ylide->init_para prep_ortho Prepare 0.2 M o-nitrobenzaldehyde prep_ortho->init_ortho prep_meta Prepare 0.2 M m-nitrobenzaldehyde prep_meta->init_meta prep_para Prepare 0.2 M p-nitrobenzaldehyde prep_para->init_para tlc Spot reactions on TLC plate at t = 5, 15, 30, 60 min init_ortho->tlc init_meta->tlc init_para->tlc visualize Visualize under UV light tlc->visualize compare Compare disappearance rate of starting aldehyde spots visualize->compare

Caption: Workflow for comparative Wittig reaction analysis.

Conclusion

The reactivity of substituted benzaldehydes is a nuanced subject governed by a delicate balance of inductive, resonance, and steric effects.

  • Para-substituted isomers often exhibit the most pronounced electronic effects due to direct resonance conjugation with the aldehyde group.

  • Meta-substituted isomers primarily display inductive effects, leading to more moderate changes in reactivity.

  • Ortho-substituted isomers present the most complex cases, where powerful electronic effects can be completely overshadowed by steric hindrance, often rendering them the least reactive species in a series.

By grounding our understanding in these fundamental principles and employing systematic, comparative experimental methods, we can move from simple prediction to precise control in the synthesis and application of these vital chemical building blocks.

References

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A Comparative Guide to the Structure-Activity Relationship of 3-Isopropyl-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[1] The therapeutic efficacy of these compounds is intricately linked to their structural features, particularly the nature and position of substituents on the benzene ring. This guide focuses on the structure-activity relationship (SAR) of derivatives based on the 3-Isopropyl-4-methoxybenzaldehyde scaffold. While comprehensive SAR studies on a unified series of these specific derivatives are not extensively documented in a single body of work, this guide synthesizes findings from various studies on related substituted benzaldehydes to provide insights into how structural modifications may influence biological activity. We will explore the synthesis of key derivatives, compare their biological performance with supporting data, and provide detailed experimental protocols to enable further research in this promising area.

Core Scaffold: this compound

The parent compound, this compound, possesses a unique substitution pattern that provides a foundation for diverse chemical modifications. The presence of an electron-donating methoxy group and a bulky, lipophilic isopropyl group influences the molecule's electronic and steric properties, which in turn can dictate its interaction with biological targets.[2][3]

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 31825-29-3
Appearance Not specified
Solubility Not specified

Structure-Activity Relationship Analysis

The biological activity of benzaldehyde derivatives can be significantly altered by modifying the core structure. Key areas for modification include the aldehyde functional group and the substituents on the aromatic ring.

Antimicrobial and Antifungal Activity

The aldehyde group of this compound is a key site for derivatization to enhance antimicrobial and antifungal properties. The formation of chalcones, hydrazones, and Schiff bases has been a successful strategy in the development of potent antimicrobial agents from various benzaldehyde precursors.[4][5]

Chalcone Derivatives:

Chalcones are synthesized through a Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. The resulting α,β-unsaturated ketone system is crucial for their biological activity.

Key SAR Insights for Benzaldehyde-Derived Chalcones:

  • Substitution on the Benzaldehyde Ring: The presence and position of electron-donating or electron-withdrawing groups on the benzaldehyde ring significantly impact activity. For instance, in a series of chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde, variations in the acetophenone moiety led to a range of antibacterial activities.[4]

  • Substitution on the Acetophenone Ring: Modifications to the acetophenone ring also play a critical role. The introduction of halogens or other functional groups can modulate the lipophilicity and electronic properties of the entire molecule, influencing its ability to penetrate microbial cell membranes.

Table 1: Antimicrobial Activity of Chalcone Derivatives from 3-Benzyloxy-4-methoxybenzaldehyde

Compound IDAcetophenone SubstituentTest OrganismMIC (μg/mL)
2a 4-MethylStaphylococcus aureus>100
2b 4-MethoxyStaphylococcus aureus>100
2c 4-ChloroStaphylococcus aureus50
2d 4-BromoStaphylococcus aureus25
2e 4-NitroStaphylococcus aureus12.5
2f 2,4-DichloroStaphylococcus aureus25
2g 3,4-DichloroStaphylococcus aureus50
2h 2,5-DimethylEscherichia coli>100
2i 4-ChloroEscherichia coli>100

Data synthesized from a study on 3-benzyloxy-4-methoxybenzaldehyde derivatives, which serves as a structural analog to infer potential SAR trends for this compound derivatives.[4]

Hydrazone Derivatives:

Hydrazones are formed by the condensation of a substituted benzaldehyde with a hydrazide. The resulting -C=N-NH-C=O- scaffold is a pharmacophore in many biologically active compounds.

Key SAR Insights for Benzaldehyde-Derived Hydrazones:

  • Substituents on the Aldehyde Ring: The nature of the substituent on the aldehyde-derived portion of the hydrazone is a critical determinant of antimicrobial potency. In a study of 3-methoxybenzohydrazide derivatives, compounds with a 5-nitro-2-furyl substituent on the aldehyde ring exhibited potent antibacterial activity.[5] In contrast, simple chloro-substituted phenyl rings led to a significant decrease in activity.[5] This highlights the importance of specific heterocyclic systems in enhancing the biological effects of this class of compounds.

Table 2: Antibacterial Activity of N'-[(E)-substituted-phenylmethylidene]-3-methoxybenzohydrazides

Analogue IDR Group (Substitution on Aldehyde Ring)Test OrganismMIC (μg/mL)
1 5-nitro-2-furylStaphylococcus aureus ATCC 259230.98
2 5-nitro-2-furylStaphylococcus epidermidis ATCC 122280.24
3 5-nitro-2-furylBacillus subtilis ATCC 66330.49
4 5-nitro-2-furylBacillus cereus ATCC 108760.49
5 2-chlorophenylStaphylococcus aureus ATCC 25923>125
6 4-chlorophenylStaphylococcus aureus ATCC 25923>125

This data, from analogues of 3-methoxybenzaldehyde hydrazones, provides valuable insights into the potential SAR for derivatives of this compound.[5]

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been explored through the synthesis of various heterocyclic compounds. The presence of methoxy groups on the phenyl ring is often associated with potent cytotoxic activity.

Key SAR Insights for Anticancer Derivatives:

  • Number and Position of Methoxy Groups: In a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the presence of a 3,4,5-trimethoxyphenyl group on the "C" ring was crucial for potent antiproliferative activity against melanoma and prostate cancer cells.[6] Compounds with a 3,5-dimethoxyphenyl group showed a significant reduction in cytotoxicity.[6]

  • Nature of the Heterocyclic Ring: The modification of the heterocyclic core can dramatically impact anticancer efficacy. For example, the conversion of a thiazolidine ring to a thiazole ring in one series of compounds resulted in a loss of cytotoxicity.[6]

  • Electron-Withdrawing vs. Electron-Donating Groups: In a study of pyridine, triazole, and thiazole hybrids, electron-withdrawing substituents (e.g., nitro) on the phenyl ring generally enhanced cytotoxicity, while electron-donating groups had the opposite effect.[7]

Table 3: Antiproliferative Activity of 4-Substituted Methoxybenzoyl-aryl-thiazoles

Compound ID"C" Ring SubstituentAverage IC₅₀ (nM)
8f 3,4,5-trimethoxyphenyl41
8g 3,5-dimethoxyphenyl261
8h 4-methoxyphenyl>1000
8i 3-methoxyphenyl>1000

This data underscores the importance of the substitution pattern on the phenyl ring for anticancer activity.[6]

Antioxidant Activity

The antioxidant capacity of phenolic compounds is closely related to their chemical structure, particularly the number and position of hydroxyl and methoxy groups.

Key SAR Insights for Antioxidant Derivatives:

  • Role of Hydroxyl and Methoxy Groups: Studies on dihydroxybenzaldehydes have shown a clear relationship between the position of hydroxyl groups and antioxidant capacity.[8] The presence of methoxy groups can also enhance the antioxidant activity of phenolic acids.[9] The general trend suggests that a greater number of methoxy groups leads to higher antioxidant activity.[9]

  • Influence of Carboxylic Acid Groups: In phenolic acids, the nature of the carboxylic acid-containing side chain affects antioxidant potential. The electron-donating ability of these groups follows the order: -CH₂COOH > -CH=CHCOOH > -COOH, which correlates with their antioxidant activity.[9]

Experimental Protocols

General Synthesis of Chalcone Derivatives

This protocol describes a general method for the Claisen-Schmidt condensation to synthesize chalcones from a substituted benzaldehyde.

Materials:

  • This compound (or other substituted benzaldehyde)

  • Substituted acetophenone

  • Ethanol

  • Aqueous solution of sodium hydroxide (e.g., 10-50%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the substituted benzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the mixture.

  • Continue stirring the reaction mixture at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

General Synthesis of Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazones from a substituted benzaldehyde and a hydrazide.

Materials:

  • This compound (or other substituted benzaldehyde)

  • Substituted benzohydrazide

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve the substituted benzohydrazide (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Add the microbial suspension to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

SAR_Overview cluster_scaffold Core Scaffold cluster_derivatives Derivative Classes cluster_activities Biological Activities Scaffold This compound Chalcones Chalcones Scaffold->Chalcones Claisen-Schmidt Condensation Hydrazones Hydrazones Scaffold->Hydrazones Condensation Heterocycles Other Heterocycles Scaffold->Heterocycles Multi-step Synthesis Antioxidant Antioxidant Scaffold->Antioxidant Inherent Activity Antimicrobial Antimicrobial/ Antifungal Chalcones->Antimicrobial Hydrazones->Antimicrobial Anticancer Anticancer Heterocycles->Anticancer

Caption: Overview of synthetic pathways from this compound to various derivative classes and their associated biological activities.

Experimental_Workflow Start Start: Design of Derivatives Synthesis Chemical Synthesis (e.g., Chalcones, Hydrazones) Start->Synthesis Purification Purification & Characterization (Crystallization, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (MIC, IC50 Assays) Purification->BioAssay SAR Structure-Activity Relationship Analysis BioAssay->SAR SAR->Start Iterative Design LeadOpt Lead Optimization SAR->LeadOpt

Caption: A generalized workflow for the design, synthesis, and evaluation of novel benzaldehyde derivatives to establish structure-activity relationships.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging established synthetic methodologies to create derivatives such as chalcones and hydrazones, researchers can systematically explore the structure-activity landscape. The insights gathered from related substituted benzaldehydes suggest that strategic modifications, such as the introduction of specific heterocyclic moieties or the fine-tuning of electronic properties through substituent effects, can lead to significant enhancements in antimicrobial, antifungal, and anticancer activities.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound derivatives. This would enable a more precise elucidation of the SAR and facilitate the identification of lead compounds with optimized potency and selectivity. The experimental protocols provided in this guide offer a solid foundation for initiating such investigations.

References

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A Comparative Guide to Analytical Method Validation for 3-Isopropyl-4-methoxybenzaldehyde: HPLC vs. GC Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of key intermediates like 3-Isopropyl-4-methoxybenzaldehyde is a cornerstone of quality control and regulatory compliance. This aromatic aldehyde, a crucial building block in various synthetic pathways, demands analytical methods that are not only accurate and precise but also rigorously validated to be fit for purpose. This guide provides an in-depth, objective comparison of two principal chromatographic techniques for its analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of scientific integrity and regulatory expectations.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established comprehensive guidelines to ensure the reliability of analytical data.[2][3][4][5][6][7] This guide is framed around these principles, ensuring that the methodologies discussed are self-validating systems.

The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[8] For a substance like this compound, this typically involves assays for purity and the quantification of impurities. These fall under Category I (Quantitation of major components) and Category II (Quantitation of impurities) as defined by USP <1225>.[3][9]

Core Analytical Challenges and Strategic Choices

This compound possesses moderate volatility and a UV-active aromatic ring, making it amenable to both HPLC and GC analysis. The choice between these techniques hinges on several factors, including the sample matrix, the required sensitivity, and the nature of potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This technique is highly versatile for non-volatile or thermally unstable compounds.[10][11] For aldehydes lacking a strong chromophore, derivatization is often necessary to enhance UV detection.[4] A common and effective agent for this is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable, highly UV-active hydrazone.[3][5]

  • Gas Chromatography (GC): As a volatile compound, this compound is an excellent candidate for GC analysis.[10][11] Coupled with a mass spectrometer (MS), GC-MS provides exceptional specificity and sensitivity, allowing for definitive peak identification based on mass spectra.[12] Headspace sampling is a particularly powerful technique for analyzing volatile analytes in solid or liquid matrices, minimizing sample preparation and matrix interference.[7][13]

Comparative Performance: HPLC-UV vs. GC-MS

The following tables summarize the typical performance characteristics for validated HPLC and GC methods for aromatic aldehydes, providing a framework for what can be expected during the validation of a method for this compound.

Table 1: HPLC-UV (with DNPH Derivatization) - Typical Validation Parameters

Validation ParameterTypical Acceptance CriteriaExpected Performance for Aromatic Aldehydes
Linearity (R²) ≥ 0.995> 0.998[10][14]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%[14]
Precision (% RSD)
- Repeatability≤ 2.0%< 1.5%[14]
- Intermediate Precision≤ 3.0%< 2.5%[14]
Limit of Detection (LOD) Signal-to-Noise ≥ 3:14 - 21 µg/L (depending on the specific aldehyde)[15]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1~3 x LOD
Specificity No interference at the analyte's retention timeDemonstrated through forced degradation studies

Table 2: Headspace GC-MS - Typical Validation Parameters

Validation ParameterTypical Acceptance CriteriaExpected Performance for Volatile Aldehydes
Linearity (R²) ≥ 0.99> 0.99[16]
Accuracy (% Recovery) 80.0 - 120.0%88 - 107%[16]
Precision (% RSD)
- Repeatability≤ 15%< 10%[17]
- Intermediate Precision≤ 20%< 15%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.1 - 0.5 ng/L[17]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1~3 x LOD
Specificity No co-eluting peaks with the same mass spectrumHigh, confirmed by mass spectral library matching

Experimental Protocols

The following are detailed, exemplary protocols for the analysis of this compound. These are designed to be robust starting points for method development and validation.

Protocol 1: HPLC-UV Analysis with DNPH Derivatization

1. Principle: The aldehyde is derivatized with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a 2,4-dinitrophenylhydrazone, which is then quantified by reverse-phase HPLC with UV detection.[3][4][5]

2. Reagents and Materials:

  • This compound reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution (e.g., 2 mg/mL in acetonitrile with 1% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

3. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration.

  • To 1.0 mL of the sample solution, add 1.0 mL of the DNPH derivatizing solution.

  • Vortex the mixture and incubate at 40°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute with acetonitrile/water (60:40 v/v) to a suitable concentration for HPLC analysis.

4. HPLC Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: UV at 360 nm

  • Injection Volume: 10 µL

5. Validation Strategy:

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that the degradation products do not interfere with the peak of the derivatized analyte.

  • Linearity: Prepare a series of at least five concentrations of the derivatized analyte and inject them. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability by performing at least six replicate analyses of a single sample. Evaluate intermediate precision by having a different analyst perform the analysis on a different day with a different instrument.

Protocol 2: Headspace GC-MS Analysis

1. Principle: The volatile this compound is partitioned from the sample matrix into the headspace of a sealed vial upon heating. An aliquot of the headspace is then injected into the GC-MS for separation and quantification.

2. Reagents and Materials:

  • This compound reference standard

  • Diluent (e.g., Dimethyl sulfoxide or an appropriate solvent that is not volatile under headspace conditions)

  • Headspace vials (20 mL) with caps and septa

3. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen diluent.

  • Create a series of calibration standards by diluting the stock solution.

  • Accurately transfer a fixed volume of the sample or standard solution into a headspace vial and seal it immediately.

4. Headspace and GC-MS Conditions:

  • Headspace Autosampler:

    • Incubation Temperature: 130°C[13]

    • Incubation Time: 40 minutes[13]

    • Injection Volume: 1.0 mL of headspace

  • GC System:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 260°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-300

    • Ion Source Temperature: 230°C

5. Validation Strategy:

  • Specificity: The mass spectrum of the analyte peak should be unique and match the reference spectrum from a library or a pure standard.

  • Linearity, Accuracy, and Precision: Follow a similar strategy as outlined for the HPLC method, using the headspace sampling approach.

Visualization of Workflows

To better illustrate the processes discussed, the following diagrams outline the key stages of analytical method validation and the specific experimental workflows.

Validation_Workflow cluster_ICH ICH Q2(R1) Validation Workflow cluster_params Validation Parameters start Define Analytical Procedure protocol Develop Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute report Generate Validation Report execute->report specificity Specificity (Forced Degradation) linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (% RSD) lod_loq LOD & LOQ robustness Robustness

Caption: General workflow for analytical method validation based on ICH guidelines.

HPLC_Workflow cluster_hplc HPLC-UV Experimental Workflow sample Sample of This compound derivatize Derivatization with 2,4-DNPH sample->derivatize hplc RP-HPLC Separation (C18 Column) derivatize->hplc detect UV Detection (360 nm) hplc->detect quantify Quantification detect->quantify

Caption: Experimental workflow for HPLC-UV analysis with DNPH derivatization.

GCMS_Workflow cluster_gcms Headspace GC-MS Experimental Workflow sample Sample in Sealed Vial headspace Headspace Generation (Heating & Equilibration) sample->headspace gc GC Separation (HP-5ms Column) headspace->gc ms MS Detection (EI, Scan Mode) gc->ms quantify Quantification & Identification ms->quantify

Caption: Experimental workflow for Headspace GC-MS analysis.

Conclusion and Recommendations

Both HPLC-UV with derivatization and Headspace GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical needs.

  • Headspace GC-MS is often the preferred method for volatile compounds due to its high sensitivity, exceptional specificity, and minimal sample preparation, which reduces the potential for analytical errors. The mass spectral data provides unambiguous identification of the analyte.

  • HPLC-UV is a robust and widely accessible technique. While it requires a derivatization step for optimal sensitivity, it can provide excellent accuracy and precision for routine quality control in less complex matrices.

Ultimately, a well-executed validation study, following the principles outlined by regulatory bodies like the ICH, is paramount.[2][5][6][7] This ensures that the chosen method, whether HPLC or GC, will consistently deliver reliable and accurate data, safeguarding product quality and supporting regulatory submissions.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available at: [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science. Available at: [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B. Available at: [Link]

  • Average and percentage recovery, %RSD and %RSDpool values for Analyst 1. ResearchGate. Available at: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available at: [Link]

  • GC/MS Application Note: Automated Headspace SPME for the analysis of stale aldehydes in beer. CTC Analytics AG. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available at: [Link]

  • Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix. National Institutes of Health. Available at: [Link]

  • Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]

  • Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • How to assign reasonable %RSD and %standard recovery values? Chromatography Forum. Available at: [Link]

  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. Available at: [Link]

  • Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. Available at: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available at: [Link]

  • GC-MS METHOD: UPLC-UV. CORESTA. Available at: [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? Altabrisa Group. Available at: [Link]

  • Linearity, accuracy and precision results of HPLC method. ResearchGate. Available at: [Link]

  • The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. RSC Publishing. Available at: [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org. Available at: [Link]

  • Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization. PubMed. Available at: [Link]

  • How to do HPLC method validation. YouTube. Available at: [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Available at: [Link]

  • Separation of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

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A Comparative Guide to the Quantification of 3-Isopropyl-4-methoxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key intermediates like 3-Isopropyl-4-methoxybenzaldehyde is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, alongside a critical evaluation of Gas Chromatography (GC) as a viable alternative. This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, grounded in established analytical principles and regulatory expectations.

The Analytical Challenge: Why Accurate Quantification Matters

This compound (MW: 178.23 g/mol , Formula: C₁₁H₁₄O₂) is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and concentration must be meticulously controlled, as impurities or deviations in stoichiometry can propagate through the synthetic route, impacting the yield, purity, and safety profile of the final drug substance. Consequently, a robust, validated analytical method for its quantification is not merely a procedural formality but a cornerstone of process control and quality assurance.

Primary Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility in handling a wide range of non-volatile and thermally labile compounds.[4] For this compound, an RP-HPLC method with UV detection offers a blend of specificity, precision, and accessibility.

Causality Behind the Method: Why These Parameters?

The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation and detection.

  • Stationary Phase: A C18 column is the quintessential choice for the separation of moderately non-polar compounds like this compound. The octadecylsilyl groups provide a hydrophobic surface that interacts with the analyte, and the retention is primarily governed by the partitioning of the analyte between the mobile phase and the stationary phase.[5][6]

  • Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and water provides the necessary polarity to elute the analyte from the C18 column. The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of any acidic functional groups that might be present as impurities and by minimizing interactions with residual silanols on the silica backbone of the stationary phase.[7][8][9][10]

Alternative Technique: Gas Chromatography (GC)

For volatile and semi-volatile compounds, Gas Chromatography offers a high-resolution alternative to HPLC.[4][12] Given that many benzaldehyde derivatives are amenable to GC analysis, it presents a valid comparative method.

Rationale for GC as an Alternative

GC separates compounds based on their volatility and interaction with the stationary phase in a gaseous mobile phase.[13] For this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be a powerful analytical tool. GC-MS, in particular, offers the significant advantage of providing structural information, which is invaluable for impurity identification.[13][14] However, a key consideration for GC is the thermal stability of the analyte. While many benzaldehydes are sufficiently stable for GC analysis, the higher temperatures of the injection port and column oven can potentially cause degradation of more complex or thermally labile derivatives.

Head-to-Head: HPLC vs. GC for this compound Quantification

The choice between HPLC and GC is contingent on the specific analytical requirements, including the nature of the sample matrix, the need for impurity identification, and available instrumentation.

Parameter RP-HPLC-UV GC-FID/MS Justification & Insights
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[13]HPLC is generally more suitable for less volatile and thermally sensitive compounds.
Sample Volatility Not a primary requirement.Essential; the compound must be volatile and thermally stable.[13]The moderate polarity of this compound makes it amenable to both, but HPLC avoids concerns about thermal degradation.
Derivatization Generally not required.May be necessary to improve volatility or thermal stability, though often not for simple benzaldehydes.The absence of a derivatization step in HPLC simplifies the workflow and reduces potential sources of error.
Instrumentation Cost Generally lower initial investment.[14]Higher initial cost, especially for GC-MS systems.[14]The accessibility and lower operational cost of HPLC-UV systems make them a common choice for routine QC labs.
Selectivity Good, based on chromatographic resolution.Very high, especially with MS detection which provides mass-to-charge ratio information.[14]For unambiguous peak identification and impurity profiling, GC-MS is superior.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range.Can achieve lower detection limits, often in the ng/mL to pg/mL range, particularly with MS in Selected Ion Monitoring (SIM) mode.[15]For trace-level analysis, GC-MS often provides higher sensitivity.
Typical Run Time 10-20 minutes.15-30 minutes.Both techniques can be optimized for relatively fast analysis times.

Experimental Protocols

The following protocols are provided as a robust starting point for the quantification of this compound. These methods are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) and FDA guidelines on analytical method validation.[16]

Protocol 1: RP-HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the sample solutions in triplicate.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Protocol 2: GC-FID/MS Method (Alternative)

1. Instrumentation and Chromatographic Conditions:

  • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • MS Parameters (if applicable): Electron ionization at 70 eV, scan range 40-400 m/z.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent like dichloromethane or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the solvent to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.

3. Analytical Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Inject the calibration standards.

  • Construct a calibration curve by plotting the peak area (or total ion count for MS) against the concentration.

  • Inject the sample solutions.

  • Quantify the analyte in the samples using the calibration curve.

Visualizing the Workflow and Validation Logic

To further elucidate the analytical process, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical relationships in method validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_sample Inject Samples dissolve_sample->inject_sample weigh_std Weigh Reference Standard dissolve_std Prepare Stock Solution weigh_std->dissolve_std dilute_std Prepare Calibration Standards dissolve_std->dilute_std inject_std Inject Standards dilute_std->inject_std instrument_setup Instrument Setup & Equilibration instrument_setup->inject_std instrument_setup->inject_sample calibration_curve Generate Calibration Curve inject_std->calibration_curve quantification Quantify Analyte inject_sample->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

validation_parameters cluster_quantitative Quantitative Parameters cluster_limit Limit Tests specificity Specificity accuracy Accuracy specificity->accuracy precision Precision specificity->precision linearity Linearity lod LOD linearity->lod loq LOQ linearity->loq range Range linearity->range accuracy->range precision->range robustness Robustness robustness->accuracy robustness->precision

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-FID/MS are viable techniques for the quantification of this compound.

  • For routine quality control and release testing , where the primary objective is to determine the potency of the analyte in a known matrix, the RP-HPLC-UV method is recommended . Its robustness, lower cost, and simpler workflow without the need for derivatization make it an efficient and reliable choice.

  • For impurity profiling, stability studies, and in-depth characterization , where the identification of unknown components and high sensitivity are critical, GC-MS is the superior technique . The structural information provided by the mass spectrometer is invaluable for identifying potential degradation products or process-related impurities.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the analytical objectives. It is imperative that the chosen method is validated in accordance with regulatory guidelines to ensure the generation of trustworthy and scientifically sound data.

References

  • Drawell. (2025). Formaldehyde Analysis by GC and HPLC - What Are the Differences. Drawell. [Link]

  • Jin, L., Yao, S., Huang, Y., & Wang, L. (n.d.). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors | Request PDF. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

  • Araya Araya, M., et al. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. SciELO SA. [Link]

  • Lab Manager Magazine. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. [Link]

  • PubMed. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. PubMed. [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. PubChem. [Link]

  • National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]

  • Scribd. (n.d.). Aldehyde HPLC Validation. Scribd. [Link]

  • SIELC Technologies. (2018). Separation of 3-Hydroxy-4-methoxy-benzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent. [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

  • SIELC Technologies. (2018). 3-Hydroxy-4-methoxy-benzaldehyde. SIELC Technologies. [Link]

  • Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Royal Society of Chemistry. [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. [Link]

  • PubChemLite. (n.d.). This compound (C11H14O2). PubChemLite. [Link]

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A Comparative Guide to Purity Assessment of 3-Isopropyl-4-methoxybenzaldehyde: A Senior Application Scientist’s Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-Isopropyl-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for this purpose, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), contextualized against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Criticality of Purity for this compound

This compound, with its reactive aldehyde functionality and substituted aromatic ring, is susceptible to the formation of various impurities during its synthesis and storage. These can include starting materials, byproducts of incomplete reactions, and degradation products. As stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), all impurities present at a level of 0.1% or higher should be identified and reported.[1][2] The presence of unknown or unquantified impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).

GC-MS: The Workhorse for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and versatile technique for the analysis of volatile and semi-volatile compounds like this compound.[3][4] Its high resolving power, coupled with the specificity of mass spectrometric detection, makes it an ideal choice for both qualitative and quantitative purity assessment.

The Rationale Behind the GC-MS Approach

The choice of GC-MS is underpinned by several key factors. The volatility of this compound allows for its efficient vaporization in the GC inlet without thermal degradation. The separation on a capillary column, typically a low-polarity phase like a 5% phenyl-polydimethylsiloxane, is based on the compound's boiling point and its interaction with the stationary phase. This allows for the separation of the main component from closely related impurities that may have slight differences in their physicochemical properties. The mass spectrometer then provides unambiguous identification of the eluted compounds based on their unique mass fragmentation patterns.

Experimental Protocol: GC-MS Purity Assay of this compound

The following protocol is a robust starting point for the purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise control over temperature and flow.
Injector Split/Splitless, 250 °CEnsures rapid and complete vaporization of the analyte. A split injection (e.g., 50:1) is used to avoid column overloading with the main component.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas with optimal efficiency for most applications.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Oven Program Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program that allows for good separation of potential impurities with varying boiling points.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and specificity for detection.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that generates reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450A wide enough range to capture the molecular ion and key fragments of the target analyte and potential impurities.
Solvent Delay 3 minutesPrevents the solvent peak from saturating the detector.

3. Data Analysis:

  • The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

  • Impurity identification is performed by comparing the acquired mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Expected Results and Impurity Profile

A hypothetical chromatogram would show a major peak for this compound and potentially several smaller peaks corresponding to impurities.

Table 1: Hypothetical GC-MS Purity Analysis of this compound

Peak No.Retention Time (min)Area (%)Tentative IdentificationKey Mass Fragments (m/z)
18.520.08Isopropylbenzene105, 120
210.210.154-Methoxybenzaldehyde135, 136, 107
311.5499.65This compound178, 163, 135
412.890.123-Isopropyl-4-methoxybenzoic acid194, 179, 151

This data indicates a purity of 99.65% for the main component, with minor impurities identified as a potential starting material (isopropylbenzene), a related aldehyde, and an oxidation product (benzoic acid derivative). According to ICH Q3A guidelines, the impurity at 0.15% would require identification and reporting.[5]

Comparative Analysis: GC-MS vs. HPLC vs. NMR

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages and disadvantages.[3][6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[8] For this compound, a reversed-phase HPLC method with UV detection would be a suitable alternative or complementary technique.

Advantages of HPLC:

  • Versatility: Applicable to a wide range of compounds, including those not suitable for GC.

  • Robustness: Well-established and validated methods are widely available.

  • Quantitative Accuracy: Can provide highly accurate and precise quantitative data.

Disadvantages of HPLC:

  • Lower Resolution for Volatiles: May not provide the same level of separation for highly volatile impurities as capillary GC.

  • Less Specific Detection: UV detection is less specific than mass spectrometry, and co-eluting impurities can be missed.

  • Solvent Consumption: Can generate significant amounts of solvent waste.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).[7][9][10] It provides a unique fingerprint of a molecule and can detect and quantify impurities without the need for a reference standard for each impurity.[11]

Advantages of NMR:

  • Definitive Structural Information: Provides detailed information about the molecular structure of the main component and impurities.

  • Universal Detection: All proton-containing species will be detected, making it less biased than techniques that rely on a chromophore or ionizability.

  • Non-destructive: The sample can be recovered after analysis.[11]

Disadvantages of NMR:

  • Lower Sensitivity: Generally less sensitive than GC-MS or HPLC, making it challenging to detect impurities at very low levels (<0.1%).

  • Complexity of Spectra: Complex mixtures can lead to overlapping signals, making interpretation difficult.

  • Higher Cost and Expertise: NMR instruments are expensive to purchase and maintain, and require a high level of expertise for operation and data interpretation.

Table 2: Comparison of Analytical Techniques for Purity Assessment

FeatureGC-MSHPLC-UVNMR
Principle Separation by volatility/polarity, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Applicability Volatile & semi-volatile, thermally stable compoundsWide range of non-volatile & thermally labile compoundsSoluble compounds with NMR-active nuclei
Sensitivity High (ppm to ppb)Moderate to High (ppm)Lower (typically >0.1%)
Specificity Very High (mass fragmentation pattern)Moderate (retention time and UV spectrum)Very High (unique chemical shifts)
Quantitative Yes (with calibration)Yes (with calibration)Yes (qNMR)
Impurity ID Excellent (library matching and interpretation)Limited (requires reference standards)Excellent (structural elucidation)
Throughput HighHighLower

Visualizing the Workflow and Decision-Making Process

To better illustrate the analytical workflow and the comparative logic, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 gcms Inject into GC-MS prep3->gcms sep Chromatographic Separation gcms->sep det Mass Spectrometric Detection sep->det integ Peak Integration det->integ quant Purity Calculation (% Area) integ->quant ident Impurity Identification (MS Library) integ->ident report report quant->report Purity Report ident->report

Caption: Workflow for GC-MS Purity Analysis.

Technique_Comparison cluster_analyte Analyte Properties cluster_techniques Recommended Primary Technique cluster_orthogonal Orthogonal/Confirmatory Technique volatile Volatile & Thermally Stable gcms GC-MS volatile->gcms Ideal Match nonvolatile Non-Volatile or Thermally Labile hplc HPLC nonvolatile->hplc Ideal Match nmr NMR gcms->nmr Structural Confirmation hplc2 HPLC gcms->hplc2 Complementary hplc->gcms Complementary hplc->nmr Structural Confirmation

Caption: Decision matrix for selecting an analytical technique.

Conclusion: An Integrated Approach to Purity Assessment

For the purity assessment of this compound, GC-MS offers an exceptional balance of sensitivity, specificity, and efficiency, making it the primary recommended technique. Its ability to separate and identify volatile and semi-volatile impurities is a distinct advantage for this particular analyte. However, a truly comprehensive and trustworthy purity profile, as expected in the pharmaceutical industry, is best achieved through an integrated approach. The use of an orthogonal technique like HPLC provides a valuable cross-validation of the quantitative results and ensures that non-volatile impurities are not overlooked. Furthermore, NMR spectroscopy serves as the ultimate tool for the definitive structural confirmation of both the main component and any significant impurities, providing the highest level of analytical certainty. This multi-faceted strategy ensures that the purity of this compound is not just a number, but a well-understood and reliable attribute of the material.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][8][12][13][14]

  • European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link][15]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link][16]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][1]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link][5]

  • U.S. Food and Drug Administration. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link][2]

  • TutorChase. What methods are used to test the purity of organic compounds? [Link][6]

  • AZoM. Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link][7]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link][9]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link][10]

  • Quora. Why do we use NMR spectroscopy in purity analysis? [Link][11]

  • ResearchGate. How to determine the purity of newly synthesized organic compound? [Link][17]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link][3]

Sources

A Comparative Guide to the Biological Activities of 3-Isopropyl-4-methoxybenzaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of phenolic aldehydes, vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as a well-characterized compound, extensively studied for its diverse biological activities. Its structural analog, 3-Isopropyl-4-methoxybenzaldehyde, however, remains comparatively enigmatic. This guide provides a detailed comparison of the known biological activities of these two molecules, synthesizing available experimental data and outlining the methodologies for their assessment. While a wealth of information exists for vanillin, this document also highlights the significant knowledge gap concerning this compound, positioning it as a compound of interest for future research endeavors.

Introduction to the Molecules

Vanillin , the primary component of the extract of the vanilla bean, is a widely used flavoring agent in foods, beverages, and pharmaceuticals.[1] Beyond its organoleptic properties, vanillin has garnered significant attention for its pharmacological potential, exhibiting a range of biological activities including antioxidant, antimicrobial, and anti-inflammatory effects.[1][2]

This compound is a synthetic aromatic aldehyde. Structurally, it differs from vanillin by the presence of an isopropyl group at the 3-position instead of a hydroxyl group. This substitution significantly alters the electronic and steric properties of the molecule, which is expected to influence its biological activity. Currently, its primary documented application is as a precursor in the synthesis of other chemical compounds, and it has been noted for its potential as an aromatase inhibitor.[3]

Comparative Biological Activities

A direct comparative analysis of the biological activities of this compound and vanillin is hampered by the limited data available for the former. The following sections detail the well-documented activities of vanillin and the currently known information for its isopropyl analog.

Antioxidant Activity

Vanillin has demonstrated notable antioxidant properties in various in vitro assays.[4] Its ability to scavenge free radicals is attributed to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[5] However, its efficacy can vary depending on the assay used. For instance, vanillin shows strong activity in the ABTS radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay, but no activity in the DPPH radical scavenging assay.[4] Studies have also shown that derivatives of vanillin, such as vanillyl acetate and o-methoxy-p-methyl cyclohexan-1-ol, can exhibit enhanced antioxidant activity compared to the parent compound.[6]

This compound: To date, there is a significant lack of published experimental data specifically evaluating the antioxidant activity of this compound. The absence of a phenolic hydroxyl group, a key structural feature for the radical scavenging activity of many phenolic antioxidants, suggests that its antioxidant potential, if any, may be mediated through different mechanisms. Further research is required to elucidate its capacity to mitigate oxidative stress.

Antimicrobial Activity

Vanillin exhibits broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[2][7] Its mode of action is primarily considered bacteriostatic rather than bactericidal, and it involves the disruption of the cell membrane, leading to the dissipation of ion gradients and inhibition of respiration.[8] The minimum inhibitory concentrations (MICs) of vanillin against various pathogenic bacteria, including multidrug-resistant strains of E. coli, Salmonella, and Staphylococcus aureus, have been reported to be in the range of 1.25–2.5 mg/mL.[9]

This compound: There is currently no direct evidence in the scientific literature detailing the antimicrobial properties of this compound. However, it has been used as a starting material for the synthesis of chalcone and pyrazole derivatives that have been subsequently screened for antimicrobial activity. This indirect association suggests a potential for bioactivity that warrants direct investigation.

Anti-inflammatory Activity

Vanillin has been shown to possess significant anti-inflammatory properties both in vitro and in vivo.[2][10] Its mechanism of action involves the inhibition of pro-inflammatory mediators and signaling pathways. Vanillin can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[9][11] This is achieved, in part, through the inhibition of the NF-κB signaling pathway by preventing the translocation of the p65 subunit to the nucleus.[2]

This compound: Similar to its other biological activities, there is a dearth of information regarding the anti-inflammatory effects of this compound. The structural differences compared to vanillin, particularly the absence of the phenolic hydroxyl group, may significantly impact its interaction with inflammatory signaling pathways.

Other Biological Activities

Vanillin has been reported to exhibit a wide array of other biological effects, including anticancer, antidiabetic, and neuroprotective activities.[1]

This compound has been identified as a potent inhibitor of aromatase, an enzyme crucial for the synthesis of estrogens.[3] This activity suggests its potential application in the context of hormone-dependent diseases. The proposed mechanism involves the binding of the molecule to the heme group of the cytochrome P450c17 enzyme, which in turn prevents the necessary electron transfer for the conversion of testosterone to estradiol.[3]

Quantitative Data Summary

Due to the lack of available data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the available data for vanillin.

Biological ActivityAssayTest Organism/SystemResult (Vanillin)Reference
Antimicrobial MICE. coli (multidrug-resistant)1.25 mg/mL[9]
MICSalmonella (multidrug-resistant)1.25–2.5 mg/mL[9]
MICS. aureus (multidrug-resistant)2.5 mg/mL[9]
Anti-inflammatory NO Production InhibitionLPS-stimulated RAW 264.7 cellsSignificant reduction[9][11]
Cytokine Inhibition (TNF-α, IL-1β, IL-6)LPS-stimulated RAW 264.7 cellsSignificant reduction[9][11]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare stock solutions of test compounds and positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol). C In a 96-well plate, add serial dilutions of test compounds and positive control to respective wells. A->C B Prepare a working solution of DPPH in the same solvent. D Add the DPPH working solution to all wells. B->D C->D E Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). D->E F Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader. E->F G Calculate the percentage of radical scavenging activity for each concentration. F->G H Determine the IC50 value (concentration required to scavenge 50% of DPPH radicals). G->H

Caption: Workflow for the DPPH Radical Scavenging Assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare a stock solution of the test compound. C In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium. A->C B Culture the test microorganism in a suitable broth medium to a specific optical density. D Inoculate each well with the standardized microbial suspension. B->D C->D E Include positive (microorganism only) and negative (broth only) controls. F Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). E->F G Visually inspect the wells for turbidity (microbial growth). F->G H The MIC is the lowest concentration of the compound that completely inhibits visible growth. G->H

Caption: Workflow for MIC Determination by Broth Microdilution.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This protocol details the Griess assay to measure the production of nitric oxide by LPS-stimulated macrophages.

NO_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_griess_assay Griess Assay cluster_analysis Data Analysis A Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. B Pre-treat the cells with various concentrations of the test compound for a specified time. A->B C Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. B->C D Incubate for a further period (e.g., 24 hours). C->D E Collect the cell culture supernatant. D->E F Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). E->F G Incubate at room temperature to allow for color development. F->G H Measure the absorbance at a specific wavelength (e.g., 540 nm). G->H I Quantify the nitrite concentration using a sodium nitrite standard curve. H->I J Calculate the percentage inhibition of NO production. I->J

Caption: Workflow for the Griess Assay for Nitric Oxide Production.

Mechanisms of Action and Signaling Pathways

Vanillin

The biological activities of vanillin are underpinned by its interaction with various cellular signaling pathways.

  • Antioxidant Mechanism: The primary antioxidant mechanism of vanillin involves the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them.

  • Anti-inflammatory Mechanism: Vanillin's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB signaling pathway .[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Vanillin has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[2][11]

Vanillin_Anti_inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates pIkBa p-IκBα IKK->pIkBa Phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits pIkBa->IkBa Degradation Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Vanillin Vanillin Vanillin->IKK Inhibits NFkB_n NF-κB NFkB_n->ProInflammatory_Genes Induces

Caption: Vanillin's Inhibition of the NF-κB Signaling Pathway.

This compound

The only biological mechanism of action that has been proposed for this compound is the inhibition of aromatase .[3] Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. The proposed mechanism suggests that this compound binds to the heme group of the enzyme, interfering with the electron transfer process from NADPH-cytochrome P450 reductase, which is essential for its catalytic activity.[3]

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion Compound This compound Compound->Aromatase Inhibits

Caption: Proposed Mechanism of Aromatase Inhibition.

Conclusion and Future Perspectives

This guide consolidates the current understanding of the biological activities of vanillin and this compound. Vanillin emerges as a multifaceted compound with well-documented antioxidant, antimicrobial, and anti-inflammatory properties, supported by a growing body of evidence elucidating its mechanisms of action.

In stark contrast, this compound remains a largely unexplored molecule in terms of its broad biological potential. While its role as an aromatase inhibitor is noted, there is a compelling need for comprehensive studies to evaluate its antioxidant, antimicrobial, and anti-inflammatory activities. Such investigations would not only fill a critical knowledge gap but also provide valuable insights into the structure-activity relationships of benzaldehyde derivatives. The protocols detailed in this guide offer a robust framework for undertaking these much-needed explorations. Future research in this area could potentially unveil novel therapeutic applications for this intriguing, yet understudied, compound.

References

  • Tai, A., Sawano, T., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177.
  • Shalaby, A. R., & Shanab, S. M. (2013). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
  • Li, Y., et al. (2022). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI.
  • Biosynth. (n.d.). This compound.
  • Nishijima, M., et al. (2000). Antimicrobial activity of vanillin against spoilage microorganisms in stored fresh-cut mangoes. Journal of Food Protection, 63(6), 789-793.
  • Fitzgerald, D. J., Stratford, M., Gasson, M. J., & Narbad, A. (2004). Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. Journal of Applied Microbiology, 97(1), 104-113.
  • Kundu, S., et al. (2014). Anti-inflammatory and antinociceptive activity of vanillin. Drug Development and Therapeutics, 5(2), 134-138.
  • Fitzgerald, D. J., Stratford, M., Gasson, M. J., Ueckert, J., & Narbad, A. (2004). Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. Journal of applied microbiology, 97(1), 104-113.
  • Okolie, N. P., et al. (2019). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin.
  • Tai, A., Sawano, T., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177.
  • Li, Y., et al. (2022). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. PubMed.
  • Olatunde, A., Mohammed, A., & Ibrahim, M. A. (2022). Vanillin: A food additive with multiple biological activities.
  • Shakeel, F., Haq, N., & Siddiqui, N. (2015). Vanillin Derivatives Showing Various Biological Activities.

Sources

A Spectroscopic Guide to Differentiating Isomers of Isopropyl-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, substituted benzaldehydes are pivotal intermediates.[1] Their reactivity and biological profile are exquisitely sensitive to the substitution pattern on the aromatic ring. 3-Isopropyl-4-methoxybenzaldehyde, a key building block, shares its molecular formula (C₁₁H₁₄O₂) with several positional isomers.[2] Distinguishing these isomers is a critical task in quality control and process development, as even minor impurities can drastically alter reaction outcomes and final product efficacy.

This guide provides an in-depth comparative analysis of this compound and its key structural isomers. We will dissect how the subtle repositioning of the isopropyl and methoxy groups creates unique spectroscopic fingerprints. By moving beyond a mere listing of data, we will explore the underlying chemical principles—the electronic and steric effects—that govern the observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust, validated methodology for the unambiguous identification of these compounds.

The Isomeric Landscape: Structure and Electronic Effects

The primary isomers of interest are those where the isopropyl and methoxy groups are rearranged around the benzaldehyde core. The electronic character of these substituents is fundamental to understanding their spectroscopic impact. The methoxy group (-OCH₃) is a strong resonance electron-donating group (+R) and a moderately strong inductive electron-withdrawing group (-I). The isopropyl group (-CH(CH₃)₂) is a weak inductive electron-donating group (+I). The interplay of these effects, dictated by their position relative to the electron-withdrawing aldehyde group (-CHO), governs the electron density distribution across the benzene ring and, consequently, the spectroscopic output.

Below is a diagram illustrating the parent compound and a key positional isomer, 4-isopropyl-3-methoxybenzaldehyde.

isomers cluster_1 This compound cluster_2 4-Isopropyl-3-methoxybenzaldehyde I1 I1 I2 I2

Caption: Molecular structures of two key isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe of the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus.

Causality of NMR Chemical Shifts

The chemical shift of a nucleus is determined by the degree to which it is "shielded" from the external magnetic field by its surrounding electrons.

  • Electron-donating groups (EDGs) like methoxy and isopropyl increase electron density, shielding nearby nuclei and causing upfield shifts (lower ppm values).

  • Electron-withdrawing groups (EWGs) like the aldehyde group decrease electron density, deshielding nuclei and causing downfield shifts (higher ppm values).[3]

  • Anisotropic Effects: The π-electron system of the benzene ring and the carbonyl group create local magnetic fields that can strongly shield or deshield adjacent nuclei depending on their spatial orientation. The aldehyde proton is famously deshielded by this effect, appearing far downfield (~9.5-10.5 ppm).[3]

  • Steric Effects: The bulky isopropyl group can cause through-space steric compression, which can also influence the chemical shifts of nearby protons.

¹H NMR Spectral Comparison

The most diagnostic signals in the ¹H NMR spectrum are the aldehydic proton, the aromatic protons, and the protons of the methoxy and isopropyl groups.

  • Aldehydic Proton (δ ~9.8-10.0 ppm): This proton typically appears as a singlet. Its precise chemical shift is sensitive to the electronic nature of the substituent at the para position. An electron-donating group para to the aldehyde will slightly shield this proton, shifting it upfield.

  • Aromatic Protons (δ ~6.8-7.8 ppm): The substitution pattern creates a unique set of chemical shifts and coupling constants (J) for the remaining aromatic protons. The number of signals, their multiplicity (singlet, doublet, doublet of doublets), and their J-values are definitive for each isomer. For example, in this compound, we expect three distinct aromatic signals, often appearing as a doublet, a singlet (or a narrow doublet), and a doublet of doublets.

  • Methoxy Protons (δ ~3.8-4.0 ppm): A sharp singlet integrating to 3H. Its position can be subtly influenced by the presence of a nearby bulky group like isopropyl.

  • Isopropyl Protons: This group gives rise to a septet (integrating to 1H for the CH) and a doublet (integrating to 6H for the two CH₃ groups). The chemical shift of the septet is particularly informative about its environment.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, in CDCl₃)

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Methoxy-H (δ, ppm)Isopropyl-H (δ, ppm)
This compound ~9.82~7.71 (d), ~7.65 (s), ~6.95 (d)~3.90~3.35 (sept), ~1.25 (d)
4-Isopropyl-3-methoxybenzaldehyde ~9.95~7.45 (m), ~7.35 (m)~3.85~3.00 (sept), ~1.28 (d)
2-Isopropyl-5-methoxybenzaldehyde ~10.3~7.3 (m), ~7.1 (m), ~7.0 (m)~3.82~3.20 (sept), ~1.22 (d)

Data are estimations based on established substituent effects and available data for similar compounds.[4][5]

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon being particularly diagnostic.

  • Carbonyl Carbon (δ ~190-195 ppm): The chemical shift of the aldehyde carbon is highly sensitive to the electronic effects of the ring substituents.[4]

  • Aromatic Carbons (δ ~110-165 ppm): The carbons directly attached to substituents (ipso-carbons) have characteristic shifts. The carbon attached to the methoxy group is typically found far downfield (~160-165 ppm), while the carbon attached to the isopropyl group is around ~140-150 ppm.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CompoundC=O (δ, ppm)Aromatic C-O (δ, ppm)Aromatic C-iPr (δ, ppm)Methoxy C (δ, ppm)
This compound ~191.0~164.5~130.5~55.6
4-Isopropyl-3-methoxybenzaldehyde ~192.5~160.0~155.0~55.4
2-Isopropyl-5-methoxybenzaldehyde ~191.8~159.5~145.0~55.5

Data are estimations based on established substituent effects and available data for similar compounds.[6][7]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is excellent for identifying functional groups. The key diagnostic peak for these isomers is the carbonyl (C=O) stretch of the aldehyde.[1]

Causality of IR Frequency Shifts

The position of the C=O stretching frequency is highly dependent on the electronic effects of the ring substituents.

  • Electron-donating groups (like -OCH₃ and isopropyl) supply electron density to the aromatic ring. This electron density can be delocalized into the antibonding π* orbital of the carbonyl group via resonance. This weakens the C=O bond, lowering its force constant and shifting the stretching frequency to a lower wavenumber (a "red shift").[1]

  • The strength of this effect depends on the position of the EDG relative to the aldehyde. A para-methoxy group will have a stronger resonance effect than a meta-methoxy group, resulting in a lower C=O stretching frequency.

Table 3: Comparative IR Data

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)
Benzaldehyde (Reference) ~1703N/A~2820, ~2740
4-Methoxybenzaldehyde (Reference) [8]~1685~1255~2840, ~2740
This compound ~1680-1690~1250-1260~2830, ~2730
4-Isopropyl-3-methoxybenzaldehyde ~1690-1700~1260-1270~2835, ~2735

Frequencies are typical ranges. The presence of two electron-donating groups generally pushes the C=O stretch to a lower wavenumber than in monosubstituted methoxybenzaldehyde.[9]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from the fragmentation pattern.

All isomers will exhibit a molecular ion peak (M⁺˙) at m/z = 178 , corresponding to the molecular formula C₁₁H₁₄O₂.[2] The key to differentiation lies in the relative abundances of the fragment ions.

Key Fragmentation Pathways
  • Loss of H˙ (M-1): A common fragmentation for aldehydes, leading to a strong peak at m/z = 177 .

  • Loss of CHO˙ (M-29): Cleavage of the aldehyde group results in a peak at m/z = 149 .

  • Loss of CH₃˙ (M-15): This arises from two possible sources: benzylic cleavage of the isopropyl group or cleavage of the methoxy group. The loss from the isopropyl group is often more favorable, leading to a stable benzylic cation at m/z = 163 .

  • Loss of C₃H₇˙ (M-43): Loss of the entire isopropyl group gives a peak at m/z = 135 .

The relative positions of the substituents can influence which fragmentation pathways are favored, leading to different relative intensities in the mass spectrum, although distinguishing isomers by EI-MS alone can be challenging without high-resolution data or tandem MS.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of a substituted benzaldehyde is typically characterized by two main absorption bands:

  • π → π transition:* An intense absorption band (high ε) typically below 280 nm, associated with the aromatic system.

  • n → π transition:* A weaker absorption band (low ε) at longer wavelengths (>300 nm), associated with the carbonyl group.[10]

The positions (λₘₐₓ) of these bands are affected by the substituents. Electron-donating groups like methoxy and isopropyl cause a bathochromic shift (shift to longer wavelengths) of the π → π* band. The magnitude of this shift is dependent on the substitution pattern, providing another parameter for isomer differentiation. Isomers with stronger conjugation between the donating groups and the aldehyde will show a greater red shift.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

Compoundπ → π* Transition (λₘₐₓ, nm)n → π* Transition (λₘₐₓ, nm)
Benzaldehyde (Reference) ~244~320
This compound ~275-285~325-335
4-Isopropyl-3-methoxybenzaldehyde ~265-275~320-330

Values are estimations based on known substituent effects.

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for reproducible and validatable data.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl3 for NMR) prep->dissolve transfer Transfer to appropriate container (NMR tube, etc.) dissolve->transfer nmr Acquire 1H & 13C NMR Spectra transfer->nmr ir Acquire IR Spectrum (ATR) transfer->ir ms Acquire Mass Spectrum (EI or ESI) transfer->ms process Process raw data (Fourier transform, baseline correction) nmr->process ir->process ms->process analyze Analyze spectra: - Assign peaks - Measure shifts, J-values, frequencies process->analyze compare Compare data against reference spectra & tables analyze->compare report Generate Report compare->report Final Identification

Caption: Standard workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.[1]

  • Preparation: Accurately weigh 5-10 mg of the benzaldehyde isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are present.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain the infrared spectrum of the sample.[1]

  • Background: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Acquire a background spectrum.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the center of the ATR crystal.

  • Contact: Lower the press arm to ensure firm, even contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion

While this compound and its positional isomers possess the same molecular formula, they are unambiguously distinguishable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive evidence , providing a unique fingerprint for each isomer based on the chemical shifts and coupling patterns of the aromatic protons. Complementary data from ¹³C NMR (especially the carbonyl and ipso-carbon shifts), the C=O stretching frequency in IR spectroscopy, and subtle differences in mass spectral fragmentation patterns provide a comprehensive and robust analytical package. By understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently identify these critical synthetic intermediates, ensuring the integrity and quality of their work.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzaldehydes: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of commercially significant compounds, from pharmaceuticals and agrochemicals to fragrances and dyes.[1] The strategic introduction of a formyl group onto a benzene ring, often with specific substitution patterns, is a critical step that dictates the efficiency and viability of a synthetic route. This guide provides an in-depth, comparative analysis of the most prevalent and field-proven methodologies for the synthesis of substituted benzaldehydes, designed to empower researchers, chemists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

This document moves beyond a simple recitation of protocols. Herein, we dissect the causality behind experimental choices, offering insights honed from years of practical application. Each described method is presented as a self-validating system, with an emphasis on reproducibility and a clear understanding of the underlying chemical principles.

I. Electrophilic Formylation of Aromatic Rings: Direct Introduction of the Formyl Group

The direct formylation of arenes via electrophilic aromatic substitution is a cornerstone of benzaldehyde synthesis. These methods are particularly effective for electron-rich aromatic systems.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[3][4]

Mechanism Insight: The reaction proceeds through the formation of a chloroiminium ion, the Vilsmeier reagent, which acts as the electrophile.[4] This electrophile is weaker than those generated in Friedel-Crafts reactions, making it highly selective for activated aromatic rings and less prone to side reactions. The initial product is an iminium salt, which is subsequently hydrolyzed to yield the aldehyde.[4]

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (1.5 equiv.) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (1.1 equiv.) to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Add a solution of anisole (1.0 equiv.) in the same solvent to the reaction mixture dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Hydrolysis and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-methoxybenzaldehyde.

Substrate Scope and Limitations: The Vilsmeier-Haack reaction is most effective for arenes bearing electron-donating groups such as alkoxy, amino, and alkyl groups.[4] The reaction generally favors formylation at the para position unless it is blocked, in which case ortho substitution occurs.[3] Deactivated aromatic rings are generally not suitable substrates for this reaction.

The Gattermann and Gattermann-Koch Reactions

The Gattermann reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] A safer modification of this reaction, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN.[6]

The Gattermann-Koch reaction is a variation that utilizes carbon monoxide (CO) and HCl with a Lewis acid catalyst, typically AlCl₃ and a catalytic amount of cuprous chloride (CuCl).[7] This method is generally applicable to benzene and its alkylated derivatives but is not suitable for phenols and phenol ethers.[7]

Mechanism Insight: The Gattermann reaction proceeds via the in situ formation of formimidoyl chloride, which then acts as the electrophile. In the Gattermann-Koch reaction, the electrophile is believed to be the formyl cation, [CHO]⁺, generated from CO and HCl.

Experimental Protocol: Gattermann Reaction (Adams Modification) for the Synthesis of p-Tolualdehyde

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equiv.) in toluene (excess, serving as both reactant and solvent) at 0 °C, add zinc cyanide (1.5 equiv.).

  • Reagent Addition: Bubble dry hydrogen chloride gas through the mixture for 1-2 hours.

  • Reaction Progression: Warm the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Hydrolysis and Extraction: Steam distill the mixture to isolate the crude p-tolualdehyde. Extract the distillate with ether.

  • Purification: Wash the ethereal solution with a sodium bisulfite solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation. The product can be further purified by vacuum distillation.

The Duff Reaction

The Duff reaction is a formylation method primarily used for the synthesis of ortho-hydroxybenzaldehydes from phenols, employing hexamine (hexamethylenetetramine) as the formyl source in the presence of an acid, such as boric acid or acetic acid.[8] The reaction requires strongly electron-donating substituents on the aromatic ring.[8]

Mechanism Insight: The electrophilic species in the Duff reaction is an iminium ion generated from the protonated hexamine.[8] The reaction proceeds through a benzylamine intermediate which is then oxidized to the aldehyde, with the oxygen atom being supplied by water during the acidic workup.[8]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[9] The reaction typically yields a mixture of ortho and para isomers, with the ortho isomer predominating.[10][11]

Mechanism Insight: The reaction proceeds through the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate from chloroform and a strong base.[9] The phenoxide ion, being highly nucleophilic, attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenol, which is then hydrolyzed to the aldehyde.[9] The preference for ortho substitution is often attributed to the coordination of the carbene to the phenoxide oxygen.[12]

Experimental Protocol: Synthesis of Salicylaldehyde

  • Reaction Setup: Dissolve phenol (1.0 equiv.) in an aqueous solution of sodium hydroxide (3.0 equiv.).

  • Reagent Addition: Heat the solution to 60-70 °C and add chloroform (1.5 equiv.) dropwise with vigorous stirring.

  • Reaction Progression: Maintain the temperature and continue stirring for 1-2 hours.

  • Workup: Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Isolation: Steam distill the mixture. The salicylaldehyde will distill over with the steam.

  • Purification: Extract the distillate with a suitable organic solvent (e.g., diethyl ether). The product can be purified by distillation.

II. Oxidation of Substituted Toluenes

The oxidation of the methyl group of substituted toluenes is a direct and industrially important route to substituted benzaldehydes. The key challenge lies in achieving selective oxidation to the aldehyde without over-oxidation to the corresponding benzoic acid.

Catalytic Systems: A variety of catalytic systems have been developed for this transformation. These often involve transition metal catalysts in the presence of an oxidizing agent. For example, cobalt-based catalysts have shown high conversion and selectivity.[13] A study on the selective oxidation of toluene using a Co-ZIF nano-catalyst reported a 92.30% toluene conversion and 91.31% selectivity to benzaldehyde under optimized conditions.[13] Another approach involves using mixed metal oxides, such as CuₓZnᵧO, which have demonstrated effective conversion of toluene to benzaldehyde with high selectivity.[14] Biphasic systems using catalysts like NH₄VO₃ with H₂O₂ as the oxidant have also been explored to achieve sustainable and selective toluene oxidation.[15]

Experimental Protocol: Catalytic Air Oxidation of Toluene

  • Reaction Setup: In a high-pressure autoclave, place the substituted toluene, a catalytic amount of a transition metal salt (e.g., cobalt(II) acetate), and a suitable solvent (e.g., acetic acid).

  • Reaction Conditions: Pressurize the autoclave with air or oxygen and heat the mixture to the desired temperature (typically 100-150 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).

  • Workup: After the desired conversion is reached, cool the reactor and release the pressure.

  • Isolation and Purification: Remove the catalyst by filtration. The product can be isolated from the reaction mixture by distillation or crystallization.

III. Reduction of Benzoic Acid Derivatives

The selective reduction of benzoic acid derivatives, such as acid chlorides, esters, and nitriles, provides another important pathway to substituted benzaldehydes.

Rosenmund Reduction

The Rosenmund reduction involves the catalytic hydrogenation of a benzoyl chloride derivative over a poisoned palladium catalyst (e.g., Pd/BaSO₄). The poisoning of the catalyst is crucial to prevent the over-reduction of the aldehyde to the corresponding alcohol.

Stephen Aldehyde Synthesis

The Stephen reaction involves the reduction of a substituted benzonitrile to an iminium salt using tin(II) chloride (SnCl₂) and hydrochloric acid, followed by hydrolysis to the aldehyde.[16] This method is particularly useful for the synthesis of aromatic aldehydes.[16]

Reduction with Metal Hydrides

Modern methods often employ metal hydrides for the reduction of benzoic acid derivatives. For instance, a two-step, one-pot procedure involving the reduction of a Weinreb amide with a hydride source to form a stable hemiaminal intermediate, followed by cross-coupling, has been developed for the synthesis of functionalized benzaldehydes.[17][18]

IV. Other Notable Methods

The Sommelet Reaction

The Sommelet reaction converts a benzyl halide to the corresponding aldehyde using hexamine and water.[19] The reaction proceeds via the formation of a quaternary ammonium salt, which is then hydrolyzed.[19] This method is valued for its mild conditions and avoids over-oxidation to the carboxylic acid.[16] The typical yield for aromatic aldehydes ranges from 50% to 80%.[16] However, its scope is largely limited to primary benzylic halides.[16]

V. Comparative Analysis of Synthesis Routes

Method Starting Material Typical Yields Substrate Scope Advantages Disadvantages
Vilsmeier-Haack Electron-rich arenesGood to excellentActivated arenes (phenols, anilines, etc.)Mild conditions, good functional group toleranceNot suitable for deactivated rings
Gattermann Aromatic compoundsModerate to goodWide range of arenesVersatileUse of highly toxic HCN (can be mitigated with Zn(CN)₂)
Gattermann-Koch Benzene, alkylbenzenesModerate to goodLimited to benzene and its derivativesDirect formylation with CONot applicable to phenols/ethers, requires high pressure
Duff Reaction PhenolsModeratePhenols with electron-donating groupsOrtho-selective for phenolsGenerally inefficient
Reimer-Tiemann PhenolsModeratePhenolsOrtho-formylation, avoids anhydrous conditionsOften gives mixtures of isomers, use of chloroform
Toluene Oxidation Substituted toluenesVariable (up to >90% selectivity)ToluenesDirect, atom-economicalRisk of over-oxidation, requires specific catalysts
Reduction Methods Benzoic acid derivativesGood to excellentWide range of functional groupsGood functional group toleranceOften requires multiple steps (e.g., acid to acid chloride)
Sommelet Reaction Benzyl halides50-80%Primary benzyl halidesMild conditions, avoids over-oxidationLimited to benzylic halides

VI. Visualizing the Synthetic Pathways

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Arene Electron-Rich Arene Arene->Iminium_Salt Electrophilic Attack Workup Aqueous Workup (Hydrolysis) Iminium_Salt->Workup Aldehyde Substituted Benzaldehyde Workup->Aldehyde Formylation_Strategies cluster_formylation Direct Formylation cluster_oxidation Oxidation cluster_reduction Reduction cluster_halide From Halide A Aromatic Ring Vilsmeier Vilsmeier-Haack A->Vilsmeier Gattermann Gattermann A->Gattermann Duff Duff A->Duff Reimer_Tiemann Reimer-Tiemann A->Reimer_Tiemann Aldehyde Substituted Benzaldehyde Vilsmeier->Aldehyde Gattermann->Aldehyde Duff->Aldehyde Reimer_Tiemann->Aldehyde Toluene Substituted Toluene Oxidation Catalytic Oxidation Toluene->Oxidation Oxidation->Aldehyde Benzoic_Acid Benzoic Acid Derivative Reduction Selective Reduction Benzoic_Acid->Reduction Reduction->Aldehyde Benzyl_Halide Benzyl Halide Sommelet Sommelet Reaction Benzyl_Halide->Sommelet Sommelet->Aldehyde

Caption: Overview of major synthetic routes to substituted benzaldehydes.

Conclusion

The synthesis of substituted benzaldehydes is a mature field with a rich diversity of methodologies. The choice of the optimal synthetic route is a multifactorial decision that depends on the electronic nature of the substrate, the desired substitution pattern, the required scale of the reaction, and considerations of safety and environmental impact. For electron-rich systems, direct formylation methods like the Vilsmeier-Haack reaction offer an excellent balance of reactivity and selectivity. For less activated systems or when specific isomers are required, multi-step sequences involving the oxidation of toluenes or the reduction of benzoic acid derivatives provide reliable alternatives. As the demand for complex and highly functionalized molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted benzaldehydes will undoubtedly remain an active area of research.

References

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 3-Isopropyl-4-methoxybenzaldehyde Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the validation of in vitro assays stands as a critical pillar ensuring the reliability and reproducibility of preclinical data. This guide provides an in-depth comparison of essential in vitro assays for evaluating the cytotoxic and apoptotic potential of a novel series of compounds, exemplified by 3-Isopropyl-4-methoxybenzaldehyde derivatives. Benzaldehyde derivatives have shown a range of biological activities, including cytotoxic effects, making them a relevant scaffold for anticancer drug development.[1]

The core principle of assay validation is to establish, with a high degree of assurance, that a method will consistently produce a result meeting its predetermined specifications and quality attributes. This guide moves beyond mere protocol listing, delving into the causality behind experimental choices and the establishment of self-validating systems, in alignment with international standards such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Section 1: Foundational Cytotoxicity Assessment – Choosing the Right Tool

The initial screening of novel derivatives requires a robust method to quantify cytotoxicity. The choice of assay is paramount, as different methods measure distinct cellular parameters. A multi-assay approach is often necessary to avoid misleading results arising from compound interference or mechanism-specific effects.

Metabolic Activity vs. Membrane Integrity

Two primary approaches to assess cytotoxicity are the measurement of metabolic activity in viable cells and the detection of markers released from cells that have lost membrane integrity.

  • Metabolic Assays (e.g., MTT, WST-1): These assays, like the widely used MTT assay, rely on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[5][6] The intensity of the color is proportional to the number of metabolically active, and therefore viable, cells.

  • Membrane Integrity Assays (e.g., LDH Release): The lactate dehydrogenase (LDH) assay quantifies the activity of LDH, a stable cytoplasmic enzyme released into the cell culture medium upon plasma membrane damage.[7][8][9] This serves as a surrogate marker for cell death.

The choice between these methods depends on the anticipated mechanism of action of the this compound derivatives. A compound that inhibits mitochondrial function without immediately compromising membrane integrity might show potent activity in an MTT assay but a delayed response in an LDH assay.[7] Cross-validation between these two types of assays is therefore a critical step.

Comparative Overview of Foundational Cytotoxicity Assays
Assay Principle Advantages Limitations & Considerations Typical Endpoint
MTT Mitochondrial reductase activity converts yellow MTT to purple formazan.[5][6]Inexpensive, well-established, high-throughput.[5]Requires a solubilization step; formazan crystals can be difficult to dissolve; potential for interference from reducing compounds.[6]Absorbance (~570 nm).
LDH Release Measures activity of lactate dehydrogenase (LDH) released from damaged cells.[7][8][9]Fast, reliable, measures an event (membrane rupture) distinct from metabolic slowdown.LDH in serum-containing media can elevate background; transient membrane damage may not correlate with cell death.[10]Absorbance (~490 nm).[9]

Section 2: Delving Deeper – Mechanistic Assays for Apoptosis

Should the initial cytotoxicity screening indicate potent activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many anticancer therapies.[11]

Key Hallmarks of Apoptosis and Their Detection

Apoptosis is characterized by a cascade of specific events, including the activation of caspase enzymes and the fragmentation of genomic DNA.[11][12]

  • Caspase Activation: Caspases are a family of proteases that act as key executioners in the apoptotic pathway.[11] Caspase-3 and Caspase-7 are central effector caspases, and their activation is considered a reliable marker for cells undergoing apoptosis.[11] Assays often use a substrate, like the DEVD peptide, linked to a reporter (colorimetric, fluorescent, or luminescent) that is released upon cleavage by active caspases.[11][13][14]

  • DNA Fragmentation: A late-stage event in apoptosis is the cleavage of DNA into nucleosomal fragments, creating numerous free 3'-hydroxyl ends.[12] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a standard method to detect this fragmentation.[12][15][16] The enzyme TdT adds labeled dUTPs to these DNA ends, which can then be visualized.[12]

Workflow for Apoptosis Investigation

The following diagram illustrates a logical workflow for investigating whether the cytotoxic effects of the derivatives are mediated by apoptosis.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cell Cycle Analysis cluster_3 Conclusion Start Treat Cells with Derivatives Cytotoxicity Primary Cytotoxicity Assay (e.g., MTT or LDH) Start->Cytotoxicity 24-72h incubation Caspase Caspase-3/7 Activation Assay (Fluorogenic/Luminogenic) Cytotoxicity->Caspase If IC50 is potent Flow Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->Flow Investigate cytostatic effects TUNEL TUNEL Assay (DNA Fragmentation) Caspase->TUNEL Confirm apoptosis Conclusion Apoptotic Induction Confirmed TUNEL->Conclusion Flow->Conclusion

Caption: Logical workflow for in vitro validation of anticancer derivatives.

Comparison of Mechanistic Apoptosis Assays
Assay Principle Advantages Limitations & Considerations Typical Readout
Caspase-3/7 Activity Cleavage of a DEVD-peptide substrate by active caspase-3/7 releases a reporter molecule.[11][13][14]Highly specific for an early apoptotic event; suitable for high-throughput screening; can be multiplexed.[17]Measures enzyme activity, which may not always perfectly correlate with cell fate.Fluorescence, Luminescence, or Absorbance.
TUNEL TdT enzyme labels 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis.[12][16]Provides spatial information in adherent cells (microscopy); can be quantified by flow cytometry.[16]Not strictly specific to apoptosis; can label necrotic cells or cells with DNA damage.[12][16]Fluorescence (Microscopy or Flow Cytometry).

Section 3: Investigating Cell Cycle Effects

In addition to inducing cell death, anticancer compounds can exert their effects by arresting the cell cycle. Flow cytometry with a DNA-binding dye like propidium iodide (PI) is the gold standard for this analysis.[18][19]

Principle of Cell Cycle Analysis

PI is a fluorescent intercalating agent that binds stoichiometrically to DNA.[18] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a normal (2N) DNA content.

  • S phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

  • G2/M phase: Cells that have completed DNA replication, with a 4N DNA content.

A significant accumulation of cells in any particular phase after treatment with a this compound derivative would suggest a compound-induced cell cycle arrest.[20]

Experimental Workflow for Cell Cycle Analysis

G A 1. Cell Seeding & Treatment Seed cells and treat with derivatives for a defined period (e.g., 24h). B 2. Cell Harvesting Collect both adherent and floating cells. Wash with PBS. A->B C 3. Fixation Fix cells in cold 70% ethanol to permeabilize membranes and preserve DNA. B->C D 4. Staining Treat with RNase A to remove RNA, then stain with Propidium Iodide (PI) solution. C->D E 5. Flow Cytometry Acquisition Analyze samples on a flow cytometer, collecting fluorescence data. D->E F 6. Data Analysis Gate on single cells and model the DNA content histogram to quantify G0/G1, S, and G2/M populations. E->F

Caption: Step-by-step workflow for cell cycle analysis using flow cytometry.

Section 4: Detailed Experimental Protocols

For data to be trustworthy, protocols must be detailed and reproducible. Below are foundational, step-by-step methodologies for the key assays discussed.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound derivatives for the desired time (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium plus 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.[5]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[5][6]

  • Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570-590 nm using a microplate reader.

Protocol: LDH Cytotoxicity Assay
  • Assay Setup: Plate and treat cells as described for the MTT assay (Steps 1 & 2). It is crucial to also prepare a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the endpoint.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction Mix: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mix to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution, if required by the kit.

  • Reading: Measure the absorbance at 490 nm.[9] Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Protocol: Caspase-3/7 Glo® Luminescent Assay
  • Assay Setup: Plate and treat cells in an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent and the plate with cells to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Reading: Measure luminescence using a plate luminometer. The luminescent signal is proportional to the amount of caspase activity.[17]

Section 5: Conclusion and Best Practices

The validation of in vitro assays for novel compounds like this compound derivatives is a multi-step, evidence-based process. No single assay can provide a complete picture of a compound's biological activity.

Key Takeaways for Robust Validation:

  • Orthogonal Testing: Always confirm initial cytotoxicity findings with a secondary assay that measures a different cellular parameter (e.g., metabolic activity vs. membrane integrity).

  • Mechanism-Driven Selection: Once cytotoxicity is confirmed, select assays that can elucidate the mechanism of cell death (e.g., apoptosis, cell cycle arrest).

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable for establishing the validity of each experimental run.

  • Adherence to Guidelines: Structure validation studies with reference to established guidelines from regulatory bodies like the FDA and ICH to ensure data integrity and translatability.[2][3][4][21]

By employing a logical, multi-faceted, and rigorously controlled approach, researchers can build a comprehensive and trustworthy data package, paving the way for the successful preclinical development of promising new anticancer agents.

References

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]

  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius. [Link]

  • FLICA™ 660 Caspase-3/7 Kit. Bio-Rad. [Link]

  • Caspase 3/7 Activity Assay Kit (AKES194). Abbkine. [Link]

  • Validation of an LDH Assay for Assessing Nanoparticle Toxicity. PMC - NIH. [Link]

  • Video: The TUNEL Assay. JoVE. [Link]

  • Detection of Apoptosis by TUNEL Assay. G-Biosciences. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Assaying Cell Cycle Status Using Flow Cytometry. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • 4-Isopropoxy-3-methoxybenzaldehyde. PubChem. [Link]

  • 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. PubMed. [Link]

  • ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. FDA. [Link]

  • CDER Genetic Toxicology Committee. Regulations.gov. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • 3-hydroxy-4 methoxybenzaldehyde. ResearchGate. [Link]

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A Comparative Guide to Assessing the Purity of Commercial 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. 3-Isopropyl-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. The presence of impurities can significantly impact reaction yields, downstream processing, and the safety profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, supported by experimental data and protocols.

The Criticality of Purity in Pharmaceutical Intermediates

The quality of pharmaceutical intermediates like this compound directly influences the critical quality attributes (CQAs) of the final API.[1] Impurities can arise from the synthetic route, degradation, or storage and may include starting materials, by-products, or isomers. Therefore, a robust analytical strategy to identify and quantify these impurities is paramount for ensuring batch-to-batch consistency and regulatory compliance.[1][2]

A Multi-faceted Approach to Purity Assessment

A comprehensive evaluation of purity relies on a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.

Causality of Experimental Choices: A C18 column is typically chosen for the separation of moderately polar aromatic compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. UV detection is suitable for aromatic aldehydes due to their chromophoric nature.

Experimental Protocol: RP-HPLC Method for this compound

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC.[3] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.[3]

Causality of Experimental Choices: A non-polar or mid-polar capillary column is suitable for the separation of aromatic aldehydes. The temperature program is designed to ensure the elution of all components within a reasonable time while maintaining good separation. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be compared against spectral libraries for identification.

Experimental Protocol: GC-MS Method for this compound

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination

Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[4][5][6] This is achieved by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[4]

Causality of Experimental Choices: A high-purity, stable internal standard with signals that do not overlap with the analyte's signals is crucial.[5] Maleic anhydride or dimethyl sulfone are common choices. The ¹H NMR spectrum provides distinct signals for the aldehydic proton, aromatic protons, and the isopropyl and methoxy groups of this compound, allowing for accurate integration.

Experimental Protocol: ¹H-qNMR for this compound

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic Anhydride (certified purity)

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Accurately weigh approximately 10 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard 90° pulse

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 16 or more for good signal-to-noise ratio

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the well-resolved aldehydic proton signal of the analyte (around 9.8 ppm) and a specific signal of the internal standard.

    • Calculate the purity using the following formula:[4] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where: I = integral value, N = number of protons, M = molar mass, m = mass, P = purity of the standard.

Comparative Data Analysis

To illustrate the application of these methods, we present hypothetical data from the analysis of three different commercial batches of this compound.

Table 1: Comparative Purity Assessment by HPLC, GC-MS, and qNMR

Analytical MethodBatch A Purity (%)Batch B Purity (%)Batch C Purity (%)
RP-HPLC (Area %) 99.298.599.8
GC-MS (Area %) 99.198.399.7
¹H-qNMR (Absolute Purity) 99.1 ± 0.298.4 ± 0.399.7 ± 0.1

Table 2: Impurity Profile by GC-MS

ImpurityRetention Time (min)Batch A (Area %)Batch B (Area %)Batch C (Area %)
Isomer 1 (e.g., 4-Isopropyl-3-methoxybenzaldehyde) 12.50.30.8Not Detected
Starting Material (e.g., Isopropyl anisole) 9.80.10.2Not Detected
Oxidation Product (e.g., 3-Isopropyl-4-methoxybenzoic acid) 14.20.20.50.1
Unknown Impurity 1 11.70.10.1Not Detected
Unknown Impurity 2 13.1Not Detected0.1Not Detected

Visualizing the Workflow

A systematic approach is essential for a thorough purity assessment. The following diagram illustrates a logical workflow.

Purity_Assessment_Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Analysis cluster_2 Data Consolidation & Reporting Sample_Receipt Commercial Sample Initial_HPLC RP-HPLC Screening Sample_Receipt->Initial_HPLC Initial_GCMS GC-MS Screening Sample_Receipt->Initial_GCMS Validated_HPLC Validated HPLC Method (Purity & Impurity Profile) Initial_HPLC->Validated_HPLC Method Optimization Initial_GCMS->Validated_HPLC Impurity Identification Data_Analysis Comparative Data Analysis Validated_HPLC->Data_Analysis qNMR ¹H-qNMR (Absolute Purity) qNMR->Data_Analysis Final_Report Certificate of Analysis (CoA) Data_Analysis->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion and Recommendations

A multi-technique approach is indispensable for a reliable assessment of the purity of commercial this compound.

  • RP-HPLC is the primary technique for routine quality control, providing excellent separation of the main component from its non-volatile impurities.

  • GC-MS is crucial for identifying and quantifying volatile and semi-volatile impurities, including isomers and residual starting materials.

  • ¹H-qNMR serves as a primary method for determining absolute purity and is invaluable for qualifying secondary reference standards.

For drug development professionals, it is recommended to request purity data from multiple analytical techniques from the supplier. When in-house verification is performed, employing at least two of the described methods will provide a high degree of confidence in the quality of this critical pharmaceutical intermediate. The validation of these analytical methods is a regulatory requirement and ensures the reliability of the generated data.[7][8][9]

References

  • Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education.
  • Unknown. (n.d.). Quantitative NMR Spectroscopy.
  • National Institutes of Health. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue.
  • ACS Publications. (n.d.). Quantitative analysis using NMR. Journal of Chemical Education.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • Unknown. (n.d.). Analytical method validation: A brief review.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • Unknown. (2025). Best Practices for Quality Control in Pharmaceuticals.

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Isopropyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring that laboratory operations are not only innovative but also fundamentally safe and compliant is paramount. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Isopropyl-4-methoxybenzaldehyde, grounded in established safety principles and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.

Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. This "waste determination" is the first step in a compliant disposal process.[1][2] this compound is an aromatic aldehyde with specific health and environmental risks that dictate its handling and disposal protocols.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3][4]

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Due to these characteristics, this compound must be managed as a hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[5][6] While this specific aldehyde may not be on a "listed" waste list, its irritant and toxic properties require it to be handled as a characteristic hazardous waste.[5]

Key Chemical and Hazard Data
PropertyValue / ClassificationSource
CAS Number 31825-29-3[PubChem][3]
Molecular Formula C₁₁H₁₄O₂[PubChem][3]
GHS Hazard Codes H302, H315, H319, H335[PubChem][3]
Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[PubChem][3]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[EPA][7]

Personal Protective Equipment (PPE) and Safety Precautions

Direct contact and inhalation must be avoided during all handling and disposal stages. Adherence to proper PPE protocols is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[8]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be used.[8]

  • Respiratory Protection: All handling of open containers should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[8]

Segregation and Storage of Waste

Proper segregation is a cornerstone of safe chemical waste management, preventing potentially dangerous reactions.

  • Incompatible Materials: this compound, like other aldehydes, can react with strong oxidizing agents, strong bases, and acids.[9] It must be stored in a waste container separate from these materials.[1]

  • Waste Container: Use a designated, clearly labeled, and compatible container for accumulation. The container must be in good condition, made of a material that will not react with the aldehyde (e.g., glass or polyethylene), and have a tightly sealing lid.[2][10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").[2] The date when the first drop of waste is added (the accumulation start date) must also be clearly visible.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing this compound waste from generation to disposal.

G Workflow for this compound Disposal cluster_0 Generation & Assessment cluster_1 Handling & Accumulation cluster_2 Final Disposal A Waste Generated (Unused chemical, contaminated items, or rinsate) B Hazard Determination: Is it Hazardous Waste? A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Yes, it is hazardous due to toxicity/irritation D Segregate from Incompatibles (Oxidizers, Bases, Acids) C->D E Select & Label Waste Container ('Hazardous Waste', Chemical Name, Date) D->E F Accumulate Waste in Closed Container in designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Complete Hazardous Waste Manifest (Cradle-to-Grave Tracking) G->H I Maintain Disposal Records (Minimum 3 years) H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

The following procedures provide clear, actionable steps for different waste streams containing this compound.

Protocol 1: Disposal of Unused or Surplus Chemical
  • Do Not Dispose Down the Drain or in Regular Trash: This is strictly prohibited due to the chemical's hazards and regulatory status.[2][11]

  • Prepare for Disposal: Ensure the original container is securely sealed and properly labeled. If the original label is damaged, create a new label with all the required information.

  • Transfer to Waste Accumulation Area: Move the container to your laboratory's designated satellite accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or your contracted hazardous waste disposal company to schedule a pickup.[1] The waste must be transported off-site by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

Protocol 2: Disposal of Contaminated Materials

This protocol applies to items such as gloves, bench paper, pipette tips, and chromatography columns contaminated with this compound.

  • Collect Contaminated Solid Waste: Place all contaminated solid materials into a designated, leak-proof container lined with a chemically resistant bag (e.g., a heavy-duty polyethylene bag).

  • Label the Container: The container must be labeled as "Hazardous Waste" and list "Solid Debris contaminated with this compound."

  • Keep Container Closed: Keep the container sealed when not actively adding waste.[10]

  • Schedule Disposal: Once the container is full, arrange for its disposal through your EHS department or hazardous waste contractor.

Protocol 3: Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be handled correctly to be considered non-hazardous.

  • Thorough Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Collect the Rinsate: Crucially, the first rinse must be collected and treated as hazardous waste. [13] It should be added to a designated liquid hazardous waste container for halogen-free organic solvents. Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the substance.

  • Deface the Label: Completely remove or deface the original chemical label on the now-clean container.

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream. Consult your institutional policy to confirm.[13]

Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is near any potential ignition sources, remove them.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Residue: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the management of this compound waste meets the highest standards of scientific integrity and regulatory compliance.

References

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 4-Isopropoxy-3-methoxybenzaldehyde PubChem Entry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2024, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2023, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • This compound PubChem Entry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Isopropoxy-4-methoxybenzaldehyde PubChem Entry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Isopropylbenzaldehyde PubChem Entry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. Retrieved from [Link]

  • Formaldehyde: OSHA Regulations. (2024, November 20). Mercedes Scientific. Retrieved from [Link]

  • Safe Use of Glutaraldehyde in Health Care. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • OSHA Standard 1910.1048 - Formaldehyde. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Defined. (n.d.). Temple University. Retrieved from [Link]

  • Household Hazardous Waste (HHW). (n.d.). NYS Department of Environmental Conservation. Retrieved from [Link]

  • OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde. (1997, May 15). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

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Navigating the Safe Handling of 3-Isopropyl-4-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise and safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 3-Isopropyl-4-methoxybenzaldehyde (CAS No. 31825-29-3), a key building block in organic synthesis. By understanding its hazard profile and implementing rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety science to build confidence and expertise in handling this compound.

Hazard Identification and Risk Assessment

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant irritation, pain, and potential damage.

  • H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.

Given these hazards, a comprehensive risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the chemical being used, the duration of the handling process, and the potential for aerosolization or spillage.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound. This guidance is synthesized from safety data sheets of structurally similar aromatic aldehydes which share a comparable hazard profile[2][3].

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised.
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesLaboratory coatTo be performed in a chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shieldNitrile or neoprene glovesLaboratory coatOperations must be conducted within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatA NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is essential for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a best-practice approach for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Hazard Review & SOP - Review SDS/GHS data - Prepare Standard Operating Procedure PPE_Don 2. Don Appropriate PPE - Refer to PPE table Weigh 4. Weighing - Use an analytical balance inside a fume hood - Minimize dust generation Prep->Weigh Fume_Hood 3. Prepare Workspace - Ensure fume hood is certified and operational - Gather all necessary equipment Transfer 5. Transfer & Dissolution - Carefully transfer to reaction vessel - Add solvent slowly to avoid splashing Reaction 6. Reaction & Work-up - Conduct all steps within the fume hood - Monitor the reaction for any unexpected changes Decontaminate 7. Decontamination - Clean all glassware and surfaces - Wipe down the work area in the fume hood Transfer->Decontaminate Waste 8. Waste Segregation - Collect all chemical waste in a labeled, sealed container PPE_Doff 9. Doff PPE - Remove PPE in the correct order to avoid cross-contamination Disposal 10. Final Disposal - Transfer waste container to the designated hazardous waste accumulation area

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Before starting any work, thoroughly review this guide and any available safety data for this compound and all other reagents being used[1][3].

    • Prepare a detailed Standard Operating Procedure (SOP) for your specific experiment.

    • Don the appropriate PPE as specified in the table above.

    • Ensure your workspace, particularly the chemical fume hood, is clean, uncluttered, and functioning correctly.

  • Handling:

    • Weighing: Conduct all weighing operations within a chemical fume hood to contain any dust. Use smooth, deliberate movements to minimize aerosolization.

    • Transfer and Dissolution: When transferring the solid, use a spatula and gently tap it to release the powder into the receiving vessel. When adding solvents, do so slowly and down the side of the flask to prevent splashing.

    • Reaction: All subsequent steps, including the reaction, work-up, and extraction, must be performed in a chemical fume hood.

  • Post-Handling and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

    • Waste Segregation: Collect all waste materials, including contaminated consumables like gloves and paper towels, in a clearly labeled, sealed hazardous waste container[4][5].

    • Doffing PPE: Remove PPE carefully, starting with gloves (turning them inside out), followed by your lab coat, and finally eye protection. Wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Be Prepared

Spills: In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Scoop the absorbed material into a labeled hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][3].

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Use a designated, chemically compatible, and leak-proof container for all solid and liquid waste. The container must be kept closed except when adding waste[4][5].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[5].

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations[4]. Never dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence.

References

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bio-Connect. (2013, September 9). Safety Data Sheet. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound (Thai). Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Dartmouth College. (n.d.). Chemical Waste Disposal Overview. Retrieved from [Link]

Sources

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